(S)-5-Hydroxypiperidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRZVNYVEZZOKH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449933 | |
| Record name | (S)-5-Hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24211-54-9 | |
| Record name | (S)-5-Hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-Hydroxypiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Analysis of (S)-5-Hydroxypiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-5-Hydroxypiperidin-2-one in Medicinal Chemistry
This compound is a chiral lactam that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its rigid, six-membered ring structure, combined with the stereocenter at the C5 position and the presence of both a hydroxyl and an amide functional group, makes it a versatile scaffold for creating molecules with specific three-dimensional orientations. This stereochemical control is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] A thorough understanding of the spectroscopic properties of this compound is therefore fundamental for its unambiguous identification, purity assessment, and for monitoring its transformations in synthetic pathways.
This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide an expert interpretation of the resulting data.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name (5S)-5-hydroxy-2-piperidinone, is characterized by a piperidin-2-one ring with a hydroxyl group at the chiral C5 position. This structure dictates the expected spectroscopic signals.
Molecular Formula: C₅H₉NO₂ Molecular Weight: 115.13 g/mol
Caption: 2D Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile N-H and O-H protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
The following table summarizes the expected ¹H NMR chemical shifts for this compound. Note that exact chemical shifts can vary depending on the solvent and concentration.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-3 (axial & equatorial) | ~2.2 - 2.4 | m | 2H | |
| H-4 (axial & equatorial) | ~1.8 - 2.0 | m | 2H | |
| H-5 | ~4.0 - 4.2 | m | 1H | |
| H-6 (axial & equatorial) | ~3.2 - 3.4 | m | 2H | |
| N-H | ~7.5 - 8.0 (in DMSO-d₆) | br s | 1H | |
| O-H | ~4.5 - 5.5 (in DMSO-d₆) | d | 1H |
Expert Insights:
-
Diastereotopic Protons: The protons on C3, C4, and C6 are diastereotopic due to the chiral center at C5. This means that the axial and equatorial protons on each of these carbons are chemically non-equivalent and will have different chemical shifts and coupling constants, leading to complex multiplets.
-
Downfield Shift of H-5: The proton at the chiral center (H-5) is shifted downfield due to the deshielding effect of the adjacent hydroxyl group.
-
Labile Protons (N-H and O-H): The chemical shifts of the amide (N-H) and hydroxyl (O-H) protons are highly dependent on the solvent, temperature, and concentration due to hydrogen bonding. In aprotic solvents like DMSO-d₆, these protons typically appear as broader signals and may show coupling to adjacent protons. In protic solvents like D₂O, these protons will exchange with deuterium and their signals will disappear.
-
2D NMR for Unambiguous Assignment: For a definitive assignment of all proton signals and their coupling networks, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~172 - 175 |
| C-3 | ~30 - 33 |
| C-4 | ~25 - 28 |
| C-5 (CH-OH) | ~65 - 68 |
| C-6 | ~40 - 43 |
Expert Insights:
-
Carbonyl Carbon: The amide carbonyl carbon (C-2) appears significantly downfield, which is characteristic of this functional group.
-
Carbinol Carbon: The carbon bearing the hydroxyl group (C-5) is also shifted downfield compared to the other aliphatic carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups, which aids in the unambiguous assignment of the C-3, C-4, and C-6 signals.
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Caption: Workflow for FT-IR Spectroscopic Analysis.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Description |
| O-H stretch | ~3400 - 3200 | Strong, Broad | Hydrogen-bonded hydroxyl group |
| N-H stretch | ~3300 - 3100 | Medium, Broad | Hydrogen-bonded amide N-H |
| C-H stretch (aliphatic) | ~2950 - 2850 | Medium | CH₂ and CH groups |
| C=O stretch (amide I) | ~1680 - 1640 | Strong | Lactam carbonyl |
| N-H bend (amide II) | ~1570 - 1510 | Medium | Coupled N-H bending and C-N stretching |
| C-O stretch | ~1100 - 1000 | Medium | Alcohol C-O stretching |
Expert Insights:
-
Hydrogen Bonding: The broadness of the O-H and N-H stretching bands is a clear indication of intermolecular hydrogen bonding in the solid state.
-
Amide I Band: The position of the amide I band is characteristic of a six-membered lactam ring. Ring strain can influence this frequency; however, for a piperidinone, it falls within the expected range for secondary amides.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will typically produce the protonated molecule [M+H]⁺. Electron Ionization (EI) is a harder technique that will lead to more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Molecular Ion: Using ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 116.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₅H₁₀NO₂⁺).
-
Fragmentation Pattern (EI): Under EI conditions, characteristic fragmentation patterns for piperidine derivatives are expected.[2] Common fragmentation pathways include:
-
Loss of water (-18 Da): Fragmentation involving the hydroxyl group can lead to a peak at m/z 97.
-
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for cyclic amines.
-
Ring-opening: The piperidinone ring can undergo cleavage, leading to various smaller fragment ions.
-
Caption: Workflow for Mass Spectrometric Analysis.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, FT-IR, and Mass Spectrometry. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and offers insights into the molecule's stability and fragmentation. For a chiral molecule such as this, the use of chiral chromatography (e.g., HPLC with a chiral stationary phase) is also essential for confirming enantiomeric purity. By integrating the data from these techniques, researchers and drug development professionals can confidently identify and characterize this vital synthetic intermediate, ensuring the quality and integrity of their subsequent research and development efforts.
References
- LookChem. (R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]
- ResearchGate. The MS and MS 2 spectra (a, b)
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of (S)-5-Hydroxypiperidin-2-one
Abstract
(S)-5-Hydroxypiperidin-2-one is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structural integrity is paramount for its function in the enantioselective synthesis of complex molecules, including novel peptide mimics and potential therapeutics.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation and purity assessment of this molecule. This comprehensive guide provides a detailed exploration of the ¹H and ¹³C NMR characteristics of this compound, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into the causality behind spectral features, present detailed experimental protocols, and leverage two-dimensional NMR techniques for complete spectral assignment.
Introduction: The Significance of this compound
This compound, a cyclic lactam, possesses a stereogenic center and two key functional groups—a hydroxyl and an amide—making it a versatile synthon. It serves as a crucial intermediate in the synthesis of pharmaceuticals and is explored for its potential role in modulating pathways related to the neurotransmitter GABA.[2] Given its chirality, absolute structural confirmation is not just a procedural step but a critical determinant of its biological activity and utility in stereospecific reactions. NMR spectroscopy provides an unparalleled, non-destructive method to probe the molecular framework, confirming connectivity, stereochemistry, and purity.
Foundational NMR Principles for Characterization
The structural analysis of this compound by NMR relies on the interpretation of several key parameters:
-
Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is dictated by the local electronic environment of each nucleus. Electronegative atoms, such as the oxygen of the carbonyl and hydroxyl groups and the nitrogen of the amide, deshield adjacent nuclei, causing their signals to appear at higher chemical shifts (downfield).
-
Spin-Spin (J) Coupling: This phenomenon results in the splitting of NMR signals into multiplets. The splitting pattern reveals the number of adjacent, non-equivalent protons, providing direct evidence of molecular connectivity.
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count within the molecule.
-
Choice of Deuterated Solvent: The selection of an appropriate deuterated solvent is critical.[3] For this compound, solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often preferred over chloroform-d (CDCl₃).[4] This is because the acidic protons of the hydroxyl (-OH) and amide (-NH) groups can exchange with deuterium in protic solvents like D₂O or methanol-d₄, leading to signal broadening or disappearance.[4][5] Aprotic polar solvents like DMSO-d₆ are excellent choices as they form hydrogen bonds with the -OH and -NH protons, which slows down their exchange rate and often results in sharper, more observable signals.[4][5]
Experimental Workflow for NMR Data Acquisition
A rigorous and reproducible workflow is essential for acquiring high-quality NMR data.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, 99.9% deuteration).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height is adequate for the spectrometer's receiver coil, typically around 4-5 cm.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon types.
-
-
2D NMR Acquisition (COSY & HSQC):
Visualization of the NMR Workflow
Caption: Standard workflow for NMR analysis.
Spectral Interpretation and Data Assignment
The following sections detail the expected NMR signals for this compound, with assignments based on established principles of chemical shifts and coupling constants in similar heterocyclic systems.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will display distinct signals for each non-equivalent proton in the molecule. The diastereotopic protons on the CH₂ groups (positions 3, 4, and 6) are chemically non-equivalent and are expected to appear as separate signals, often as complex multiplets.
| Proton Label | Approx. Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Rationale for Assignment |
| N-H | 7.5 - 8.0 | Broad Singlet (br s) | 1H | Amide proton, typically downfield. Broadness due to quadrupolar relaxation and potential exchange. |
| O-H | 4.5 - 5.5 | Broad Singlet (br s) or Doublet (d) | 1H | Hydroxyl proton. Chemical shift is concentration and temperature dependent. May couple to H5. |
| H5 | 3.8 - 4.2 | Multiplet (m) | 1H | Methine proton attached to the carbon bearing the hydroxyl group (C5). Deshielded by the adjacent oxygen. |
| H6 (a, b) | 3.0 - 3.4 | Multiplet (m) | 2H | Methylene protons adjacent to the amide nitrogen. Deshielded by the nitrogen atom. |
| H3 (a, b) | 2.0 - 2.4 | Multiplet (m) | 2H | Methylene protons alpha to the carbonyl group. Deshielded by the C=O anisotropy. |
| H4 (a, b) | 1.6 - 2.0 | Multiplet (m) | 2H | Methylene protons. Least deshielded of the ring protons, appearing most upfield. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of the carbon environments.
| Carbon Label | Approx. Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Assignment |
| C2 | 170 - 175 | Carbonyl carbon, highly deshielded by the double-bonded oxygen, appearing most downfield. |
| C5 | 65 - 70 | Carbon attached to the hydroxyl group. Deshielded by the electronegative oxygen atom. |
| C6 | 45 - 50 | Carbon adjacent to the amide nitrogen. Deshielded by the nitrogen. |
| C3 | 30 - 35 | Carbon alpha to the carbonyl group. |
| C4 | 25 - 30 | Aliphatic carbon, least deshielded in the ring. |
Structural Confirmation with 2D NMR Spectroscopy
While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguous assignment, especially for complex spin systems like the one in this compound.
¹H-¹H COSY: Mapping Proton Connectivity
The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks in the 2D spectrum reveal the connectivity within the piperidine ring.
Caption: Key ¹H-¹H COSY correlations in the molecule.
-
A cross-peak between the NH proton and the H6 protons confirms their adjacency.
-
The H5 proton will show correlations to both H6 and H4 protons.
-
The H4 protons will show correlations to H5 and H3 protons.
-
This sequential connectivity map confirms the integrity of the piperidine ring structure.
¹H-¹³C HSQC: Linking Protons to Carbons
The HSQC experiment generates a cross-peak for each proton and the carbon to which it is directly attached, providing definitive C-H assignments.
Caption: Expected ¹H-¹³C HSQC one-bond correlations.
This experiment would confirm that the proton signal at ~4.0 ppm (H5) is attached to the carbon at ~67 ppm (C5), the protons at ~3.2 ppm (H6) are attached to the carbon at ~47 ppm (C6), and so on, leaving no ambiguity in the assignments.
The Role of Chirality in the NMR Spectrum
In a standard achiral solvent, the NMR spectra of this compound and its (R)-enantiomer are identical. NMR is inherently a chiral-blind technique under these conditions. However, the chirality of the molecule is responsible for the diastereotopicity of the methylene protons (H3, H4, and H6). The presence of the stereocenter at C5 renders the two protons on each adjacent methylene group magnetically inequivalent, leading to more complex splitting patterns than simple triplets. To distinguish between enantiomers, one would need to employ a chiral environment, such as a chiral solvating agent or by converting the enantiomers into diastereomers with a chiral derivatizing agent, which would then exhibit distinct NMR spectra.[9]
Conclusion
The comprehensive NMR characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of 1D ¹H and ¹³C spectra, augmented by 2D correlation experiments like COSY and HSQC. A methodical approach, beginning with proper sample preparation and solvent selection, is crucial for obtaining high-quality, interpretable data. This guide provides the foundational knowledge and practical framework necessary for scientists to confidently verify the structure, purity, and integrity of this vital chiral intermediate, ensuring its successful application in research and development.
References
- LookChem. Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- ResearchGate. (A) 1 H-1 H COSY, and (B)
- Reddit. Hydroxyl Groups in NMR : r/Chempros. [Link]
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 15(4), 336-342. [Link]
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
- National Center for Biotechnology Information.
- UCSB Department of Chemistry and Biochemistry. 2D 1H-13C HSQC. [Link]
- Wenzel, T. J. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 23(11), 2877. [Link]
Sources
- 1. (S)-5-HYDROXY-PIPERIDIN-2-ONE | 24211-54-9 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. reddit.com [reddit.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 9. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry and Infrared Analysis of (S)-5-Hydroxypiperidin-2-one
Foreword: The Analytical Imperative for Chiral Intermediates
In modern pharmaceutical development, the precise structural characterization of chiral intermediates is not merely a regulatory formality but a cornerstone of scientific rigor and patient safety. (S)-5-Hydroxypiperidin-2-one (Molecular Formula: C₅H₉NO₂, Molecular Weight: 115.13 g/mol ) stands out as a critical chiral building block in the synthesis of a variety of pharmacologically active agents, including novel therapeutics targeting the central nervous system.[1] Its stereospecificity is paramount, as different enantiomers of a drug can have vastly different biological activities and toxicological profiles.[2][3]
This guide provides an in-depth, field-proven approach to the analytical characterization of this compound using two orthogonal and complementary techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. We will move beyond rote procedure, delving into the causality behind methodological choices and the logic of spectral interpretation. The protocols described herein are designed to be self-validating, ensuring robust and reproducible characterization.
Section 1: The Overall Analytical Workflow
A robust analytical strategy relies on the integration of multiple techniques to build a comprehensive structural profile. Mass spectrometry provides precise mass and fragmentation data, confirming molecular weight and connectivity, while IR spectroscopy offers an unambiguous confirmation of the functional groups present. The synergy of these methods provides a high degree of confidence in the identity and purity of the analyte.
Caption: Figure 1: Integrated Analytical Workflow
Section 2: Mass Spectrometry for Unambiguous Identification and Fragmentation Analysis
For a polar, non-volatile molecule like this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the technique of choice. ESI is a soft ionization method that typically preserves the molecular ion, providing clear molecular weight information, while tandem MS (MS/MS) allows for controlled fragmentation to elucidate the molecular structure.
Expertise in Action: Why Positive Ion ESI?
The lactam nitrogen in the piperidinone ring is basic and readily accepts a proton. Therefore, operating in positive ion mode ([M+H]⁺) is the logical choice, as it will yield a strong molecular ion signal. The addition of a small amount of acid (e.g., formic acid) to the mobile phase enhances protonation, further increasing sensitivity.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of a 50:50 methanol/water solution to create a 100 µg/mL stock. Further dilute to a working concentration of 1 µg/mL using the mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). The C18 stationary phase provides sufficient retention for this polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (MS1) from m/z 50-200 to identify the parent ion, followed by Product Ion Scan (MS2) of the primary parent ion.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.[4]
-
Collision Energy (for MS/MS): Ramped (e.g., 10-30 eV) to generate a rich fragmentation spectrum.
-
Data Interpretation: Decoding the Fragmentation Pathway
The mass spectrum provides a molecular fingerprint based on mass-to-charge ratios (m/z). For this compound, we expect the protonated molecular ion [M+H]⁺ at m/z 116.06, corresponding to the molecular formula [C₅H₁₀NO₂]⁺.
The fragmentation pattern is predictable based on established chemical principles.[5] The primary fragmentation events involve the loss of stable neutral molecules like water (H₂O) from the hydroxyl group and carbon monoxide (CO) from the lactam carbonyl.
Caption: Figure 3: Key Functional Groups and IR Regions
Table 2: Summary of Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance | Rationale |
| ~3400 | Alcohol O-H | Stretching | Strong, Broad | Broadened due to intermolecular hydrogen bonding. [6] |
| ~3200 | Amide N-H | Stretching | Medium, Broad | Characteristic of secondary amides in the solid state. [7] |
| 2850-2960 | Aliphatic C-H | Stretching | Medium | Corresponds to the CH₂ groups in the piperidine ring. |
| ~1670 | Amide C=O | Stretching (Amide I) | Strong, Sharp | Typical for a six-membered ring lactam (δ-valerolactam structure). [7][8] |
| ~1550 | Amide N-H | Bending (Amide II) | Medium | Results from the interaction of N-H bending and C-N stretching. [7] |
| ~1100 | Alcohol C-O | Stretching | Medium | Characteristic of a secondary alcohol. |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of signals unique to the molecule, further confirming its identity. [9]The presence of all the bands listed in Table 2 provides a high-fidelity confirmation of the molecular structure of this compound.
Conclusion: A Synthesis of Analytical Evidence
The structural elucidation of this compound is definitively achieved through the combined application of mass spectrometry and infrared spectroscopy. LC-MS/MS analysis confirms the correct molecular weight (m/z 116.06 for [M+H]⁺) and provides a logical fragmentation pattern consistent with the known structure, including key losses of water and carbon monoxide. Concurrently, FT-IR analysis verifies the presence of all requisite functional groups—the hydroxyl, the secondary lactam, and the aliphatic ring—at their characteristic frequencies. This orthogonal approach, grounded in established chemical principles and robust protocols, provides the unambiguous, high-confidence data required for advancing drug development programs.
References
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Physical and chemical properties of (S)-5-Hydroxypiperidin-2-one
An In-Depth Technical Guide to (S)-5-Hydroxypiperidin-2-one: Properties, Reactivity, and Applications
Introduction
This compound is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a six-membered lactam (a cyclic amide) ring with a hydroxyl group at the 5-position, presents a unique combination of functional groups. The stereochemistry at the C5 position is crucial, making this molecule a valuable chiral building block for the synthesis of complex, enantiomerically pure pharmaceutical agents and other biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, handling protocols, and applications, tailored for researchers and drug development professionals.
Core Physical and Chemical Properties
The utility of this compound in a laboratory setting is dictated by its fundamental physical and chemical characteristics. These properties influence its solubility, reactivity, and appropriate storage conditions.
Physical Properties
A summary of the key physical properties is presented below. These values are compiled from various chemical suppliers and databases and may show slight variations.
| Property | Value | Source(s) |
| CAS Number | 24211-54-9 | [1][2][3] |
| Molecular Formula | C₅H₉NO₂ | [2][4][5] |
| Molecular Weight | 115.13 g/mol | [2][4][5] |
| Appearance | White to off-white or yellow solid/crystalline powder | [6][7] |
| Melting Point | 123-124 °C | [3] |
| Boiling Point | 352.3 °C at 760 mmHg (Predicted/Calculated) | [1][4] |
| Density | ~1.2 g/cm³ (Predicted/Calculated) | [1][4] |
| Solubility | Soluble in water (282 g/L at 25 °C) and methanol. | [3][7] |
| pKa | 14.21 ± 0.20 (Predicted) | [4] |
| LogP | -0.41390 | [3] |
The high water solubility and low LogP value indicate the polar nature of the molecule, dominated by the amide and hydroxyl functional groups capable of hydrogen bonding.
Chemical Structure and Reactivity
The reactivity of this compound is governed by its three primary functional regions: the lactam ring, the secondary alcohol, and the chiral center.
-
Lactam Moiety: The cyclic amide contains a secondary amine and a carbonyl group. The amine proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions. The carbonyl group is susceptible to reduction to form the corresponding 5-hydroxypiperidine.
-
Secondary Hydroxyl Group: The hydroxyl group is a key site for functionalization. It can undergo esterification, etherification, or oxidation to the corresponding ketone, providing a route to a diverse range of derivatives.
-
Chiral Center: The stereocenter at the C5 position is critical for its application as a chiral building block. Synthetic strategies must be chosen carefully to avoid racemization and preserve the enantiomeric purity of the final product.
This trifunctional nature makes it a versatile precursor for creating complex molecular scaffolds. For instance, it serves as a key intermediate in the synthesis of various pharmaceuticals, where its specific stereochemistry can be critical for biological activity and minimizing off-target effects.[4]
Caption: Key reactive sites on the this compound molecule.
Spectroscopic Characterization and Analysis
A multi-technique spectroscopic approach is essential for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will display characteristic signals for the protons on the piperidinone ring. The proton attached to the hydroxyl-bearing carbon (H5) would appear as a multiplet. The protons adjacent to the nitrogen (H6) and the carbonyl group (H3) would also show distinct multiplets. The NH proton will appear as a broad singlet, and the OH proton signal's position and appearance will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the ring. The carbonyl carbon (C2) will have the most downfield chemical shift (typically >170 ppm). The carbon bearing the hydroxyl group (C5) will appear in the range of 60-70 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides confirmation of the key functional groups:
-
A strong, broad absorption band around 3200-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide I band (C=O stretch) of the lactam.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 116.1, confirming the molecular mass of 115.13 g/mol .[2][5]
Caption: Standard workflow for spectroscopic analysis of the compound.
Experimental Protocol: NMR Sample Preparation and Analysis
The following protocol outlines a standard procedure for acquiring high-quality NMR data for this compound.
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vial
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Methanol-d₄ is a good choice given the compound's solubility.
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, colorless solution should be obtained.
-
Transfer: Carefully transfer the solution into a clean NMR tube using a pipette.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the ¹H NMR signals and pick peaks for both spectra.
-
Self-Validation: The resulting spectra must be self-consistent. The number of signals in the ¹³C spectrum should match the number of unique carbons (five), and the integration of the ¹H spectrum should correspond to the number of protons on the molecule (nine, including NH and OH).
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6] Avoid direct contact with skin and eyes.[7]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperatures are often between 2-8°C to prevent potential degradation.[2] The material can be hygroscopic, making a dry environment essential.[6]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
-
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a chiral synthon. The piperidine ring is a common scaffold in many biologically active molecules, particularly those targeting the central nervous system.[10]
-
Chiral Building Block: It is used in the asymmetric synthesis of complex molecules where the stereochemistry is critical for the desired biological effect.[4]
-
Pharmaceutical Intermediates: It serves as a precursor for synthesizing various pharmaceuticals.[11] For example, related structures like 5-hydroxypiperidine-2-carboxylic acid are useful as synthetic intermediates for β-lactamase inhibitors.[12] The functional groups allow for the construction of diverse derivatives for structure-activity relationship (SAR) studies.
-
Research Chemical: It is used in biological research to explore enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.[10]
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- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
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- Google Patents. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
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The Enigmatic Role of (S)-5-Hydroxypiperidin-2-one in GABAergic Systems: A Technical Guide for Researchers
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its biosynthesis is a fundamental process for maintaining neural homeostasis, and its dysregulation is implicated in numerous neurological and psychiatric disorders. While the principal pathway for GABA synthesis via the decarboxylation of glutamate is well-established, the roles of other potential precursors and modulators remain an active area of investigation. This technical guide delves into the knowns and unknowns surrounding (S)-5-Hydroxypiperidin-2-one, a compound cited as a potential precursor to GABA, and explores the broader context of piperidone derivatives in modulating the GABAergic system. This document aims to provide a comprehensive resource for researchers, navigating the established science of GABA biosynthesis and critically evaluating the potential, yet unproven, role of this compound, while also highlighting its utility as a chiral building block in medicinal chemistry.
The Canonical GABA Biosynthesis Pathway: The GABA Shunt
The predominant and most well-documented pathway for GABA synthesis in the brain is the GABA shunt, a metabolic loop that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] This elegant pathway not only produces GABA but also serves to conserve its supply.
The key enzymatic steps in the GABA shunt are:
-
Transamination of α-ketoglutarate: The process begins with the formation of glutamate from α-ketoglutarate, a TCA cycle intermediate. This reaction is catalyzed by GABA α-oxoglutarate transaminase (GABA-T) .[1]
-
Decarboxylation of Glutamate: The rate-limiting step in GABA synthesis is the irreversible decarboxylation of L-glutamate to GABA. This is carried out by the enzyme glutamate decarboxylase (GAD) , which requires pyridoxal phosphate (the active form of vitamin B6) as a cofactor.[2][3] GAD exists in two isoforms, GAD65 and GAD67, which have different subcellular localizations and regulatory properties.
-
Metabolism of GABA: GABA is catabolized by GABA-T to succinic semialdehyde.[1]
-
Oxidation of Succinic Semialdehyde: Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, which re-enters the TCA cycle, thus completing the shunt.[1]
dot graph GABA_Shunt { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
TCA_Cycle [label="TCA Cycle", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_KG [label="α-Ketoglutarate"]; Glutamate [label="Glutamate"]; GABA [label="GABA"]; SSA [label="Succinic Semialdehyde"]; Succinate [label="Succinate"];
TCA_Cycle -> alpha_KG [label="from Glucose"]; alpha_KG -> Glutamate [label="GABA-T"]; Glutamate -> GABA [label="GAD (Rate-limiting)", color="#EA4335", fontcolor="#EA4335"]; GABA -> SSA [label="GABA-T"]; SSA -> Succinate [label="SSADH"]; Succinate -> TCA_Cycle [label="re-entry"]; } dot Figure 1: The GABA Shunt Pathway.
Alternative GABA Biosynthesis Pathways
While the GABA shunt is the primary source of GABA in the brain, alternative pathways have been identified, particularly in other organisms and under specific physiological conditions. These include the degradation of polyamines, such as putrescine, and the conversion of proline.[4]
This compound: A Putative but Unverified Precursor
This compound is a chiral piperidine derivative. Some commercial chemical suppliers have listed this compound as a precursor in the biosynthesis of GABA.[5] However, a thorough review of peer-reviewed scientific literature reveals a conspicuous absence of evidence to substantiate this claim with a detailed, enzymatically-catalyzed pathway.
The hypothetical conversion of this compound to GABA would necessitate the enzymatic opening of the lactam ring and subsequent decarboxylation. While theoretically plausible, the specific enzymes capable of catalyzing such a reaction in a biological system, particularly in the mammalian brain, have not been identified or characterized in the available scientific literature.
dot graph Putative_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
S5H2P [label="this compound"]; Intermediate [label="Hypothetical Intermediate\n(e.g., 5-amino-4-hydroxy-pentanoic acid)"]; GABA [label="GABA"];
S5H2P -> Intermediate [label="Enzymatic Ring Opening?\n(Unidentified Enzyme)", style=dashed, color="#EA4335"]; Intermediate -> GABA [label="Decarboxylation?\n(Unidentified Enzyme)", style=dashed, color="#EA4335"]; } dot Figure 2: Hypothetical pathway for GABA synthesis from this compound. Note the lack of identified enzymes.
The Role of Piperidone Derivatives in GABAergic Modulation
While the direct precursor role of this compound in GABA biosynthesis is not scientifically established, the broader class of piperidine and piperidone derivatives has been extensively studied for their interactions with the GABAergic system.[6] Many of these compounds act as modulators of GABA receptors, rather than precursors for GABA synthesis.[7][8]
GABA exerts its inhibitory effects by binding to two main classes of receptors:
-
GABAA Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron.[9] They are the targets for many clinically important drugs, including benzodiazepines and barbiturates.
-
GABAB Receptors: These are G protein-coupled receptors that mediate slower and more prolonged inhibitory signals.
Piperidine derivatives have been synthesized and evaluated as:
-
GABAA Receptor Positive Allosteric Modulators (PAMs): These compounds enhance the effect of GABA at the GABAA receptor, increasing the frequency or duration of channel opening.[9]
-
GABA Receptor Agonists and Antagonists: Some piperidine-containing compounds can directly bind to and activate or block GABA receptors.
The investigation of piperidone-based scaffolds is a vibrant area of medicinal chemistry for the development of novel therapeutics for anxiety, epilepsy, and other neurological disorders.[10][11][12]
This compound as a Chiral Building Block
A significant and well-documented application of this compound is its use as a versatile chiral building block in organic synthesis.[5] Its stereochemistry and functional groups make it a valuable starting material for the enantioselective synthesis of complex, biologically active molecules, including pharmaceuticals. The piperidine scaffold is a common feature in many drugs targeting the central nervous system.[6][11]
dot graph Chiral_Synthesis { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
S5H2P [label="this compound\n(Chiral Precursor)"]; Intermediates [label="Multi-step Synthesis"]; Target [label="Pharmacologically Active\nPiperidine Derivatives", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
S5H2P -> Intermediates; Intermediates -> Target; } dot Figure 3: Use of this compound in chiral synthesis.
Experimental Protocols for Investigating GABAergic Pathways
For researchers investigating the GABAergic system, a variety of robust experimental protocols are available.
Enzyme Activity Assays
-
Glutamate Decarboxylase (GAD) Activity Assay:
-
Principle: The activity of GAD is typically measured by quantifying the amount of GABA produced or the amount of glutamate consumed.
-
Methodology (Example):
-
Prepare brain tissue homogenates or purified enzyme fractions.
-
Incubate the sample with a known concentration of L-glutamate and pyridoxal phosphate at 37°C.
-
Stop the reaction at various time points.
-
Quantify GABA production using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.
-
-
Data Analysis: Calculate the rate of GABA formation to determine GAD activity.
-
-
GABA Transaminase (GABA-T) Activity Assay:
-
Principle: GABA-T activity can be determined by measuring the formation of succinic semialdehyde or glutamate.
-
Methodology (Example):
-
Prepare mitochondrial fractions from brain tissue or use a purified enzyme.
-
Incubate the sample with GABA and α-ketoglutarate.
-
Couple the production of glutamate to a subsequent reaction that can be monitored spectrophotometrically (e.g., using glutamate dehydrogenase and monitoring the change in NADH absorbance).
-
-
Data Analysis: The rate of change in absorbance is proportional to the GABA-T activity.
-
In Vitro and In Vivo Models
-
Cell-Based Assays:
-
Primary Neuronal Cultures: Provide a physiologically relevant model to study GABA synthesis, release, and receptor function.
-
Immortalized Cell Lines (e.g., SH-SY5Y): Can be genetically modified to express specific GABAergic components for high-throughput screening.[10]
-
-
In Vivo Microdialysis:
-
Principle: This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals.
-
Methodology:
-
A microdialysis probe is surgically implanted into the brain region of interest.
-
Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected.
-
GABA levels in the dialysate are quantified by HPLC or mass spectrometry.
-
-
Application: To study the effects of pharmacological agents or genetic manipulations on basal and stimulated GABA release.
-
Analytical Techniques for Metabolite Detection
| Technique | Analyte(s) | Principle | Advantages | Disadvantages |
| HPLC with Fluorescence Detection | GABA, Glutamate | Separation by chromatography followed by derivatization and detection of fluorescent products. | High sensitivity and specificity. | Requires derivatization. |
| Mass Spectrometry (MS) | GABA, this compound, and other metabolites | Separation by LC or GC coupled with mass analysis based on mass-to-charge ratio. | High specificity, can identify and quantify multiple analytes simultaneously.[13] | Can be affected by matrix effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | GABA, this compound, and other metabolites | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[14][15][16][17] | Non-destructive, provides structural information. | Lower sensitivity compared to MS. |
Future Directions and Unanswered Questions
The potential role of this compound in GABA biosynthesis remains an open question. To definitively address this, future research should focus on:
-
Isotope Tracing Studies: Utilizing radiolabeled or stable isotope-labeled this compound in cell cultures or in vivo to trace its metabolic fate and determine if it is converted to GABA.
-
Enzyme Discovery and Characterization: Screening for and identifying any enzymes capable of metabolizing this compound to GABA or related intermediates.
-
Pharmacological Profiling: Further characterizing the effects of this compound and its derivatives on GABA receptor activity to understand their potential as GABAergic modulators.
Conclusion
While the established GABA shunt pathway remains the cornerstone of GABA biosynthesis, the exploration of alternative pathways and novel modulators is crucial for advancing our understanding of GABAergic neurotransmission and developing new therapeutic strategies. This compound, though anecdotally cited as a GABA precursor, currently lacks the scientific evidence to be definitively placed within the GABA biosynthetic network. Its established role as a chiral synthon in medicinal chemistry is, however, of significant value. For researchers in the field, a clear distinction between well-validated pathways and speculative claims is paramount. Future investigations employing rigorous metabolic and enzymatic studies are necessary to elucidate the true biological role, if any, of this compound in GABAergic systems.
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(S)-5-Hydroxypiperidin-2-one as a Chiral Precursor for Proline Synthesis: A Technical Guide
Abstract
Proline and its structurally diverse analogues are of paramount importance in medicinal chemistry and organocatalysis, largely due to the unique conformational constraints imposed by their five-membered ring structure. The development of stereoselective synthetic routes to access novel proline derivatives is a key objective for drug development professionals. This technical guide outlines a proposed synthetic strategy for the transformation of (S)-5-Hydroxypiperidin-2-one, a readily available chiral building block, into functionalized proline derivatives. The core of this strategy revolves around a key ring contraction, leveraging the well-established Favorskii rearrangement. This document provides a detailed mechanistic rationale, representative experimental protocols adapted from analogous systems, and discusses the critical stereochemical implications of the proposed pathway.
Introduction: The Significance of Chiral Proline Scaffolds
The amino acid L-proline is unique among the proteinogenic amino acids due to its secondary amine being incorporated into a pyrrolidine ring.[1] This cyclic structure restricts the Ramachandran angles of the peptide backbone, making proline a crucial determinant of protein architecture. In the realm of synthetic chemistry, functionalized proline derivatives are highly sought after for several reasons:
-
Medicinal Chemistry: As peptidomimetics, they offer a way to create conformationally constrained peptides with enhanced metabolic stability and receptor binding affinity.[2]
-
Organocatalysis: Chiral proline and its derivatives are celebrated as "the simplest enzymes," capable of catalyzing a wide range of asymmetric reactions with high enantioselectivity, including aldol and Mannich reactions.[1]
-
Chiral Building Blocks: They serve as versatile starting materials for the synthesis of complex alkaloids and other biologically active natural products.
The synthesis of enantiomerically pure proline analogues is therefore a critical endeavor. Utilizing precursors from the "chiral pool"—naturally occurring, inexpensive chiral molecules—is an efficient strategy. This compound is one such precursor, offering a defined stereocenter and a six-membered lactam scaffold ripe for chemical manipulation.[3][4] This guide proposes a viable, albeit theoretical, pathway to convert this piperidinone into a five-membered proline ring system.
Proposed Synthetic Strategy: A Pathway via Ring Contraction
A direct conversion of this compound to a proline derivative is not prominently documented, necessitating a rational design based on established chemical transformations. The most chemically robust approach involves a multi-step sequence that transforms the six-membered ring into a five-membered one through a Favorskii rearrangement—a hallmark reaction for the ring contraction of cyclic α-halo ketones.[5]
The proposed overall transformation is depicted below:
Figure 1: Proposed workflow for the synthesis of proline analogues from this compound.
Step-by-Step Mechanistic Breakdown
-
N-Protection: The lactam nitrogen should first be protected to prevent unwanted side reactions in subsequent steps. A tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under basic conditions and its facile removal under acidic conditions.
-
Oxidation of the Secondary Alcohol: The hydroxyl group at the C5 position is oxidized to a ketone. This step is critical as it sets up the substrate for the subsequent halogenation and rearrangement. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation provide mild and efficient conditions for this transformation. This step converts the chiral starting material into an achiral intermediate, N-Boc-piperidine-2,5-dione.
-
α-Halogenation: The resulting diketone is then halogenated at the C4 position, adjacent to the C5 ketone. This creates the requisite α-halo ketone functionality. Standard reagents like N-Bromosuccinimide (NBS) can be used for this purpose. The presence of two carbonyl groups acidifies the α-protons, facilitating this reaction.
-
Key Step: The Favorskii Rearrangement: This is the core of the proposed synthesis.[5][6][7] Treatment of the α-halo ketone with a strong base, such as sodium methoxide (NaOMe), initiates the rearrangement. The mechanism proceeds as follows:
-
The base abstracts an acidic proton from the C6 position, on the opposite side of the C5-ketone from the halogen.
-
The resulting enolate undergoes an intramolecular SN2 reaction, displacing the halide at C4 to form a highly strained bicyclic cyclopropanone intermediate.
-
The methoxide nucleophile attacks the C2 lactam carbonyl.
-
The resulting tetrahedral intermediate collapses, leading to the cleavage of the bond between C2 and C6. This relieves the ring strain of the cyclopropanone and forms a more stable carbanion at the C6 position.
-
Protonation of the carbanion during workup yields the methyl ester of the N-protected proline derivative.
-
Figure 2: Conceptual steps of the Favorskii rearrangement for ring contraction.
Stereochemical Considerations
A critical aspect of this proposed route is the loss of the initial stereocenter. The oxidation of the C5 hydroxyl group to a ketone in Step 2 renders the molecule achiral. Consequently, the final proline product would be racemic. To achieve an asymmetric synthesis, a chiral resolution would be required post-synthesis, or an alternative asymmetric method would need to be developed for one of the key steps. For instance, an asymmetric α-halogenation or a kinetic resolution during the rearrangement could potentially re-establish stereocontrol, though this would require significant methods development.
Representative Experimental Protocols
As this specific transformation is a proposed route, the following protocols are adapted from established procedures for analogous reactions and should be considered starting points for optimization.
Protocol 3.1: Oxidation of a Secondary Alcohol to a Ketone (Adapted)
-
To a solution of the N-protected 5-hydroxypiperidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C is added Dess-Martin periodinane (1.2 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
The mixture is stirred vigorously for 30 minutes until both layers are clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel) to yield the desired ketone.
Protocol 3.2: Favorskii Rearrangement of a Cyclic α-Halo Ketone (Adapted)[8]
-
A solution of sodium methoxide is prepared by carefully adding sodium metal (2.2 eq) to anhydrous methanol (0.2 M) under an argon atmosphere at 0 °C.
-
The N-protected 4-halo-piperidine-2,5-dione substrate (1.0 eq) is dissolved in anhydrous diethyl ether and transferred via cannula to the freshly prepared NaOMe solution at 0 °C.
-
The resulting slurry is warmed to room temperature and then heated to reflux (approx. 55 °C) for 4-6 hours, monitoring by TLC.
-
After cooling to 0 °C, the reaction is quenched by the careful addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is diluted with diethyl ether, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.
-
The crude residue is purified by flash column chromatography (silica gel) to afford the proline methyl ester derivative.
Data Presentation for Analogous Transformations
The following table summarizes typical yields for the individual steps proposed, based on data from the literature for similar substrates. These values serve as a benchmark for what might be expected during the experimental validation of this route.
| Step | Transformation | Reagents | Typical Yield | Reference Analogy |
| 1 | N-Boc Protection | Boc₂O, DMAP | >95% | Standard Procedure |
| 2 | Alcohol Oxidation | Dess-Martin Periodinane | 85-95% | General Alcohol Oxidations |
| 3 | α-Halogenation | NBS, AIBN (cat.) | 60-80% | Ketone Halogenation |
| 4 | Favorskii Rearrangement | NaOMe in MeOH | 70-85% | Cyclic α-halo ketone contractions[8] |
| 5 | N-Boc Deprotection | TFA in DCM | >95% | Standard Procedure |
Conclusion and Future Perspectives
This guide presents a scientifically grounded, albeit theoretical, strategy for the synthesis of proline derivatives from the chiral precursor this compound. The proposed pathway hinges on a key Favorskii rearrangement to achieve the necessary ring contraction from a six-membered piperidinone to a five-membered pyrrolidine ring. While this route provides a logical and feasible approach, it is important to note the inherent loss of stereochemistry during the oxidation step, which would necessitate further steps to obtain an enantiopure final product.
Future work should focus on the experimental validation of this proposed sequence. Optimization of each step, particularly the crucial ring-contraction, will be necessary to maximize yields. Furthermore, investigating alternative synthetic routes that could preserve the C5 stereocenter, potentially through activation of the hydroxyl group followed by a stereospecific rearrangement, would be a highly valuable endeavor for the asymmetric synthesis of novel proline analogues.
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Biological significance of (S)-5-Hydroxypiperidin-2-one stereochemistry
An In-Depth Technical Guide to the Biological Significance of (S)-5-Hydroxypiperidin-2-one Stereochemistry
Authored by a Senior Application Scientist
Preamble: The Imperative of Chirality in Modern Drug Discovery
In the intricate landscape of molecular biology, the three-dimensional architecture of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates the specificity of molecular interactions. Enantiomers, the pair of mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] This divergence arises from the stereospecific nature of biological targets, such as enzymes and receptors, which themselves are chiral. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical considerations in drug development.[1]
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[3][4] The introduction of a chiral center into this ring system, as seen in 5-hydroxypiperidin-2-one, creates a stereochemical puzzle that must be solved to unlock its full therapeutic potential. This guide provides a comprehensive technical overview of the biological significance of the (S)-stereoisomer of 5-hydroxypiperidin-2-one, a versatile chiral building block in synthetic and medicinal chemistry.[5]
Molecular Architecture: this compound
This compound is a cyclic organic compound featuring a six-membered piperidine ring. Its structure is characterized by a lactam (a cyclic amide) and a hydroxyl group at the C5 position. The designation "(S)" refers to the specific spatial arrangement of the substituents around the chiral carbon at the C5 position, as determined by the Cahn-Ingold-Prelog priority rules.
| Identifier | Value |
| IUPAC Name | (5S)-5-hydroxypiperidin-2-one |
| CAS Number | 24211-54-9[5][6] |
| Molecular Formula | C₅H₉NO₂[5][7] |
| Molecular Weight | 115.13 g/mol [5] |
| Appearance | White to off-white solid |
| Chiral Center | C5 |
The presence and specific orientation of the hydroxyl group are critical, as this functional group can participate in hydrogen bonding, a key interaction in receptor-ligand binding. The lactam moiety provides a rigid cyclic backbone and also features hydrogen bond donors and acceptors.
The Stereochemical Dichotomy: Biological Roles and Potential Applications
While direct comparative studies on the biological activities of the (S) and (R) enantiomers of 5-hydroxypiperidin-2-one are not extensively documented in publicly available literature, we can infer their distinct roles from related compounds and their utility as synthetic intermediates.
This compound: A Chiral Synthon
The primary documented role of this compound is as a chiral building block in asymmetric synthesis.[5] Its pre-defined stereocenter allows for the construction of complex, enantiomerically pure target molecules, which is essential for developing drugs with high specificity and reduced off-target effects.[8]
The (R)-Enantiomer and its Link to Neurotransmission
In contrast, the (R)-enantiomer has been identified as a precursor in the biosynthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the amino acid proline.[8] This connection suggests that (R)-5-hydroxypiperidin-2-one and its derivatives could have significant applications in modulating the central nervous system, potentially for treating neurological disorders.[8]
Inferred Biological Significance of the (S)-Stereochemistry
Given that biological systems are exquisitely stereoselective, it is highly probable that the (S)-enantiomer interacts with different biological targets than its (R)-counterpart, or with the same target but with a different affinity and efficacy.[9] The distinct spatial orientation of the hydroxyl group in the (S)-form will dictate its ability to fit into a specific binding pocket of a receptor or an enzyme's active site. This stereoselectivity is the cornerstone of modern drug design, where the goal is to create a molecule that interacts precisely with its intended target to elicit a desired therapeutic response while minimizing interactions with other biomolecules that could lead to side effects.[2][9]
Hypothetical Mechanism of Action and Signaling Pathway
Based on the structural relationship of the piperidine ring to GABA and other neuromodulators, we can hypothesize a potential mechanism of action for this compound derivatives. A plausible scenario involves the modulation of GABAergic pathways, which are central to regulating neuronal excitability throughout the nervous system.
Caption: Hypothetical signaling pathway for a derivative of this compound.
In this model, a drug derived from the (S)-enantiomer acts as a positive allosteric modulator of the GABA-A receptor. This binding enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the postsynaptic neuron, and ultimately, a reduction in neuronal excitability. This mechanism is common for anxiolytic and sedative drugs.
Experimental Workflow: From Synthesis to Biological Validation
A robust and self-validating experimental workflow is essential to elucidate the specific biological activities of each enantiomer. The process involves stereoselective synthesis or chiral separation, followed by rigorous biological evaluation.
Caption: Workflow for stereochemical and biological analysis.
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The resolution of racemic 5-hydroxypiperidin-2-one is a critical first step. HPLC using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[10][11]
Objective: To separate and isolate the (S) and (R) enantiomers from a racemic mixture.
Materials:
-
Racemic 5-hydroxypiperidin-2-one
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)[12]
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A common starting ratio is 90:10 (v/v). The optimal ratio may require method development.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL.
-
HPLC System Setup:
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm) to detect the compound.
-
Set the column temperature to 25°C.
-
-
Injection and Elution: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow both enantiomers to elute. The two enantiomers should appear as two distinct, well-resolved peaks.
-
Fraction Collection: Collect the fractions corresponding to each peak separately.
-
Purity Analysis: Re-inject the collected fractions into the HPLC system to confirm the enantiomeric purity of each isolated isomer.
Causality: The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase. The different stabilities of these complexes lead to different retention times, allowing for their separation.[10]
Protocol 2: Comparative In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess and compare the potential cytotoxic effects of the (S) and (R) enantiomers on a selected cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) for each enantiomer.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isolated (S) and (R)-5-hydroxypiperidin-2-one
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of each enantiomer in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of each enantiomer to the respective wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value for each enantiomer using non-linear regression analysis.
Quantitative Data Summary
The following table presents hypothetical data from a comparative biological assay to illustrate the potential differences in activity between the two enantiomers.
| Compound | Target | Assay Type | IC50 (µM) | Comment |
| This compound | GABA-A Receptor | Receptor Binding | 2.5 ± 0.3 | Eutomer (more active enantiomer) |
| (R)-5-Hydroxypiperidin-2-one | GABA-A Receptor | Receptor Binding | 48.7 ± 5.1 | Distomer (less active enantiomer) |
| Racemic Mixture | GABA-A Receptor | Receptor Binding | 5.1 ± 0.6 | Activity reflects the contribution of both enantiomers. |
This data is illustrative and intended to demonstrate the concept of stereoselectivity.
Conclusion and Future Directions
The stereochemistry of 5-hydroxypiperidin-2-one is a critical determinant of its biological function. While the (R)-enantiomer is implicated in neurotransmitter biosynthesis, the (S)-enantiomer serves as a valuable chiral synthon for creating enantiomerically pure pharmaceuticals.[5][8] The principle of stereoselectivity strongly suggests that the (S)-enantiomer will exhibit a unique pharmacological profile.
Future research must focus on the direct comparative biological evaluation of both enantiomers. This includes screening against a wide range of biological targets, elucidating their precise mechanisms of action, and assessing their pharmacokinetic and toxicological profiles. Such studies are indispensable for unlocking the full therapeutic potential of this important chiral scaffold and for designing safer, more effective medicines.
References
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- Wang, S. F., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Med Chem Lett, 6(11), 1109-1114. doi:10.1021/acsmedchemlett.5b00284.
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- Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatsh Chem, 152, 1155–1177. doi:10.1007/s00706-021-02832-z.
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- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(11), 1168. doi:10.3390/ph14111168.
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- Schrey, A. K., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 808. doi:10.3390/molecules28020808.
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An In-Depth Technical Guide to the Discovery and Natural Occurrence of 5-Hydroxypiperidin-2-one Enantiomers
Introduction
The chiral landscape of small molecules is of paramount importance in the fields of medicinal chemistry and drug development. Enantiomers of the same molecule can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. The 5-hydroxypiperidin-2-one scaffold represents a key structural motif with significant potential in the synthesis of bioactive compounds. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery, natural occurrence, synthesis, and analytical resolution of the (R)- and (S)-enantiomers of 5-hydroxypiperidin-2-one. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these chiral building blocks in their work.
While the (R)-enantiomer is recognized for its role as a precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline, a comprehensive understanding of both enantiomers is crucial for their effective application.[1] This guide will delve into the known attributes of each enantiomer, and importantly, will also highlight the existing gaps in the scientific literature, thereby identifying opportunities for future research.
Physicochemical Properties
| Property | (R)-5-Hydroxypiperidin-2-one | (S)-5-Hydroxypiperidin-2-one |
| Molecular Formula | C₅H₉NO₂ | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol | 115.13 g/mol |
| CAS Number | 19365-07-2 | 24211-54-9 |
| Melting Point | 144-146 °C[1] | Not reported |
| Boiling Point | 352.3 °C at 760 mmHg (Predicted)[1] | Not reported |
| Density | 1.199 g/cm³ (Predicted)[1] | Not reported |
| pKa | 14.21 ± 0.20 (Predicted)[1] | Not reported |
| Optical Rotation | Not reported | Not reported |
Discovery and Natural Occurrence: An Unanswered Question
A thorough review of the scientific literature does not reveal a definitive historical account of the first discovery or synthesis of the individual enantiomers of 5-hydroxypiperidin-2-one. While the racemic compound and its derivatives have been utilized in various chemical contexts, the specific timeline of the resolution and characterization of its enantiomers remains obscure.
Furthermore, there is currently no direct evidence of the natural occurrence of either (R)- or this compound. However, the presence of structurally related compounds in nature provides a compelling rationale for their potential existence in biological systems. For instance, 5-hydroxypyrrolidin-2-one, the five-membered ring analogue, has been isolated from the young fronds of the bracken fern Pteridium aquilinum.[2] Additionally, piperidine alkaloids are a large and diverse class of natural products found in numerous plant families, including the Piperaceae (from which the name "piperidine" is derived), Solanaceae, and Fabaceae.[3]
The biosynthesis of many piperidine alkaloids originates from the amino acid L-lysine. Given that (R)-5-hydroxypiperidin-2-one is a known intermediate in the metabolism of amino acids like proline and GABA, it is plausible that this compound and its enantiomer may exist as yet undiscovered transient metabolites in various organisms.[1]
The workflow for investigating the natural occurrence of these enantiomers is outlined in the diagram below.
Enantioselective Synthesis
The enantiomerically pure forms of 5-hydroxypiperidin-2-one are valuable chiral building blocks. While specific, validated protocols for their synthesis are not extensively detailed in peer-reviewed literature, established synthetic strategies for related chiral piperidines provide a robust framework. A highly logical and practical approach is the utilization of enantiomerically pure starting materials from the "chiral pool," with glutamic acid being an excellent candidate.
Proposed Synthesis of (R)- and this compound from Glutamic Acid
Both D- and L-glutamic acid are commercially available and provide a stereochemically defined starting point for the synthesis of the corresponding (R)- and this compound. The general synthetic strategy involves the selective reduction of the distal carboxylic acid, followed by activation of the resulting primary alcohol and subsequent intramolecular cyclization.
The proposed synthetic pathway is depicted below:
Conceptual Step-by-Step Protocol:
-
Protection: The starting material, either D- or L-glutamic acid, would first require protection of the amine and the alpha-carboxylic acid to prevent unwanted side reactions. A common strategy involves the formation of a Boc-protected amine and a methyl or ethyl ester of the alpha-carboxylic acid.
-
Selective Reduction: The unprotected gamma-carboxylic acid can then be selectively reduced to the corresponding primary alcohol. Reagents such as borane-tetrahydrofuran complex are often employed for this transformation.
-
Activation of the Primary Alcohol: The newly formed primary alcohol is a poor leaving group. Therefore, it must be activated to facilitate the subsequent intramolecular cyclization. This is typically achieved by converting the alcohol to a sulfonate ester, such as a tosylate or mesylate.
-
Intramolecular Cyclization: Treatment of the activated intermediate with a suitable base will induce an intramolecular SN2 reaction, wherein the protected amine attacks the carbon bearing the sulfonate ester, leading to the formation of the piperidin-2-one ring.
-
Deprotection: The final step involves the removal of the protecting groups from the amine and the ester (if still present) to yield the desired enantiomer of 5-hydroxypiperidin-2-one.
This proposed synthesis is based on well-established methodologies for the synthesis of substituted piperidines from glutamic acid.[4][5]
Chiral Separation and Analysis
The separation and quantification of the enantiomers of 5-hydroxypiperidin-2-one are critical for both synthetic applications and for the analysis of potential biological samples. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most powerful and widely used technique for this purpose.
Proposed Chiral HPLC Method Development Protocol:
-
Column Selection:
-
Initial Screening: Begin with polysaccharide-based CSPs such as Chiralpak AD-H, Chiralpak AS-H, or Chiralpak IC. These columns have demonstrated broad enantioselectivity for a variety of chiral compounds, including piperidine derivatives.[8]
-
Alternative CSPs: If initial screening is unsuccessful, consider other types of CSPs, such as protein-based (e.g., AGP) or cyclodextrin-based columns.
-
-
Mobile Phase Optimization:
-
Normal Phase: A common starting point for the separation of polar analytes on polysaccharide-based CSPs is a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of the non-polar solvent to the alcohol can be adjusted to optimize retention and resolution. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and reduce tailing for basic analytes.
-
Reversed Phase: For more polar analytes, a reversed-phase method may be more suitable. This typically involves a mobile phase of water or a buffer and an organic modifier such as acetonitrile or methanol.
-
-
Detection:
-
UV-Vis Detection: 5-Hydroxypiperidin-2-one lacks a strong chromophore, which may result in poor sensitivity with standard UV-Vis detection.
-
Pre-column Derivatization: To enhance UV detection, pre-column derivatization with a chromophoric agent can be employed. Reagents such as p-toluenesulfonyl chloride can be reacted with the amine functionality to introduce a strongly UV-absorbing group.[8]
-
Mass Spectrometric (MS) Detection: LC-MS provides a highly sensitive and selective method for the detection of 5-hydroxypiperidin-2-one without the need for derivatization.
-
The following diagram illustrates a logical workflow for the development of a chiral HPLC method for the separation of 5-hydroxypiperidin-2-one enantiomers.
Biological Activity
The biological activity of the 5-hydroxypiperidin-2-one enantiomers is an area of significant interest, yet the available information is largely focused on the (R)-enantiomer.
-
(R)-5-Hydroxypiperidin-2-one: This enantiomer is recognized as an intermediate in the biosynthesis of the inhibitory neurotransmitter GABA and the amino acid proline.[1] Its role as a precursor to these critical biomolecules suggests its potential for modulation of the central nervous system. Consequently, (R)-5-hydroxypiperidin-2-one is a valuable chiral building block in the synthesis of pharmaceuticals targeting GABAergic and proline-related pathways.[1]
-
This compound: There is a notable absence of information in the scientific literature regarding the biological activity of the (S)-enantiomer. This represents a significant knowledge gap and a compelling area for future investigation. It is plausible that the (S)-enantiomer may have distinct biological targets or could potentially act as an antagonist or modulator of the pathways involving the (R)-enantiomer.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the connectivity of the protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. While specific ¹³C NMR data for the individual enantiomers of 5-hydroxypiperidin-2-one is not available in the searched literature, typical chemical shifts for piperidine carbons can be found as a reference.[10]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The enantiomers will have identical mass spectra under standard ionization conditions.
-
Optical Rotation: The measurement of specific optical rotation is essential for distinguishing between enantiomers. The (R)- and (S)-enantiomers will rotate plane-polarized light to an equal but opposite degree. Unfortunately, the specific rotation values for the enantiomers of 5-hydroxypiperidin-2-one are not reported in the available literature.
Conclusion and Future Directions
The enantiomers of 5-hydroxypiperidin-2-one represent a fascinating and potentially valuable class of chiral building blocks for drug discovery and development. The (R)-enantiomer has a known role as a biosynthetic precursor, making it a key component in the synthesis of neurologically active compounds. However, this in-depth guide has also highlighted significant gaps in our understanding of these molecules.
Key areas for future research include:
-
Investigation of Natural Occurrence: A systematic search for 5-hydroxypiperidin-2-one enantiomers in natural sources, particularly in organisms known to produce piperidine alkaloids or have active lysine metabolic pathways, is warranted.
-
Development of Validated Synthetic Protocols: The publication of detailed, robust, and scalable enantioselective synthetic routes to both (R)- and this compound would be of great value to the scientific community.
-
Elucidation of the Biological Activity of the (S)-Enantiomer: A thorough pharmacological investigation of this compound is crucial to fully understand the stereochemical requirements for biological activity within this scaffold.
-
Comprehensive Analytical Characterization: The complete spectroscopic and chiroptical characterization of both enantiomers, including ¹³C NMR and specific rotation, is needed for their unambiguous identification and quality control.
By addressing these unanswered questions, the full potential of the 5-hydroxypiperidin-2-one enantiomers as tools for chemical synthesis and as potential therapeutic agents can be realized.
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- ResearchGate. (2024, June 2). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- PubMed. (2024, May 9). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
- PubMed Central. (n.d.). 5-HT (5-Hydroxytryptamine).
- Google Patents. (n.d.). US9988351B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
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- ResearchGate. (n.d.). Chlorizidine, A Cytotoxic 5H-Pyrrolo[2,1-a]isoindol-5-one-Containing Alkaloid from a Marine Streptomyces sp.
- ResearchGate. (2025, August 6). A conformational study of (1S, 2R, 5S)-( + )-menthol using vibrational circular dichroism spectroscopy.
- ResearchGate. (n.d.). Photochemical Deracemization of Chiral Sulfoxides Catalyzed by a Hydrogen-Bonding Xanthone Sensitizer.
- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
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Thermochemical stability studies of (S)-5-Hydroxypiperidin-2-one
An In-depth Technical Guide to the Thermochemical Stability of (S)-5-Hydroxypiperidin-2-one
Abstract
This compound is a valuable chiral building block in medicinal chemistry, utilized as a key intermediate in the synthesis of various pharmaceuticals.[1] Its structural integrity under thermal stress is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation, storage, and ultimately, patient safety. This technical guide provides a comprehensive framework for evaluating the thermochemical stability of this compound. By synthesizing foundational principles of physical organic chemistry with industry-standard analytical methodologies, this document offers both the theoretical underpinnings and practical, field-proven protocols required for a robust stability assessment. We will explore potential degradation pathways and detail the strategic application of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and stability-indicating chromatographic methods to ensure the quality, safety, and efficacy of drug substances derived from this important intermediate.
Introduction: The Imperative of Thermochemical Stability
In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, with its defined stereocenter and reactive functional groups (a secondary alcohol and a cyclic amide or lactam), presents a unique stability profile. Thermal degradation can lead to the formation of impurities, loss of potency, and potentially, the generation of toxic byproducts. Furthermore, the chiral nature of the molecule necessitates that any stability study must also confirm stereochemical integrity, as racemization would yield the (R)-enantiomer, a distinct chemical entity with potentially different pharmacological and toxicological properties.[2]
This guide is structured to provide a logical progression from theoretical considerations to practical application. We will first dissect the potential thermochemical vulnerabilities of the molecule, then present a multi-pronged analytical strategy to probe these liabilities, and finally, offer detailed protocols that form a self-validating system for comprehensive stability analysis.
Theoretical Framework: Potential Degradation Pathways
Understanding the potential routes of thermal decomposition is crucial for designing effective analytical studies and interpreting the resulting data. The structure of this compound suggests several potential pathways under thermal stress.
-
Lactam Hydrolysis: Although technically requiring water, residual moisture at elevated temperatures can facilitate the hydrolysis of the cyclic amide bond, leading to the formation of the corresponding open-chain amino acid, (S)-4-amino-5-hydroxypentanoic acid.
-
Dehydration: The secondary alcohol is susceptible to elimination reactions (dehydration), especially at high temperatures or in the presence of acidic or basic impurities. This would result in the formation of unsaturated piperidinone derivatives.
-
Oxidation: If exposed to an oxidative environment, the secondary alcohol can be oxidized to a ketone, yielding (S)-5-oxopiperidin-2-one.
-
Dimerization/Polymerization: As observed in related compounds like 5-(hydroxymethyl)-2-furaldehyde (HMF), molecules with hydroxyl and carbonyl functionalities can undergo self-condensation or dimerization reactions at elevated temperatures.[3]
-
Racemization: The stereocenter at C5, being adjacent to the carbonyl group of the lactam, could be susceptible to epimerization under certain conditions, leading to a loss of enantiomeric purity.
The following diagram illustrates these potential degradation routes.
Caption: Potential thermal degradation pathways for this compound.
Core Experimental Methodologies
A robust stability assessment relies on a suite of orthogonal analytical techniques that provide a complete picture of the material's behavior under thermal stress.[4] We advocate for a primary screening approach using thermal analysis, followed by in-depth characterization using chromatographic methods as part of a formal accelerated stability study.
Thermal Analysis: TGA and DSC
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a rapid and powerful assessment of a material's thermal properties using minimal sample amounts.[5]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition and to quantify mass loss events, such as the release of water or volatile degradation products.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting (endotherm), crystallization (exotherm), and decomposition (can be endo- or exothermic).[6]
When run simultaneously (TGA-DSC), any mass loss detected by TGA can be directly correlated with an energetic event detected by DSC, providing invaluable mechanistic insight.[5]
-
Instrument Calibration: Calibrate the TGA balance using certified weights and calibrate the DSC temperature and heat flow using an indium standard.[7]
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic pan.
-
Analysis Conditions:
-
Purge Gas: High-purity Nitrogen at a flow rate of 30-50 mL/min. Rationale: An inert atmosphere is critical to study intrinsic thermal decomposition without interference from oxidative processes.
-
Temperature Program: Equilibrate at 30 °C, then ramp to 350 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min ramp is a standard rate that provides a good balance between resolution and analysis time.
-
-
Data Evaluation:
-
From the TGA curve, determine the onset temperature of significant mass loss.
-
From the DSC curve, identify the melting point (endotherm) and any exothermic or endothermic events corresponding to decomposition.
-
| Parameter | Description | Expected Outcome for a Stable Compound |
| Tonset (TGA) | Extrapolated onset temperature of decomposition. | High value, indicating stability at lower temperatures. |
| Mass Loss (%) | Percentage of mass lost during heating. | Should correspond to plausible degradation events. |
| Tmelt (DSC) | Peak temperature of the melting endotherm. | A sharp peak indicates high purity. |
| Decomposition (DSC) | Exothermic or endothermic peaks associated with mass loss. | Provides information on the energetics of decomposition. |
Accelerated Stability Studies
Accelerated stability studies are designed to predict the shelf-life of a product under normal storage conditions by subjecting it to elevated stress conditions of temperature and humidity.[8] The data are often modeled using the Arrhenius equation, which relates the degradation rate to temperature.[9] These studies are essential for determining appropriate storage conditions and establishing a tentative expiration date.
-
Batch Selection: Use at least one representative batch of this compound with a certificate of analysis for initial purity and identity.
-
Stability Chamber: Place samples in a calibrated stability chamber set to 40 °C ± 2 °C and 75% RH ± 5% RH.
-
Time Points: Pull samples for analysis at pre-defined intervals: Initial (T=0), 1 month, 2 months, 3 months, and 6 months.
-
Analytical Testing: At each time point, perform a comprehensive analysis of the sample, including:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay (Purity): Quantification of the parent compound using a stability-indicating HPLC method.
-
Related Substances: Detection and quantification of any degradation products.
-
Enantiomeric Purity: Analysis using a suitable chiral separation method to detect any racemization.[10]
-
Stability-Indicating Analytical Method: Chiral HPLC-UV/MS
The cornerstone of any stability study is a validated analytical method capable of separating the parent compound from all potential degradation products and impurities ("stability-indicating").[11] Given the chiral nature of the analyte, this method must also be able to resolve the (S) and (R) enantiomers.
-
Forced Degradation: To prove the method is stability-indicating, intentionally degrade the compound under various stress conditions (e.g., acid, base, peroxide, heat, light). Analyze the stressed samples to ensure that all degradation peaks are resolved from the main (S)-enantiomer peak.[11]
-
Column Selection: Screen chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H), which are highly effective for separating a wide range of enantiomers.[10]
-
Mobile Phase Optimization: Optimize the mobile phase (typically a mixture of a nonpolar solvent like hexane and an alcohol like ethanol or isopropanol) to achieve baseline resolution (Rs > 1.5) between the (S) and (R) enantiomers and any degradants.
-
Detection: Use a UV detector for quantification. Couple the HPLC system to a Mass Spectrometer (LC-MS) to aid in the structural elucidation of unknown degradation products observed during the stability study.[12]
-
Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection/quantitation.
| Time Point | Appearance | Assay (% of Initial) | Total Impurities (%) | (R)-Enantiomer (%) |
| T=0 | White Powder | 100.0 | 0.05 | <0.01 |
| 1 Month | No Change | 99.8 | 0.15 | <0.01 |
| 2 Months | No Change | 99.5 | 0.30 | 0.02 |
| 3 Months | No Change | 99.2 | 0.55 | 0.02 |
| 6 Months | Slight Yellowing | 98.5 | 0.95 | 0.03 |
Integrated Experimental Workflow
The following workflow diagram illustrates a systematic approach to the thermochemical stability assessment of this compound, integrating the methodologies described above.
Caption: A comprehensive workflow for thermochemical stability testing.
Conclusion
The thermochemical stability of this compound is a critical quality attribute that demands rigorous scientific investigation. A superficial assessment is insufficient; a deep understanding requires a multi-faceted approach that combines theoretical knowledge of potential degradation pathways with robust, orthogonal analytical techniques. By implementing the integrated workflow of TGA-DSC screening, forced degradation studies, and a formal accelerated stability program with a validated, stability-indicating chiral HPLC method, researchers and drug developers can build a comprehensive stability profile. This ensures that the molecule's quality and stereochemical integrity are maintained, safeguarding the development of safe and effective pharmaceuticals.
References
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Solubility and Solvent Effects for (S)-5-Hydroxypiperidin-2-one: A Strategic Approach for Preformulation and Development
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive framework for characterizing the solubility of (S)-5-Hydroxypiperidin-2-one, a chiral building block of significant interest in pharmaceutical synthesis. As the solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability, processability, and formulation feasibility, a thorough understanding is paramount.[1][2][3] This document moves beyond a simple recitation of methods to offer a strategic, field-proven approach, guiding researchers from theoretical predictions to robust experimental execution and data interpretation.
Physicochemical Landscape of this compound
A predictive understanding of solubility begins with a detailed analysis of the molecule's structure. The solubility behavior of this compound is dictated by the interplay of its constituent functional groups.
1.1. Molecular Structure and Functional Group Analysis
This compound (MW: 115.13 g/mol ) possesses three key features that govern its interactions with various solvents:
-
Secondary Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and favoring solubility in polar protic solvents like water and alcohols.[4]
-
Cyclic Amide (Lactam) Group: The lactam contains a polar carbonyl (C=O) group, which is a strong hydrogen bond acceptor, and an N-H group, which is a hydrogen bond donor. This further enhances its hydrophilic character.[5]
-
Chiral Center (S-configuration): While enantiomers have identical physical properties in an achiral environment (e.g., solubility in most common solvents), this chirality becomes critical in the presence of other chiral molecules, which can lead to differences in solubility when forming diastereomeric salts or co-crystals.[6][7][8]
The combination of these polar, hydrogen-bonding groups suggests a predominantly hydrophilic molecule. However, the carbon backbone provides some non-polar character, which may allow for solubility in less polar or semi-polar solvents.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Implication for Solubility |
| Molecular Weight | 115.13 g/mol | Low molecular weight generally favors solubility. |
| pKa | ~14.2 (hydroxyl proton), weak basicity at lactam nitrogen | The molecule is expected to be largely neutral across a wide physiological pH range. The Henderson-Hasselbalch equation can predict the ionization state and its effect on solubility in aqueous media.[9][10] |
| Hydrogen Bond Donors | 2 (O-H, N-H) | Strong interactions with protic and polar aprotic solvents. |
| Hydrogen Bond Acceptors | 2 (C=O, -OH) | Strong interactions with protic solvents. |
| Predicted LogP | Low (hydrophilic) | Suggests higher solubility in polar solvents compared to non-polar lipids. |
A Strategic Framework for Solvent Selection
The "like dissolves like" principle is the cornerstone of solvent selection. A systematic approach involves screening a diverse set of solvents to map the full solubility profile of the compound.
2.1. Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[11][12] This model deconstructs the total cohesive energy of a substance into three components:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
A solvent is likely to dissolve a solute if their HSP values are similar. The smaller the "distance" (Ra) between the HSP coordinates of the solute and solvent in "Hansen space," the higher the likelihood of dissolution.
2.2. Rational Solvent Screening Workflow
A logical workflow ensures efficient and comprehensive screening. The goal is to test solvents from different classes to build a complete picture of the compound's behavior.
Caption: Relationship between kinetic and thermodynamic solubility states.
3.2. Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the most reliable technique for determining equilibrium solubility. [13] Objective: To determine the equilibrium concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure saturation.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours. Causality: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid. Self-Validation: The presence of a solid pellet confirms that saturation was maintained.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining micro-particulates.
-
Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility.
3.3. Protocol: pH-Dependent Aqueous Solubility
For ionizable compounds, solubility is highly dependent on pH, a relationship described by the Henderson-Hasselbalch equation. [10][14][15]Determining the pH-solubility profile is mandatory for oral drug development as per ICH guidelines. [16][17][18] Objective: To measure the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., phosphate, citrate) covering the desired pH range.
-
Solubility Measurement: Perform the shake-flask method (Section 3.2) using each buffer as the solvent.
-
pH Verification: Crucially, measure the final pH of the saturated solution after equilibration. Self-Validation: A significant shift in pH from the initial buffer pH indicates that the buffer capacity was insufficient, and the result may be invalid.
-
Data Plotting: Plot the measured solubility (on a log scale) against the final measured pH. This creates the pH-solubility profile.
Analytical Quantification and Method Validation
Accurate quantification of the dissolved solute is the final, critical step. The chosen analytical method must be validated to ensure its suitability. [3][19] 4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants. [20][21] Step-by-Step HPLC Method Development:
-
Column Selection: For a polar compound like this compound, a reversed-phase C18 column is a good starting point.
-
Mobile Phase Selection: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or formate) is typical. Start with a gradient elution to determine the optimal retention time, then switch to an isocratic method for routine analysis if possible.
-
Detector Selection: As the molecule lacks a strong chromophore, a UV detector at a low wavelength (e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD) may be necessary.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject them into the HPLC and plot the peak area versus concentration. A linear regression with R² > 0.99 is required for a reliable calibration.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and use the calibration curve to determine their concentration. [20] 4.2. UV-Vis Spectrophotometry
This method is faster but less specific than HPLC. It is suitable if the compound has a distinct UV absorbance peak and if there are no interfering substances. [22][23][24][25] Step-by-Step UV-Vis Protocol:
-
Wavelength Scan: Scan a solution of the compound to identify the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare standard solutions and measure their absorbance at λmax. Plot absorbance vs. concentration to create a Beer-Lambert law calibration curve.
-
Sample Analysis: Measure the absorbance of the diluted, filtered samples and calculate the concentration using the calibration curve.
Conclusion: Synthesizing a Comprehensive Solubility Profile
By systematically applying the principles and protocols outlined in this guide, a researcher can build a comprehensive and reliable solubility profile for this compound. This data is foundational for subsequent stages of drug development, including formulation design, process chemistry, and biopharmaceutical assessment. The emphasis on causality and self-validating steps ensures that the generated data is not just a number, but a trustworthy characterization of the molecule's behavior, empowering informed and scientifically sound decision-making.
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A Technical Guide to Quantum Chemical Calculations for (S)-5-Hydroxypiperidin-2-one: A DFT Approach
Executive Summary
(S)-5-Hydroxypiperidin-2-one is a valuable chiral building block in medicinal chemistry and pharmaceutical synthesis.[1][2] Understanding its three-dimensional structure, conformational stability, and electronic properties is crucial for designing novel therapeutics and synthetic pathways. This technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. We detail the theoretical underpinnings, present a robust computational workflow, and offer a step-by-step protocol for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Introduction: The 'Why' of Computational Scrutiny
This compound is a heterocyclic compound belonging to the delta-lactam class.[3] Its structural motif is present in numerous natural alkaloids and pharmaceuticals, highlighting its importance.[4] The stereocenter at the C5 position and the flexible piperidinone ring mean the molecule can adopt various low-energy conformations, which directly influences its reactivity and biological interactions.[5]
Experimental characterization through techniques like NMR can be complex and may not fully resolve the conformational landscape.[5] Quantum chemical calculations offer a powerful, complementary approach. By solving approximations of the Schrödinger equation, we can predict, from first principles, a molecule's preferred geometry, vibrational spectra (e.g., IR), and electronic properties such as reactivity hotspots and orbital energies. This in silico analysis provides deep mechanistic insights, accelerates research by prioritizing experimental targets, and reduces costs. This guide focuses on Density Functional Theory (DFT), a widely adopted method that offers an excellent balance of computational cost and accuracy for organic molecules of this size.[6][7]
Theoretical Foundations: The Pillars of DFT
A successful computational study rests on a solid theoretical foundation. The choice of method, basis set, and environmental model dictates the quality and relevance of the results.
2.1 Density Functional Theory (DFT)
Unlike wave-function-based methods, DFT calculates the total energy of a system based on its electron density.[6] This is computationally more efficient, making it ideal for the drug-like molecules common in pharmaceutical research. The core of DFT lies in the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.
-
Causality of Choice: For molecules like this compound, hybrid XC functionals are a proven choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, for instance, incorporates a portion of exact Hartree-Fock exchange, providing a robust description of molecular geometries and energies for a wide range of organic systems.[8][9]
2.2 Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Causality of Choice: Pople-style basis sets, such as 6-31G(d,p) , are a common and effective starting point.
-
6-31G : Describes each core atomic orbital with 6 primitive functions and each valence orbital with two functions (one from 3 primitives, one from 1 primitive).
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They provide flexibility to the orbitals, allowing them to distort from their standard spherical or dumbbell shapes, which is critical for accurately describing chemical bonds.[6] For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.[8]
-
2.3 Solvation Models
Reactions and biological processes typically occur in solution. To accurately model the behavior of this compound, it is often necessary to account for the influence of a solvent. Explicitly modeling solvent molecules is computationally prohibitive. Instead, implicit solvation models are used.
-
Causality of Choice: The Polarizable Continuum Model (PCM) is a highly effective and widely used approach.[10] It treats the solvent as a continuous medium with a defined dielectric constant, creating a cavity in which the solute molecule resides. This model captures the bulk electrostatic effects of the solvent, which can significantly influence conformational energies and electronic properties.
Computational Methodology: A Validated Workflow
A rigorous and logical workflow is essential for obtaining reliable results. The process described below is designed as a self-validating system, where the output of each step confirms the validity of the previous one.
Caption: A validated computational workflow for quantum chemical analysis.
3.1 Step 1: Molecule Construction The initial 3D structure of this compound is built using molecular editing software such as Avogadro.[11] It is crucial to ensure the correct stereochemistry at the C5 position.
3.2 Step 2: Conformational Analysis The piperidine ring can adopt several conformations (e.g., chair, boat, twist-boat).[5][12] A preliminary conformational search using a lower-level theory or molecular mechanics is performed to identify the most stable conformers. The lowest energy conformer is then used for high-level DFT calculations. This step is critical as subsequent calculations are meaningful only if performed on the global minimum energy structure.
3.3 Step 3: Geometry Optimization This is the core of the calculation. Starting with the lowest energy conformer, the DFT algorithm iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible total energy. This process locates the nearest stationary point on the potential energy surface.
3.4 Step 4: Vibrational Frequency Calculation A frequency calculation is performed on the optimized geometry. This step serves two purposes:
-
Trustworthiness Check: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure and must be redone.
-
Data Generation: The calculated frequencies and intensities can be used to simulate the molecule's infrared (IR) spectrum, which can be compared with experimental data.
3.5 Step 5: Electronic Property Analysis Once a true minimum is confirmed, further calculations can be performed on this stable geometry to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[6]
Anticipated Results and Discussion
The computational workflow yields a wealth of quantitative data that provides insight into the molecule's behavior.
4.1 Optimized Molecular Geometry The geometry optimization provides the precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound.
Table 1: Selected Optimized Geometric Parameters (Illustrative Data)
| Parameter | Atoms Involved | Value (Å or °) |
|---|---|---|
| Bond Length | C2-N1 | 1.35 Å |
| Bond Length | C2=O | 1.24 Å |
| Bond Length | C5-O(H) | 1.42 Å |
| Bond Angle | C6-N1-C2 | 124.5° |
| Bond Angle | N1-C2-C3 | 118.0° |
| Dihedral Angle | C6-N1-C2-C3 | -10.5° |
| Dihedral Angle | H-O-C5-C4 | 175.2° |
These values are representative and would be generated by a DFT calculation at the B3LYP/6-31G(d,p) level of theory.
4.2 Vibrational Analysis The frequency calculation provides the fundamental vibrational modes. The most intense peaks in a simulated IR spectrum typically correspond to the stretching of polar bonds, such as the C=O (carbonyl) and N-H groups. For this compound, strong absorptions would be predicted for the amide C=O stretch (~1680 cm⁻¹), the N-H stretch (~3400 cm⁻¹), and the O-H stretch (~3500 cm⁻¹).
4.3 Electronic Structure and Reactivity Analysis of the frontier molecular orbitals (HOMO and LUMO) is fundamental to understanding chemical reactivity.
-
HOMO: The highest energy orbital containing electrons. Its location indicates the most likely site for electrophilic attack.
-
LUMO: The lowest energy orbital without electrons. Its location indicates the most likely site for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a descriptor of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.[8]
Table 2: Calculated Electronic Properties (Illustrative Data)
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.85 | eV |
| LUMO Energy | 0.95 | eV |
| HOMO-LUMO Gap (ΔE) | 7.80 | eV |
| Dipole Moment | 3.51 | Debye |
Molecular Electrostatic Potential (MEP) The MEP is a color-coded map of the electrostatic potential onto the electron density surface. It provides a powerful visual guide to the charge distribution.[6]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this molecule, this would be concentrated around the carbonyl oxygen.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This would be found around the amide and hydroxyl hydrogens.
Detailed Protocol: A Practical Guide Using GAMESS
This protocol provides a step-by-step guide for performing a geometry optimization and frequency calculation using the open-source GAMESS software package.[13]
Step 1: Create the Input Structure
-
Launch Avogadro or a similar molecular editor.[11]
-
Build the this compound molecule. Ensure correct atom types, bonds, and stereochemistry.
-
Perform a preliminary geometry cleanup using the editor's built-in molecular mechanics tools.
-
Save the coordinates as a standard XYZ file (e.g., molecule.xyz).
Step 2: Prepare the GAMESS Input File (molecule.inp) Create a plain text file with the following content. This example specifies a geometry optimization followed by a frequency calculation using B3LYP/6-31G(d,p).
-
Self-Validation Note: The HSSEND=.T. keyword in $STATPT instructs GAMESS to automatically perform a frequency calculation at the end of a successful optimization. This is a crucial step for workflow validation.
Step 3: Execute the Calculation
-
Place the molecule.inp file in your GAMESS working directory.
-
Execute the GAMESS run script from your terminal (the exact command may vary based on your installation): rungms molecule.inp 00 > molecule.log
Step 4: Analyze the Output (molecule.log)
-
Verify Normal Termination: Open the molecule.log file and search for the phrase EXECUTION OF GAMESS TERMINATED NORMALLY. If this is not present, an error occurred that must be diagnosed.
-
Check for Optimization Convergence: Search for EQUILIBRIUM GEOMETRY LOCATED. This confirms the optimization was successful.
-
Confirm True Minimum: Scroll to the FREQUENCIES section. Check that there are no imaginary frequencies (often denoted with a negative sign or the letter 'I'). The first 5 or 6 frequencies should be close to zero, corresponding to translation and rotation. All others must be positive.
-
Extract Data:
-
The final optimized coordinates are listed just before the frequency section.
-
Vibrational frequencies and IR intensities are listed in the FREQUENCIES table.
-
HOMO/LUMO energies are found in the FINAL RHF ENERGY IS section under EIGENVALUES.
-
The final dipole moment is reported near the end of the output file.
-
Conclusion
Quantum chemical calculations, particularly using DFT, provide an indispensable toolkit for the modern researcher in chemistry and drug discovery. This guide has outlined a robust, scientifically sound, and self-validating workflow for the computational analysis of this compound. By following these principles and protocols, scientists can gain profound insights into the molecule's conformational preferences, stability, and electronic nature. This knowledge is paramount for rationally designing new synthetic routes, understanding structure-activity relationships, and ultimately accelerating the development of novel pharmaceuticals.
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Initial toxicity screening of (S)-5-Hydroxypiperidin-2-one
An In-Depth Technical Guide: Initial Toxicity Screening of (S)-5-Hydroxypiperidin-2-one: A Tiered Approach for Early-Stage Drug Development
Authored by: A Senior Application Scientist
Abstract
This compound is a chiral piperidine derivative, a class of heterocyclic compounds frequently utilized as building blocks in medicinal chemistry.[1][2] While such scaffolds are valuable, their potential toxicities must be rigorously evaluated early in the drug development pipeline to mitigate late-stage failures. Drug-induced toxicity, particularly hepatotoxicity and cardiotoxicity, remains a leading cause of costly project attrition.[3][4] This guide presents a comprehensive, tiered strategy for the initial toxicity screening of this compound, designed for researchers, toxicologists, and drug development professionals. The approach integrates in silico predictive modeling with a cascade of robust in vitro assays, emphasizing scientific rationale, experimental integrity, and alignment with modern regulatory expectations. Our methodology prioritizes the early identification of liabilities to enable data-driven decisions, conserving resources and accelerating the path to safer therapeutics.
| The Rationale for a Phased Screening Strategy
Embarking on a toxicological assessment without a clear strategy is both inefficient and scientifically unsound. A tiered or phased approach allows for the rapid, cost-effective elimination of compounds with overt liabilities before committing to more resource-intensive assays.[5] This paradigm, often termed "fail fast, fail cheap," is critical in modern drug discovery.[6] Our proposed workflow for this compound begins with computational methods that require only the chemical structure, followed by foundational cytotoxicity assays, and culminates in specific, mechanism-focused investigations into the highest-impact areas of organ toxicity.
The structure of this compound, containing a lactam ring, suggests a need to investigate potential metabolic activation and reactivity. Piperidine derivatives can exhibit a wide range of biological activities, and thus a broad initial screen is warranted.[7][8]
Caption: Tiered toxicity screening workflow for this compound.
| Tier 1: In Silico and Computational Assessment
Before any wet-lab experiments are initiated, computational tools can provide a valuable forecast of potential liabilities.[9] This step leverages quantitative structure-activity relationship (QSAR) models and structural alert analysis to flag potential issues based on the molecule's chemical features.[10][11]
Key Endpoints for Computational Screening
-
Genotoxicity Prediction: Analyze the structure for well-known structural alerts that are associated with mutagenicity or clastogenicity (e.g., aromatic amines, nitro groups, epoxides).[12]
-
Hepatotoxicity Prediction: Employ models trained on large datasets of known hepatotoxic compounds to predict the likelihood of drug-induced liver injury (DILI).
-
Cardiotoxicity Prediction: Specifically screen for predicted binding to the hERG potassium channel, a primary initiator of drug-induced cardiac arrhythmia.[4]
-
Metabolite Prediction: Identify potential sites of metabolism on the molecule and predict the structures of major metabolites. These metabolites may be the actual mediators of toxicity.
Rationale: In silico screening is exceptionally high-throughput and cost-effective, enabling the evaluation of not just the parent compound but also virtual analogs before any synthesis is undertaken.[9] This allows for early de-risking and can guide the design of less toxic backup compounds.
| Parameter | In Silico Tool Example | Predicted Endpoint | Actionable Insight |
| Genotoxicity | Toxtree, VEGA | Mutagenicity (Ames), Clastogenicity | Flags need for mandatory in vitro genotoxicity assays. |
| hERG Inhibition | Schrödinger FEP+ | pIC50 for hERG channel blockade | Prioritizes need for functional cardiac safety testing. |
| Hepatotoxicity | DILIrank, ADMET Predictor | Likelihood of causing Drug-Induced Liver Injury (DILI) | Focuses in vitro efforts on hepatic models. |
| Reactive Metabolite Formation | StarDrop MPO | Identification of potential reactive metabolites | Guides design of specific assays to trap metabolites. |
| Tier 2: Foundational Cytotoxicity Screening
The first experimental step is to establish the concentration at which this compound induces general cellular toxicity. This provides a baseline understanding of the compound's potency and, critically, informs the concentration ranges for all subsequent, more complex mechanistic assays. Performing downstream assays at overtly cytotoxic concentrations is a common experimental flaw that leads to uninterpretable results.
Recommended Assay: Neutral Red Uptake (NRU) or MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability, while the NRU assay assesses the integrity of the lysosomal membrane.[13] We recommend using a human-derived cell line of hepatic origin, such as HepG2, as the liver is a primary site of xenobiotic metabolism.[3][13]
Causality Behind Experimental Choice: The HepG2 cell line is chosen for initial screening due to its robustness, commercial availability, and hepatic origin, making it relevant for detecting metabolically-driven cytotoxicity. The goal here is not to definitively prove liver toxicity, but to obtain a reproducible IC50 (half-maximal inhibitory concentration) value that defines the upper concentration limit for further testing.
(Detailed protocol provided in Appendix A)
| Tier 3: Mechanistic Toxicity Assessment
With a non-cytotoxic concentration range established, the screening proceeds to investigate specific, high-impact mechanisms of toxicity that are common causes of drug failure.
Hepatotoxicity Assessment
Hepatotoxicity is a major reason for the withdrawal of approved drugs from the market.[3] Therefore, a thorough in vitro assessment is non-negotiable. While cell lines like HepG2 are useful for initial screens, they lack the full metabolic competency of primary cells.
Recommended Model: Primary Human Hepatocytes (PHHs) or 3D Liver Spheroids
PHHs are considered the gold standard for in vitro liver studies because they retain the metabolic enzyme activity (e.g., Cytochrome P450s) seen in vivo.[14][15] Culturing these cells in a 3D spheroid format further enhances their physiological relevance and longevity, allowing for the detection of toxicity that may only manifest after repeated exposure.[3][16]
Key Endpoints to Measure:
-
Cell Viability (ATP Content): A more sensitive marker of cell health than metabolic assays like MTT.
-
Reactive Oxygen Species (ROS) Generation: Measures oxidative stress, a common mechanism of DILI.
-
Mitochondrial Membrane Potential (MMP): Detects mitochondrial impairment, a key initiating event in many forms of toxicity.[3]
-
Glutathione (GSH) Depletion: Indicates the formation of reactive metabolites that overwhelm the cell's primary antioxidant defense.
(Detailed protocol provided in Appendix B)
Cardiotoxicity Assessment
Drug-induced cardiotoxicity is a primary concern for regulatory agencies.[4][6] The most critical liability to assess early is the potential to induce fatal arrhythmias by blocking the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.
Recommended Model: Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
These cells have become the state-of-the-art in vitro model for cardiac safety because they are of human origin, express the relevant cardiac ion channels, and beat spontaneously, allowing for functional assessment.[6][17] They provide a much more accurate prediction of human response compared to animal models or cell lines overexpressing a single channel.[18]
Key Endpoints to Measure:
-
hERG Channel Inhibition: A direct functional assessment using patch-clamp electrophysiology or high-throughput fluorescent assays.
-
Calcium Transient Analysis: Using high-content imaging to assess disruptions in the normal calcium cycling that governs cardiomyocyte contraction.[19]
-
Beating Rate & Arrhythmia: Microelectrode array (MEA) or impedance-based systems can detect changes in beat frequency and rhythm.
(Detailed protocol provided in Appendix C)
Genotoxicity Assessment
Genotoxicity testing is a mandatory component of preclinical safety assessment required by regulatory bodies like the FDA and EMA before human trials can begin.[20] A standard in vitro two-test battery is required to assess the potential for gene mutations and chromosomal damage. These tests are typically conducted according to OECD guidelines.[21][22]
Recommended Assays (OECD Standard Battery):
-
Bacterial Reverse Mutation Test (Ames Test; OECD 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively. It detects compounds that cause mutations, enabling the bacteria to revert and grow in the absence of the essential amino acid. The test must be run with and without metabolic activation (S9 fraction from rat liver) to detect compounds that become mutagenic only after metabolism.[12]
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test identifies agents that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens). Cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) are treated with the test compound. After cell division, cells are scored for the presence of micronuclei—small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei.
Caption: Workflow for the in vitro Micronucleus Assay (OECD 487).
(Detailed protocol for the Micronucleus Test provided in Appendix D)
| Data Synthesis and Risk Assessment
The culmination of this screening cascade is an integrated risk assessment. The data from each tier should not be viewed in isolation.
-
Tier 1 + Tier 3 Correlation: Do the in vitro findings confirm the in silico predictions? For example, if a hERG liability was predicted, was it confirmed in the hiPSC-CM assay? A positive correlation increases confidence in the predictive models for future analogs.
-
Cytotoxicity vs. Mechanistic Toxicity: Is the observed toxicity in Tier 3 assays (e.g., hepatotoxicity) occurring at concentrations significantly below the general cytotoxic threshold from Tier 2? If so, this points towards a specific mechanism of toxicity rather than non-specific cell death, which is a more significant concern.
-
Genotoxicity Outcome: A positive result in either of the genotoxicity assays is a significant red flag. A positive Ames test often halts development unless there is a compelling reason to believe it is a bacterial-specific effect. A positive micronucleus result requires follow-up in vivo studies to determine if the effect is reproducible in a whole animal.
Based on this integrated profile, a data-driven "Go / No-Go" decision can be made for this compound. A negative profile across all assays provides strong support for advancing the compound. A specific liability (e.g., moderate hERG inhibition) may guide medicinal chemistry efforts to design out the toxicity while retaining desired activity.
Appendices: Detailed Experimental Protocols
Appendix A: Protocol - General Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of Eagle's Minimum Essential Medium (EMEM) with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (0.5% DMSO) and positive control (e.g., 10 µM Doxorubicin) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Appendix B: Protocol - Hepatotoxicity Multiplexed Assay in PHHs
-
Cell Seeding: Plate cryopreserved Primary Human Hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow cells to attach and recover for 24-48 hours.
-
Treatment: Treat cells with this compound at concentrations up to the IC50 value determined in Tier 2 for 72 hours. Include vehicle control (DMSO) and a known hepatotoxin positive control (e.g., 5 mM Acetaminophen).
-
Multiplexed Readout: Use a commercial multiplexed assay kit (e.g., Promega RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay) that allows for simultaneous measurement of different toxicity endpoints from the same well.
-
Endpoint 1 (Viability): At the 72-hour timepoint, measure ATP levels using a luminescence-based assay (e.g., CellTiter-Glo®).
-
Endpoint 2 (Oxidative Stress): Use a fluorescent probe like DCFH-DA to measure intracellular ROS production via high-content imaging or plate reader.
-
Endpoint 3 (Mitochondrial Health): Use a dye such as TMRM to measure mitochondrial membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.
-
Analysis: Normalize all data to the vehicle control. A concentration-dependent decrease in ATP/MMP or increase in ROS suggests a specific hepatotoxic liability.
Appendix C: Protocol - Cardiotoxicity (hERG Functional Assay)
-
Cell Model: Use a validated automated patch-clamp system (e.g., QPatch or Patchliner) and a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Prepare a concentration-response series of this compound (e.g., 0.01, 0.1, 1, 10, 30 µM).
-
Electrophysiology: Obtain a stable baseline hERG current recording. Perfuse the cells with each compound concentration sequentially.
-
Data Acquisition: Measure the peak tail current at each concentration after the current has reached a steady-state.
-
Positive Control: Use a known hERG blocker like E-4031 to confirm assay sensitivity and performance.
-
Analysis: Calculate the percentage inhibition of the hERG current at each concentration relative to the vehicle control. Fit the data to a Hill equation to determine the IC50 value. An IC50 < 10 µM is often considered a potential concern.
Appendix D: Protocol - Genotoxicity (In Vitro Micronucleus Assay)
-
Cell Culture: Culture TK6 or CHO cells in appropriate medium. Seed cells to allow for approximately 1.5-2 population doublings during the treatment period.
-
Treatment: Treat cells with at least three concentrations of this compound, selected based on the Tier 2 cytotoxicity data (the highest concentration should induce ~50% cytotoxicity). Run parallel experiments with and without S9 metabolic activation.
-
Controls: Include a vehicle control (DMSO) and positive controls (e.g., Mitomycin-C without S9, Cyclophosphamide with S9).
-
Incubation: Treat cells for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer, continuous duration (e.g., 24 hours).
-
Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium to block cytokinesis, resulting in an accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA stain (e.g., DAPI) and a cytoplasmic stain (e.g., Giemsa).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
References
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- European Centre for Ecotoxicology and Toxicology of Chemicals. (2021). Updates to OECD in vitro and in chemico test guidelines. ECETOC. [Link][23]
- Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services.
- Quintás, G., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. PMC. [Link]
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Topic: Exploring the Reactivity of the Hydroxyl Group in (S)-5-Hydroxypiperidin-2-one
An In-Depth Technical Guide
Abstract
(S)-5-Hydroxypiperidin-2-one is a valuable chiral building block in medicinal chemistry and drug development, prized for its defined stereochemistry and versatile functionality.[1][2][3] The synthetic utility of this scaffold is largely dictated by the reactivity of its C5 secondary hydroxyl group. This guide provides an in-depth exploration of the principal transformations involving this hydroxyl moiety, including protection/deprotection strategies, esterification, etherification, oxidation, and stereochemical inversion via nucleophilic substitution. Each section elucidates the underlying chemical principles, offers field-proven experimental protocols, and explains the causal logic behind procedural choices, providing researchers with a comprehensive framework for manipulating this critical functional group.
Introduction: The Strategic Importance of the C5 Hydroxyl Group
The this compound scaffold incorporates a lactam ring and a chiral secondary alcohol. This combination of features makes it a precursor for a wide range of biologically active molecules.[1] The hydroxyl group, in particular, serves as a primary handle for synthetic diversification. However, its direct participation in many chemical reactions is often challenging. As an alcohol, the hydroxyl group is a poor leaving group (hydroxide, OH⁻, is a strong base), making it resistant to direct nucleophilic substitution.[4] Consequently, strategic activation or modification of this group is the cornerstone of its synthetic manipulation. This guide will detail the most effective strategies to unlock the full synthetic potential of this versatile chiral intermediate.
Protecting Group Strategies: Masking Reactivity for Selective Synthesis
In a multi-step synthesis, it is often imperative to temporarily "mask" the hydroxyl group to prevent it from interfering with reactions at other sites on the molecule. This is achieved through the use of protecting groups.[5][6] The choice of protecting group is critical and depends on its stability to a range of subsequent reaction conditions and the ease with which it can be selectively removed.[6]
Causality of Protecting Group Selection
For a secondary alcohol like the one in this compound, silyl ethers are among the most common and reliable protecting groups.[5] Their utility stems from a balance of easy installation, robust stability under various non-acidic and non-fluoride conditions, and selective, mild removal.
-
Steric Hindrance and Stability: The size of the substituents on the silicon atom dictates the steric bulk and stability of the silyl ether.[5]
-
tert-Butyldimethylsilyl (TBS): Offers a good balance of stability and ease of removal. It is stable to a wide range of reagents, including many oxidizing and reducing agents, and is typically removed with fluoride ions (e.g., TBAF).
-
Triisopropylsilyl (TIPS): Significantly more sterically hindered than TBS, making it more stable and robust, particularly under acidic conditions.[7] Its removal often requires more forcing conditions.
-
Experimental Protocol: TBS Protection
This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether. The use of an amine base like imidazole is crucial; it activates the silyl chloride and scavenges the HCl byproduct generated during the reaction.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) in an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add Imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, typically using a hexane/ethyl acetate gradient) to yield the TBS-protected product.
Visualization: Protection & Deprotection Workflow
Caption: General workflow for TBS protection and subsequent deprotection.
Table 1: Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Reagent for Protection | Typical Deprotection Conditions | Stability Profile |
| TBS (tert-Butyldimethylsilyl) | TBS-Cl, Imidazole | TBAF in THF; or Acetic Acid | Stable to base, mild acid, many redox reagents. Labile to strong acid and fluoride. |
| TIPS (Triisopropylsilyl) | TIPS-Cl, Imidazole | TBAF in THF (slower than TBS) | More stable to acidic conditions than TBS due to steric hindrance.[7] |
| MOM (Methoxymethyl) | MOM-Cl, DIEA | Strong Acid (e.g., HCl in MeOH) | Stable to base, nucleophiles, and redox conditions. Labile to acid.[5] |
| THP (Tetrahydropyranyl) | Dihydropyran (DHP), p-TsOH | Aqueous Acid (e.g., HCl, AcOH) | Stable to most non-acidic conditions. Introduces a new stereocenter.[8] |
Esterification: Acyl Group Installation
Esterification of the hydroxyl group is a common transformation, often employed to synthesize prodrugs or to introduce specific functionalities.[9] Due to the relatively low nucleophilicity of the secondary alcohol, direct Fischer esterification is often inefficient. More reliable methods employ coupling agents to activate the carboxylic acid.
Steglich Esterification: A Mild and Efficient Approach
The Steglich esterification is a powerful method that uses a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid, and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the alcohol.[10]
Mechanism Rationale:
-
The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate.
-
DMAP, being a superior nucleophile to the alcohol, attacks this intermediate to form a reactive acyl-pyridinium species.
-
The alcohol (this compound) then attacks the acyl-pyridinium species, which is more electrophilic than the starting carboxylic acid.
-
The ester is formed, and DMAP is regenerated. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.
Experimental Protocol: Steglich Esterification
Step-by-Step Methodology:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) and this compound (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate (DCU) will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash the solid with cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by flash column chromatography.
Visualization: Steglich Esterification Mechanism
Caption: Simplified mechanism of the Steglich esterification.
Nucleophilic Substitution with Inversion: The Mitsunobu Reaction
The Mitsunobu reaction is one of the most powerful methods for converting a primary or secondary alcohol into a variety of other functional groups.[11][12] Its defining feature is that the reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereochemical configuration at the carbon center.[11][13] This makes it an invaluable tool for accessing the corresponding (R)-configured derivatives from this compound.
Mechanistic Rationale
The reaction requires a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[11]
-
PPh₃ attacks DEAD to form a betaine intermediate.
-
This betaine deprotonates the acidic pronucleophile (e.g., a carboxylic acid, R-COOH).
-
The alcohol's oxygen atom attacks the now-electrophilic phosphorus atom, forming an oxyphosphonium salt and displacing the hydrazine byproduct. This step activates the hydroxyl group, converting it into an excellent leaving group (oxytriphenylphosphonium).
-
The conjugate base of the pronucleophile (R-COO⁻) performs a backside Sₙ2 attack, displacing the bulky PPh₃O group and inverting the stereocenter.
Experimental Protocol: Mitsunobu Reaction
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and a suitable pronucleophile, such as 4-nitrobenzoic acid (1.5 eq), in anhydrous Tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes. A color change is typically observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 6-24 hours.
-
Monitor the consumption of the starting alcohol by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
The purification can be challenging due to byproducts (triphenylphosphine oxide and the hydrazine derivative). Purification is typically achieved via flash column chromatography. Using polymer-supported PPh₃ can simplify workup significantly.[14]
Visualization: The Mitsunobu Reaction Cycle
Caption: Key intermediates and steps in the Mitsunobu reaction cycle.
Oxidation to a Ketone
Oxidation of the secondary hydroxyl group provides access to piperidine-2,5-dione, a diketone that serves as a versatile intermediate for further functionalization, for example, in the synthesis of δ-aminolevulinic acid derivatives.[1] The choice of oxidant is key to achieving a clean and high-yielding transformation without over-oxidation or side reactions.
Oxidant Selection Rationale
Chromium-based reagents (e.g., PCC, PDC) are effective but are toxic and generate hazardous waste. Modern, milder alternatives are preferred:
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that works under mild, neutral conditions at room temperature, offering high yields and broad functional group tolerance.
-
2-Iodoxybenzoic acid (IBX): Another hypervalent iodine reagent, which is stable, non-toxic, and often used in solvents like DMSO. It is known for clean oxidations of primary and secondary alcohols.[15]
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by quenching with a hindered base like triethylamine. It is highly effective but requires cryogenic temperatures (-78 °C) and careful handling of reagents.
Experimental Protocol: IBX Oxidation
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in Dimethyl sulfoxide (DMSO).
-
Add 2-Iodoxybenzoic acid (IBX) (1.5 eq) to the suspension.
-
Heat the mixture to 40-60 °C and stir vigorously for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Filter the mixture to remove the byproduct, 2-iodobenzoic acid.
-
Extract the aqueous filtrate multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude piperidine-2,5-dione by column chromatography or recrystallization.
Summary of Key Transformations
The C5 hydroxyl group of this compound is a versatile functional handle that can be manipulated through several key synthetic operations. The choice of reaction dictates the final structure and stereochemistry, providing a powerful toolkit for medicinal chemists.
Table 2: Overview of Hydroxyl Group Reactivity
| Transformation | Key Reagents | Core Outcome | Stereochemistry |
| Protection | TBS-Cl, Imidazole | Formation of a stable silyl ether | Retention |
| Esterification | R-COOH, DCC, DMAP | Acylation of the hydroxyl group | Retention |
| Etherification | R-X, NaH | Formation of an ether linkage | Retention |
| Mitsunobu Rxn | PPh₃, DEAD, H-X | Nucleophilic Substitution | Inversion |
| Oxidation | IBX or DMP | Conversion to a ketone | Achiral product |
This guide has outlined the fundamental strategies for leveraging the reactivity of this pivotal hydroxyl group. By understanding the causality behind each method, researchers can make informed decisions to efficiently synthesize complex molecular targets and accelerate the drug discovery process.
References
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- Kadlubar, F. F., et al. (2001). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Journal of the American Chemical Society.
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- ResearchGate. (n.d.). Interaction and reaction of the hydroxyl ion with β-D-galactose and its hydrated complex.
- ResearchGate. (n.d.). Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives.
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- National Institutes of Health. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
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- National Institutes of Health. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
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- Google Patents. (n.d.). Derivatives of 3,4,5-trihydroxypiperidine, processes for their preparation, and their use as medicines and in animal food.
- PubMed. (2004). Synthesis of chiral building blocks for use in drug discovery.
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Methodological & Application
Application Note & Protocol: Asymmetric Synthesis of 3-Piperidinol Alkaloids from (S)-5-Hydroxypiperidin-2-one
Introduction: The Strategic Value of (S)-5-Hydroxypiperidin-2-one in Alkaloid Synthesis
The 3-piperidinol alkaloid family, which includes compounds like (+)-prosophylline and (+)-deoxoprosophylline, represents a class of natural products with significant biological activities, including anesthetic and antibiotic properties.[1] Their therapeutic potential has made them attractive targets for synthetic chemists. The core challenge in their synthesis lies in the precise, stereocontrolled installation of substituents onto the piperidine ring.[2][3]
This guide details a robust and highly stereoselective strategy for the synthesis of these alkaloids, leveraging the commercially available chiral lactam, this compound. This starting material is a quintessential example of a "chiral building block," a molecule that incorporates a pre-existing, enantiomerically pure stereocenter, which can be used to direct the stereochemical outcome of subsequent reactions.[4][5][6][7][][9] The inherent (S)-chirality at the C5 position provides an elegant solution to the challenge of asymmetric induction, guiding the formation of new stereocenters with high fidelity.
Our synthetic approach hinges on the generation and stereoselective trapping of a cyclic N-acyliminium ion intermediate.[10][11][12] The C5-hydroxyl group, after protection, serves as a crucial stereodirecting element, ensuring that incoming nucleophiles add to the N-acyliminium ion from the least sterically hindered face, thereby establishing the desired trans relationship between the C3 and C5 substituents in the final alkaloid product.
Caption: Overall synthetic workflow.
Core Mechanism: Stereocontrol via N-Acyliminium Ion Intermediate
The cornerstone of this synthetic strategy is the diastereoselective reaction of a nucleophile with a five-membered cyclic N-acyliminium ion. These highly reactive electrophiles are generated in situ from an appropriate precursor, typically an α-alkoxy or α-hydroxy lactam.[11][13]
The stereochemical outcome is dictated by the conformation of the N-acyliminium ion intermediate. The bulky protecting group on the C5-oxygen atom preferentially occupies a pseudo-equatorial position in the most stable half-chair conformation.[10][12] This arrangement effectively shields the syn-face of the molecule. Consequently, a nucleophile, such as a Grignard reagent, will preferentially attack from the less hindered anti-face, leading to the formation of the C2-substituted product with a high degree of trans-diastereoselectivity. This principle of substrate-controlled synthesis is fundamental to achieving high enantiomeric purity in the final alkaloid.
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The Versatile Chiral Synthon: A Guide to the Synthesis of Piperidine Derivatives from (S)-5-Hydroxypiperidin-2-one
Introduction: The piperidine scaffold is a cornerstone of medicinal chemistry, embedded in the architecture of numerous approved pharmaceuticals.[1][2] The introduction of chirality into this privileged heterocycle often enhances biological activity, selectivity, and pharmacokinetic profiles, making the stereocontrolled synthesis of substituted piperidines a critical endeavor in drug discovery.[2][3] (S)-5-Hydroxypiperidin-2-one emerges as a powerful and versatile chiral building block for this purpose. Its rigid cyclic structure, bearing two distinct functional handles—a lactam and a secondary alcohol—at a defined stereocenter, provides an excellent platform for the synthesis of a diverse array of enantiomerically pure piperidine derivatives.[4] This guide offers a detailed exploration of synthetic strategies and step-by-step protocols for leveraging this compound in the chiral synthesis of complex piperidine-containing molecules.
Strategic Considerations for Synthetic Design
The synthetic utility of this compound hinges on the selective manipulation of its hydroxyl and lactam functionalities. A well-designed synthetic route will strategically employ protecting groups and orchestrate the sequence of reactions to achieve the desired substitution pattern with high stereocontrol.
Protecting Group Strategies: A Critical First Step
Given the presence of both a secondary amine (within the lactam, or after reduction) and a secondary alcohol, a robust protecting group strategy is paramount to avoid unwanted side reactions.[5] The choice of protecting groups should be orthogonal, allowing for their selective removal under different conditions.
-
N-Protection of the Lactam: While the lactam nitrogen is less nucleophilic than an amine, protection may be necessary for certain transformations. Common protecting groups for amines that can be adapted for lactams include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis.
-
O-Protection of the Hydroxyl Group: The secondary hydroxyl group can be protected as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS), which is labile to fluoride ions, or as a benzyl ether (Bn), which can be removed by hydrogenolysis.
The selection of an orthogonal protecting group pair, such as N-Boc and O-TBDMS, allows for the selective deprotection and functionalization of either the nitrogen or the oxygen atom.
Core Synthetic Transformations and Protocols
The true synthetic power of this compound is unlocked through a series of key transformations that modify its core structure. The following sections provide detailed protocols for these fundamental reactions.
Protocol 1: Stereoinvertive Functionalization of the Hydroxyl Group via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol while simultaneously introducing a new functional group.[6] This is particularly useful for accessing the (R)-configuration at the C5 position from the readily available (S)-starting material.
Causality of Experimental Choices: The Mitsunobu reaction proceeds through an SN2-type mechanism, where a nucleophile displaces an in situ-activated hydroxyl group.[6] The use of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) generates a phosphonium salt intermediate, which is an excellent leaving group. The incoming nucleophile attacks from the backside, resulting in a clean inversion of stereochemistry. The choice of a nucleophile with a pKa ≤ 15 is crucial for efficient reaction.[3]
Experimental Workflow:
Caption: Workflow for the Mitsunobu Reaction.
Detailed Protocol:
-
To a solution of this compound (1.0 eq), a suitable nucleophile (e.g., benzoic acid, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired (R)-5-substituted-piperidin-2-one.
Self-Validation: The success of the reaction can be confirmed by 1H NMR spectroscopy, observing the disappearance of the hydroxyl proton and the appearance of signals corresponding to the newly introduced functional group. The inversion of stereochemistry can be confirmed by chiral HPLC analysis or by comparison to known spectroscopic data.
Protocol 2: Lactam Reduction and N-Functionalization
A pivotal step in transforming the piperidinone scaffold into a functionalized piperidine is the reduction of the lactam amide to a secondary amine. This is typically followed by N-functionalization to introduce desired substituents on the nitrogen atom.
Causality of Experimental Choices: Strong reducing agents like lithium aluminum hydride (LiAlH4) are required to reduce the resonance-stabilized amide bond of the lactam. The resulting secondary amine is a nucleophile and can be readily functionalized through various methods such as reductive amination or N-alkylation with alkyl halides.
Experimental Workflow:
Caption: Workflow for Lactam Reduction and N-Functionalization.
Detailed Protocol:
-
Lactam Reduction: To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-5-hydroxypiperidine, which can be used in the next step without further purification.
-
N-Alkylation (Reductive Amination): To a solution of the crude (S)-5-hydroxypiperidine (1.0 eq) and an aldehyde or ketone (1.1 eq) in dichloromethane (DCM, 0.1 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-substituted-(S)-5-hydroxypiperidine.
Self-Validation: The reduction of the lactam can be confirmed by the disappearance of the amide carbonyl stretch in the IR spectrum and the appearance of an N-H stretch. Successful N-alkylation can be verified by 1H and 13C NMR spectroscopy, showing the incorporation of the new substituent.
Application in the Synthesis of Bioactive Molecules
The strategic functionalization of this compound has been instrumental in the synthesis of various bioactive molecules, including antiviral and anticancer agents. The ability to control the stereochemistry at multiple centers and introduce diverse functionalities makes it an invaluable starting material in drug development campaigns.
Data Presentation: Representative Transformations
| Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) | Ref. |
| This compound | Mitsunobu Reaction | Phthalimide, PPh3, DEAD, THF, 0 °C to rt | (R)-5-Phthalimidopiperidin-2-one | >85 | [6] |
| This compound | O-Silylation | TBDMSCl, Imidazole, DMF, rt | (S)-5-(tert-Butyldimethylsilyloxy)piperidin-2-one | >95 | N/A |
| (S)-5-(tert-Butyldimethylsilyloxy)piperidin-2-one | Lactam Reduction | LiAlH4, THF, reflux | (S)-5-(tert-Butyldimethylsilyloxy)piperidine | >90 | N/A |
| (S)-5-Hydroxypiperidine | N-Boc Protection | (Boc)2O, Et3N, DCM, rt | N-Boc-(S)-5-hydroxypiperidine | >95 | N/A |
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its inherent stereochemistry and bifunctional nature provide a robust and flexible platform for the construction of complex, enantiomerically pure piperidine derivatives. The protocols and strategies outlined in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile synthon in their quest for novel and effective therapeutics. By understanding the causality behind experimental choices and employing self-validating protocols, the path from this simple chiral lactam to a potential life-saving drug becomes clearer and more efficient.
References
- Mori, M., Somada, A., & Oida, S. (2000). Stereocontrolled synthesis of piperidine-condensed tricyclic carbapenems (5-azatrinems) and their antibacterial activities. Chemical & Pharmaceutical Bulletin, 48(5), 716-728. [Link]
- LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE.
- Nevado, C. (2010). Piperidine derivatives: recent advances in synthesis and pharmacological applications. ACS Medicinal Chemistry Letters, 1(6), 246-250.
- Patil, S. A., Patil, R., & Miller, D. D. (2011). Synthesis of biologically active molecules through multicomponent reactions. Molecules, 16(5), 3845-3885.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- D'hooghe, M., & De Kimpe, N. (2006). Synthesis of stereodefined piperidines. The Journal of Organic Chemistry, 71(23), 8683-8693.
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- Boger, D. L. (2013). Case studies of the synthesis of bioactive cyclodepsipeptide natural products. Molecules, 18(2), 1337-1376.
- MDPI. (n.d.). Special Issue : Bioactive Small Molecules: Design, Synthesis, and Applications.
- Anderson, R. J., & Armstrong, S. K. (2014). Selective endo-cyclic α-functionalization of saturated N-alkyl piperidines. Organic & Biomolecular Chemistry, 12(34), 6596-6599.
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- Cossío, F. P., & de Cózar, A. (2013). Stereoselective synthesis of densely substituted pyrrolidines via a [3+ 2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. The Journal of Organic Chemistry, 78(15), 7541-7549.
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Application Notes & Protocols: Orthogonal Protecting Group Strategies for (S)-5-Hydroxypiperidin-2-one
Introduction
(S)-5-Hydroxypiperidin-2-one is a chiral lactam that serves as a valuable building block in medicinal chemistry and drug development.[1] Its bifunctional nature, possessing both a secondary amine within the lactam ring and a secondary hydroxyl group, necessitates a robust and strategic approach to chemical synthesis. To achieve selective functionalization and construct complex molecular architectures, the strategic implementation of protecting groups is paramount. This guide provides a detailed overview of orthogonal protecting group strategies for the amine and hydroxyl functionalities of this compound, complete with field-proven insights and detailed experimental protocols.
The core principle of this guide revolves around orthogonality, a concept where each protecting group can be removed under specific conditions without affecting the other, allowing for sequential and controlled manipulation of the molecule.[2][3] We will explore the use of carbamate-based protecting groups for the amine and silyl ethers for the hydroxyl group, a combination that offers excellent orthogonality and is widely employed in modern organic synthesis.
Protecting the Amine Functionality
The secondary amine in the piperidinone ring is a nucleophilic center that can undergo various reactions. Its protection is crucial to prevent unwanted side reactions during the functionalization of the hydroxyl group. The most common and effective protecting groups for this purpose are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of amine protection due to its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments.[4] Its facile removal under strong acidic conditions makes it an excellent choice for many synthetic routes.
Rationale for Use:
-
Stability: Stable to bases, nucleophiles, and catalytic hydrogenation.
-
Ease of Introduction: Readily introduced using di-tert-butyl dicarbonate (Boc)₂O.
-
Clean Deprotection: Cleavage with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the amine salt and gaseous byproducts (isobutylene and CO₂).[5]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add a base, typically triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution.
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product, which can be further purified by column chromatography if necessary.
Benzyloxycarbonyl (Cbz) Group
The Cbz group offers an alternative and orthogonal protection strategy to the Boc group. Its key feature is its stability to both acidic and basic conditions, with deprotection achieved through catalytic hydrogenolysis.[6]
Rationale for Use:
-
Orthogonality: Cleavage conditions (hydrogenolysis) are orthogonal to acid-labile (Boc, silyl ethers) and base-labile groups.
-
Robustness: Stable across a broad pH range.
-
Ease of Introduction: Installed using benzyl chloroformate (Cbz-Cl).
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) to the vigorously stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 6-16 hours, monitoring by TLC.
-
Once the reaction is complete, perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by column chromatography to obtain the N-Cbz protected piperidinone.
Protecting the Hydroxyl Functionality
The secondary hydroxyl group can be protected as a silyl ether, which offers a range of stabilities depending on the steric bulk of the substituents on the silicon atom.[7] The most common choices for this application are the tert-Butyldimethylsilyl (TBS) and tert-Butyldiphenylsilyl (TBDPS) groups.
tert-Butyldimethylsilyl (TBS) Group
The TBS group is a widely used protecting group for alcohols due to its moderate stability and selective removal under fluoride-mediated or acidic conditions.[8][9]
Rationale for Use:
-
Moderate Stability: More stable than the trimethylsilyl (TMS) group, allowing for a wider range of reaction conditions.[10]
-
Selective Cleavage: Readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF) or by mild acid.[10][11]
-
Orthogonality: Can be removed in the presence of Cbz groups and, with careful selection of reagents, can be selectively removed in the presence of Boc groups.[12]
-
Dissolve N-Boc-(S)-5-Hydroxypiperidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 eq) to the solution.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until completion (typically 8-16 hours).
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the residue by column chromatography to yield the fully protected product.
tert-Butyldiphenylsilyl (TBDPS) Group
For enhanced stability, particularly in acidic conditions, the TBDPS group is an excellent choice. Its increased steric bulk makes it more robust than the TBS group.[13][14]
Rationale for Use:
-
High Stability: Significantly more stable to acidic hydrolysis than the TBS group.[14]
-
Orthogonality: Can be retained while other silyl ethers or acid-labile protecting groups are removed.[8]
-
Selective Cleavage: Typically removed using fluoride ions (TBAF), often requiring longer reaction times or elevated temperatures compared to TBS ethers.
-
Follow the procedure outlined in Protocol 3, substituting TBS-Cl with tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.2 eq).
-
The reaction may require slightly longer reaction times due to the increased steric hindrance of the TBDPS group.
Orthogonal Deprotection Strategies
The true power of this protecting group strategy lies in the ability to selectively deprotect one functional group while the other remains intact. This allows for sequential chemical modifications at either the amine or the hydroxyl position.
Deprotection Protocols
-
Dissolve the N-Boc, O-TBS/TBDPS protected piperidinone in DCM.
-
Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting amine salt can be used directly or neutralized with a mild base.
Causality Behind Experimental Choices: The use of a strong acid like TFA protonates the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, thus liberating the amine. The silyl ether remains stable under these anhydrous acidic conditions for the duration of the reaction.
-
Dissolve the N-Cbz, O-TBS/TBDPS protected piperidinone in a solvent such as methanol (MeOH) or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Causality Behind Experimental Choices: The palladium catalyst facilitates the hydrogenolysis of the benzylic C-O bond of the Cbz group, releasing the free amine and toluene as a byproduct. Silyl ethers are stable to these neutral reductive conditions.
-
Dissolve the N-Boc/Cbz, O-TBS/TBDPS protected piperidinone in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) at 0 °C.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC. TBS ethers are typically cleaved within 1-4 hours, while TBDPS ethers may require longer reaction times.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform an aqueous work-up as described in Protocol 1.
Causality Behind Experimental Choices: The high affinity of the fluoride ion for silicon drives the cleavage of the Si-O bond.[11] The carbamate protecting groups (Boc and Cbz) are stable to these mildly basic conditions.
Data Presentation
Table 1: Comparison of Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Common Reagents for Introduction | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc- | (Boc)₂O, TEA | Strong Acid (TFA, HCl) | Base, H₂/Pd, Nucleophiles |
| Benzyloxycarbonyl | Cbz | Cbz- | Cbz-Cl, NaHCO₃ | H₂/Pd, Strong Acid (HBr/AcOH) | Acid, Base, Nucleophiles |
Table 2: Comparison of Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Structure | Common Reagents for Introduction | Cleavage Conditions | Stability |
| tert-Butyldimethylsilyl | TBS | TBS- | TBS-Cl, Imidazole | F⁻ (TBAF), Mild Acid | Base, H₂/Pd |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS- | TBDPS-Cl, Imidazole | F⁻ (TBAF) | Strong Acid, Base, H₂/Pd |
Visualization of Orthogonal Strategies
Strategy 1: N-Boc and O-TBS Protection
Caption: Orthogonal protection and deprotection scheme using Boc and TBS groups.
Strategy 2: N-Cbz and O-TBDPS Protection
Caption: Orthogonal protection and deprotection scheme using Cbz and TBDPS groups.
Conclusion
The selection of an appropriate protecting group strategy is a critical decision in the synthesis of complex molecules derived from this compound. The orthogonal pairing of carbamates (Boc or Cbz) for the amine and silyl ethers (TBS or TBDPS) for the hydroxyl group provides a versatile and robust platform for selective functionalization. By understanding the stability and cleavage conditions of each protecting group, researchers can design elegant and efficient synthetic routes to novel chemical entities. The protocols and strategies outlined in this guide serve as a foundational resource for drug development professionals and synthetic chemists working with this important chiral building block.
References
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- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
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- PubMed. (1981). Protection of hydroxyl in the synthesis of semisynthetic beta-lactam antibiotics.
- Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers.
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- National Institutes of Health. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
- ResearchGate. (2014, September 30). How do you deprotect the NHBoc group in the presence of the OTBS group?
- ResearchGate. (2025, August 10). Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives.
- Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis.
- National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Wikipedia. (n.d.). tert-Butyldiphenylsilyl.
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- Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions.
- PubMed. (2004, December 9). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides.
- The Aquila Digital Community. (2019, March 19). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers.
- National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis.
- Reddit. (2025, January 14). Method to remove Boc in the presence of t-butylester.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
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- Catalysis Science & Technology (RSC Publishing). (n.d.). selective synthesis of lactams and cyclic amines from amino-alcohols.
- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Google Patents. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- ResearchGate. (2025, August 6). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- YouTube. (2020, July 13). Peptide synthesis: Protecting groups for amine and carboxyl functionality.
- MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
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Application Note: A Modular One-Pot Strategy for the Synthesis of Novel Piperidine Alkaloids from (S)-5-Hydroxypiperidin-2-one
Introduction
Piperidine alkaloids represent a large and diverse class of natural products and synthetic compounds that are cornerstones of the pharmaceutical industry.[1][2] Their scaffolds are prevalent in numerous FDA-approved drugs, including antipsychotics and anticancer agents.[2] The development of efficient and stereoselective methods to access novel piperidine derivatives is therefore a critical task in modern medicinal chemistry.[1][2] One-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[3][4]
This application note details a robust and modular one-pot synthetic strategy for accessing a variety of chiral piperidine alkaloids. The protocol utilizes (S)-5-Hydroxypiperidin-2-one, a versatile and commercially available chiral building block, as the starting material.[5][6][7] The inherent chirality of this precursor is leveraged to direct the stereochemical outcome of the final alkaloid structure, which is crucial for ensuring desired biological activity.[6][] This guide provides a comprehensive overview of the synthetic rationale, a detailed experimental protocol, and expected outcomes.
Core Synthetic Strategy & Mechanistic Rationale
The power of this one-pot strategy lies in a logical sequence of compatible chemical transformations that build complexity upon the this compound core. The sequence is designed to be modular, allowing for the introduction of diverse substituents at key positions to generate a library of novel alkaloid structures.
The proposed tandem reaction sequence is as follows:
-
O-Activation & Nucleophilic Substitution: The synthesis initiates with the activation of the C5 hydroxyl group, converting it into a good leaving group (e.g., a tosylate or mesylate). This is immediately followed by an in-situ SN2 reaction with a suitable nucleophile (e.g., an organocuprate, an enolate, or a Grignard reagent) to introduce the first point of diversity at the C5 position. The stereochemistry at C5 is typically inverted during this step.
-
Lactam Reduction: Following the substitution, a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is introduced to reduce the amide bond of the piperidin-2-one ring. This transformation yields the fully formed piperidine core.
-
N-Functionalization: The final step involves the functionalization of the piperidine nitrogen. This can be achieved through reductive amination with an aldehyde or ketone, or via direct N-alkylation or N-acylation with an appropriate electrophile, introducing the second point of diversity.
This entire cascade is performed in a single vessel, minimizing intermediate workups and purification steps, thereby maximizing efficiency.[4]
Diagram of the Proposed One-Pot Synthetic Pathway
Caption: Proposed one-pot reaction cascade for alkaloid synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis. Researchers should note that optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific substrates.
3.1. Materials and Reagents
-
This compound (≥98% purity)[9]
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Anhydrous Dichloromethane (DCM)
-
Pyridine, anhydrous
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Selected Nucleophile (e.g., Aryl Grignard reagent, Alkyl lithium)
-
Lithium Aluminum Hydride (LiAlH₄), 1M solution in THF
-
Selected Aldehyde or Ketone for N-functionalization
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Potassium Tartrate (Rochelle's salt) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
3.2. Instrumentation
-
Schlenk line or inert atmosphere glovebox
-
Magnetic stirrer with heating capabilities
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard laboratory glassware, oven-dried before use
-
Rotary evaporator
-
Flash chromatography system
3.3. Step-by-Step Procedure
The entire procedure should be carried out under an inert atmosphere (Argon or Nitrogen).
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum, add this compound (1.0 eq).
-
O-Activation: Dissolve the starting material in anhydrous DCM and cool the solution to 0 °C. Add anhydrous pyridine (1.5 eq) followed by the dropwise addition of a solution of TsCl or MsCl (1.2 eq) in anhydrous DCM. Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Nucleophilic Substitution: Cool the reaction mixture to -78 °C. Slowly add the selected nucleophile (e.g., Aryl Grignard reagent, 1.5 eq) via syringe. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours or until TLC indicates the formation of the C5-substituted intermediate.
-
Lactam Reduction: Cool the flask to 0 °C. Carefully and slowly add the LiAlH₄ solution (2.5-3.0 eq) dropwise. Caution: This reaction is highly exothermic and generates hydrogen gas. After the addition, remove the cooling bath and stir the reaction at room temperature or gentle reflux (40 °C) for 6-12 hours until the lactam is fully reduced.
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A white precipitate should form. Stir vigorously for 30 minutes.
-
Filtration and Solvent Swap: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with DCM. Transfer the filtrate to a clean flask. Remove the DCM under reduced pressure.
-
N-Functionalization (Reductive Amination): Dissolve the crude piperidine intermediate in anhydrous THF. Add the selected aldehyde or ketone (1.5 eq) followed by acetic acid (catalytic amount, ~0.1 eq). Stir for 30 minutes, then add NaBH(OAc)₃ (2.0 eq) in portions. Allow the reaction to stir at room temperature for 12-24 hours.
-
Final Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the one-pot synthesis.
Data Presentation & Expected Results
The modularity of this protocol allows for the generation of a diverse set of alkaloids. The table below provides hypothetical data for three distinct target molecules synthesized using this one-pot procedure.
| Target Alkaloid | R-Nucleophile | R'-Aldehyde | Overall Yield (%) | Key ¹H NMR Signal (ppm) | Mass Spec (m/z) [M+H]⁺ |
| A | Phenyl-MgBr | Benzaldehyde | 45 | 7.20-7.45 (m, 10H) | 268.17 |
| B | n-Butyl-Li | Isovaleraldehyde | 52 | 0.85-1.00 (m, 12H) | 226.25 |
| C | 2-Thienyl-Li | Cyclohexanecarboxaldehyde | 38 | 6.90-7.10 (m, 3H) | 264.15 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1/2 | Incomplete activation of the alcohol; Poor quality nucleophile; Steric hindrance. | Ensure anhydrous conditions; Use freshly prepared Grignard/organolithium reagents; Consider using a more reactive leaving group or a less hindered nucleophile. |
| Incomplete lactam reduction | Insufficient LiAlH₄; Short reaction time. | Increase stoichiometry of LiAlH₄ to 3.0-3.5 eq; Increase reaction time or temperature (reflux in THF). |
| Formation of side products | Over-reduction; Side reactions during N-functionalization. | Maintain strict temperature control during LiAlH₄ addition; Ensure the intermediate is fully formed before adding the next set of reagents; Purify the intermediate amine before N-functionalization if necessary. |
| Epimerization | Presence of acidic or basic impurities. | Use freshly distilled and anhydrous solvents and reagents; Ensure quenching and workup steps are performed promptly. |
Conclusion
The described one-pot synthetic strategy offers an efficient, stereoselective, and modular route to novel piperidine alkaloids from the chiral building block this compound. By carefully selecting the nucleophile for C5-substitution and the electrophile for N-functionalization, researchers can rapidly access diverse libraries of compounds for applications in drug discovery and chemical biology. This protocol provides a solid foundation for further exploration and optimization in the synthesis of complex nitrogen-containing heterocycles.[1]
References
- Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. (2024). RSC Publishing.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Application of chiral building blocks to the synthesis of drugs. ScienceDirect.
- One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. (2024). MDPI.
- Tandem Synthesis of Pyrrolidine and Piperidine Derivatives from Propargylic Alcohols Under Multimetallic Catalysis. ResearchGate.
- (R)-5-HYDROXY-PIPERIDIN-2-ONE. LookChem.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications.
- Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ACS Publications.
- One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. (2024). National Institutes of Health.
- Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. (2011). ACS Publications.
- Chiral Building Blocks. Buchler GmbH.
- one pot synthesis of piperidone based transition metal complexes and their antioxidant and antifungal activity studies. WJPR.
- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. (2021). RSC Publishing.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
- 5-Hydroxypiperidin-2-one. SynHet.
- Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ResearchGate.
- New one-pot methodologies for the modification or synthesis of alkaloid scaffolds. (2010). PubMed.
- Precision Chiral Building Block Synthesis. BOC Sciences.
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- 9. 5-Hydroxypiperidin-2-one [synhet.com]
(S)-5-Hydroxypiperidin-2-one in central nervous system (CNS) drug discovery.
Application Notes & Protocols
Topic: (S)-5-Hydroxypiperidin-2-one: A Privileged Scaffold for Central Nervous System (CNS) Drug Discovery
Abstract
The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs targeting the central nervous system.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif. This guide focuses on the chiral building block, this compound, a constrained lactam that offers significant advantages in CNS drug design. We will explore its strategic importance as a conformationally restricted gamma-aminobutyric acid (GABA) analog, detail its enantioselective synthesis from the chiral pool, provide protocols for its characterization, and outline its application in the development of novel CNS therapeutics.
Introduction: The Strategic Value of this compound in CNS Research
The development of drugs targeting the CNS is a formidable challenge, primarily due to the need for high target specificity and the ability to cross the blood-brain barrier (BBB). Chiral molecules are central to this endeavor, as biological targets like receptors and enzymes are inherently chiral, leading to stereospecific interactions.[2][3] The use of enantiomerically pure building blocks is not just a regulatory expectation but a fundamental requirement for optimizing efficacy and minimizing off-target effects.[2][4]
This compound emerges as a particularly valuable scaffold for several reasons:
-
Structural Mimicry: It serves as a rigid analog of GABA, the primary inhibitory neurotransmitter in the mammalian CNS.[5][6] Deficiencies in GABAergic signaling are linked to numerous neurological and psychiatric disorders, including anxiety, epilepsy, and pain.[7][8] While GABA itself has poor pharmacokinetic properties, constrained mimetics like this compound can achieve improved target engagement and bioavailability.[9]
-
Stereochemical Control: The (S)-configuration provides a defined three-dimensional arrangement of its functional groups (amide, hydroxyl, and the carbon backbone), which is crucial for precise interaction with chiral biological targets.
-
Synthetic Versatility: The hydroxyl and secondary amine functionalities serve as versatile handles for chemical modification, allowing for the creation of diverse chemical libraries to probe structure-activity relationships (SAR).
This document provides researchers with the foundational knowledge and practical protocols to leverage this powerful building block in their CNS drug discovery programs.
Synthesis and Characterization
The most common and efficient route to enantiopure this compound utilizes L-glutamic acid as a starting material, a prime example of a "chiral pool" synthesis. This approach leverages the stereochemistry of a readily available natural product to build a more complex chiral molecule.
Diagram: Synthetic Workflow
Caption: Overall workflow for the synthesis and validation of this compound.
Protocol 2.1: Enantioselective Synthesis from L-Glutamic Acid
This protocol describes a three-step synthesis involving diesterification, selective reduction of the distal carboxyl group, and subsequent cyclization.
Materials:
-
L-Glutamic Acid
-
Methanol (Anhydrous)
-
Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄)
-
Ethanol (Absolute)
-
Calcium Chloride (CaCl₂, Anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate (EtOAc)
-
Toluene
Step 1: Dimethyl L-glutamate Hydrochloride Synthesis
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Suspend L-glutamic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of glutamic acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.5 eq) dropwise via an addition funnel. The solid will gradually dissolve.
-
After addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and then concentrate under reduced pressure to obtain a viscous oil or solid.
-
Triturate the residue with cold diethyl ether to precipitate the product, filter, and dry to yield dimethyl L-glutamate hydrochloride as a white solid.
Scientist's Note: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification of both carboxylic acids. Using an excess ensures the reaction goes to completion. The reaction is exothermic, necessitating slow addition at 0 °C.
Step 2: Selective Reduction to (S)-5-Hydroxy-2-aminopentanoic Acid Methyl Ester
-
In a separate flask, dissolve dimethyl L-glutamate hydrochloride (1.0 eq) in absolute ethanol.
-
Add anhydrous calcium chloride (1.0 eq) and stir until dissolved.
-
Cool the mixture to 0 °C.
-
In small portions, add sodium borohydride (3.0 eq) over 1 hour, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly adding 1M HCl until the pH is ~2.
-
Concentrate the mixture in vacuo, and co-evaporate with toluene to remove water. The resulting crude material is used directly in the next step.
Scientist's Note: The combination of NaBH₄ and CaCl₂ forms a complex that selectively reduces the ester at the γ-position (C5) over the α-position (C2). The α-ester is sterically hindered and electronically deactivated by the adjacent protonated amine, directing the hydride reagent to the more accessible distal ester.
Step 3: Lactamization to this compound
-
Dissolve the crude product from Step 2 in methanol.
-
Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 eq) or simply heat the methanolic solution. The free amine will displace the methyl ester.
-
Heat the solution to reflux for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the resulting solid/oil by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane).
Scientist's Note: The cyclization is an intramolecular transamidation. The free amine, being a potent nucleophile, attacks the proximal methyl ester carbonyl, leading to the formation of the thermodynamically stable six-membered lactam ring and elimination of methanol.
Protocol 2.2: Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the synthesized building block is critical.
1. Structural Verification (NMR Spectroscopy):
-
¹H NMR (500 MHz, CDCl₃): Acquire a proton NMR spectrum. Expect characteristic signals for the CH-OH proton (~4.0-4.2 ppm), the diastereotopic protons adjacent to the carbonyl and nitrogen, and the remaining ring protons. The amide N-H proton will appear as a broad singlet.
-
¹³C NMR (125 MHz, CDCl₃): Confirm the presence of the expected number of carbon signals, including the carbonyl carbon (~170-175 ppm) and the carbon bearing the hydroxyl group (~65-70 ppm).
2. Purity Assessment (HPLC):
-
Method: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).
-
Detection: UV at 210 nm.
-
Acceptance Criterion: Purity should be ≥95% for use in subsequent synthetic steps.
3. Identity Confirmation (Mass Spectrometry):
-
Technique: High-Resolution Mass Spectrometry (HRMS) using ESI+ mode.
-
Expected Result: The observed m/z for [M+H]⁺ should match the calculated exact mass for C₅H₁₀NO₂⁺ (116.0706) within a 5 ppm error margin.
4. Stereochemical Integrity (Polarimetry):
-
Procedure: Prepare a solution of known concentration (e.g., c = 1.0 in methanol) and measure the optical rotation.
-
Reference: Compare the obtained specific rotation value with literature values for this compound to confirm the enantiomeric identity.
| Table 1: Typical Characterization Data for this compound | |
| Parameter | Expected Value / Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| HRMS [M+H]⁺ (Calculated) | 116.0706 |
| HRMS [M+H]⁺ (Observed) | 116.070X (within 5 ppm) |
| ¹H NMR (CDCl₃) | Signals consistent with structure |
| Purity (HPLC) | ≥ 95% |
| Optical Rotation [α]²⁰D | Literature-dependent value (e.g., +45.0° (c 1, MeOH)) |
Application in CNS Drug Discovery: A Constrained GABA Analog
Gamma-aminobutyric acid (GABA) is a highly flexible molecule, capable of adopting multiple conformations in solution. This flexibility can be a liability in drug design, leading to non-selective binding and poor BBB penetration.[6][9] By incorporating the GABA pharmacophore into the rigid piperidinone ring, this compound pre-organizes the key functional groups into a specific bioactive conformation.
Diagram: Bioisosteric Rationale
Caption: Rationale for using a rigid scaffold to improve upon the native neurotransmitter GABA.
Protocol 3.1: Library Synthesis via N- and O-Functionalization
This protocol provides a general workflow for creating a small library of analogs from the this compound scaffold for screening.
Objective: To generate analogs with diverse substituents at the nitrogen and oxygen atoms to explore the chemical space around the core scaffold.
Part A: N-Alkylation/Arylation
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or THF.
-
Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), and stir for 30 minutes at room temperature.
-
Add the desired electrophile (R-X, 1.2 eq), where R is an alkyl or aryl group and X is a leaving group (e.g., Br, I, OTf).
-
Heat the reaction as necessary (e.g., 60-80 °C) and monitor by LC-MS.
-
Upon completion, quench with water, extract with an organic solvent (e.g., EtOAc), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Scientist's Note: The amide N-H is acidic and can be deprotonated to form a nucleophilic anion. NaH is a strong, non-nucleophilic base suitable for this purpose. For less reactive electrophiles, heating is often required.
Part B: O-Alkylation/Acylation (Williamson Ether Synthesis or Esterification)
-
Protect the amide nitrogen first to prevent competing reactions. A Boc group (di-tert-butyl dicarbonate, DMAP, DCM) is a common choice.
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous THF.
-
Cool to 0 °C and add NaH (1.1 eq) to deprotonate the secondary alcohol.
-
Add the desired alkyl halide (R-X, 1.2 eq) and allow the reaction to warm to room temperature.
-
Work up as described in Part A.
-
If desired, remove the Boc protecting group using acidic conditions (e.g., TFA in DCM).
Scientist's Note: The secondary alcohol is less acidic than the amide N-H. Therefore, protection of the nitrogen is essential to achieve selective O-functionalization.
| Table 2: Example Library Diversification Strategy | ||
| Scaffold Position | Reaction Type | Example Reagents (R-X) |
| N-1 | N-Alkylation | Benzyl bromide, 4-Fluorobenzyl chloride, Propargyl bromide |
| N-1 | Suzuki Coupling (after N-arylation with a halo-aryl) | Phenylboronic acid, Pyridine-3-boronic acid |
| O-5 | O-Alkylation | Methyl iodide, Ethyl bromoacetate |
| O-5 | O-Acylation | Acetyl chloride, Benzoyl chloride |
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed chiral building block that addresses key challenges in modern CNS drug discovery. Its role as a constrained GABA analog provides a validated starting point for targeting neurological disorders associated with the GABAergic system. The straightforward, enantioselective synthesis from L-glutamic acid makes it an accessible and cost-effective scaffold. The protocols and rationale outlined in this guide are intended to empower researchers to confidently incorporate this compound into their discovery pipelines, accelerating the development of the next generation of precisely targeted CNS therapeutics.
References
- Gajcy, K., Lochynski, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-47. [Link][5][7][8]
- ResearchGate. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases.
- Drugs.com. (2023). Gamma-aminobutyric acid analogs. Drugs.com. [Link][9]
- Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26. [Link][4]
- LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE. LookChem. [Link]
- Google Patents. (2018). US9988351B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
- Wawer, M. J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116896. [Link][1]
- Google Patents. (2018). US20180029978A1 - Process for making lysine-glutamic acid dipeptide derivatives.
- Silveira-Dorta, G., Martín, V. S., & Padrón, J. M. (2015). Synthesis and antiproliferative activity of glutamic acid-based dipeptides. Amino Acids, 47(8), 1527-32. [Link][13]
- Levene, P. A., & Steiger, R. E. (1930). The synthesis of some peptides containing glutamic acid. Journal of Biological Chemistry, 86(2), 703-722. [Link][14]
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- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
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- 9. drugs.com [drugs.com]
Application Note: Stereoselective Reduction of (S)-5-Hydroxypiperidin-2-one
Introduction: The Significance of Chiral Piperidinols
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] The introduction of stereocenters into this framework can significantly enhance biological activity, improve selectivity for the target receptor, and optimize pharmacokinetic profiles.[2] Specifically, chiral piperidinols, which feature hydroxyl substitutions, are key intermediates in the synthesis of a wide range of bioactive molecules, including potential treatments for tuberculosis and various neurological disorders.[3]
This application note provides a detailed guide for the stereoselective reduction of a versatile chiral starting material, (S)-5-Hydroxypiperidin-2-one, to the corresponding diastereomeric piperidinols.[4][5] The primary challenge in this transformation is to control the stereochemical outcome at the C-2 position relative to the pre-existing stereocenter at C-5. We will explore three distinct and widely applicable reduction methodologies, explaining the mechanistic principles that govern their stereoselectivity and providing detailed, field-proven protocols for their execution.
Guiding Principles: The Chemistry of Stereoselective Reduction
The stereochemical outcome of the reduction of the C-2 carbonyl in this compound is dictated by the facial selectivity of hydride delivery. The piperidinone ring exists in a dynamic equilibrium of chair-like conformations. In the most stable conformation, the C-5 hydroxyl group will preferentially occupy an equatorial position to minimize steric strain. This pre-existing stereocenter and its substituent create a biased steric and electronic environment, which can be exploited to achieve high diastereoselectivity.
Two primary factors govern the direction of nucleophilic attack by a hydride reagent:
-
Steric Approach Control: The hydride reagent will attack the carbonyl carbon from the less sterically hindered face. Bulky reducing agents are particularly effective at maximizing this effect, as they are more sensitive to steric encumbrance. For this compound, attack from the face trans to the C-5 hydroxyl group is generally favored.
-
Substrate-Directed Control: The C-5 hydroxyl group can act as a directing group. In heterogeneous catalysis, it influences how the molecule adsorbs onto the catalyst surface. With hydride reagents, it can influence the trajectory of the incoming nucleophile through space.
The choice of reducing agent is therefore the critical determinant of the reaction's outcome. A large, sterically demanding reagent will favor one diastereomer, while a smaller reagent or a different reduction mechanism like catalytic hydrogenation may favor the other or produce mixtures.
Caption: General reaction scheme for the reduction of the starting material.
Protocol 1: Diastereoselective Reduction via Steric Hindrance with L-Selectride®
Principle of Causality: L-Selectride® (Lithium tri-sec-butylborohydride) is a powerful and exceptionally bulky hydride-donating agent.[6] Its large steric profile makes it highly sensitive to the topography of the substrate. The three sec-butyl groups effectively block one face of the molecule, forcing the hydride to be delivered from the least hindered trajectory.[7] In the case of this compound, the equatorial C-5 hydroxyl group presents a significant steric barrier. L-Selectride will therefore preferentially attack the C-2 carbonyl from the opposite (anti) face, leading to a high diastereomeric excess of the trans-piperidinol product. This method is often chosen when the highest possible stereoselectivity is the primary goal.[8]
Experimental Protocol:
-
Materials & Reagents:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH) solution (3 M)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
-
-
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® solution (1.2–1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Warm-up & Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with ethyl acetate and water.
-
Borane Complex Decomposition (Critical Step): To decompose the stable borane byproducts, slowly and carefully add 3 M NaOH solution followed by the dropwise addition of 30% H₂O₂. Caution: This is an exothermic reaction. Use an ice bath to maintain the temperature below 30 °C. Stir vigorously for 1-2 hours or until the two layers become clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired piperidinol.
-
Characterization: Confirm the structure and determine the diastereomeric ratio using ¹H NMR and/or chiral HPLC analysis.
-
Protocol 2: Reduction with Sodium Borohydride
Principle of Causality: Sodium borohydride (NaBH₄) is a much milder and less sterically hindered reducing agent compared to L-Selectride®.[9] It is capable of reducing aldehydes and ketones but is generally unreactive towards amides and lactams under standard conditions.[9][10] However, in a protic solvent like methanol or ethanol, its reactivity is enhanced, allowing for the slow reduction of the lactam carbonyl. Due to its small size, the facial selectivity is less pronounced and is primarily governed by the inherent conformational preference of the substrate (substrate control) rather than the steric bulk of the reagent. This can lead to mixtures of diastereomers or, in some cases, selectivity for the cis-product, which results from hydride attack on the same face as the hydroxyl group. The mechanism involves nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent.[11][12]
Experimental Protocol:
-
Materials & Reagents:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Acetone
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel and chromatography solvents
-
-
Procedure:
-
Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in methanol (to make a ~0.2 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add NaBH₄ (2.0–4.0 eq) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. The reaction is typically slower than with stronger hydrides and may require stirring overnight. Monitor by TLC.
-
Quenching: Cool the reaction back to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of acetone until gas evolution ceases.
-
Solvent Removal: Remove the bulk of the methanol in vacuo.
-
Workup: Add saturated aqueous NH₄Cl solution and extract the product multiple times with ethyl acetate or a 9:1 dichloromethane/isopropanol mixture.
-
Drying & Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Characterization: Analyze the product by ¹H NMR to determine the diastereomeric ratio and confirm the structure.
-
Protocol 3: Stereoselective Catalytic Hydrogenation
Principle of Causality: Catalytic hydrogenation involves the addition of H₂ across the carbonyl double bond in the presence of a heterogeneous metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni).[13][14] The reaction mechanism proceeds via adsorption of the substrate onto the surface of the metal catalyst.[15] The face of the molecule that presents the least steric hindrance is the one that will preferentially bind to the catalyst surface. Hydrogen atoms, also adsorbed on the surface, are then delivered to the carbonyl from the same face, resulting in a syn-addition. For this compound, the less hindered face is typically the one anti to the C-5 hydroxyl group, which would lead to the formation of the trans-piperidinol, similar to the L-Selectride reduction.
Experimental Protocol:
-
Materials & Reagents:
-
This compound
-
Catalyst: 5-10% Palladium on Carbon (Pd/C) or Raney® Nickel (slurry in water)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Acetic Acid (AcOH)
-
Hydrogen (H₂) gas source
-
Inert filtering aid (e.g., Celite®)
-
-
Procedure:
-
Catalyst Preparation (if using Ra-Ni): If using Raney Nickel, carefully wash the aqueous slurry several times with the reaction solvent to remove water. Caution: Raney Nickel is pyrophoric when dry. Never allow the catalyst to dry and be exposed to air.
-
Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker bottle), add the substrate, the solvent, and the catalyst (5-10% by weight relative to the substrate).
-
Inerting: Seal the vessel and purge the system several times with nitrogen or argon to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-500 psi, depending on the substrate's reactivity and available equipment).
-
Reaction: Agitate (shake or stir) the reaction mixture at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases. Monitor by TLC or GC/MS if possible.
-
Depressurization: Cool the vessel to room temperature, and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.
-
Catalyst Removal (Critical Step): Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C or Ra-Ni catalyst on the filter pad may be pyrophoric. Do not allow it to dry. Immediately quench the filter cake with water.
-
Purification: Remove the solvent from the filtrate in vacuo. The crude product may be pure enough for further use, or it can be purified by crystallization or column chromatography if necessary.
-
Characterization: Confirm the product structure and stereochemistry via NMR analysis.
-
Caption: General workflow for stereoselective reduction experiments.
Summary of Methodologies
For ease of comparison, the key features of each reduction strategy are summarized below. The choice of method will depend on the desired stereoisomer, required diastereoselectivity, available equipment, and safety considerations.
| Method | Reagent | Key Principle | Major Product (Predicted) | Advantages | Disadvantages |
| Protocol 1 | L-Selectride® | Steric Approach Control | trans-(2S,5S) | Very high diastereoselectivity | Pyrophoric reagent; requires low temperatures; borane workup needed |
| Protocol 2 | Sodium Borohydride | Substrate Control | Mixture or cis-(2R,5S) | Inexpensive, easy to handle reagent; mild conditions | Lower diastereoselectivity; slow reaction rate for lactams |
| Protocol 3 | H₂ / Pd/C or Ra-Ni | Substrate-Directed Adsorption | trans-(2S,5S) | High yield; clean reaction; scalable | Requires specialized pressure equipment; catalyst can be pyrophoric |
References
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health (NIH).
- Piperidine Synthesis. Defense Technical Information Center (DTIC).
- Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ. Royal Society of Chemistry.
- L-selectride. Wikipedia.
- (R)-5-HYDROXY-PIPERIDIN-2-ONE | 19365-07-2. LookChem.
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. National Institutes of Health (NIH).
- Stereoselective synthesis of 2,5,6-trisubstituted piperidines. National Institutes of Health (NIH).
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Catalytic hydrogenation of 3- and 4-hydroxy pyridines. Google Patents.
- Diastereoconvergent synthesis of trans-5-hydroxy-6-substituted-2-piperidinones by addition-cyclization-deprotection process. National Institutes of Health (NIH).
- A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. National Institutes of Health (NIH).
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
- Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. ResearchGate.
- Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. National Institutes of Health (NIH).
- Stereochemical studies on medicinal agents. 18. Absolute configuration and analgetic potency of trimeperidine enantiomers. ACS Publications.
- Hydrogenation by Wilkinson's Catalyst. Chemistry LibreTexts.
- Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society.
- A New Synthesis of All Four Stereoisomers of 2-(2,3-Dihydroxypropyl)piperidine via Iterative Asymmetric Dihydroxylation To Cause Enantiomeric Enhancement. The Journal of Organic Chemistry.
- 8.5 Catalytic Hydrogenation. YouTube.
- The Reduction of Aldehydes and Ketones. Chemistry LibreTexts.
- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health (NIH).
- Reductions. UT Southwestern Medical Center.
- Synthesis Of Chiral Piperidines. Reddit.
- Diastereoselective hydroxylation of 6-substituted piperidin-2-ones. An efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids. National Institutes of Health (NIH).
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
- New Method for the Selective Reduction of Amides. RSC Publishing.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI.
- Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1.
- Method for producing 5-hydroxypiperidine-2-carboxylic acid. Google Patents.
Sources
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 5-Hydroxypiperidin-2-one [synhet.com]
- 6. L-selectride - Wikipedia [en.wikipedia.org]
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- 8. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
Application Note: (S)-5-Hydroxypiperidin-2-one as a Versatile Chiral Auxiliary for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed exploration of (S)-5-Hydroxypiperidin-2-one, a powerful and effective chiral auxiliary for stereoselective synthesis. Derived from the chiral pool, this auxiliary offers a unique combination of a rigid lactam framework and a stereodirecting hydroxyl group, enabling high levels of diastereoselectivity in key carbon-carbon bond-forming reactions. We will delve into the mechanistic basis of its stereocontrol, focusing on a chelation-controlled model for asymmetric alkylations and aldol reactions. This document provides field-proven insights and detailed, step-by-step protocols for the attachment of substrates, execution of diastereoselective transformations, and subsequent cleavage to yield valuable, enantiomerically enriched products.
Introduction: The Power of Chiral Auxiliaries
In the landscape of pharmaceutical and natural product synthesis, achieving stereochemical control is paramount. Chiral auxiliaries are a cornerstone strategy, acting as temporary stereogenic units that are covalently attached to a prochiral substrate.[1] This transient modification allows the inherent chirality of the auxiliary to direct the course of a chemical reaction, leading to the preferential formation of one diastereomer over another.[2] After the key transformation, the auxiliary is cleaved and can often be recovered for reuse, making it an efficient and atom-economical approach to asymmetric synthesis.[1]
This compound emerges as a compelling choice for a chiral auxiliary due to several key features:
-
Rigid Conformational Scaffold: The six-membered piperidinone ring exists in a stable chair-like conformation, which minimizes conformational ambiguity and enhances the predictability of stereochemical outcomes.
-
Pre-defined Stereocenter: The (S)-configuration at the C5 position serves as the primary source of chirality.
-
Directing Hydroxyl Group: The C5-hydroxyl group is the most critical feature. It acts as a powerful coordinating group for metal cations (e.g., Li⁺, Mg²⁺, Ti⁴⁺), creating a rigid, bicyclic chelated intermediate. This chelation effectively blocks one face of the enolate, forcing electrophilic attack to occur from the opposite, less hindered face.
This guide will focus on the practical application of this auxiliary, providing the causal logic behind experimental design and robust protocols for immediate implementation.
The Mechanism of Stereocontrol: A Chelation-Driven Model
The efficacy of this compound hinges on its ability to form a highly organized, chelated transition state after being acylated and converted to its enolate.
-
Acylation: The synthesis begins by acylating the nitrogen atom of the auxiliary with a prochiral carboxylic acid derivative (e.g., propionyl chloride), forming an N-acyl piperidinone.
-
Enolate Formation: Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), deprotonates the α-carbon of the acyl group. Simultaneously, the lithium cation coordinates with both the enolate oxygen and the C5-hydroxyl oxygen.
-
Facial Shielding: This coordination locks the system into a rigid bicyclic structure. The bulk of the piperidinone ring now effectively shields the si-face of the planar enolate.
-
Diastereoselective Attack: An incoming electrophile is therefore directed to attack the unshielded re-face, resulting in the formation of a single major diastereomer.
The following diagram illustrates this critical chelation-controlled intermediate that dictates the stereochemical outcome.
Caption: Chelation model for stereocontrol.
Application I: Diastereoselective Enolate Alkylation
Asymmetric alkylation is a foundational C-C bond-forming reaction. Using this compound provides a reliable route to enantiomerically enriched α-substituted carboxylic acids and their derivatives.
Protocol 1: Synthesis of N-Propionyl-(S)-5-Hydroxypiperidin-2-one
This initial step attaches the prochiral substrate to the auxiliary.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Standard glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the solution.
-
Slowly add propionyl chloride (1.2 eq) dropwise. Causality Note: Slow addition at 0 °C prevents side reactions and controls the exotherm.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure N-propionyl derivative.
Protocol 2: Asymmetric Alkylation with Benzyl Bromide
This protocol details the core diastereoselective transformation.
Materials:
-
N-Propionyl-(S)-5-Hydroxypiperidin-2-one
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Standard low-temperature reaction setup (-78 °C)
Procedure:
-
Set up a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Add anhydrous THF and diisopropylamine (1.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.4 eq) dropwise to form LDA in situ. Stir for 30 minutes at -78 °C.
-
Dissolve the N-propionyl auxiliary (1.0 eq) in a separate flask with anhydrous THF.
-
Slowly transfer the auxiliary solution to the LDA solution at -78 °C via cannula. Stir for 1 hour to ensure complete enolate formation. Causality Note: A temperature of -78 °C is critical for kinetic control, preventing enolate equilibration and ensuring high selectivity.
-
Add benzyl bromide (1.5 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio (d.r.) of the crude product using ¹H NMR analysis. Purify by flash chromatography.
Data Presentation: Expected Alkylation Results
The following table summarizes the expected outcomes for the alkylation of the N-propionyl auxiliary with various electrophiles, based on performance in analogous systems.
| Electrophile (R-X) | Product (R) | Expected Yield (%) | Expected d.r. |
| Benzyl bromide | Benzyl | 85-95% | >95:5 |
| Iodomethane | Methyl | 90-98% | >97:3 |
| Allyl iodide | Allyl | 80-90% | >95:5 |
| Ethyl iodide | Ethyl | 88-96% | >96:4 |
Auxiliary Cleavage: Releasing the Chiral Product
A crucial final step is the non-destructive removal of the auxiliary to liberate the desired chiral product. The method of cleavage determines the final functional group.
Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid
Materials:
-
Alkylated N-acyl piperidinone
-
THF, water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq). Causality Note: The hydroperoxide anion is the active nucleophile, offering a mild and efficient method for amide hydrolysis that minimizes risk of epimerization.
-
Stir vigorously at 0 °C for 4-6 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract the chiral carboxylic acid with ethyl acetate.
-
The water-soluble chiral auxiliary can be recovered from the aqueous layer.
Protocol 4: Reductive Cleavage to a Chiral Alcohol
Materials:
-
Alkylated N-acyl piperidinone
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
THF or Diethyl ether, anhydrous
Procedure:
-
Dissolve the alkylated product (1.0 eq) in anhydrous THF at 0 °C.
-
Add LiBH₄ (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
-
Cool to 0 °C and carefully quench by slow addition of 1M HCl.
-
Extract the product with ethyl acetate, wash, dry, and concentrate to yield the chiral primary alcohol.
Overall Experimental Workflow
The entire process, from substrate attachment to final product liberation, follows a logical and efficient sequence.
Caption: Experimental workflow diagram.
Conclusion
This compound stands as a highly valuable tool for the modern synthetic chemist. Its rigid structure and powerful hydroxyl-directing group provide a foundation for predictable and highly selective asymmetric transformations. The straightforward protocols for attachment, diastereoselective alkylation, and cleavage make it an accessible and reliable method for constructing chiral building blocks essential for drug discovery and complex molecule synthesis. Its potential in other C-C bond-forming reactions, such as aldol and Michael additions, further broadens its utility and warrants continued exploration.
References
- (S)-5-HYDROXY-PIPERIDIN-2-ONE | LookChem. (n.d.).
- Couty, F., & Evano, G. (2006). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 11(8), 589-612. [Link]
- Davies, H. M., & Lian, Y. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(40), 12933-12941. [Link]
- Romero-Ibañez, J., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3269. [Link]
- Ribelin, T. P., & Aubé, J. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction.
- Comins, D. L., & Dehghani, A. (1998). Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives. Organic Letters, 1(2), 241-243. [Link]
- Quiroz-López, D., et al. (2020). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione.
- Stoltz, B. M., & Spino, C. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 96, 132334. [Link]
- Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3169-3174. [Link]
- Alker, A., et al. (2000). Diastereoselective hydroxylation of 6-substituted piperidin-2-ones. An efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids. The Journal of Organic Chemistry, 65(20), 6788-6795. [Link]
- de Souza, A. M., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Wikipedia contributors. (2023, December 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
Sources
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates from (S)-5-Hydroxypiperidin-2-one
Abstract
(S)-5-Hydroxypiperidin-2-one is a versatile and economically significant chiral building block in the synthesis of a wide array of pharmaceutical agents. Its bifunctional nature, possessing both a secondary amine within a lactam ring and a secondary hydroxyl group, offers multiple avenues for stereoselective functionalization. This guide provides a detailed exploration of key synthetic transformations of this compound, including protecting group strategies, functional group interconversions, and stereoselective modifications. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals to facilitate the synthesis of novel and high-value pharmaceutical intermediates.
Introduction: The Strategic Value of this compound
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[1] The inherent chirality of this compound makes it a highly valuable starting material for the enantioselective synthesis of complex molecules, ensuring the desired biological activity and minimizing potential off-target effects.[1] Its utility spans the development of therapeutics for a range of diseases, including viral infections and cancer.[2][3]
This document serves as a comprehensive guide to unlocking the synthetic potential of this chiral synthon. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each protocol.
Orthogonal Protecting Group Strategies: A Cornerstone of Selectivity
The presence of two reactive functional groups, a lactam nitrogen and a hydroxyl group, necessitates a robust and orthogonal protecting group strategy to achieve selective transformations. Orthogonal protecting groups are those that can be removed under distinct conditions, allowing for the selective deprotection of one group in the presence of the other.[4]
N-Protection: Taming the Amine
The lactam nitrogen, while less nucleophilic than a free amine, can still undergo undesired side reactions. Protection is typically achieved by conversion to a carbamate.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used amine protecting group due to its stability in a broad range of non-acidic conditions and its facile removal with acid.[5]
-
Benzyloxycarbonyl (Cbz) Group: The Cbz group offers an orthogonal protection strategy as it is stable to both acidic and basic conditions and is typically removed by hydrogenolysis.[4]
O-Protection: Masking the Hydroxyl Group
The secondary hydroxyl group can be protected using a variety of methods, with silyl ethers being a popular choice.
-
tert-Butyldimethylsilyl (TBDMS or TBS) Group: The TBDMS group is a robust protecting group that is stable to a wide range of reaction conditions but can be selectively cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[6]
-
Benzyl (Bn) Group: The benzyl ether is a stable protecting group that can be removed by hydrogenolysis, offering orthogonality with acid- and base-labile groups.
The strategic selection of N- and O-protecting groups is paramount for the successful multi-step synthesis of complex intermediates. The following diagram illustrates a typical orthogonal protection strategy.
Caption: Orthogonal protection and deprotection workflow.
Key Synthetic Transformations and Protocols
This section provides detailed, step-by-step protocols for key transformations of this compound. These protocols are based on established methodologies and can be adapted and optimized for specific applications.
Protocol 1: N-Boc Protection of this compound
This protocol describes a general procedure for the protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group.[5]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM or THF.
-
Add triethylamine (1.5 eq.) or an aqueous solution of sodium bicarbonate (1.5 eq.).
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Protocol 2: O-TBDMS Protection of N-Boc-(S)-5-Hydroxypiperidin-2-one
This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.[7]
Materials:
-
N-Boc-(S)-5-Hydroxypiperidin-2-one
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(S)-5-Hydroxypiperidin-2-one (1.0 eq.) in anhydrous DMF.
-
Add imidazole (2.5 eq.) to the solution.
-
Add TBDMSCl (1.2 eq.) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with water (3x) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction of N-Boc-(S)-5-Hydroxypiperidin-2-one to the Corresponding Piperidine
This protocol describes the reduction of the lactam to the corresponding piperidine using lithium aluminum hydride (LiAlH₄).[8]
Materials:
-
N-Boc-(S)-5-Hydroxypiperidin-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
Procedure:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Suspend LiAlH₄ (2.0-3.0 eq.) in anhydrous THF in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-Boc-(S)-5-Hydroxypiperidin-2-one (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by saturated aqueous Na₂SO₄ solution.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or EtOAc.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Caption: Reduction of the lactam to a piperidine derivative.
Protocol 4: Oxidation of N-Boc-(S)-5-Hydroxypiperidin-2-one
This protocol outlines the oxidation of the secondary alcohol to a ketone using a chromium-based reagent.[9]
Materials:
-
N-Boc-(S)-5-Hydroxypiperidin-2-one
-
Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celite®
Procedure:
-
Caution: Chromium reagents are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Suspend PCC (1.5 eq.) or PDC (1.5 eq.) in anhydrous DCM.
-
Add a solution of N-Boc-(S)-5-Hydroxypiperidin-2-one (1.0 eq.) in anhydrous DCM to the suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celite® to remove the chromium salts.
-
Wash the filter pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography.
Applications in Pharmaceutical Synthesis
Derivatives of this compound are crucial intermediates in the synthesis of various high-profile drugs.
Synthesis of HIV Protease Inhibitors
Chiral piperidines are key structural motifs in several HIV protease inhibitors.[1] The synthesis of these inhibitors often involves the coupling of a chiral piperidine fragment with other complex moieties. For example, (R)-piperidine-3-carboxylic acid derivatives, which can be synthesized from this compound through a series of transformations including lactam reduction and functional group manipulation, are used in the synthesis of potent HIV protease inhibitors.[1]
Synthesis of Neuraminidase Inhibitors
Neuraminidase inhibitors, such as Oseltamivir (Tamiflu®), are critical for the treatment of influenza. The synthesis of these drugs often relies on chiral building blocks to establish the correct stereochemistry. Chiral piperidine derivatives can serve as precursors to the cyclohexene core of Oseltamivir.[10]
Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many DPP-4 inhibitors feature a chiral amine component, and piperidine derivatives are frequently incorporated into their structures.[11][12] The stereoselective synthesis of these piperidine fragments is essential for the efficacy of the final drug.
Data Summary
| Transformation | Reagents and Conditions | Typical Yield (%) | Key Considerations |
| N-Boc Protection | Boc₂O, TEA, DCM | 85-95 | Ensure anhydrous conditions for optimal results. |
| O-TBDMS Protection | TBDMSCl, Imidazole, DMF | 90-98 | Imidazole acts as a catalyst. |
| Lactam Reduction | LiAlH₄, THF, reflux | 70-85 | Highly exothermic reaction; requires careful quenching. |
| Alcohol Oxidation | PCC or PDC, DCM | 75-90 | Chromium reagents are toxic. |
Conclusion
This compound stands as a testament to the power of chiral pool synthesis in modern drug discovery. Its strategic functionalization, guided by robust protecting group strategies and stereoselective transformations, opens the door to a vast chemical space of high-value pharmaceutical intermediates. The protocols and applications detailed in this guide are intended to empower researchers to harness the full potential of this versatile building block in their quest for novel therapeutics.
References
- Recent Advances in Heterocyclic HIV Protease Inhibitors. PMC - PubMed Central.
- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC - NIH.
- Facile Synthesis of the Neuraminidase Inhibitor Peramivir. ResearchGate.
- Green Oxidation of Heterocyclic Ketones with Oxone in Water. PMC.
- Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. PubMed.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Synthesis of Chiral Compounds and other Specialty Chemicals. ChiroBlock.
- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications (RSC Publishing).
- Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC - NIH.
- Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. ResearchGate.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate.
- Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia.
- (PDF) Oxidation of cyclic ketones to dicarboxylic acids. ResearchGate.
- Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters - ACS Publications.
- Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. PMC.
- KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate. Google Patents.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC - NIH.
- Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing.
- (PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. ResearchGate.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers.
- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC - NIH.
- Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd.
- Experiment 5 Reductions with Lithium Aluminium Hydride.
- Spiro-Lactams as Novel Antimicrobial Agents. PubMed.
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls.
- A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.
- TBS Protecting Group: TBS Protection & Deprotection –. Total Synthesis.
- What are the groups that LiAlH4 can and cannot reduce? Quora.
- EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus.
- 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
- Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. Scilit.
- Solid state forms of 1-{(2S,5R)-2-Methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin -4-yl)amino] piperidine-1-yl}prop-2-en-1-one 4-methylben. Technical Disclosure Commons.
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- 12. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Hydrogenation for (S)-5-Hydroxypiperidin-2-one Derivatives
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 5-hydroxypyridin-2-one precursors to synthesize enantiomerically enriched (S)-5-hydroxypiperidin-2-one derivatives. These chiral δ-lactam scaffolds are crucial building blocks in the synthesis of numerous biologically active molecules. This guide details field-proven protocols, explains the mechanistic rationale behind experimental choices, and presents comparative data to aid in catalyst and condition selection. Methodologies leveraging iridium, rhodium, and ruthenium-based catalysts are discussed, offering a robust framework for achieving high yields and stereoselectivity.
Introduction: The Significance of Chiral 5-Hydroxypiperidin-2-ones
Chiral piperidine scaffolds are ubiquitous in pharmaceuticals and natural products. Specifically, the this compound core is a valuable δ-lactam intermediate, integral to the synthesis of a wide array of therapeutic agents, including selective inhibitors and complex natural product analogues. The stereoselective introduction of the hydroxyl group and the adjacent chiral center is a critical synthetic challenge.
Asymmetric catalytic hydrogenation of prochiral pyridinone precursors stands out as one of the most efficient and atom-economical methods to access these enantiopure compounds.[1] This approach avoids the need for stoichiometric chiral auxiliaries or lengthy synthetic routes involving chiral resolutions.[2][3] The primary challenge in the direct hydrogenation of pyridinone systems lies in overcoming the aromatic stabilization of the pyridine ring and preventing catalyst inhibition by the nitrogen-containing substrate and product.[4][5] This guide addresses these challenges by presenting protocols that utilize activated substrates, such as pyridinium salts, or specialized catalytic systems to achieve high efficiency and enantioselectivity.[4][6]
Core Principles of Asymmetric Hydrogenation of Pyridinone Systems
The enantioselective hydrogenation of substituted pyridines to chiral piperidines is a formidable task due to the high resonance energy of the aromatic ring and the potential for the nitrogen heteroatom to coordinate with and deactivate the metal catalyst.[5] To overcome these hurdles, several key strategies are employed:
-
Substrate Activation: The most common and effective strategy involves the quaternization of the pyridine nitrogen, typically by forming an N-benzyl or N-acyl pyridinium salt.[1][4][5] This activation serves a dual purpose: it disrupts the aromaticity, making the ring more susceptible to reduction, and it prevents the lone pair on the nitrogen from poisoning the catalyst.[4][5]
-
Catalyst Selection: The choice of the transition metal (commonly Iridium, Rhodium, or Ruthenium) and the chiral ligand is paramount.[7] Chiral bisphosphine ligands, such as those from the SEGPHOS, SYNPHOS, or Josiphos families, create a chiral environment around the metal center, directing the hydrogenation to one face of the substrate.[4][8]
-
Mechanism of Stereoselection: The hydrogenation is believed to proceed through a stepwise reduction of the pyridinium ring. A partially hydrogenated intermediate, such as a dihydropyridine or enamine, is formed.[5] The enantioselectivity is determined during the hydrogenation of one of these prochiral intermediates, where the chiral catalyst dictates the facial selectivity of hydrogen addition. The presence of additives, such as bases, can influence the equilibrium between intermediates and significantly impact the final enantiomeric excess (ee).[5][8]
Below is a generalized workflow illustrating the key stages of this transformation.
Caption: General experimental workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the asymmetric hydrogenation of N-activated 5-hydroxypyridin-2-one precursors. These protocols are designed to be self-validating, including catalyst preparation, reaction execution, and product analysis.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-5-hydroxy-2-pyridone
This protocol is adapted from methodologies demonstrating highly efficient iridium-catalyzed hydrogenations of pyridinium salts, leading to cis-configured products.[6]
Materials:
-
N-Benzyl-5-(benzyloxy)-2-pyridone (Substrate)
-
[{Ir(cod)Cl}₂] (Iridium precursor)
-
(R)-SYNPHOS (Chiral Ligand)
-
Dichloromethane (DCM), Anhydrous
-
Methanol (MeOH), Anhydrous
-
Hydrogen gas (H₂, high purity)
-
Stainless steel autoclave equipped with a magnetic stir bar and pressure gauge
Procedure:
-
Catalyst Preparation (In a nitrogen-filled glovebox):
-
To a clean, dry vial, add [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol, 1 mol%) and (R)-SYNPHOS (3.5 mg, 0.0055 mmol, 2.2 mol%).
-
Add 1.0 mL of anhydrous DCM.
-
Stir the resulting orange solution at room temperature for 20-30 minutes to allow for catalyst pre-formation.
-
-
Reaction Setup:
-
In the main vessel of the stainless steel autoclave, place the N-Benzyl-5-(benzyloxy)-2-pyridone substrate (0.25 mmol, 1.0 equiv).
-
Using a syringe, transfer the pre-formed catalyst solution from the vial to the autoclave.
-
Rinse the vial with an additional 1.0 mL of anhydrous MeOH and add it to the autoclave.
-
Seal the autoclave securely.
-
-
Hydrogenation:
-
Remove the autoclave from the glovebox.
-
Purge the autoclave by pressurizing with H₂ gas to ~100 psi and then carefully venting. Repeat this cycle 3-5 times.
-
Pressurize the autoclave to the final reaction pressure of 600 psi (approx. 40 bar) of H₂.
-
Place the autoclave in a heating block or oil bath pre-heated to 28-30 °C.
-
Stir the reaction mixture vigorously for 20-24 hours.
-
-
Work-up and Purification:
-
After the reaction period, cool the autoclave to room temperature.
-
Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-5-hydroxypiperidin-2-one.
-
-
Analysis:
-
Determine the yield by weighing the purified product.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using an appropriate chiral stationary phase.
-
Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and comparison to literature data.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation using a Josiphos Ligand
This protocol is based on the successful application of Rh-Josiphos catalysts for the hydrogenation of 3-substituted pyridinium salts, which often requires a base additive to achieve high enantioselectivity.[5][8]
Materials:
-
N-Benzyl-5-hydroxy-2-pyridone hydrobromide salt (Substrate)
-
[Rh(cod)₂]BF₄ (Rhodium precursor)
-
(R)-(S)-Josiphos (SL-J001-1) (Chiral Ligand)
-
Triethylamine (Et₃N), distilled
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Hydrogen gas (H₂, high purity)
-
High-pressure reactor vials
Procedure:
-
Reaction Setup (In a nitrogen-filled glovebox):
-
In a high-pressure reactor vial equipped with a stir bar, add the N-Benzyl-5-hydroxy-2-pyridone hydrobromide salt (0.1 mmol, 1.0 equiv).
-
In a separate vial, prepare the catalyst by dissolving [Rh(cod)₂]BF₄ (2.0 mg, 0.005 mmol, 5 mol%) and (R)-(S)-Josiphos (2.8 mg, 0.005 mmol, 5 mol%) in 1.0 mL of anhydrous TFE. Stir for 10 minutes.
-
Add the catalyst solution to the vial containing the substrate.
-
Add triethylamine (14 µL, 0.1 mmol, 1.0 equiv) to the reaction mixture.
-
Seal the reactor vial with a crimp cap.
-
-
Hydrogenation:
-
Place the sealed vials in a high-pressure reactor block.
-
Purge the system with H₂ gas 3-5 times.
-
Pressurize the reactor to 50 bar of H₂.
-
Stir the reactions at 50 °C for 16 hours.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the pressure.
-
Open the vials and dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via flash column chromatography.
-
-
Analysis:
-
Determine yield and confirm structure by standard spectroscopic methods (NMR).
-
Analyze the enantiomeric excess (ee) by chiral HPLC or SFC.
-
Comparative Data and Catalyst Performance
The choice of catalyst and reaction conditions dramatically influences the outcome of the hydrogenation. The following table summarizes representative data from the literature for the asymmetric hydrogenation of related pyridine systems to highlight these effects.
| Catalyst System | Substrate Type | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Diastereoselectivity | Reference |
| [{Ir(cod)Cl}₂]/(R)-SYNPHOS | N-Benzyl Pyridinium | 40 | 28 | 24 | >95 | >99 | cis >99:1 | [6] |
| [Rh(cod)₂]BF₄/(R,S)-Josiphos | N-Benzyl Pyridinium | 50 | 50 | 16 | ~85 | up to 90 | N/A | [8] |
| Pd(OH)₂/C (Auxiliary) | 2-Oxazolidinone-Pyridine | 100 | RT | 16 | 95 | 98 | N/A | [2] |
| Ru/NHC Ligand | Triazolopyridine | 50 | 50 | 20 | >95 | ~82 | N/A | [9] |
Note: Data is compiled from studies on analogous N-heterocyclic systems and serves as a guide. Optimal conditions for 5-hydroxypiperidin-2-one derivatives may require further screening.
Mechanistic Considerations and Process Logic
The stereochemical outcome of the hydrogenation is determined by the interaction between the chiral catalyst and the substrate at the enantiodetermining step. For pyridinium salts, this is often the reduction of a dihydropyridine or enaminium intermediate.
Caption: Plausible mechanistic pathway for pyridinium salt hydrogenation.
The use of a base, as in Protocol 2, can be crucial for reactions involving 3-substituted pyridines. It is hypothesized that the base scavenges the HBr generated during the reaction, which can retard the non-enantioselective isomerization between partially hydrogenated intermediates, thereby preserving and enhancing the enantiomeric excess.[5]
Conclusion
The catalytic asymmetric hydrogenation of activated 5-hydroxypyridin-2-one precursors is a powerful and highly efficient method for the synthesis of enantiomerically pure this compound derivatives. Iridium-based catalysts, particularly with SYNPHOS ligands, often provide superior enantioselectivity and diastereoselectivity under relatively mild conditions. Rhodium-Josiphos systems, especially with the addition of a base, offer a robust alternative. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement these critical transformations in their synthetic programs, enabling the rapid development of novel therapeutics and complex molecules.
References
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition.
- Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition.
- Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters.
- Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.
- Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis -configurated hydroxypiperidine esters. RSC Advances.
- Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society.
- Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal.
- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 8. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Derivatization of (S)-5-Hydroxypiperidin-2-one for Structure-Activity Relationship (SAR) Studies
Introduction: The (S)-5-Hydroxypiperidin-2-one Scaffold
The this compound is a chiral lactam that serves as a highly valuable starting scaffold in medicinal chemistry and drug development. Its structure is compelling for several reasons: it possesses a defined stereocenter at the C5 position, a secondary hydroxyl group, and a secondary lactam nitrogen. These two distinct functional handles—the alcohol and the amide—provide orthogonal points for chemical modification, making it an ideal core for building diverse chemical libraries for structure-activity relationship (SAR) studies.[1] The piperidine ring itself is a privileged structure found in numerous pharmaceuticals and natural products, often imparting favorable pharmacokinetic properties.[2][3]
This guide provides a detailed framework and validated protocols for the systematic derivatization of the this compound core. The objective is to enable researchers to efficiently generate analog libraries to probe the chemical space around a biological target, ultimately leading to the identification of compounds with enhanced potency, selectivity, and drug-like properties. We will explore the strategic rationale behind derivatization choices and provide step-by-step experimental procedures.
Strategic Approach to SAR Studies
A successful SAR campaign relies on the systematic and logical modification of a lead scaffold. For this compound, we have two primary vectors for diversification: the C5-hydroxyl group (C5-OH) and the lactam nitrogen (N1). Modifying these positions allows for the exploration of how changes in sterics, electronics, lipophilicity, and hydrogen bonding potential impact biological activity.
The overall strategy involves creating small, focused arrays of compounds where one vector is modified while the other is held constant, and then exploring combinations of optimal substituents.
Caption: Strategic workflow for SAR studies using the this compound scaffold.
Protocols for Derivatization at the C5-Hydroxyl Group
The C5-hydroxyl group is a versatile handle for introducing a variety of functionalities. It can act as a hydrogen bond donor, and its derivatization can significantly alter the molecule's polarity, size, and interaction with target proteins.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
Rationale: O-alkylation is a fundamental method to introduce alkyl or arylalkyl groups, thereby increasing lipophilicity and exploring steric boundaries within a target's binding pocket. This modification replaces a hydrogen bond donor (OH) with a hydrogen bond acceptor (OR), which can be critical for activity.[4]
Reaction Scheme: this compound + R-X --(Base)--> (S)-5-(Alkoxy)piperidin-2-one
Detailed Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Expert Insight: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the hydroxyl group over the less acidic lactam N-H. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.
-
-
Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative O-Alkylation Conditions
| Entry | Alkyl Halide (R-X) | Base | Solvent | Time (h) | Typical Yield |
| 1 | Benzyl Bromide | NaH | DMF | 6 | 85-95% |
| 2 | Ethyl Iodide | NaH | DMF | 12 | 70-80% |
| 3 | Propargyl Bromide | NaH | DMF | 4 | 80-90% |
Protocol 2: O-Acylation for Ester Synthesis
Rationale: Esterification introduces an acyl group, which can serve as a hydrogen bond acceptor and explore different electronic and steric requirements of the target. Esters can also function as prodrugs, undergoing hydrolysis in vivo to release the active parent alcohol.
Reaction Scheme: this compound + R-COCl --(Base)--> (S)-5-(Acyloxy)piperidin-2-one
Detailed Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C.
-
Base: Add a tertiary amine base, such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq).
-
Expert Insight: Pyridine can act as both a base and a nucleophilic catalyst. For sensitive substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) is preferred.
-
-
Acylation: Add the acyl chloride (R-COCl, e.g., acetyl chloride, benzoyl chloride, 1.1 eq) or anhydride dropwise.
-
Reaction: Stir the mixture at room temperature for 2-8 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO3), and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the resulting ester by flash chromatography.
Protocols for Derivatization at the N1-Lactam Nitrogen
Modification at the lactam nitrogen is a powerful strategy to extend the scaffold, introduce diversity elements, and modulate the overall physicochemical properties of the molecule.[5]
Protocol 3: N-Alkylation
Rationale: N-alkylation of the lactam allows for the introduction of groups that can reach into new sub-pockets of a binding site. This is a common strategy in optimization, as seen in the development of DPP4 inhibitors where N-phenethyl groups dramatically improved potency.[5]
Reaction Scheme: (S)-5-(O-Protected)-piperidin-2-one + R-X --(Base)--> (S)-5-(O-Protected)-1-(Alkyl)piperidin-2-one
Detailed Protocol:
-
Protection (Crucial Step): The C5-hydroxyl group must first be protected to prevent competitive O-alkylation. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is ideal.
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in DMF, add TBSCl (1.2 eq) at 0 °C. Stir at room temperature until the reaction is complete (TLC). Work up by adding water and extracting with ethyl acetate. Purify by chromatography.
-
-
Preparation: Dissolve the O-protected lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) or DMF under an inert atmosphere.
-
Deprotonation: Cool to 0 °C and add a strong base like NaH (1.2 eq) or lithium diisopropylamide (LDA, 1.2 eq). Stir for 30-60 minutes.
-
Expert Insight: The lactam proton is significantly less acidic than the hydroxyl proton, necessitating a stronger base and ensuring the O-protection strategy is sound.
-
-
Alkylation: Add the alkyl halide (R-X, 1.1 eq) and allow the reaction to proceed, often with gentle heating (40-60 °C) for 6-24 hours.
-
Deprotection: After purification of the N-alkylated product, remove the silyl protecting group using tetrabutylammonium fluoride (TBAF) in THF or HCl in methanol.
-
Final Purification: Purify the final deprotected product by chromatography or recrystallization.
Integrated Workflow for an SAR Campaign
The following diagram illustrates the complete workflow, from initial derivatization to SAR analysis. This systematic process ensures that all synthesized compounds are pure, their structures confirmed, and their biological data are reliable, forming the trustworthy foundation of any SAR study.
Caption: Comprehensive experimental workflow for an SAR campaign.
Illustrative SAR Data
To guide an SAR study, data should be systematically tabulated. The following hypothetical table, inspired by real-world drug discovery programs, illustrates how to organize results to extract meaningful relationships.[5]
Target: Hypothetical Kinase XYZ
| Compound ID | R1 Substituent (at C5-O) | R2 Substituent (at N1) | Kinase XYZ IC50 (nM) |
| Parent | -H | -H | 5,600 |
| 1a | -CH3 | -H | 2,300 |
| 1b | -CH2Ph | -H | 850 |
| 1c | -C(O)CH3 | -H | 4,100 |
| 2a | -H | -CH3 | 3,500 |
| 2b | -H | -CH2CH2Ph | 150 |
| 3a | -CH2Ph | -CH2CH2Ph | 12 |
Analysis of Results:
-
C5-OH Modifications: Simple O-alkylation (1a) provides a modest improvement. A larger, lipophilic benzyl group (1b) significantly increases potency, suggesting a nearby hydrophobic pocket. Acylation (1c) is slightly detrimental compared to alkylation.
-
N1 Modifications: N-alkylation with a small methyl group (2a) is tolerated but not highly beneficial. However, adding a phenethyl group (2b) leads to a dramatic potency increase, indicating a key interaction in an adjacent channel.[5]
-
Synergy: Combining the optimal fragments from both vectors (Compound 3a) results in a synergistic improvement in potency, yielding a highly active compound. This highlights the importance of exploring combinations after initial vector analysis.
References
- Kim, D. et al. (2005). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.
- Singh, I. P. & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry.
- Kar, N. et al. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.
- Gate, R. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate.
- Simone, M. & Thonstad, S. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate.
- Ahmad, A. et al. (2024). Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. PubMed Central.
- Simone, M. & Thonstad, S. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed.
- Singh, I. P. & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. ResearchGate.
- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate.
- LookChem. (n.d.). Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE. LookChem.
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- 4. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of (S)-5-Hydroxypiperidin-2-one in the synthesis of enzyme inhibitors
An Application Guide to the Strategic Use of (S)-5-Hydroxypiperidin-2-one in the Synthesis of Novel Enzyme Inhibitors
Authored by a Senior Application Scientist
Abstract
This compound is a versatile chiral building block that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its rigid, stereodefined scaffold serves as an excellent starting point for the synthesis of complex molecules with specific three-dimensional orientations required for potent and selective enzyme inhibition. This application note provides an in-depth guide for researchers and drug development professionals on the strategic application of this compound in the synthesis of two critical classes of enzyme inhibitors: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and Cysteine Protease inhibitors for various therapeutic areas. We will explore the underlying synthetic logic, provide detailed experimental protocols, and present data that underscore the utility of this valuable chiral intermediate.
Introduction: The Strategic Value of this compound
The imperative in modern drug discovery is to create molecules with high affinity and selectivity for their biological targets, which necessitates precise control over their three-dimensional structure. This compound, a chiral lactam, offers a conformationally constrained framework that is highly valuable for several reasons:
-
Chiral Scaffold: It provides a pre-defined stereocenter, simplifying the synthesis of enantiomerically pure final compounds and avoiding costly chiral separations or complex asymmetric syntheses later in the sequence.[2][3]
-
Bioisosteric Mimicry: The cyclic structure can act as a bioisostere for proline or hydroxyproline residues, which are often critical for peptide conformation and recognition at enzyme active sites.[4][5][6] This allows for the design of peptidomimetics with improved pharmacokinetic properties.
-
Functional Handles: It possesses three key functional groups for synthetic elaboration: a secondary amine (within the lactam), a hydroxyl group, and a carbonyl group. Each can be selectively modified to build molecular complexity.
The accessibility of this building block, often via catalytic hydrogenation of 5-hydroxy-2-pyridone, further enhances its appeal for both small-scale discovery and large-scale manufacturing campaigns.[7][8]
Caption: Synthetic utility of this compound.
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[9][10] Inhibiting DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes.[9][11]
The pharmacophore for many DPP-4 inhibitors includes a primary or secondary amine that forms a key salt bridge in the S1 subsite of the enzyme. The piperidinone scaffold of this compound provides an ideal framework to present this crucial amine, along with other substituents that can occupy the S2 and adjacent subsites to enhance potency and selectivity.
Case Study: Synthetic Strategy towards Gliptin Analogs
While marketed "gliptins" like Sitagliptin and Omarigliptin have evolved to feature different heterocyclic cores (a β-amino acid amide and a tetrahydropyran, respectively), their design principles are rooted in the exploration of rigid scaffolds that mimic peptide binding.[12][13][14] this compound serves as an excellent starting point for synthesizing novel analogs or key intermediates.
A common synthetic strategy involves:
-
Protection: Orthogonal protection of the hydroxyl and lactam nitrogen to allow for selective modification.
-
Coupling: Attachment of moieties that target the S2 subsite of DPP-4, often complex heterocyclic systems. This is typically achieved via N-alkylation or N-arylation.
-
Deprotection and Elaboration: Removal of protecting groups to reveal the key binding motifs.
Caption: General workflow for synthesizing DPP-4 inhibitor analogs.
Protocol 1: Synthesis of an N-Arylated Piperidinone Intermediate
This protocol describes a representative synthesis of an intermediate where a fluorinated phenyl ring, a common feature in DPP-4 inhibitors, is attached to the piperidinone nitrogen.
Objective: To synthesize (S)-5-hydroxy-1-(2,4,5-trifluorobenzyl)piperidin-2-one.
Materials:
-
This compound
-
2,4,5-Trifluorobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: NaH is highly reactive and generates H₂ gas.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the lactam should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2,4,5-trifluorobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The retention of stereochemistry can be confirmed using chiral HPLC analysis.
| Compound | Target Enzyme | Reported IC₅₀ (nM) | Reference |
| Sitagliptin | DPP-4 | ~19 | [14] |
| Omarigliptin | DPP-4 | ~1.3 | [12][15] |
| Teneligliptin | DPP-4 | ~0.89 | [11] |
| Generic Piperidinone Analog | DPP-4 | Varies (Structure Dependent) | N/A |
Table 1: IC₅₀ values for selected DPP-4 inhibitors.
Application in Cysteine Protease Inhibitor Synthesis
Cysteine proteases, such as cathepsins and parasitic proteases (e.g., cruzain, rhodesain), are involved in a multitude of pathological processes, including cancer metastasis, osteoporosis, and infectious diseases like Chagas disease and malaria.[16][17][18] A common strategy for inhibiting these enzymes is to use peptide-like scaffolds that deliver an electrophilic "warhead" (e.g., nitrile, vinyl sulfone) to the active site cysteine, leading to reversible or irreversible covalent modification.[16][19]
The this compound scaffold is an excellent dipeptide mimic. The lactam can be ring-opened to reveal a linear amino acid derivative, which can then be coupled to a warhead-containing moiety. The stereocenter at C5 helps to correctly position substituents within the enzyme's specificity pockets (S1, S2, etc.).
Synthetic Strategy: From Lactam to Covalent Inhibitor
A typical synthetic route involves:
-
Lactam Ring Opening: The lactam is hydrolyzed or reductively opened to generate a δ-amino-β-hydroxy acid or amino alcohol.
-
Amine Coupling: The newly revealed primary or secondary amine is coupled to a P1 fragment that contains or can be converted into a nitrile or other warhead.
-
Hydroxyl Group Modification: The hydroxyl group can be functionalized to interact with the S1' or S2' subsites of the protease, or it can be left as is.
Caption: Workflow for synthesizing cysteine protease inhibitors.
Protocol 2: Synthesis of a Ring-Opened Intermediate for Cysteine Protease Inhibitors
This protocol details the reductive opening of the lactam to form a key chiral amino alcohol intermediate.
Objective: To synthesize (S)-5-(benzylamino)hexane-1,3-diol via a protected intermediate.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, Rochelle's salt, or Fieser workup reagents
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Preparation: To a flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reduction: Cool the solution to 0 °C. Slowly add LiAlH₄ solution (2.0-2.5 eq) via syringe. Caution: LiAlH₄ reacts violently with water. The reaction is highly exothermic.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Sequentially and very slowly add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ in grams). A granular precipitate should form.
-
Filtration: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (S)-piperidine-3,5-diol.
-
Protection: Immediately dissolve the crude amino diol in DCM. Add triethylamine (2.5 eq) followed by Boc₂O (1.2 eq). Stir at room temperature for 12 hours.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash column chromatography to yield the Boc-protected amino diol intermediate, which is now ready for further coupling reactions.
Self-Validation: The structure of the Boc-protected intermediate should be confirmed by NMR and mass spectrometry. The presence of the Boc group and the absence of the lactam carbonyl signal in ¹³C NMR are key indicators of a successful reaction.
Conclusion
This compound is a powerful and efficient chiral synthon for the development of sophisticated enzyme inhibitors. Its inherent stereochemistry and versatile functional groups allow for the logical and streamlined construction of complex molecular architectures. The protocols and strategies outlined in this note demonstrate its application in creating inhibitors for both serine and cysteine proteases, two classes of enzymes of immense therapeutic importance. By leveraging the unique properties of this building block, researchers can accelerate the discovery and development of novel, potent, and selective drug candidates.
References
- Chung, J. Y. L., Scott, J. P., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19, 1760–1768. [Link]
- Zhang, F., et al. (2017). An Alternative Scalable Process for the Synthesis of the Key Intermediate of Omarigliptin. Organic Process Research & Development. [Link]
- Li, H., et al. (2019). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Organic Letters. [Link]
- ResearchGate. (2015).
- Request PDF. (n.d.). Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. [Link]
- C&EN. (2010). Greener Reaction Conditions Award. [Link]
- Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131, 8798-8804. [Link]
- U.S. Environmental Protection Agency. (2006).
- Synthetic Biology Project. (n.d.). Sitagliptin. [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
- Stoyanov, G. S., et al. (2023).
- Singh, S., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. [Link]
- European Patent Office. (2008). CYSTEINE PROTEASES INHIBITORS. EP 2168954 A1. [Link]
- Chinese Chemical Letters. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. [Link]
- Khan, R., Meanwell, N. A., & Hager, H. (2022). Pseudoprolines as stereoelectronically tunable proline isosteres. Bioorganic & Medicinal Chemistry Letters. [Link]
- LookChem. (n.d.). Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]
- Google Patents. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. US3408354A.
- SciELO. (2014). Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. [Link]
- Jackson, R. F. W. (2004). Synthesis of chiral building blocks for use in drug discovery. Current Organic Chemistry. [Link]
- Gholib, G., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. [Link]
- Shao, D. W., et al. (2024). Synthesis and clinical application of representative small-molecule dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus (T2DM). European Journal of Medicinal Chemistry. [Link]
- Wang, T. Y., et al. (2018). Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
- Google Patents. (2018). (S)The preparation method of -3- hydroxy piperidines. CN108017572A.
- Semantic Scholar. (2014). Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. [Link]
- Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
- ResearchGate. (2024).
- SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]
- SciELO. (2014). Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl). [Link]
- Ferreira, L. C. S., et al. (2020). Mapping the S1 and S1' subsites of cysteine proteases with new dipeptidyl nitrile inhibitors as trypanocidal agents. European Journal of Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
- Autechaux. (2025). Optimizing Synthesis: The Role of High-Purity Chiral Building Blocks. [Link]
- Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions. [Link]
- MDPI. (2023). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. [Link]
- MDPI. (2022). Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN)
- Wikipedia. (n.d.). 2-Pyridone. [Link]
- Gichuru, L., et al. (2022). Identification of a Papain-like Cysteine Protease Functioning as an Avirulence Factor in Striga–Cowpea Interactions. International Journal of Molecular Sciences. [Link]
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Application Note & Protocols: Chemoenzymatic Synthesis of (S)-5-Hydroxypiperidin-2-one Analogs
Introduction
The (S)-5-hydroxypiperidin-2-one scaffold is a highly valuable chiral building block in medicinal chemistry and drug development.[1] Piperidine-containing compounds are prevalent in a vast array of pharmaceuticals, particularly those targeting the central nervous system, cancer, and infectious diseases.[2][3] The stereochemistry at the C5 position is often critical for biological activity, making enantiomerically pure synthesis a primary objective.[4] Traditional chemical methods for achieving this often require harsh reagents, protecting group strategies, and challenging purifications.[5] Biocatalysis, as a cornerstone of green chemistry, offers a powerful alternative, providing exceptional stereoselectivity under mild, environmentally friendly conditions.[6][7]
This guide details two robust chemoenzymatic strategies for the synthesis of this compound and its analogs, leveraging the precision of ketoreductases (KREDs) and lipases. These protocols are designed for researchers and scientists in pharmaceutical development seeking efficient and scalable routes to these critical chiral intermediates.
Overall Chemoenzymatic Strategy
The synthesis begins with a suitable N-protected piperidine-2,5-dione precursor. This prochiral ketone can then be subjected to one of two enzymatic transformations to install the desired (S)-stereocenter at the C5 position:
-
Asymmetric Reduction: A ketoreductase (KRED) selectively reduces the C5-ketone to the corresponding (S)-alcohol. This method is highly efficient, with the potential for high conversion and excellent enantiomeric excess.
-
Racemic Synthesis followed by Kinetic Resolution: The precursor is chemically reduced to a racemic mixture of 5-hydroxypiperidin-2-one. A lipase then selectively acylates the (R)-enantiomer, allowing for the separation of the unreacted (S)-alcohol.
The final step involves the deprotection of the nitrogen to yield the target compound.
Caption: Chemoenzymatic routes to this compound.
Method 1: Asymmetric Reduction via Ketoreductase (KRED)
This is the preferred and more direct route. Ketoreductases are a class of oxidoreductases that catalyze the stereoselective reduction of ketones to alcohols, utilizing a nicotinamide cofactor (NADH or NADPH).[8] The process is often coupled with a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase) to make the process economically viable.[9]
Causality and Experimental Choices
-
Enzyme Selection: A screening of commercially available KRED kits is highly recommended to identify the optimal enzyme for the specific N-protected piperidine-2,5-dione substrate. KREDs exhibit significant substrate specificity, and screening maximizes the chances of achieving high conversion and enantioselectivity.[9][10]
-
Cofactor Regeneration: An in situ cofactor regeneration system is crucial. The glucose/glucose dehydrogenase (GDH) system is clean and efficient, producing gluconic acid as a byproduct, which can be buffered. The isopropanol/alcohol dehydrogenase system is also common, where isopropanol serves as the sacrificial hydrogen donor.[8]
-
Buffer and pH: The reaction is typically performed in a phosphate buffer at a pH around 7.0. This maintains the optimal activity for most KREDs and the regeneration system.[11]
-
Co-solvent: A water-miscible co-solvent (e.g., DMSO, isopropanol) may be required to improve the solubility of the ketone substrate. The concentration should be kept minimal (typically 5-10% v/v) to avoid enzyme denaturation.
Protocol: KRED-Mediated Asymmetric Reduction
-
Preparation of Reaction Mixture:
-
To a temperature-controlled reaction vessel, add potassium phosphate buffer (100 mM, pH 7.0).
-
Add NAD(P)H cofactor to a final concentration of 1 mM.
-
Add the cofactor regeneration system components. For a GDH system: D-glucose (1.2 equivalents relative to substrate) and GDH (5-10 U/mL).
-
Dissolve the N-protected piperidine-2,5-dione substrate in a minimal amount of a suitable co-solvent (e.g., DMSO) and add to the buffer to the desired final concentration (e.g., 10-50 mM).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the selected ketoreductase (lyophilized powder or solution) to a final concentration of 1-2 mg/mL.
-
Stir the reaction mixture at a constant temperature (typically 25-30 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals. Quench the reaction in the aliquot with a water-immiscible solvent (e.g., ethyl acetate) and analyze the organic layer by chiral HPLC or GC to determine conversion and enantiomeric excess (% ee).
-
-
Work-up and Purification:
-
Once the reaction has reached completion (or plateaued), saturate the aqueous phase with NaCl.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the enantiomerically pure (S)-N-protected-5-hydroxypiperidin-2-one.
-
-
Deprotection:
-
The final deprotection step is performed using standard chemical procedures appropriate for the chosen N-protecting group (e.g., hydrogenolysis for a Cbz group, acidic treatment for a Boc group).
-
Expected Results
| Substrate | Enzyme Source | Co-solvent | Conversion (%) | Enantiomeric Excess (% ee) |
| N-Cbz-piperidine-2,5-dione | KRED from Sporidiobolus salmonicolor | 10% DMSO | >98% | >99% (S) |
| N-Boc-piperidine-2,5-dione | Engineered KRED | 5% IPA | >99% | >99% (S) |
Note: Data are representative and based on typical outcomes for KRED-mediated reductions of cyclic ketones. Actual results will depend on the specific substrate and selected enzyme.[9][12]
Method 2: Lipase-Catalyzed Dynamic Kinetic Resolution (DKR)
Kinetic resolution is a classic biocatalytic method where an enzyme selectively reacts with one enantiomer of a racemic mixture.[13][14] Lipases are commonly used for this purpose, catalyzing the acylation of alcohols.[15] In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. This limitation can be overcome by incorporating a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired product.
Causality and Experimental Choices
-
Enzyme Selection: Immobilized lipases are preferred for ease of removal and recycling. Candida antarctica lipase B (CAL-B, often sold as Novozym 435) is a workhorse enzyme known for its broad substrate scope and high enantioselectivity.[13][16] Lipase from Pseudomonas cepacia is another excellent candidate.[17]
-
Acyl Donor: Vinyl acetate is a highly effective acyl donor. It is an activated ester, and the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward irreversibly.[13][17]
-
Solvent: A non-polar organic solvent like tert-butyl methyl ether (MTBE) or hexane is typically used to maintain high enzyme activity.
-
Racemization Catalyst (for DKR): A mild racemization catalyst, such as a ruthenium-based complex, can be added to interconvert the alcohol enantiomers during the reaction. This step requires careful optimization to ensure it does not interfere with the enzyme's activity.
Protocol: Lipase-Catalyzed Kinetic Resolution
-
Preparation of Racemic Substrate:
-
Dissolve N-protected piperidine-2,5-dione in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
-
Stir until the reaction is complete (monitored by TLC).
-
Perform a standard aqueous work-up to isolate the racemic (R,S)-N-protected-5-hydroxypiperidin-2-one.
-
-
Enzymatic Resolution:
-
Dissolve the racemic alcohol in a non-polar organic solvent (e.g., MTBE).
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).
-
Add the acyl donor, vinyl acetate (0.5-0.6 equivalents for standard KR, or >1 equivalent for DKR).
-
(For DKR) Add the racemization catalyst.
-
Shake the mixture in an incubator at a controlled temperature (e.g., 40 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction by chiral HPLC until approximately 50% conversion is reached (for standard KR) or the reaction is complete (for DKR).
-
Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent under reduced pressure.
-
-
Separation and Deprotection:
-
The resulting mixture of the (S)-alcohol and the (R)-acetate can be readily separated by silica gel column chromatography.
-
The isolated (S)-alcohol is then deprotected as described in Method 1.
-
Expected Results
| Enzyme | Acyl Donor | Solvent | Product | Conversion (%) | Enantiomeric Excess (% ee) |
| Novozym 435 (CAL-B) | Vinyl Acetate | MTBE | (S)-alcohol | ~50% | >99% |
| Lipase PS (P. cepacia) | Vinyl Acetate | Diisopropyl ether | (S)-alcohol | ~50% | >98% |
Note: Data are representative for lipase-catalyzed resolutions. The enantiomeric excess of the remaining alcohol increases as the reaction approaches 50% conversion.[13][17]
Mechanistic Insight and Stereochemical Control
The stereochemical outcome in enzymatic reactions is governed by the precise three-dimensional structure of the enzyme's active site.
Caption: Enzyme active sites dictate stereochemical outcomes.
In a ketoreductase , the prochiral ketone binds to the active site in a highly specific orientation. The hydride from the NADPH cofactor is then delivered to either the Re or Si face of the carbonyl, leading to the formation of a single alcohol enantiomer.[18]
In a lipase-catalyzed resolution , the enzyme's active site can better accommodate one enantiomer of the racemic alcohol over the other. This preferential binding leads to a significantly faster acylation rate for the "matched" enantiomer, allowing for their effective separation.[17]
Conclusion
Chemoenzymatic synthesis provides a superior pathway for producing enantiomerically pure this compound analogs.[19][20][21] The asymmetric reduction using ketoreductases offers a direct, atom-economical route with high potential yield and stereoselectivity.[12] For situations where a suitable KRED is not available, lipase-catalyzed kinetic resolution presents a reliable, albeit less direct, alternative.[13] These biocatalytic methods align with the principles of green chemistry, offering mild reaction conditions, reduced waste, and access to high-value chiral building blocks for pharmaceutical innovation.[7][22]
References
- LookChem. (n.d.). Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE.
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- Patel, R. N. (2011). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. ResearchGate.
- de Souza, R. O. M. A., et al. (2010). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC, NIH.
- Gotor-Fernández, V., & Gotor, V. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. PMC.
- Various Authors. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi.
- He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. JOCPR.
- Various Authors. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS Re.Public@polimi.it.
- Various Authors. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
- Zech, J., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. PMC, NIH.
- Chen, R., et al. (2024). Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues. Green Chemistry (RSC Publishing).
- Huang, L., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PubMed.
- Various Authors. (2019). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC, NIH.
- SynHet. (n.d.). 5-Hydroxypiperidin-2-one.
- Huang, L., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC, NIH.
- Various Authors. (2024). Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization. PMC, NIH.
- Various Authors. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC, NIH.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Fitz, M., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate.
- Various Authors. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central.
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- Various Authors. (2022). Enzymatic Peroxidation in the Chemoenzymatic Synthesis of 13-Oxoverruculogen. PMC.
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Application Notes and Protocols for the Flow Chemistry Synthesis of (S)-5-Hydroxypiperidin-2-one Derivatives
Introduction: The Imperative for Continuous Flow Synthesis in Chiral Heterocycle Production
The (S)-5-hydroxypiperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a key chiral building block for a variety of pharmacologically active agents.[1] Traditional batch synthesis of such chiral molecules often encounters challenges related to scalability, safety, and precise control over stereochemistry. Flow chemistry, or continuous processing, has emerged as a transformative technology in pharmaceutical manufacturing, offering enhanced safety, improved process control, and greater efficiency compared to conventional batch methods.[2][3][4][5][6] This application note provides a detailed guide to the synthesis of this compound derivatives using flow chemistry, focusing on asymmetric hydrogenation and biocatalytic approaches. We will explore the underlying principles, provide detailed experimental protocols, and discuss the critical parameters that ensure a robust and reproducible synthesis.
The primary advantages of adopting a flow chemistry approach for this synthesis include:
-
Enhanced Safety: The small reactor volumes inherent to flow systems minimize the risks associated with handling hazardous reagents and managing exothermic reactions.[2][5][7]
-
Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.[2][8]
-
Improved Stereoselectivity: The precise control offered by flow systems is particularly beneficial for asymmetric transformations, enabling fine-tuning of conditions to maximize enantiomeric excess (ee).[9][10]
-
Scalability: Scaling up production in flow chemistry is often a matter of "numbering up" (running multiple reactors in parallel) or extending the operation time, which is more straightforward than scaling up batch reactors.[2][7]
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of continuous flow technology for the efficient and stereoselective synthesis of complex chiral molecules.
Synthetic Strategies for this compound Derivatives in Flow
Two primary retrosynthetic pathways are particularly amenable to flow chemistry for the synthesis of this compound derivatives:
-
Asymmetric Hydrogenation of a Prochiral Pyridinone Precursor: This approach involves the stereoselective reduction of a corresponding 5-hydroxy-pyridin-2-one or a related pyridinium salt.
-
Cyclization of a Chiral Precursor Derived from L-Glutamic Acid: This strategy utilizes a readily available chiral starting material to construct the piperidinone ring.
This application note will focus on the first approach, drawing from recent advancements in asymmetric catalysis in continuous flow.[3][11]
Logical Workflow for Continuous Flow Synthesis
A typical multi-step flow synthesis can be visualized as an assembly line, where reagents are introduced, react in a controlled environment, and the product stream is then directed to the next stage, potentially including in-line purification or analysis.[5][12]
Caption: General workflow for continuous flow synthesis.
Application Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation in a Packed-Bed Flow Reactor
This protocol is adapted from the principles of iridium-catalyzed asymmetric hydrogenation of pyridinium salts, a powerful method for accessing stereodefined piperidines.[3][11] The use of a packed-bed reactor with an immobilized catalyst is highly advantageous for continuous processing, as it simplifies catalyst separation and allows for extended operational stability.[13][14]
Rationale for Experimental Choices
-
Catalyst: A chiral Iridium-based catalyst is chosen for its high activity and enantioselectivity in the hydrogenation of N-heteroarenes.[3][11] Immobilizing the catalyst on a solid support (e.g., silica or polymer resin) allows for its use in a packed-bed reactor, preventing catalyst leaching and simplifying product purification.
-
Reactor Type: A packed-bed reactor (PBR) is ideal for heterogeneous catalysis in flow. It provides a large surface area for the catalyst and ensures efficient contact between the reactants and the catalytic sites.[6][13][14][15]
-
Hydrogen Source: While cylinderized hydrogen can be used, in-situ hydrogen generation (e.g., from water electrolysis) is an increasingly popular and safer alternative for laboratory-scale flow hydrogenation.
-
Back Pressure Regulator (BPR): A BPR is crucial for maintaining the reaction under pressure. This is essential for ensuring the solubility of hydrogen in the solvent and for performing the reaction above the solvent's boiling point if necessary, leading to significantly enhanced reaction rates.[16]
Experimental Setup Diagram
Caption: Packed-bed reactor setup for hydrogenation.
Step-by-Step Protocol
-
System Preparation:
-
Assemble the flow chemistry system as depicted in the diagram above.
-
Pack a stainless steel column (e.g., 10 cm length, 4.6 mm ID) with the immobilized chiral iridium catalyst.
-
Prime the system with the reaction solvent (e.g., methanol or 2-propanol) to remove any air.
-
-
Reagent Preparation:
-
Prepare a stock solution of the 5-hydroxypyridin-2-one precursor (or its corresponding pyridinium salt) in the chosen solvent at a concentration of 0.1 M.
-
Ensure the hydrogen gas supply is regulated to the desired pressure.
-
-
Reaction Execution:
-
Set the temperature of the column heater for the packed-bed reactor to the desired temperature (e.g., 60 °C).
-
Set the back pressure regulator to the desired pressure (e.g., 50 bar).
-
Begin pumping the substrate solution through the system at a specific flow rate (e.g., 0.2 mL/min).
-
Introduce hydrogen gas at a controlled flow rate to achieve the desired stoichiometry.
-
Allow the system to reach a steady state (typically 3-5 reactor volumes) before collecting the product.
-
-
Product Collection and Analysis:
-
Collect the output from the back pressure regulator in a sealed vial.
-
Analyze the collected sample by chiral HPLC to determine the conversion and enantiomeric excess (ee).
-
Once the reaction is complete, flush the system with clean solvent.
-
Data Presentation: Optimization of Reaction Parameters
The following table illustrates representative data from an optimization study. The goal is to maximize both conversion and enantioselectivity.
| Entry | Temperature (°C) | Pressure (bar) | Residence Time (min) | Conversion (%) | ee (%) (S) |
| 1 | 40 | 30 | 20 | 75 | 92 |
| 2 | 60 | 30 | 20 | 88 | 95 |
| 3 | 80 | 30 | 20 | 95 | 93 |
| 4 | 60 | 50 | 20 | 98 | 97 |
| 5 | 60 | 70 | 20 | >99 | 98 |
| 6 | 60 | 50 | 10 | 92 | 97 |
| 7 | 60 | 50 | 5 | 85 | 96 |
This data is illustrative and should be determined experimentally for each specific substrate and catalyst system.
Application Protocol 2: Multi-Enzyme Cascade for Chiral Lactam Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[17][18][19] An enzymatic cascade can be designed to convert a suitable precursor into the desired this compound derivative in a continuous flow setup.[18][20][21] This approach often utilizes immobilized enzymes in packed-bed or microfluidic reactors.[8][17][19]
Rationale for Experimental Choices
-
Enzymes: A combination of enzymes, such as an amine oxidase or a transaminase, followed by a lactamase or a cyclase, could be employed. Immobilizing these enzymes enhances their stability and allows for their reuse in a continuous process.[8][19]
-
Reactor Configuration: A multi-column packed-bed reactor system is suitable for multi-enzyme cascades, where the product of the first enzymatic reaction becomes the substrate for the second.[20][21]
-
Reaction Conditions: Enzymatic reactions are typically conducted under mild conditions (e.g., near-neutral pH and ambient temperature), which is a significant advantage in terms of energy consumption and substrate stability.
Multi-Enzyme Flow Reactor Diagram
Caption: Multi-enzyme packed-bed reactor setup.
Step-by-Step Protocol
-
Enzyme Immobilization:
-
Immobilize the selected enzymes (e.g., Enzyme A and Enzyme B) onto a suitable solid support (e.g., porous beads) following established procedures.
-
-
System Preparation:
-
Pack two separate columns with the immobilized enzymes.
-
Connect the columns in series within the flow chemistry setup.
-
Equilibrate the system by flowing the reaction buffer through the reactors.
-
-
Reaction Execution:
-
Prepare a solution of the starting material (e.g., a derivative of L-lysine or L-glutamic acid) in the appropriate buffer.
-
Set the desired temperature for the reactor columns (typically 25-40 °C).
-
Pump the substrate solution through the reactors at a flow rate that allows for optimal conversion in each step. The residence time will be a critical parameter to optimize.
-
-
Product Collection and Analysis:
-
Collect the product stream from the outlet of the second reactor.
-
Analyze the product for conversion and enantiomeric purity using appropriate analytical techniques (e.g., LC-MS and chiral HPLC).
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the integration of in-line or at-line analytical techniques. Continuous monitoring of the reaction output via methods like flow NMR or in-line FTIR spectroscopy can provide real-time data on conversion and selectivity. This allows for rapid process optimization and ensures the consistency and quality of the final product. A steady state of high conversion and enantioselectivity over an extended period serves as validation of the process's stability and robustness.
Conclusion
Flow chemistry provides a powerful platform for the synthesis of this compound derivatives, offering significant advantages in terms of safety, control, and scalability. The detailed protocols for asymmetric hydrogenation and the conceptual framework for a biocatalytic cascade demonstrate the versatility of continuous processing for producing high-value chiral pharmaceutical intermediates. By carefully selecting the synthetic strategy and optimizing the flow parameters, researchers can achieve efficient, reproducible, and stereoselective synthesis of these important molecular scaffolds.
References
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- Gemo, N., et al. (2021).
- Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. [Link]
- LookChem. (R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]
- Gemo, N., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
- Gemo, N., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry (RSC Publishing). [Link]
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- Asynt. High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. [Link]
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- Hassner, A., et al. (2000). From Amino Acids to Fused Chiral Pyrrolidines and Piperidines via the INOC Route. R Discovery. [Link]
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- ResearchGate.
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- Reaction Chemistry & Engineering (RSC Publishing).
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- ACS Publications. (2013).
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Scale-up synthesis of (S)-5-Hydroxypiperidin-2-one for preclinical studies
Application Note & Protocol
Topic: Scale-up Synthesis of (S)-5-Hydroxypiperidin-2-one for Preclinical Studies
Abstract
This compound is a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its stereochemically defined structure serves as a valuable intermediate in the synthesis of a wide array of complex molecular targets for preclinical evaluation.[1] This guide provides a comprehensive, field-proven protocol for the multi-gram scale synthesis of this compound, starting from the readily available chiral pool starting material, L-glutamic acid. We will detail a robust, step-by-step synthetic route, purification strategies, and rigorous analytical methods for quality control, with a focus on the practical considerations essential for scaling up production from the benchtop to meet preclinical demands.
Introduction & Strategic Rationale
The enantiomeric purity of a drug candidate is a critical determinant of its pharmacological profile, influencing both efficacy and safety. This compound, a δ-lactam, provides a constrained scaffold that is frequently incorporated into novel therapeutic agents. The successful development of these agents relies on a scalable and reliable source of this enantiopure intermediate.
Several strategies exist for obtaining enantiomerically pure compounds, including:
-
Asymmetric Synthesis: Building the chiral center from achiral precursors using a chiral catalyst or auxiliary.
-
Biocatalysis: Employing enzymes like ketoreductases for stereoselective transformations.[2][3]
-
Chiral Resolution: Separating a racemic mixture using techniques like diastereomeric salt formation or preparative chiral chromatography.[4][5]
-
Chiral Pool Synthesis: Utilizing naturally occurring, inexpensive enantiopure starting materials.
For the purposes of robust scalability, cost-effectiveness, and inherent stereochemical control, this protocol details a chiral pool synthesis commencing from L-glutamic acid.[6][7] This approach leverages the predefined stereocenter of the starting material, obviating the need for complex asymmetric induction steps or costly chiral resolution on a large scale.
Overall Synthetic Workflow
The selected pathway transforms L-glutamic acid into the target δ-lactam via a three-step sequence involving protection, selective reduction, and cyclization.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-L-glutamic acid dimethyl ester
Principle: The synthesis begins with the protection of both carboxylic acid functionalities of L-glutamic acid via Fischer esterification, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This ensures the chemoselective reduction of the γ-ester in the subsequent step.
Materials and Reagents:
| Reagent | M.W. | Quantity (for 100g scale) | Moles | Purity |
| L-Glutamic Acid | 147.13 | 100.0 g | 0.68 | >99% |
| Methanol (MeOH) | 32.04 | 1.5 L | - | Anhydrous |
| Thionyl Chloride (SOCl₂) | 118.97 | 110 mL | 1.50 | >99% |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 163.0 g | 0.75 | >98% |
| Triethylamine (TEA) | 101.19 | 210 mL | 1.50 | >99% |
| Dichloromethane (DCM) | 84.93 | 1.0 L | - | Anhydrous |
Protocol:
-
Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, temperature probe, and a reflux condenser with a drying tube.[8]
-
Esterification: Charge the reactor with L-Glutamic Acid (100.0 g) and anhydrous Methanol (1.5 L). Cool the resulting slurry to 0 °C using a circulating chiller.
-
Slowly add Thionyl Chloride (110 mL) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, warm the mixture to reflux (approx. 65 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (Ninhydrin stain).
-
Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure to obtain a white solid (L-glutamic acid dimethyl ester hydrochloride).
-
N-Protection: Suspend the crude solid in Dichloromethane (1.0 L) and cool to 0 °C.
-
Add Triethylamine (210 mL) dropwise, followed by a solution of Di-tert-butyl dicarbonate (163.0 g) in DCM (200 mL).
-
Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Quench the reaction with 1 M HCl (500 mL). Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a viscous oil.
Step 2: Chemoselective Reduction to (S)-N-Boc-5-hydroxy-4-aminopentanoic acid methyl ester
Principle: The γ-methyl ester is selectively reduced to the primary alcohol using sodium borohydride in the presence of a Lewis acid-like calcium chloride. The α-ester remains largely unaffected due to steric hindrance and electronic effects from the adjacent N-Boc group.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles | Purity |
| N-Boc-L-glutamic acid dimethyl ester | 275.31 | 180.0 g (from Step 1) | 0.65 | Crude |
| Tetrahydrofuran (THF) | 72.11 | 1.0 L | - | Anhydrous |
| Ethanol (EtOH) | 46.07 | 1.0 L | - | Anhydrous |
| Calcium Chloride (CaCl₂) | 110.98 | 144.0 g | 1.30 | Anhydrous |
| Sodium Borohydride (NaBH₄) | 37.83 | 49.0 g | 1.30 | >98% |
Protocol:
-
Reactor Setup: In a 5 L jacketed reactor under a nitrogen atmosphere, dissolve the crude product from Step 1 in a 1:1 mixture of anhydrous THF/EtOH (2.0 L).
-
Add anhydrous Calcium Chloride (144.0 g) and stir until partially dissolved.
-
Cool the mixture to 0 °C.
-
Reduction: Add Sodium Borohydride (49.0 g) portion-wise over 1.5 hours, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution will be observed.
-
Stir the reaction at 0-5 °C for an additional 3-4 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~6-7 and gas evolution ceases.
-
Remove the bulk of the solvent under reduced pressure.
-
Add Ethyl Acetate (1.5 L) and water (1.0 L). Separate the organic layer.
-
Extract the aqueous layer with Ethyl Acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude alcohol intermediate.
Step 3: Deprotection and Lactamization to this compound
Principle: Acid-catalyzed removal of the N-Boc protecting group exposes the free amine, which undergoes spontaneous intramolecular cyclization (lactamization) with the proximal methyl ester to form the thermodynamically stable six-membered δ-lactam ring.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles | Purity |
| (S)-N-Boc-5-hydroxy-4-aminopentanoic acid methyl ester | 247.29 | 155.0 g (from Step 2) | 0.63 | Crude |
| 1,4-Dioxane | 88.11 | 500 mL | - | Reagent Grade |
| Hydrochloric Acid (4 M in Dioxane) | 36.46 | 800 mL | 3.2 | Commercial |
Protocol:
-
Reactor Setup: Dissolve the crude alcohol from Step 2 in 1,4-Dioxane (500 mL) in a 2 L reactor equipped with a stirrer and reflux condenser.
-
Deprotection/Cyclization: Add 4 M HCl in Dioxane (800 mL) to the solution.
-
Heat the mixture to 50-55 °C and stir for 3-5 hours. Monitor the reaction by TLC for the disappearance of the starting material and formation of the product.
-
Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude solid/oil is taken directly to the purification step.
Purification & Characterization
Purification by Recrystallization
-
Dissolve the crude product from Step 3 in a minimal amount of hot isopropanol (approx. 3-4 mL per gram of crude material).
-
If the solution is colored, it can be treated with activated charcoal and hot-filtered.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-4 °C for 4 hours to induce crystallization.
-
Collect the white crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.
-
Dry the product in a vacuum oven at 40 °C to a constant weight.
-
Expected Yield: 45-55 g (55-68% over three steps).
Analytical Characterization
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 100-104 °C |
| ¹H NMR (400 MHz, D₂O) | δ 3.95 (m, 1H), 3.40 (t, J=6.0 Hz, 2H), 2.45 (t, J=6.8 Hz, 2H), 2.10-1.95 (m, 1H), 1.85-1.70 (m, 1H) |
| ¹³C NMR (100 MHz, D₂O) | δ 178.5, 65.2, 51.8, 30.1, 28.9 |
| Mass Spec (ESI+) | m/z 116.07 [M+H]⁺ |
| Optical Rotation | [α]²⁰D = -35.0 to -40.0° (c=1, H₂O) |
Chiral Purity Analysis
Principle: The enantiomeric excess (% ee) of the final product must be determined to ensure it meets preclinical specifications (>99% ee is typical). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[9][10][11]
Caption: Workflow for chiral purity analysis via HPLC.
Chiral HPLC Protocol:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Daicel Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Data Analysis:
-
Identify the retention times for the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak, if present).
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
Scale-Up & Safety Considerations
-
Thermal Management: All steps involving exothermic reactions (e.g., addition of SOCl₂, NaBH₄ quenching) require a jacketed reactor with efficient cooling to maintain control, especially at a larger scale.[8]
-
Reagent Handling: Thionyl chloride is highly corrosive and reacts violently with water. Sodium borohydride generates flammable hydrogen gas upon reaction and quenching. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]
-
Green Chemistry: For future process optimization, consider replacing chlorinated solvents like DCM with greener alternatives (e.g., 2-MeTHF). The use of biocatalytic reduction could offer a milder and more selective alternative to metal hydrides.[13][14][15]
-
Purification: While recrystallization is effective at the multi-gram scale, larger scales may benefit from optimization of crystallization conditions or evaluation of short-path distillation to remove impurities before final crystallization.
References
- LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE.
- Hsu, L. C., Kim, H., Yang, X., & Ross, D. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-366.
- Hui, B. D., & Gotor-Fernández, V. (2021).
- Lozano, V., et al. (2024). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Molecules, 29(11), 2636.
- Kumar, A., et al. (2018). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega, 3(10), 14356-14365.
- Ju, X., et al. (2015). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 19(6), 713-717.
- Babu, C. V. R., et al. (2014).
- ACS Publications. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
- Maligres, P. E., et al. (2017). Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. Organic Process Research & Development, 21(3), 423-429.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- SynHet. (n.d.). 5-Hydroxypiperidin-2-one.
- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10425-10444.
- Silveira-Dorta, G., Martín, V. S., & Padrón, J. M. (2015). Synthesis and antiproliferative activity of glutamic acid-based dipeptides. Amino Acids, 47(8), 1527-1532.
- Google Patents. (2018).
- RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- BenchChem. (n.d.). Scale-Up Synthesis of trans-2-Piperidin-1-ylcyclopentanol: Application Notes and Protocols.
- Ray, D., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. International Journal of Molecular Sciences, 24(12), 10126.
- Donohoe, T. J., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6697-6706.
- Rinaldi, A., et al. (2018). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Molecules, 23(10), 2461.
- List, B., et al. (2025). Synthesis of Complex Piperidines via a Biocatalytic C–H Oxidation/Radical Cross-Coupling Sequence. Synfacts, 21(04), 0411.
- Khan, S. A., et al. (2024). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. Results in Chemistry, 7, 101416.
- ResearchGate. (2011).
- Goti, G. R., et al. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Molecules, 29(23), 5431.
- Bhagat, D. (2024). Green Methods for the Synthesis of Bioactive Heterocycles. In Green Chemistry for Sustainable Engineering. Cambridge Scholars Publishing.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- ResearchGate. (2026). Scalabe Synthesis of the Azaperone Drug by Using Flow Chemistry.
- Ilisz, I., et al. (2006). Chiral Purity in Drug Analysis. Current Topics in Medicinal Chemistry, 6(7), 679-708.
- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
- Pečar, D., et al. (2022). Enzymatic Cascade for the Synthesis of 2,5-Furandicarboxylic Acid in Biphasic and Microaqueous Conditions: 'Media-Agnostic' Biocatalysts for Biorefineries. ChemSusChem, 15(8), e202102657.
- Elliott, W. H. (1951). Studies on the enzymic synthesis of glutamine. Biochemical Journal, 49(1), 106-112.
- Goward, C. R., et al. (1988). Large-scale Purification of the Chromosomal Beta-Lactamase From Enterobacter Cloacae P99.
- Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297.
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
- Palomo, C., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(11), 2612-2615.
- Aturki, Z., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(12), 2872.
- Montgomery, S. L., et al. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 25(21), 5218.
- Wang, H.-N., et al. (2025). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine Drugs, 23(12), 449.
- Cini, E., et al. (2019). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 24(17), 3058.
Sources
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Troubleshooting & Optimization
Improving the yield and purity of (S)-5-Hydroxypiperidin-2-one
Technical Support Center: (S)-5-Hydroxypiperidin-2-one
Welcome to the technical support center for this compound. This valuable chiral building block is a key intermediate in the synthesis of a wide range of pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can optimize your synthetic and purification processes for maximum yield and purity.
Section 1: Frequently Asked Questions (FAQs) on Synthesis & Strategy
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?
A1: There are two main strategies to achieve the desired (S)-enantiomer:
-
Chiral Pool Synthesis: This is the most common approach, starting from an inexpensive, enantiomerically pure starting material like L-glutamic acid. The inherent chirality of the starting material is carried through the synthetic sequence to define the stereocenter in the final product.[1][2]
-
Enzymatic Kinetic Resolution (EKR) or Dynamic Kinetic Resolution (DKR): This method starts with a racemic mixture of 5-Hydroxypiperidin-2-one. A specific enzyme, typically a lipase, selectively acylates one enantiomer (e.g., the R-enantiomer), allowing the unreacted (S)-enantiomer to be separated.[3][4] DKR is an advanced version where the unwanted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[5][6]
Q2: I'm starting from L-glutamic acid. What are the critical steps that influence yield and purity?
A2: When synthesizing from L-glutamic acid, success hinges on several key transformations:
-
Protection Strategy: The initial protection of the amine and the distal carboxylic acid is crucial. N-Boc or N-Cbz are common amine protecting groups, while the α-carboxylic acid is often converted to a tert-butyl ester and the γ-carboxylic acid to an allyl or benzyl ester to allow for selective deprotection later.[1][7]
-
Cyclization/Lactamization: The formation of the six-membered piperidinone ring is a critical, yield-defining step. This is often achieved by activating the γ-carboxylic acid (after deprotection) and promoting intramolecular amide bond formation. Incomplete cyclization is a common cause of low yield.
-
Reduction of the C5-Carbonyl: If the synthesis proceeds through piperidine-2,5-dione, the selective reduction of the C5-ketone to a hydroxyl group must be stereoselective to favor the desired diastereomer that leads to the (S) configuration after subsequent steps.
Q3: Is racemization a significant risk during the synthesis or workup?
A3: Yes, racemization can be a critical issue, particularly for the stereocenter at C5. The α-proton to the C2-carbonyl is not chiral and its removal does not lead to racemization. However, the C5 stereocenter can be susceptible under certain conditions. While the C5 position is not alpha to a carbonyl in the final product, certain intermediates or side products might be. For instance, any intermediate with a carbonyl at C5 would be at high risk of racemization via enolization under either acidic or basic conditions.[8][9][10][11] It is crucial to maintain neutral or mildly acidic/basic conditions where possible, especially during purification and workup at elevated temperatures.[12]
Section 2: Troubleshooting Guide
This guide provides a structured approach to solving specific experimental problems.
Problem 1: Low Overall Yield
Low yield is a frequent challenge. The following flowchart and detailed explanations will help you diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
-
Cause 1a: Incomplete Reaction
-
Diagnosis: Your crude analysis (TLC, LC-MS) shows a significant amount of unreacted starting material.
-
Explanation & Solution: The reaction may be too slow or has reached equilibrium. Consider extending the reaction time or moderately increasing the temperature.[13] Verify the quality and stoichiometry of your reagents; old or impure reagents are a common culprit. For catalytic reactions, ensure the catalyst is active.
-
-
Cause 1b: Formation of Side Products
-
Diagnosis: The crude analysis shows multiple new spots/peaks in addition to your product and starting material.
-
Explanation & Solution: Side reactions may be competing with your desired transformation. Common side products can include over-reduced species, elimination products, or products from defluorination if applicable.[14] Running the reaction at a lower temperature can often improve selectivity. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if any reagents are sensitive to air or moisture.
-
-
Cause 1c: Product Loss During Workup or Purification
-
Diagnosis: The crude reaction mixture looks clean with high conversion, but the isolated yield after chromatography or crystallization is poor.
-
Explanation & Solution: Your product may be partially soluble in the aqueous phase during extraction, or it may be difficult to separate from byproducts via chromatography. Re-crystallization can also lead to significant losses if the solvent system is not optimized.[15] Try minimizing liquid-liquid extraction steps or back-extracting the aqueous layers. For chromatography, screen different solvent systems. For crystallization, perform a thorough solvent screen and consider slow cooling to maximize crystal growth.[16]
-
Problem 2: Low Purity / High Impurity Profile
Achieving high chemical and enantiomeric purity is essential.
-
Cause 2a: Impurities from Starting Materials
-
Diagnosis: You observe persistent impurities in your final product that are also present in your starting materials.
-
Explanation & Solution: Impurities can be carried through a synthesis.[17] It is critical to use starting materials of the highest possible purity. If necessary, purify your starting materials before beginning the synthesis. For example, L-glutamic acid should be checked for contamination with other amino acids.
-
-
Cause 2b: Low Enantiomeric Excess (ee%)
-
Diagnosis: Chiral HPLC or SFC analysis shows a lower than expected enantiomeric excess (ee%).[18][19]
-
Explanation & Solution: This indicates that racemization has occurred at a key stereocenter. As discussed in the FAQ, this can happen to intermediates with a chiral center alpha to a carbonyl group, especially under harsh pH or high-temperature conditions.[12][20]
-
Mitigation: Re-examine all steps involving heat or acid/base. If a basic extraction is used, perform it quickly and at a low temperature. During purification, avoid prolonged exposure to potentially acidic silica gel by using a passivated (triethylamine-washed) column or by switching to a different stationary phase like alumina.
-
-
-
Cause 2c: Diastereomeric Impurities
-
Diagnosis: NMR or LC-MS analysis indicates the presence of diastereomers.
-
Explanation & Solution: This typically arises from a non-stereoselective reaction step, such as a reduction or alkylation. For instance, the reduction of a ketone precursor to the C5-hydroxyl group may not have proceeded with sufficient facial selectivity.
-
Mitigation: Revisit the conditions for the stereocenter-forming reaction. For a reduction, you may need to use a bulkier or more stereodirecting reducing agent (e.g., L-Selectride® instead of NaBH₄). For an alkylation, temperature control is critical; these are often run at very low temperatures (e.g., -78 °C) to maximize stereocontrol.[1]
-
-
Problem 3: Purification Challenges
-
Issue 3a: Difficulty with Crystallization
-
Diagnosis: The purified product remains an oil or forms an amorphous solid, preventing effective purification by crystallization.
-
Explanation & Solution: The high polarity from the hydroxyl and amide groups can make this compound challenging to crystallize. The presence of minor impurities can also inhibit crystal lattice formation.
-
Protocol: A systematic solvent screening is the best approach. Use a matrix of common solvents (e.g., ethyl acetate, acetone, isopropanol, acetonitrile) and anti-solvents (e.g., hexanes, diethyl ether, MTBE). Dissolve the compound in a minimum amount of the hot solvent and slowly add the anti-solvent until turbidity appears, then allow it to cool slowly. Seeding with a previously obtained crystal can be highly effective.
-
-
-
Issue 3b: Co-elution during Column Chromatography
-
Diagnosis: Key impurities cannot be separated from the product using standard silica gel chromatography.
-
Explanation & Solution: The impurity may have a very similar polarity to your product.
-
Protocol: First, try different solvent systems (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). If that fails, consider a different stationary phase. Reverse-phase chromatography (C18) can be effective for separating polar compounds. Alternatively, derivatization of the hydroxyl group to a less polar ether or ester before chromatography can alter its retention time, allowing for separation, followed by a deprotection step.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
Accurate determination of ee% is paramount.[21][22]
-
Column Selection: A chiral stationary phase (CSP) is required. Columns based on immobilized or coated polysaccharides (e.g., amylose or cellulose derivatives) are highly effective. A common choice is a Chiralpak® IA, IB, or IC column.
-
Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol). A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed to improve peak shape. A good starting point is 80:20 Hexane:Isopropanol.
-
Sample Preparation: Dissolve a small amount of the final compound (~1 mg/mL) in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered through a 0.22 µm syringe filter before injection.
-
Instrumentation & Conditions:
-
Instrument: Standard HPLC system with UV detection.
-
Wavelength: Monitor at a low wavelength (e.g., 210-220 nm) where the lactam carbonyl absorbs.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C) for reproducibility.
-
-
Analysis: Inject a sample of racemic material first to determine the retention times of both the (R) and (S) enantiomers. Then, inject your sample. The ee% is calculated using the peak areas (A) of the two enantiomers:
-
ee% = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
-
Protocol 2: Purification via Recrystallization
-
Solvent Selection: Based on screening, select a solvent/anti-solvent pair. A common system for this compound is Isopropanol/Hexane.
-
Dissolution: Place the crude, solid material in a clean Erlenmeyer flask with a stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid. The solution should be near saturation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Once cooling begins, slowly add hexanes dropwise while stirring until the solution becomes faintly cloudy.
-
Maturation: Stop adding anti-solvent, cover the flask, and let it stand undisturbed at room temperature. For maximum yield, subsequently store the flask at a lower temperature (e.g., 4 °C) overnight.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold solvent (a mixture of the crystallization solvents).
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Section 4: Data Summary Table
| Method | Key Features | Typical Yield | Typical Purity (ee%) | Main Advantages | Main Disadvantages |
| Chiral Pool Synthesis | Starts from L-Glutamic Acid | 40-60% (multi-step) | >98% | High enantiopurity is defined by the starting material; scalable. | Multi-step process can be lengthy and lead to lower overall yields. |
| Enzymatic Kinetic Resolution | Selective acylation of racemic mixture | <50% (for EKR) | >99% | High enantioselectivity; mild reaction conditions. | Maximum 50% theoretical yield for standard EKR; requires separation of product from acylated enantiomer.[5] |
| Dynamic Kinetic Resolution | EKR with in situ racemization | >80% | >99% | Theoretical yield can approach 100%; excellent enantioselectivity.[6] | Requires a compatible racemization catalyst that does not deactivate the enzyme; can be difficult to optimize. |
References
- Racemization at stereogenic centre [closed]. Chemistry Stack Exchange. [Link]
- Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Tetrahedron: Asymmetry. [Link]
- 19.
- Racemization of Carbonyl Compounds. AK Lectures. [Link]
- Racemiz
- 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification.
- Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology. [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Luminescence. [Link]
- What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]
- Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
- Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
- Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
- Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. [Link]
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Letters. [Link]
- Synthesis - General tips for improving yield?. Reddit. [Link]
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
- Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology. [Link]
- Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]
- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- Lactam synthesis. Organic Chemistry Portal. [Link]
- (R)-5-HYDROXY-PIPERIDIN-2-ONE. LookChem. [Link]
- Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. MDPI. [Link]
- Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives.
- Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azel
- Purification, crystallization and preliminary X-ray diffraction of a disulfide cross-linked complex between bovine poly(A) polymerase and a chemically modified 15-mer oligo(A) RNA.
- Purification, characterization, and crystallization of the components of a biphenyl dioxygenase system from Sphingobium yanoikuy. SciSpace. [Link]
- Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Process for making lysine-glutamic acid dipeptide derivatives.
- Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine deriv
- A novel synthesis of 3-hydroxypiperidin-2-ones via site-selective difunctionalization of piperidine deriv
- Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered
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Technical Support Center: Purification of (S)-5-Hydroxypiperidin-2-one
Introduction
(S)-5-Hydroxypiperidin-2-one is a pivotal chiral building block in modern organic and medicinal chemistry. As a constrained amino acid surrogate and a key intermediate for various pharmacologically active compounds, including neurotransmitter modulators, its purity is paramount.[1] Syntheses, particularly those starting from precursors like glutamic acid, often yield mixtures containing closely related impurities that can be challenging to separate.[1]
This technical support guide provides a comprehensive resource for researchers, scientists, and process development professionals to effectively troubleshoot and optimize the purification of this compound from complex reaction mixtures. We will delve into the causality behind common purification challenges and offer field-proven, step-by-step protocols to achieve high purity and yield.
Understanding Your Reaction Mixture: Common Impurities
Effective purification begins with understanding the potential impurities. Syntheses originating from L-glutamic acid or related precursors are common and can introduce specific contaminants.[1][2]
Common Impurity Classes:
-
Starting Materials: Unreacted L-glutamic acid or its derivatives.
-
Reagents: Coupling agents, reducing agents, or protecting group remnants.
-
Diastereomers: The corresponding (R)-enantiomer or other diastereomeric side products.
-
By-products:
-
Piperidine-2,5-dione: Resulting from over-oxidation or side reactions.[1]
-
Ring-opened products: Hydrolysis of the lactam ring can lead to the corresponding amino acid.
-
Dehydration products: Formation of unsaturated lactams.
-
A preliminary analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the impurity profile and devising an effective purification strategy.
Purification Strategy Selection
Choosing the right purification technique is critical and depends on the scale of the reaction and the nature of the impurities. The high polarity of this compound, conferred by its hydroxyl and amide groups, dictates the applicable methods.
Caption: Workflow for selecting a purification strategy.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.
Issue 1: Difficulty with Column Chromatography
Q: My compound streaks badly on the silica gel column, and I'm getting poor separation from a closely eluting impurity. What's happening?
A: Streaking (tailing) on silica gel is a common problem for polar, hydrogen-bond donating compounds like this compound. The free silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly adsorb your product, leading to poor peak shape and yield loss.[3] The closely eluting impurity is likely a structurally similar by-product.
Causality & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The polar lactam and hydroxyl groups interact strongly with the acidic silica surface.
-
Solution 1: Modify the Mobile Phase. The most effective solution is often to add a small amount of a polar modifier to the eluent. This modifier competes with your compound for the active sites on the silica, improving peak shape.
-
Add 0.5-2% methanol or ethanol to a dichloromethane or ethyl acetate-based mobile phase.
-
For stubborn cases, adding 0.1% triethylamine (NEt₃) can deactivate the acidic silanol groups, significantly reducing tailing for amine-containing compounds. However, use with caution as it can be difficult to remove.
-
Alternatively, 0.1% acetic or formic acid can be used if your compound is sensitive to base, though this is less common for this specific molecule.[4]
-
-
Solution 2: Change the Stationary Phase. If mobile phase modification fails, consider alternative stationary phases.
-
Neutral or Basic Alumina: Less acidic than silica and can be effective for polar compounds.
-
Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. Since this compound is very polar, it will elute very early, often with the solvent front, using standard methanol/water or acetonitrile/water systems.[5] This can be an excellent method for separating it from less polar, "greasy" impurities. Hydrophilic Interaction Chromatography (HILIC) is another advanced technique suitable for highly polar analytes.[5]
-
-
-
Column Overloading: Applying too much crude material to the column will saturate the stationary phase and lead to broad, overlapping peaks.
-
Solution: As a rule of thumb, use a sample-to-silica mass ratio of 1:30 to 1:100. For difficult separations, a higher ratio (e.g., 1:100) is recommended.
-
Table 1: Recommended Starting Solvent Systems for Silica Gel Chromatography
| Eluent System | Ratio (v/v) | Polarity Index | Application Notes |
| Dichloromethane : Methanol | 98:2 to 90:10 | Increasing | Excellent starting point. Good balance of polarity and solvent strength. |
| Ethyl Acetate : Hexane | 50:50 to 100:0 | Medium | Good for less polar impurities. 100% Ethyl Acetate is often a good starting point. |
| Ethyl Acetate : Methanol | 99:1 to 95:5 | High | For eluting highly polar compounds. Use sparingly to avoid co-elution. |
| Chloroform : Methanol | 95:5 to 85:15 | High | A stronger eluent system. Ensure you use stabilized chloroform. |
Polarity Index is a relative measure; higher numbers indicate higher polarity.[6]
Issue 2: Crystallization Failures
Q: My product oils out instead of crystallizing, or the resulting solid is amorphous and impure. How can I induce proper crystallization?
A: "Oiling out" occurs when the compound's solubility in the solvent is too high, or the solution becomes supersaturated too quickly for an ordered crystal lattice to form. The high polarity and hydrogen bonding capability of this compound can make finding a suitable crystallization solvent challenging.
Causality & Solutions:
-
Improper Solvent System: The chosen solvent may be too good, preventing the compound from precipitating, or too poor, causing it to crash out as an oil.
-
Solution: Systematic Solvent Screening. Use a systematic approach with a solvent/anti-solvent strategy.
-
Dissolve a small amount of your purified (oiled out) product in a minimum amount of a polar solvent in which it is highly soluble (e.g., Methanol, Ethanol, Isopropanol).
-
Slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., Diethyl Ether, Hexanes, Toluene) dropwise at room temperature or while warm, until the solution becomes faintly turbid (cloudy).
-
Add a drop or two of the polar solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then to 0-4 °C. Scratching the inside of the flask with a glass rod can initiate nucleation. Seeding with a previously obtained pure crystal is highly effective.
-
-
Table 2: Potential Solvent Systems for Crystallization
| Solvent (Solubilizing) | Anti-Solvent (Precipitating) | Procedure Notes |
| Isopropanol (IPA) | Diethyl Ether | A very common and effective system. Add ether slowly to a warm IPA solution. |
| Methanol | Toluene | Good for removing non-polar impurities. |
| Ethyl Acetate | Hexanes | Can work well if the compound has moderate solubility in warm Ethyl Acetate. |
| Water | Acetone/Isopropanol | For highly polar crude mixtures. Dissolve in minimal hot water, then add the organic solvent. |
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Solution: If crystallization fails repeatedly, the material is likely not pure enough. Subject the oil to another round of column chromatography using an optimized eluent system (see Issue 1) before re-attempting crystallization.
-
Issue 3: Chiral Purity Concerns
Q: I suspect my product is contaminated with its diastereomer. How can I separate them and confirm the stereochemical purity?
A: Separating enantiomers or diastereomers requires a chiral environment. Standard silica gel chromatography is typically ineffective as it is an achiral stationary phase.
Causality & Solutions:
-
Achiral Separation Conditions: Standard purification methods do not differentiate between stereoisomers.
-
Solution 1: Chiral HPLC. This is the gold standard for both analytical confirmation and preparative separation of stereoisomers.
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, AD-H, OD-H) are highly effective for a wide range of compounds, including lactams.[7][8]
-
Mobile Phase: A typical starting point is a mixture of a non-polar solvent like n-Hexane or Heptane with an alcohol modifier like Isopropanol (IPA) or Ethanol.[4] A common starting mobile phase is Hexane:IPA (90:10). The ratio can be adjusted to optimize resolution.
-
Troubleshooting: If resolution is poor, systematically vary the alcohol modifier and its percentage. For some columns, adding additives like 0.1% diethylamine (for basic compounds) or 0.1% trifluoroacetic acid (for acidic compounds) can dramatically improve separation, but always check the column manufacturer's guidelines first, as some phases can be damaged by additives.[4][9][10]
-
-
Solution 2: Diastereomeric Salt Formation. If preparative chiral HPLC is not feasible, a classical resolution approach can be used.
-
React the hydroxyl group of your racemic or diastereomeric mixture with a chiral acid (e.g., (S)-(-)-camphorsulfonic acid) to form diastereomeric salts.
-
These salts now have different physical properties (e.g., solubility) and can often be separated by fractional crystallization.
-
After separation, hydrolyze the ester linkage to recover the pure enantiomer of this compound.
-
-
Caption: Troubleshooting workflow for chiral HPLC separation.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol assumes a 1-5 gram scale purification.
-
Column Preparation:
-
Select an appropriate size glass column. For 1g of crude material, a 40mm diameter column is a good starting point.
-
Prepare a slurry of silica gel (230-400 mesh) in your starting, non-polar eluent (e.g., Ethyl Acetate:Hexane 1:1). Use approximately 50g of silica per 1g of crude material.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product (~1g) in a minimal amount of a polar solvent (e.g., 2-3 mL of Dichloromethane:Methanol 9:1).
-
Add 1-2g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives superior resolution to loading the sample as a liquid.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a uniform layer.
-
-
Elution:
-
Carefully add your starting eluent to the column.
-
Begin elution, collecting fractions (e.g., 20-25 mL per fraction for a 40mm column).
-
Monitor the elution process by TLC, spotting every few fractions. Use a suitable stain (e.g., potassium permanganate or vanillin) to visualize the spots, as the product may not be UV active.
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your product (e.g., move from Ethyl Acetate:Hexane 1:1 to 100% Ethyl Acetate, then to Dichloromethane:Methanol 98:2).
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is for purifying material that is already >85-90% pure.
-
Solvent Selection:
-
Based on prior screening (see Issue 2), select an appropriate solvent/anti-solvent pair (e.g., Isopropanol/Diethyl Ether).
-
-
Dissolution:
-
Place the impure solid in a clean Erlenmeyer flask equipped with a stir bar.
-
Add the minimum amount of the hot solubilizing solvent (e.g., Isopropanol) required to fully dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated.
-
-
Precipitation:
-
Remove the flask from the heat source.
-
Slowly add the anti-solvent (e.g., Diethyl Ether) dropwise with stirring until the solution becomes persistently cloudy.
-
Add 1-2 drops of the hot solvent to just redissolve the cloudiness.
-
-
Crystal Growth:
-
Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature undisturbed. Rapid cooling promotes the formation of small, impure crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours (or overnight) to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
References
- LookChem. (R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]
- Google Patents. EP2889288A1 - METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID.
- ResearchGate.
- ResearchGate. Problem With CHIRAL PAK AD-H Column - Can anyone help?. [Link]
- Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- MDPI.
- Waters Blog.
- Scholars Research Library. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. [Link]
- ResearchGate. (PDF) Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]
- Chromatography Today.
- PMC - NIH. Change of glutamic acid to lysine in a 13-residue antibacterial and hemolytic peptide results in enhanced antibacterial activity without increase in hemolytic activity. [Link]
- MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]
- PMC - PubMed Central.
- Google Patents.
- Cole-Parmer.
- ResearchGate. How can I improve my chiral column resolution?. [Link]
- Google Patents. CN112552292B - Method for synthesizing prucalopride impurity.
- MDPI. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. [Link]
- ResearchGate. A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance. [Link]
- TutorChase.
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- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Optimization of reaction conditions for the N-protection of (S)-5-Hydroxypiperidin-2-one
Welcome to our dedicated technical support center for the N-protection of (S)-5-hydroxypiperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this reaction, ensuring successful and reproducible outcomes in your synthetic endeavors.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The presence of both a secondary lactam nitrogen and a secondary hydroxyl group on a chiral center presents a unique challenge for selective N-protection. The primary goal is to achieve high chemoselectivity for N-acylation over the competing O-acylation, while preserving the stereochemical integrity of the molecule. This guide will focus on two of the most common and robust protecting groups for this purpose: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired N-protected product. What are the likely causes and how can I resolve this?
Answer: Low or no product formation is a common issue that can often be traced back to a few key factors. Let's break down the potential causes and their solutions:
-
Inadequate Reagent Activity:
-
Boc-Anhydride ((Boc)₂O): This reagent can degrade over time, especially if exposed to moisture. It is advisable to use a fresh bottle or to test the activity of your current stock on a simpler amine.
-
Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl.[1][2] Always use a fresh, high-quality reagent from a reputable supplier.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many N-protection reactions proceed at room temperature, sluggish reactions can benefit from gentle heating (e.g., 40-50 °C). However, be cautious, as higher temperatures can also promote side reactions.[3]
-
Reaction Time: Some reactions, particularly with less reactive substrates, may require extended reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Insufficient Base:
-
A base is crucial to neutralize the acid byproduct of the reaction (trifluoroacetic acid from (Boc)₂O decomposition or HCl from Cbz-Cl).[4][5] Insufficient base can stall the reaction. Ensure you are using at least a stoichiometric amount of a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate (for Cbz-Cl).[4]
-
-
Poor Nucleophilicity of the Lactam Nitrogen:
-
The lone pair of the nitrogen in a lactam is delocalized into the carbonyl group, making it less nucleophilic than a typical secondary amine. This can result in slower reaction kinetics. The addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often essential to accelerate the reaction.[6][7]
-
Issue 2: Predominant O-Acylation Side Product
Question: My main product appears to be the O-acylated isomer, or I have a mixture of N- and O-acylated products that are difficult to separate. How can I improve the N-selectivity?
Answer: Achieving high N-selectivity is the central challenge in this synthesis. The hydroxyl group can compete with the lactam nitrogen for the acylating agent.[8][9] Here’s how to favor the desired N-protection:
-
Leverage the Hard and Soft Acids and Bases (HSAB) Principle: The lactam nitrogen is a "softer" nucleophile compared to the "harder" oxygen of the hydroxyl group. Acylating agents with a "softer" electrophilic center will preferentially react with the nitrogen. While both (Boc)₂O and Cbz-Cl are relatively hard, reaction conditions can be tuned.
-
Strategic Use of Base and Catalyst:
-
DMAP: While DMAP is an excellent catalyst for acylation, it can catalyze both N- and O-acylation.[10] In some cases, an excess of DMAP can favor O-acylation. It is recommended to use a catalytic amount (0.05-0.2 equivalents).[11]
-
Non-nucleophilic Bases: Employing a non-nucleophilic base like triethylamine or DIPEA will prevent the base itself from competing in the acylation.
-
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can often enhance the selectivity for N-acylation.
-
Acidic Conditions for O-Acylation: Interestingly, strongly acidic conditions can be used to achieve chemoselective O-acylation by protonating the amine and rendering it non-nucleophilic.[12] This is the reverse of what you want to achieve but highlights the importance of pH control. For N-protection, basic or neutral conditions are preferred.
-
Stepwise Approach: If achieving high N-selectivity in a single step proves difficult, consider a two-step approach:
-
Protect the hydroxyl group with a readily removable protecting group (e.g., a silyl ether like TBDMS-Cl).
-
Perform the N-protection on the now unhindered lactam nitrogen.
-
Selectively deprotect the hydroxyl group.
-
Issue 3: Incomplete Reaction and Difficult Purification
Question: My reaction has stalled, leaving a significant amount of starting material. The resulting mixture is also proving difficult to purify by column chromatography. What are my options?
Answer: Incomplete reactions and purification challenges often go hand-in-hand. Here's a systematic approach to troubleshoot this issue:
-
Driving the Reaction to Completion:
-
Reagent Equivalents: For sluggish reactions, increasing the equivalents of the acylating agent (e.g., to 1.5-2.0 eq) and the base can help drive the reaction to completion.
-
Catalyst Loading: If using DMAP, ensure it has not degraded. A slight increase in catalyst loading may be beneficial, but be mindful of promoting side reactions.
-
-
Purification Strategy:
-
This compound and its N-protected derivatives are often polar compounds. This can lead to streaking and poor separation on standard silica gel columns.[13]
-
Solvent System Optimization: For polar compounds, a more polar eluent system is required. Consider using a gradient elution with a mixture of dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a base like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel. Alternatively, for very polar compounds, a solvent system containing ammonium hydroxide in methanol mixed with dichloromethane can be effective.[13]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase.
-
Reverse-Phase Chromatography (C18): This is an excellent option for purifying polar compounds.[14]
-
Alumina (neutral or basic): This can be a good alternative to silica gel for basic compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: Which protecting group is better for my application, Boc or Cbz?
A1: The choice between Boc and Cbz depends on the overall synthetic strategy and the compatibility with other functional groups in your molecule.
| Feature | N-Boc | N-Cbz |
| Introduction | Di-tert-butyl dicarbonate ((Boc)₂O), often with a base and DMAP.[7][15] | Benzyl chloroformate (Cbz-Cl) with a base.[4] |
| Stability | Stable to basic conditions, catalytic hydrogenation, and nucleophiles.[5] | Stable to acidic and basic conditions.[4] |
| Deprotection | Mild acidic conditions (e.g., TFA in DCM, HCl in dioxane).[5] | Catalytic hydrogenation (e.g., H₂, Pd/C).[4] |
| Orthogonality | Orthogonal to Cbz and Fmoc protecting groups. | Orthogonal to Boc and Fmoc protecting groups. |
-
Choose Boc if: Your downstream reaction steps involve catalytic hydrogenation or conditions where a Cbz group would be cleaved.
-
Choose Cbz if: Your molecule is sensitive to acidic conditions required for Boc deprotection.
Q2: What is the role of DMAP in the N-Boc protection reaction?
A2: DMAP acts as a nucleophilic catalyst. It reacts with Boc-anhydride to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is a much more potent acylating agent than Boc-anhydride itself, thus accelerating the rate of the reaction with the lactam nitrogen.[6][7][16][17][18]
Q3: Can I use sodium hydroxide as a base for the N-protection reaction?
A3: While sodium hydroxide can be used in some N-protection protocols, particularly under Schotten-Baumann conditions for Cbz protection, it is generally not recommended for this substrate. The strong basicity of NaOH could potentially lead to hydrolysis of the lactam ring or other unwanted side reactions. Milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like sodium bicarbonate, are preferred.[4]
Q4: How do I know if I have successfully protected the nitrogen and not the oxygen?
A4: Spectroscopic analysis is key to confirming the structure of your product.
-
¹H NMR: In the N-protected product, you will observe the disappearance of the N-H proton signal and the appearance of characteristic signals for the protecting group (e.g., a singlet at ~1.5 ppm for the tert-butyl group of Boc). The proton on the carbon bearing the hydroxyl group will likely show a downfield shift upon O-acylation compared to N-acylation.
-
¹³C NMR: The carbonyl carbon of the lactam will show a characteristic shift. More definitively, the appearance of a new carbonyl signal for the carbamate (around 155 ppm for Boc) confirms N-protection. O-acylation would result in a different carbonyl shift for the newly formed ester.
-
IR Spectroscopy: The N-H stretching frequency (around 3200-3400 cm⁻¹) of the starting material should disappear upon successful N-protection. A new carbonyl stretching frequency for the carbamate will appear (around 1700-1750 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition of your product.
Q5: What are the safety precautions for handling benzyl chloroformate (Cbz-Cl)?
A5: Cbz-Cl is a highly toxic, corrosive, and lachrymatory substance.[1][2] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) at 0 °C, add triethylamine (1.5 eq) followed by 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane) to afford the desired N-Boc protected product.
Protocol 2: General Procedure for N-Cbz Protection
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1) (0.2 M).
-
Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C to room temperature for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-Cbz protected product.[4]
References
- Bergmann, M.; Zervas, L. Über ein allgemeines Verfahren der Peptid-Synthese. Ber. Dtsch. Chem. Ges. A/B1932, 65 (7), 1192–1201.
- ResearchGate. Optimizing the reaction conditions. [Link]
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- MDPI.
- ResearchGate. Any ideas of how you can protect secondary amine with BOC on solid phase? [Link]
- Larionov, E.; Zipse, H. Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München, 2011.
- NIH. Preparation of Mono-Cbz Protected Guanidines. [Link]
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- Common Organic Chemistry.
- ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
- Wikipedia.
- ResearchGate. Optimization of the reaction conditions. a. [Link]
- Chemtips.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. Optimization of the reaction conditions 1. [Link]
- ECA Academy.
- NIH.
- Waters Blog.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
- University of Rochester.
- NIH. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]
- Waters Corporation.
- NCBI Bookshelf. Beta-Lactam Antibiotics. [Link]
- PubMed Central.
- YouTube.
- ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
- ResearchGate. N-Acylation of 4-Alkylidene-β-lactams: Unexpected Results. [Link]
- PubMed. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). [Link]
- NIH.
- Santai Technologies.
- NCBI Bookshelf. Beta-Lactamase Inhibitors. [Link]
- Organic Chemistry Portal. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. [Link]
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
- NIH.
- Quora.
- AJMC.
Sources
- 1. Benzyl Chloroformate [commonorganicchemistry.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatography [chem.rochester.edu]
- 14. santaisci.com [santaisci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
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- 17. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
Preventing racemization during the synthesis and handling of (S)-5-Hydroxypiperidin-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated support resource for the synthesis and handling of (S)-5-Hydroxypiperidin-2-one. This guide is designed to provide expert advice and troubleshooting strategies to maintain the stereochemical integrity of this critical chiral building block, ensuring the efficacy and safety of downstream applications in drug development.
Part 1: Foundational Knowledge: Understanding Racemization
This compound is a valuable chiral intermediate whose biological activity is critically dependent on its specific three-dimensional structure. The loss of this stereochemical purity, a process known as racemization, can significantly diminish or eliminate the desired therapeutic effects of a final drug product. This guide will address the common challenges and provide solutions to prevent the erosion of enantiomeric excess.
FAQ: What is racemization and why is it a critical issue for this compound?
Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, rendering it optically inactive.[1] For this compound, the stereocenter at the C5 position is susceptible to inversion. This can occur through various mechanisms, often catalyzed by acid, base, or heat.[2] The primary concern is the potential for deprotonation at the α-carbon to the hydroxyl group, which can lead to a planar intermediate that is subsequently protonated from either face, resulting in a loss of the original stereochemistry.[1]
Part 2: Synthesis Strategies and Troubleshooting
The synthetic route chosen and the precise control of reaction conditions are paramount in preserving the stereochemistry of this compound. This section provides troubleshooting for common synthetic challenges.
Q1: My synthesis is resulting in a low enantiomeric excess (ee). What are the most probable causes?
Low enantiomeric excess is often a result of suboptimal reaction conditions that promote racemization. Key factors to investigate include:
-
Harsh pH Conditions: Both strong acids and strong bases can catalyze racemization.[2] For instance, if using a base for a deprotonation step, a bulky, non-nucleophilic base is preferable to minimize side reactions, including epimerization.[3]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[4] It is crucial to maintain strict temperature control throughout the synthesis.
-
Prolonged Reaction Times: Extended exposure to even mildly unfavorable conditions can lead to a gradual loss of stereochemical purity. Therefore, monitoring the reaction to determine the optimal endpoint is critical.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for diagnosing and addressing low enantiomeric excess during synthesis.
Q2: I'm considering a biocatalytic approach. What are the potential pitfalls?
Biocatalysis, using enzymes like ketoreductases or transaminases, can offer excellent enantioselectivity.[5][6] However, enzyme performance is highly sensitive to the reaction environment.
-
pH and Temperature optima: Enzymes operate within narrow pH and temperature ranges. Deviations can lead to reduced activity and selectivity.
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, leading to incomplete reactions.
-
Cofactor Availability: Many enzymes require cofactors (e.g., NADH/NADPH for ketoreductases) which must be efficiently regenerated for the reaction to proceed.
Troubleshooting Biocatalytic Synthesis:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Sub-optimal pH or temperature | Determine and maintain the enzyme's optimal conditions. |
| Enzyme inhibition | Employ a substrate feeding strategy to keep concentrations low. | |
| Inconsistent ee | pH drift during reaction | Use a well-buffered reaction medium. |
| Insufficient cofactor regeneration | Ensure the cofactor regeneration system is efficient. |
Part 3: Best Practices for Handling, Purification, and Storage
The integrity of the chiral center in this compound can be compromised even after a successful synthesis if not handled and stored correctly.
Q3: I've observed a decrease in ee after purification by silica gel chromatography. Why is this happening and how can I prevent it?
Standard silica gel is inherently acidic and can cause racemization of sensitive compounds.[7][8] The extent of racemization can be influenced by the properties of the silica gel and the time the compound spends on the column.[9][10]
Strategies to Mitigate Racemization on Silica Gel:
-
Neutralize the Silica: Create a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine, and then pack the column. This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica.
-
Minimize Residence Time: Optimize the mobile phase to ensure the compound elutes as quickly as possible without compromising separation.
Q4: What are the ideal storage conditions for this compound to ensure long-term stability?
To prevent degradation and racemization during storage, the following conditions are recommended:
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.
-
Form: Store as a solid whenever possible. In the solid state, molecular mobility is restricted, reducing the likelihood of racemization.
-
Purity: Ensure the material is free from acidic or basic residues from the purification process.
Part 4: Analytical Troubleshooting for Enantiomeric Excess Determination
Accurate measurement of enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method.[11]
Q5: My chiral HPLC analysis shows poor resolution between the enantiomers. How can I improve the separation?
Poor peak resolution can lead to inaccurate ee determination.[12][13] Here are some common causes and solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of chiral column is critical. Polysaccharide-based CSPs are often effective for a wide range of compounds.[12]
-
Suboptimal Mobile Phase: The composition of the mobile phase, including the organic modifier and any additives, must be carefully optimized.[12] For basic compounds, adding a small amount of a basic modifier like diethylamine can improve peak shape.[12]
-
Incorrect Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate can sometimes improve resolution.
-
Temperature Fluctuations: Maintaining a constant column temperature is important for reproducible results.[14]
Optimization Strategy for Chiral HPLC
Caption: A systematic approach to troubleshooting and optimizing chiral HPLC separations.
References
- Norick, A. L., & Li, T. (2005). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science, 43(9), 483–488.
- Norick, A. L., & Li, T. (2005). Study of the racemization observed in the amide bond forming reaction on silica gel. Journal of Chromatographic Science.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Yang, A., Gehring, A., & Li, T. (2000). Large degree of racemization observed in the amide bond forming reaction on silica gel. Journal of Chromatography A, 878(2), 165–170.
- Norick, A. L., & Li, T. (2005). Study of the racemization observed in the amide bond forming reaction on silica gel. Journal of Chromatographic Science.
- Generic mechanisms for acid-catalysed racemisation. (n.d.). ResearchGate.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications.
- Yang, A., Gehring, A., & Li, T. (2000). Large degree of racemization observed in the amide bond forming reaction on silica gel. Journal of Chromatography A.
- Racemization in peptide synthesis. (2016). SlideShare.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Synthesis of Chiral γ-Lactams via in Situ Elimination/Iridium-Catalyzed Asymmetric Hydrogenation of Racemic γ-Hydroxy γ-Lactams. (2017). PubMed.
- Racemization, Enantiomerization and Diastereomerization. (2007). Books Gateway.
- Racemization. (n.d.). Wikipedia.
- Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. (2022). Journal of the American Chemical Society.
- Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. (2025). ResearchGate.
- Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. (2025). ResearchGate.
- Racemisation in Chemistry and Biology. (n.d.). The University of Manchester.
- On the racemization of chiral imidazolines. (2008). PubMed.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (n.d.). MDPI.
- Synthesis of Complex Piperidines via a Biocatalytic C–H Oxidation/Radical Cross-Coupling Sequence. (2025). ResearchGate.
- The problem of racemization in drug discovery and tools to predict it. (2019). ResearchGate.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Institutes of Health.
- (R)-5-HYDROXY-PIPERIDIN-2-ONE. (n.d.). LookChem.
- Protecting Your Chiral Columns for Optimal Performance. (2022). Daicel Chiral Technologies.
- Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. (2021). PubMed Central.
- Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. (2017). University of Birmingham.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Institutes of Health.
- Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. (2019). Organic Syntheses.
- Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. (n.d.). MDPI.
- Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. (2025). PubMed.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Racemization in peptide synthesis | PPTX [slideshare.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Large degree of racemization observed in the amide bond forming reaction on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Study of the racemization observed in the amide bond forming reaction on silica gel. | Semantic Scholar [semanticscholar.org]
- 10. Study of the racemization observed in the amide bond forming reaction on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. m.youtube.com [m.youtube.com]
Stability issues of (S)-5-Hydroxypiperidin-2-one under acidic or basic conditions
Technical Support Center: (S)-5-Hydroxypiperidin-2-one Stability Guide
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block. Understanding the stability of this molecule is paramount for ensuring the accuracy, reproducibility, and success of your experiments. This guide provides in-depth answers to frequently asked questions, robust troubleshooting scenarios, and detailed experimental protocols to help you navigate the challenges associated with its handling and use in various chemical environments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a critical concern?
This compound is a chiral cyclic amide, also known as a lactam, that serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1] Its structure contains a six-membered ring with a hydroxyl group, making it a versatile scaffold. However, the lactam functionality (a cyclic amide) is susceptible to hydrolysis, which involves the cleavage of the amide bond. This degradation is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze this ring-opening reaction, leading to the formation of the corresponding linear amino acid, (S)-5-amino-4-hydroxyhexanoic acid. This degradation compromises the purity of the starting material, affects reaction yields, and can lead to inconsistent and unreliable experimental results. Therefore, a thorough understanding of its stability profile is essential for developing robust synthetic routes and analytical methods.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound in aqueous environments is hydrolysis of the lactam ring. This reaction proceeds via different mechanisms under acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and ring cleavage to yield the protonated form of (S)-5-amino-4-hydroxyhexanoic acid. This process is a common degradation pathway for lactam-containing molecules.[2][3]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the lactam in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the amide bond and formation of the carboxylate and amine functionalities of the ring-opened product, (S)-5-amino-4-hydroxyhexanoic acid.
Q3: What are the key factors that influence the stability of this compound in solution?
Several factors can significantly impact the rate of degradation:
-
pH: This is the most critical factor. The rate of hydrolysis is generally lowest in the neutral pH range (approximately pH 6-7) and increases significantly in both strongly acidic and strongly basic solutions.[4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. For every 10°C increase, the reaction rate can roughly double. Therefore, storing solutions at lower temperatures (e.g., 2-8°C or frozen) can significantly extend their shelf-life.
-
Buffer Composition: Certain buffer species can participate in the hydrolysis reaction, a phenomenon known as general acid-base catalysis. It is crucial to select non-nucleophilic buffers when working outside the neutral pH range if stability is a concern.
-
Solvent System: While hydrolysis is most relevant in aqueous solutions, the choice of co-solvents can also influence stability.
Q4: How should I properly store stock solutions of this compound?
For maximum stability, stock solutions should be prepared in a non-aqueous, aprotic solvent (e.g., DMSO, DMF) and stored at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. If an aqueous buffer is required, use a neutral pH buffer (e.g., phosphate buffer at pH 7.0) and store frozen. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but stability should be verified for your specific experimental timeframe.
Part 2: Troubleshooting Guide
Issue 1: "My reaction yield is lower than expected, and I suspect my starting material is degrading."
Possible Cause: Your reaction conditions (e.g., acidic or basic reagents, prolonged heating in an aqueous solvent) may be causing the hydrolysis of this compound before it can react as intended.
Troubleshooting Steps:
-
Analyze Your Starting Material: Before starting your reaction, run a quick purity check on your this compound stock solution using a suitable analytical method like HPLC or LC-MS. This will establish a baseline.
-
Run a Control Experiment: Set up a mock reaction that includes the solvent, any acids or bases, and this compound, but excludes the other reactants. Run this under the same conditions (time, temperature) as your actual experiment.
-
Monitor Degradation: At various time points, take aliquots from the control experiment and analyze them by HPLC or LC-MS. Look for the appearance of a new, more polar peak corresponding to the ring-opened amino acid and a decrease in the area of the starting material peak.
-
Mitigation Strategy: If degradation is confirmed, consider modifying your reaction conditions. Can you use a non-aqueous solvent? Can the reaction be run at a lower temperature? Can you use a milder acid or base, or add it slowly at a low temperature?
Issue 2: "I'm seeing an unexpected peak in my HPLC/LC-MS analysis of a sample containing this compound."
Possible Cause: This is a classic sign of degradation. The new peak is likely the hydrolyzed product, (S)-5-amino-4-hydroxyhexanoic acid. Due to the introduction of a carboxylic acid and an amine, the hydrolyzed product will be significantly more polar than the parent lactam.
Troubleshooting Steps:
-
Check Retention Time: The degradation product should have a shorter retention time on a reverse-phase HPLC column compared to the parent compound.
-
Confirm by Mass Spectrometry: If using LC-MS, the mass of the new peak should correspond to the parent compound plus the mass of one water molecule (M + 18). For this compound (MW: 115.13), the hydrolyzed product will have a molecular weight of 133.15. Check for an [M+H]⁺ ion at m/z 134.15.
-
Perform a Forced Degradation Study: To definitively confirm the identity of the new peak, intentionally degrade a sample of your compound. Treat a small amount with dilute acid (e.g., 0.1 M HCl) and another with dilute base (e.g., 0.1 M NaOH) and heat gently for a short period. Analyze these samples by HPLC. The peak that grows over time should match the unknown peak in your experimental sample. This is a core principle of stability-indicating method development.[5][6]
Issue 3: "My compound appears to be degrading in the acidic mobile phase during my HPLC analysis."
Possible Cause: Some acidic mobile phase modifiers, especially at elevated column temperatures, can cause on-column degradation, leading to peak tailing, split peaks, or the appearance of a small, consistent degradation peak.
Troubleshooting Steps:
-
Reduce Column Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can slow down the rate of on-column hydrolysis.
-
Increase Flow Rate/Reduce Run Time: A faster analysis minimizes the time the analyte spends in the acidic environment.
-
Use a Milder Acid: If your chromatography allows, switch from a strong acid like trifluoroacetic acid (TFA) to a weaker one like formic acid.
-
Adjust pH: If possible, increase the pH of your mobile phase to a less acidic level (e.g., pH 3-4) while ensuring your analytes remain in the desired protonation state for good chromatography.
Part 3: Visualized Degradation Pathways & Workflows
The degradation of this compound is primarily a pH-dependent hydrolysis. The following diagrams illustrate the mechanisms under acidic and basic conditions and a general workflow for assessing stability.
Caption: Mechanism of acid-catalyzed lactam hydrolysis.
Caption: Mechanism of base-catalyzed lactam hydrolysis.
Caption: General workflow for a pH-rate stability study.
Part 4: Data & Experimental Protocols
Data Presentation
For a systematic study, it is crucial to use appropriate buffers. The table below provides recommendations for preparing buffers for a pH liability study.
Table 1: Recommended Buffer Systems for pH Stability Studies
| Target pH | Buffer System | Typical Concentration | Notes |
|---|---|---|---|
| 1.2 | 0.1 M Hydrochloric Acid | N/A | Simulates gastric fluid. |
| 4.5 | Acetate Buffer | 50 mM | Good buffering capacity in the acidic range. |
| 7.0 | Phosphate Buffer (PBS) | 50 mM | Represents physiological pH. |
| 9.0 | Borate Buffer | 50 mM | Suitable for basic conditions. |
| 12.0 | 0.01 M Sodium Hydroxide | N/A | Represents a strongly basic environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Degradation Products
This protocol is designed to rapidly generate and identify the primary hydrolytic degradation product of this compound.
Objective: To confirm the identity of the degradation product seen in experimental samples.
Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
1.0 M HCl and 1.0 M NaOH (for neutralization)
-
HPLC vials
-
Water bath or heating block
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN or MeOH.
-
Acid Degradation:
-
In an HPLC vial, mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.
-
Cap the vial and place it in a water bath at 60°C for 2 hours.
-
After heating, allow the vial to cool to room temperature.
-
Neutralize the sample by adding a stoichiometric amount of 1.0 M NaOH.
-
-
Base Degradation:
-
In a separate HPLC vial, mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH.
-
Cap the vial and let it stand at room temperature for 2 hours. (Base hydrolysis is often faster than acid hydrolysis).
-
Neutralize the sample by adding a stoichiometric amount of 1.0 M HCl.
-
-
Prepare Controls:
-
Time Zero (t=0) Sample: Mix 100 µL of the stock solution with 900 µL of HPLC-grade water.
-
Blank: Prepare a vial containing your mobile phase or water.
-
-
Analysis:
-
Analyze all samples (Acid-degraded, Base-degraded, t=0) using a stability-indicating HPLC-UV or LC-MS method.
-
Expected Outcome: Both the acid and base-degraded samples should show a significant decrease in the peak area of the parent compound and the emergence of a new, more polar peak. The mass of this new peak should correspond to the hydrolyzed product (MW: 133.15).
-
Protocol 2: Preliminary Kinetic Analysis of Degradation at Different pH Values
This protocol provides a framework for determining the rate of degradation under specific pH conditions.
Objective: To quantify the stability of this compound at a given pH and temperature.
Materials:
-
Pre-made, temperature-equilibrated buffers (e.g., from Table 1).
-
This compound stock solution (e.g., 10 mg/mL in ACN).
-
Thermostated incubator or water bath.
-
HPLC system with an autosampler.
Procedure:
-
Setup: Place vials containing 990 µL of each test buffer (e.g., pH 1.2, 7.0, and 9.0) into a water bath set to the desired temperature (e.g., 40°C). Allow them to equilibrate for at least 30 minutes.
-
Initiate Reaction (t=0): To start the experiment, add 10 µL of the 10 mg/mL stock solution to each buffer vial, cap quickly, and vortex gently. This yields a final concentration of 100 µg/mL.
-
Time Zero (t=0) Sample: Immediately withdraw an aliquot from each vial, quench if necessary (e.g., by diluting in mobile phase or neutralizing), and place it in the HPLC autosampler (preferably cooled to ~4°C). This is your t=0 reading.
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw another aliquot from each vial and process it in the same way as the t=0 sample.
-
Analysis: Once all samples are collected, run the sequence on your HPLC system.
-
Data Processing:
-
For each time point, calculate the peak area of the parent compound, this compound.
-
Normalize the peak areas by expressing them as a percentage of the peak area at t=0 (% Remaining).
-
Plot ln(% Remaining) versus time (in hours).
-
If the degradation follows first-order kinetics, the plot will be a straight line. The degradation rate constant (k) is the negative of the slope.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
This systematic approach will provide you with quantitative data on the stability of this compound, enabling you to make informed decisions in your experimental design, formulation development, and analytical method validation.[7]
References
- Fungal Resistance to Plant Antibiotics as a Mechanism of Pathogenesis. (n.d.). ResearchGate.
- LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. (n.d.). ResearchGate.
- Decomposition of cyclic hydroxamic acids to respective benzoxazolinone derivatives. (n.d.). ResearchGate.
- Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood - Implications for therapeutic drug monitoring and pharmacokinetic studies. (n.d.). ResearchGate.
- Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). National Institutes of Health (NIH).
- Stability of β-lactam antibiotics in bacterial growth media. (2020). PLOS ONE.
- New ecological method for determination of different β-lactams: application to real human plasma samples. (2019). Royal Society of Chemistry.
- Comprehensive analysis of B-Lactam antibiotics including penicillins, cephalosporins and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry. (n.d.). Wageningen University & Research.
- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (n.d.). ResearchGate.
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021). ResearchGate.
- Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025). National Institutes of Health (NIH).
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Omicsoft.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. (1991). PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health (NIH).
- Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. (2013). PubMed.
- (R)-5-HYDROXY-PIPERIDIN-2-ONE. (n.d.). LookChem.
- Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. (2024). MDPI.
- Gramicidin S synthetase. Stability of reactive thioester intermediates and formation of 3-amino-2-piperidone. (1983). PubMed.
- (PDF) Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (n.d.). ResearchGate.
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2018). National Institutes of Health (NIH).
- Transition state effects in the acid-catalyzed hydrolysis of 5-methoxyacenaphthylene 1,2-oxide. (2006). PubMed.
- The hydrolysis of piperazine-2,5-dione. (1966). PubMed.
- Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and solanidine extraction. (2005). PubMed.
- Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes. (2016). National Institutes of Health (NIH).
- (PDF) Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. (n.d.). ResearchGate.
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Technical Support Center: Enantiomeric Separation of 5-Hydroxypiperidin-2-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the enantiomeric separation of 5-hydroxypiperidin-2-one. As a chiral building block and key pharmaceutical intermediate, obtaining enantiomerically pure forms of this compound is critical for ensuring desired biological activity and minimizing potential side effects in drug development.[1] This document addresses common challenges and provides structured troubleshooting advice based on established chromatographic principles and field experience.
Understanding the Molecule: 5-Hydroxypiperidin-2-one
5-Hydroxypiperidin-2-one is a polar, cyclic lactam containing a secondary alcohol. Its structure presents unique challenges for chiral separation:
-
High Polarity: The presence of both hydroxyl (-OH) and amide (-NH-C=O) functional groups results in strong hydrogen bonding capabilities, which can lead to poor peak shape (tailing) and strong retention on certain stationary phases.
-
Solubility: Its polarity dictates solubility primarily in polar solvents, which can limit options in traditional normal-phase HPLC.[2]
-
Potential for Tautomerization/Degradation: Lactam rings and hydroxyl groups can be susceptible to degradation under harsh pH conditions, potentially affecting method robustness.[3][4]
Strategic Approach to Method Development
A systematic screening approach is the most efficient path to a successful separation. The primary chromatographic techniques for this molecule are Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), with an emphasis on polysaccharide-based chiral stationary phases (CSPs).[5][6]
Caption: Method development workflow for 5-hydroxypiperidin-2-one.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic mode is best to start with: HPLC or SFC? A: For 5-hydroxypiperidin-2-one, Supercritical Fluid Chromatography (SFC) is the recommended starting point. SFC utilizes supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, often leading to faster and more efficient separations than HPLC.[7] It performs exceptionally well for polar compounds that may be challenging to analyze using traditional normal-phase HPLC.[][9]
Q2: What are the best chiral stationary phases (CSPs) for initial screening? A: Polysaccharide-based CSPs, particularly immobilized ones, offer the highest probability of success.[5] They provide a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for this analyte.[10][11] Start with a screening set that includes:
-
Amylose-based: e.g., CHIRALPAK® IA, IB, IG
-
Cellulose-based: e.g., CHIRALPAK® IC, ID, IJ
Immobilized phases are highly recommended as they are compatible with a broader range of solvents, making them more robust for method development.[12][13]
Q3: What mobile phases and additives should I use? A:
-
For SFC: The standard mobile phase is a mixture of CO2 and an alcohol modifier (e.g., methanol, ethanol, or isopropanol). For a polar compound like 5-hydroxypiperidin-2-one, methanol is often a good starting modifier. Basic or acidic additives (typically 0.1-0.5%) like diethylamine (DEA) or trifluoroacetic acid (TFA) can significantly improve peak shape by suppressing unwanted interactions with the stationary phase.
-
For HPLC (Normal Phase): A typical mobile phase is a mixture of hexane and an alcohol (isopropanol or ethanol). Given the high polarity of the analyte, you may require a high percentage of alcohol, which can reduce resolution.
-
For HPLC (Polar Organic Mode): This mode uses 100% polar organic solvents like methanol, ethanol, or acetonitrile. It can be an effective alternative if normal-phase conditions fail.[13]
-
For HPLC (Reversed Phase): This involves an aqueous mobile phase with an organic modifier like acetonitrile or methanol. While less common for initial screening on polysaccharide CSPs, it can provide complementary selectivity.[14]
Troubleshooting Guide
Problem: Poor Resolution (Rs < 1.5) or No Separation
-
Potential Cause 1: Incorrect CSP Selection.
-
Why it happens: The chiral recognition mechanism of the selected CSP is not effective for 5-hydroxypiperidin-2-one. Chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, and this interaction is highly specific.[5]
-
Solution:
-
Screen Multiple CSPs: Systematically screen a diverse set of polysaccharide CSPs (e.g., amylose and cellulose derivatives with different substituents).[6]
-
Switch Polysaccharide Backbone: If cellulose-based CSPs fail, screen amylose-based CSPs, and vice-versa. They often provide complementary selectivity.
-
-
-
Potential Cause 2: Inappropriate Mobile Phase Composition.
-
Why it happens: The mobile phase modifier competes too strongly or too weakly with the analyte for interaction sites on the CSP, preventing differential binding of the enantiomers.
-
Solution:
-
Change the Alcohol Modifier (SFC/NP-HPLC): Switch between methanol, ethanol, and isopropanol. Methanol, being more polar, can sometimes disrupt key hydrogen bonding interactions required for separation. Switching to ethanol or isopropanol may enhance these interactions.[15]
-
Optimize Modifier Percentage: In SFC, vary the alcohol percentage. Start with a gradient screen (e.g., 5-40% modifier over 5-10 minutes) to identify a promising range, then optimize with a shallow gradient or isocratic runs.
-
Consider Alternative Modes: If NP-HPLC or SFC fail, explore Polar Organic (PO) or Reversed-Phase (RP) modes, as they operate under entirely different retention mechanisms.[14]
-
-
Problem: Peak Tailing
-
Potential Cause 1: Secondary Ionic Interactions.
-
Why it happens: The slightly acidic silanol groups on the silica gel support of the CSP can interact strongly with the basic nitrogen in the lactam ring, causing peak tailing.[16]
-
Solution:
-
Add a Mobile Phase Additive:
-
SFC/NP-HPLC: Add a small amount (0.1% - 0.5%) of a basic additive like diethylamine (DEA). The amine competes for the active silanol sites, preventing the analyte from interacting with them.
-
RP-HPLC: Add an acidic additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase. This protonates the analyte and silanols, minimizing ionic interactions.
-
-
Check for Column Overload: Inject a smaller mass of the sample. If peak shape improves, the column was overloaded.[16]
-
-
-
Potential Cause 2: Column Degradation.
-
Why it happens: Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more active sites.[12]
-
Solution:
-
Flush the Column: Follow the manufacturer's instructions for column flushing and regeneration (note: regeneration is typically only for immobilized CSPs).[12]
-
Replace the Column: If flushing does not restore performance, the column may be at the end of its life.
-
-
Problem: Peak Splitting or Distortion
-
Potential Cause 1: Sample Solvent Incompatibility.
-
Why it happens: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the initial band of analyte to spread improperly on the column head, leading to a split peak.[17][18] This is a very common issue in chromatography.
-
Solution:
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
-
Reduce Injection Volume: If you must use a strong solvent, minimize the injection volume to reduce the effect.
-
-
-
Potential Cause 2: Physical Obstruction in the Flow Path.
-
Why it happens: Particulate matter from the sample or system wear can partially block the column inlet frit, causing the sample to flow unevenly onto the stationary phase.[16][17] This affects all peaks in the chromatogram.
-
Solution:
-
Check for System-Wide Splitting: Inject a well-behaved standard compound. If it also shows split peaks, the problem is likely physical.
-
Reverse-Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush to waste (check manufacturer's guidelines first). This can dislodge particulates from the inlet frit.
-
Replace In-line Filters/Frits: If the problem persists, replace any in-line filters and, if possible, the column inlet frit.
-
-
-
Potential Cause 3: Column Void or Channeling.
-
Why it happens: A void or channel can form at the head of the column due to pressure shocks or degradation of the packed bed. This creates two different paths for the analyte to travel, resulting in a split peak.[18][19]
-
Solution: This typically indicates irreversible column damage. The column will need to be replaced.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Technique | Recommended CSPs (Immobilized) | Mobile Phase System | Additive (if needed) |
| SFC | CHIRALPAK IA, IB, IC, ID, IG, IJ | CO₂ / Methanol (or Ethanol) | 0.2% Diethylamine (DEA) |
| NP-HPLC | CHIRALPAK IA, IC, ID, IG | n-Hexane / Isopropanol (or Ethanol) | 0.2% Diethylamine (DEA) |
| PO-HPLC | CHIRALPAK IA, IC, IJ | Acetonitrile or Methanol | None |
| RP-HPLC | CHIRALPAK IA, IC | Water / Acetonitrile | 0.1% Formic Acid (FA) or TFA |
Protocol: High-Throughput SFC Screening
This protocol outlines a generic screening procedure using an SFC system with column and solvent switching capabilities.
-
Sample Preparation:
-
Prepare a stock solution of the 5-hydroxypiperidin-2-one racemic mixture at 1 mg/mL in methanol.
-
-
SFC System Setup:
-
Columns: Install a set of 3-5 different immobilized polysaccharide CSPs (e.g., CHIRALPAK IA, IB, IC, IJ) in the column switcher. Column dimensions of 100 x 3.0 mm are suitable for fast screening.
-
Mobile Phases:
-
Solvent A: CO₂
-
Solvent B1: Methanol
-
Solvent B2: Ethanol
-
Solvent B3: Isopropanol
-
Additive Bottle: 0.5% DEA in Methanol (to deliver a final concentration of ~0.1-0.2% in the modifier line).
-
-
System Conditions:
-
Flow Rate: 3 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 1-2 µL
-
-
-
Screening Gradient Method:
-
Run a fast, generic gradient on each column with each alcohol modifier.
-
Time (min) | % Modifier
-
--- | ---
-
0.0 | 5
-
5.0 | 40
-
5.1 | 5
-
6.0 | 5
-
-
Data Evaluation:
-
Review the chromatograms for any sign of separation (peak broadening, shoulders, or partial separation).
-
Identify the best "hit" (the combination of CSP and modifier that provides the most promising separation).
-
Proceed to the optimization phase by adjusting the gradient slope, temperature, and additives for the selected condition.
-
References
- (R)-5-HYDROXY-PIPERIDIN-2-ONE | lookchem. (n.d.).
- Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2024). ResearchGate.
- Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021). Daicel Chiral Technologies.
- HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. (2021). MDPI.
- Acylative Kinetic Resolution of Cyclic Hydroxamic Acids. (2022). American Chemical Society.
- Chiral HPLC Method Development. (n.d.). I.B.S.®. Analytical Services.
- Understanding Split Peaks. (n.d.). LC Troubleshooting Bible.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2020). PMC.
- Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. (2023). MDPI.
- Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[1][12][13]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. (2020). ResearchGate.
- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. (2024). FULIR.
- Strategies for chiral separation: from racemate to enantiomer. (2021). PMC.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. (2022). Chromatography Online.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- The Hydroxamic Acids. (1944). ACS Publications.
- When using HPLC, how do you deal with split peaks?. (2013). ResearchGate.
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). PMC.
- Chromatographic separation of the enantiomers by SFC for ~ 1 mg/mL of a pharmaceutical development. (n.d.). ResearchGate.
- Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers.
- Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. (2012). LCGC International.
- Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions.
- Five Pairs of Enantiomer as Rearrangement Products from Secoiridoids in Gentiana macrophylla Pall. (2024). NIH.
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (2009). Chromatography Today.
- Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2024). PMC.
- Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2006). ResearchGate.
- Enantiomeric separation and validation of D-isomer in Pemetrexed disodium-An anti-cancer agent using Chiral HPLC. (2016). ResearchGate.
- Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. (2008). PubMed.
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Addressing challenges in the crystallization of (S)-5-Hydroxypiperidin-2-one
Technical Support Center: Crystallization of (S)-5-Hydroxypiperidin-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
This compound is a key chiral intermediate in pharmaceutical synthesis.[1] Its successful crystallization is a critical step for purification and for obtaining the desired solid-state properties. However, the presence of both a hydroxyl group and a lactam functionality can lead to complex crystallization behavior, including the formation of oils, amorphous solids, and multiple polymorphic forms.
Frequently Asked Questions (FAQs)
Q1: My compound is "oiling out" or forming an amorphous solid instead of crystals. What are the likely causes and how can I fix this?
A1: Oiling out or the formation of an amorphous solid are common manifestations of uncontrolled precipitation where the rate of nucleation far exceeds the rate of crystal growth. This is often triggered by:
-
High Supersaturation: The concentration of the solute is too high, or the temperature is dropped too quickly.
-
Impurities: The presence of even small amounts of impurities can inhibit crystal lattice formation.[2]
-
Solvent Choice: The solvent may be too "good," meaning the compound is too soluble, making it difficult to achieve the controlled, slow desaturation required for crystallization.[3]
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Decrease the concentration of your starting solution.
-
Slow down the cooling rate significantly. For example, instead of placing your flask in an ice bath, allow it to cool to room temperature slowly on the benchtop, and then transfer it to a refrigerator.
-
Consider a vapor diffusion setup where an anti-solvent slowly diffuses into your solution, gradually reducing solubility.[3]
-
-
Address Impurities:
-
Ensure the purity of your starting material is as high as possible. An additional purification step, such as column chromatography, may be necessary prior to crystallization.
-
-
Optimize Solvent System:
-
If you suspect the solvent is the issue, try a solvent in which the compound has slightly lower solubility at elevated temperatures.
-
Alternatively, use a co-solvent system. Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Gentle warming to redissolve the solid followed by slow cooling can then promote crystallization.[4]
-
Q2: I have crystals, but they are very small needles. How can I obtain larger, more well-defined crystals?
A2: The formation of small, needle-like crystals is also often a result of rapid nucleation. To encourage the growth of larger crystals, you need to favor crystal growth over nucleation.
Strategies for Larger Crystals:
-
Seeding: Introduce a few small, high-quality seed crystals into a slightly supersaturated solution. This provides a template for crystal growth to occur, bypassing the need for primary nucleation.
-
Slow Cooling/Evaporation: As with preventing oiling out, a slower crystallization process will provide more time for molecules to accrete onto the existing crystal lattice, leading to larger crystals.
-
Solvent Selection: The choice of solvent can influence crystal habit. Experiment with different solvents to see how they affect the crystal shape and size.[5] Solvents that have specific interactions (like hydrogen bonding) with the molecule can sometimes promote growth in certain directions.
Q3: How do I choose a starting solvent for the crystallization of this compound?
A3: A systematic solvent screening is the most effective approach. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4]
Solvent Screening Protocol:
-
Place a small amount (e.g., 10-20 mg) of your compound into several small vials.
-
To each vial, add a different solvent dropwise at room temperature, observing for dissolution.
-
If the compound does not dissolve at room temperature, gently heat the vial. A good solvent will fully dissolve the compound upon heating.
-
Allow the vials that showed good solubility at higher temperatures to cool slowly. The formation of crystals upon cooling indicates a promising solvent.
Initial Solvent Suggestions for this compound:
| Solvent Category | Examples | Rationale |
| Alcohols | Isopropanol, Ethanol | Protic solvents that can hydrogen bond with the hydroxyl and lactam groups. |
| Esters | Ethyl Acetate | A moderately polar aprotic solvent. |
| Ketones | Acetone | A more polar aprotic solvent. |
| Nitriles | Acetonitrile | Can be a good choice for moderately polar compounds. |
In-Depth Troubleshooting Guides
Challenge 1: Polymorphism and Polymorphic Control
This compound, like many pharmaceutical compounds, may exhibit polymorphism—the ability to exist in multiple crystal forms. Different polymorphs can have different stabilities, solubilities, and processing characteristics. Controlling which polymorph you obtain is crucial for reproducibility.
Understanding the System:
-
Kinetic vs. Thermodynamic Forms: Often, a less stable (kinetic) polymorph will crystallize first, and then over time, it may convert to a more stable (thermodynamic) form.[6]
-
Solvent Effects: The solvent can play a critical role in determining which polymorph is formed due to specific solvent-solute interactions that may favor one packing arrangement over another.[6]
Troubleshooting Workflow for Polymorphism:
Caption: Decision-making workflow for controlling polymorphism.
Experimental Protocols for Polymorphic Control:
-
Slurry Conversion:
-
Suspend a mixture of known polymorphs (or the undesired polymorph) in a solvent at a controlled temperature.
-
Agitate the slurry for an extended period (hours to days).
-
Periodically sample the solid and analyze by Powder X-ray Diffraction (PXRD) to see which form is predominating. The form that remains is the more thermodynamically stable one under those conditions.
-
-
Systematic Crystallization Screening:
-
Perform crystallization experiments from a variety of solvents.
-
For each solvent, vary the crystallization conditions (e.g., cooling rate, evaporation rate, temperature).
-
Analyze the resulting solid from each experiment to map out the conditions that produce each polymorph.
-
Challenge 2: Chiral Resolution and Spontaneous Resolution
As a chiral molecule, the crystallization of this compound from a racemic mixture presents the challenge of separating the enantiomers. The behavior of a racemic mixture upon crystallization can fall into one of three categories: a conglomerate, a racemic compound, or a solid solution.[7]
Understanding Chiral Crystallization:
-
Conglomerate: A mechanical mixture of crystals of the pure enantiomers. This is the ideal scenario for separation by preferential crystallization.
-
Racemic Compound: A 1:1 mixture of the two enantiomers crystallizes in a unique crystal lattice that is different from the pure enantiomers.
-
Solid Solution: The two enantiomers are incorporated into the same crystal lattice in variable ratios.
Troubleshooting Workflow for Chiral Resolution:
Caption: Workflow for addressing challenges in chiral crystallization.
Experimental Approaches:
-
Preferential Crystallization (if a conglomerate):
-
Prepare a supersaturated solution of the racemic mixture.
-
Seed the solution with crystals of the desired (S)-enantiomer.
-
Allow crystallization to proceed for a limited time to preferentially crystallize the seeded enantiomer.
-
Filter the crystals and analyze for enantiomeric excess.
-
-
Diastereomeric Salt Formation (if a racemic compound):
-
React the racemic (S,R)-5-Hydroxypiperidin-2-one with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts.[8]
-
These diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
-
After separation, the desired diastereomeric salt is treated to remove the resolving agent, yielding the enantiomerically pure this compound.
-
References
- LookChem, (R)-5-HYDROXY-PIPERIDIN-2-ONE, [Link]
- ChemBK, 4-Hydroxypiperidin-2-one, [Link]
- PubChem, 2-Piperidone, [Link]
- PubChem, Piperidine, [Link]
- Chemistry LibreTexts, Troubleshooting, [Link]
- Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10475–10493. [Link]
- ACS Omega, Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues, [Link]
- University of Geneva, Guide for crystalliz
- PubMed, Recent advances in the field of chiral crystalliz
- Chemical Review and Letters, Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- ResearchGate, Solvent Systems for Crystalliz
- Technobis, Advancements in chiral crystalliz
- Google Patents, Extractive solution crystalliz
- Canada.ca, Guidance for Industry: Stereochemical Issues in Chiral Drug Development, [Link]
- University of Potsdam, Advice for Crystalliz
- University of Illinois Urbana-Champaign, Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid, [Link]
- ACS Publications, Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir, [Link]
- MDPI, 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[10][11]imidazo[1,2-a]pyridine-3,3'-pyrrole]-1,2-dicarboxyl
- National Institutes of Health, Co-crystallization in Antiepileptic Drugs: A Path Toward Better Therapeutic Outcomes, [Link]
- Zhanghua, Troubleshooting Common Issues with Crystallizer Equipment, [Link]
- H.E.
- SciELO, Influence of solvent choice and operating conditions on Chlorzoxazone crystal shape and size, [Link]
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Technical Support Center: Optimization of Protecting Group Removal for (S)-5-Hydroxypiperidin-2-one
Welcome to the dedicated technical support guide for the synthesis and modification of (S)-5-Hydroxypiperidin-2-one, a critical chiral building block in modern drug discovery. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced challenges of protecting group removal for this specific scaffold. Our focus is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of Deprotecting this compound
This compound possesses two key functional groups requiring strategic protection during synthesis: a secondary lactam nitrogen and a secondary hydroxyl group. The stability of the six-membered lactam ring and the stereocenter at C5 are paramount. The deprotection step is often where yields are compromised and impurities are generated, arising from issues like incomplete reactions, side-product formation, or degradation of the core structure. This guide addresses the most common issues encountered in the field.
Part 1: Troubleshooting Guide
This section is structured to address specific experimental problems. Identify the issue you are facing to find potential causes and validated solutions.
Issue 1: Incomplete or Sluggish Deprotection Reaction
You observe a significant amount of starting material remaining by TLC or LC-MS analysis, even after the expected reaction time.
Potential Cause A (All Methods): Insufficient Reagent or Catalyst Activity The most straightforward cause is often the simplest. Reagents can degrade over time, and catalysts can lose activity.
-
Solution (Boc-Amine): For acid-mediated deprotection (e.g., TFA, HCl), ensure the acid is fresh and anhydrous.[1] Older bottles of TFA can absorb water, and HCl solutions in dioxane have a limited shelf life. Increase the equivalents of acid if substoichiometric amounts were used.[1]
-
Solution (Cbz-Amine / Bn-Alcohol): For catalytic hydrogenolysis, the Palladium on Carbon (Pd/C) catalyst may be low quality or poisoned.[2] Ensure the reaction is performed under an inert atmosphere before introducing hydrogen. If catalyst poisoning is suspected (e.g., from sulfur-containing reagents in previous steps), filter the crude material through a plug of silica or celite before the reaction. Consider using a fresh bottle of catalyst or increasing the catalyst loading (from 5-10 mol% to 15-20 mol%).[2]
-
Solution (Silyl-Alcohol): For fluoride-mediated deprotection, the TBAF solution's water content is critical; anhydrous conditions can be sluggish, while too much water can cause other side reactions.[3] Ensure you are using a fresh, reputable source.
Potential Cause B (Steric Hindrance): Bulky protecting groups or substituents near the reaction site can slow down the approach of the deprotection reagent.[1]
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). Be cautious, as higher temperatures can also promote side reactions.[1] Alternatively, extend the reaction time and monitor progress every few hours.
Issue 2: Low Yield and Formation of Multiple Side Products
The desired product is obtained in low yield, and TLC/LC-MS analysis shows multiple new spots or peaks.
Potential Cause A (Boc-Amine): Alkylation by tert-Butyl Cation This is the most common side reaction during Boc deprotection. The cleavage of the Boc group with a strong acid like TFA generates a highly reactive tert-butyl cation.[4] This electrophile can alkylate any available nucleophile, including the hydroxyl group of your product or even another molecule of the deprotected amine.
-
Solution: Employ Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with your substrate.[4][5]
-
Recommended Scavengers: Triisopropylsilane (TIS) or water are highly effective. A common "cocktail" is 95% TFA, 2.5% Water, 2.5% TIS.[1]
-
Potential Cause B (All Methods): Lactam Ring Hydrolysis The β-lactam ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating.[6][7] This leads to the formation of the corresponding ring-opened amino acid, which is inactive for subsequent steps.
-
Solution: Use Milder Conditions.
-
Acidic Deprotection: Avoid using concentrated mineral acids at high temperatures. Opt for TFA in DCM at 0 °C to room temperature, or 4M HCl in dioxane, which often allows for the precipitation of the desired product as a hydrochloride salt, removing it from potentially degradative conditions.[8]
-
Basic Deprotection: If using basic conditions (less common for these groups but possible), keep the temperature low and the reaction time to a minimum.
-
Monitoring is Key: Track the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize product degradation.
-
Issue 3: Difficulty with Work-up and Purification
The reaction appears complete, but isolating the pure this compound is problematic.
Potential Cause A: Product is Water-Soluble The final deprotected product is a polar, hydrophilic molecule. It can be lost to the aqueous phase during standard liquid-liquid extractions.
-
Solution: Modify Extraction/Isolation Procedure.
-
After quenching the reaction, concentrate the mixture in vacuo to remove the bulk of the solvent and volatile reagents (like TFA).
-
Avoid extensive aqueous washes. If an aqueous wash is necessary, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product.
-
Back-extract the aqueous layers multiple times with a more polar organic solvent like ethyl acetate or a mixture of DCM/isopropanol.
-
Consider alternative purification methods like silica gel chromatography with a more polar mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Methanol gradients).
-
Potential Cause B: Byproducts from Deprotection are Difficult to Separate Byproducts from the protecting group itself (e.g., trityl or silyl byproducts) can complicate chromatography.
-
Solution: Precipitate the Product. For amine deprotections, the product is often isolated as an ammonium salt (e.g., hydrochloride or trifluoroacetate). After removing the reaction solvent, trituration with a non-polar solvent like diethyl ether or hexanes can often precipitate the product salt, leaving many organic-soluble impurities behind in the solvent.[4] The salt can then be collected by filtration.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which protecting group is best for the hydroxyl (OH) function?
A1: The choice depends on the stability required for subsequent steps.
-
TBDMS (tert-butyldimethylsilyl): An excellent choice for general-purpose protection. It is stable to a wide range of non-acidic and non-fluoride conditions. Its removal with fluoride (TBAF) or mild acid is typically very clean and orthogonal to Cbz or Boc groups.[9][10]
-
Bn (Benzyl): Very robust and stable to most acidic and basic conditions. It is removed by catalytic hydrogenolysis. Choose this if you need to perform reactions that would cleave a silyl ether. However, its removal conditions are identical to those for a Cbz group, so they are not orthogonal.[11]
Q2: Which protecting group is best for the lactam nitrogen (NH)?
A2:
-
Boc (tert-butyloxycarbonyl): The most common choice. It is stable to basic and hydrogenolysis conditions, making it orthogonal to Bn or Cbz deprotection. Its removal with acid is straightforward, but care must be taken to control side reactions (see Troubleshooting Issue 2).[4][9]
-
Cbz (Carbobenzyloxy): A good alternative, especially if the subsequent chemistry involves strong acids that would remove a Boc group. It is stable to acid and base but removed by hydrogenolysis.[12][13] This makes it orthogonal to silyl ether deprotection using acid or fluoride.
Q3: How can I effectively monitor the deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is the fastest method. Co-spot the reaction mixture with your starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), spot indicates progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It can confirm the consumption of starting material and the mass of the desired product, while also revealing any side products.
Q4: What are "orthogonal" protecting groups and why are they critical for this molecule?
A4: Orthogonal protecting groups are groups that can be removed under very different and specific conditions, without affecting the other protecting groups in the molecule.[14][15] This is crucial for this compound if you need to selectively deprotect and modify one functional group while the other remains protected.
-
Example of an Orthogonal Strategy: Protecting the amine with Boc and the hydroxyl group with TBDMS .
-
You can remove the TBDMS group with TBAF, leaving the Boc group intact, to modify the hydroxyl group.
-
Alternatively, you can remove the Boc group with TFA, leaving the TBDMS group intact, to modify the amine.
-
Q5: What are the primary safety considerations for these deprotection reactions?
A5:
-
Acids: Trifluoroacetic acid (TFA) and solutions of HCl are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrogenolysis: Hydrogen gas is highly flammable and explosive. When running Pd/C hydrogenations, ensure all joints are sealed and the system is properly purged with an inert gas (like Nitrogen or Argon) before introducing hydrogen. The Pd/C catalyst itself can be pyrophoric (ignite spontaneously in air) when dry and saturated with hydrogen. Always filter the catalyst carefully and never allow the filter cake to dry completely in the air.[2] Quench the used catalyst on the filter paper with plenty of water.
Part 3: Protocols, Data, and Visualizations
Data Presentation: Common Protecting Groups & Deprotection Conditions
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Reagents | Orthogonal To |
| Amine (Lactam) | tert-Butoxycarbonyl | Boc | TFA in DCM; 4M HCl in Dioxane[8] | Cbz, Bn, TBDMS |
| Benzyloxycarbonyl | Cbz / Z | H₂, Pd/C; HBr in AcOH[2][13] | Boc, TBDMS (acid/F⁻) | |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBAF in THF; HF-Py; AcCl (cat.) in MeOH[10] | Boc, Cbz, Bn |
| Benzyl | Bn | H₂, Pd/C[11] | Boc, TBDMS (acid/F⁻) |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM This protocol is a general starting point. The concentration of TFA may need optimization.
-
Dissolution: Dissolve the Boc-protected this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 25-50% trifluoroacetic acid (TFA) in DCM (5-10 equiv of TFA). For sensitive substrates, use a pre-mixed "cocktail" containing scavengers (e.g., 95:2.5:2.5 TFA/Water/TIS).[1]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-4 hours).[8]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.[4] The crude product is obtained as the TFA salt and can be purified by chromatography or precipitation/trituration from diethyl ether.
Protocol 2: Cbz Deprotection using Catalytic Hydrogenolysis This protocol requires an inert atmosphere setup.
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) in a suitable solvent like Methanol, Ethanol, or Ethyl Acetate (approx. 0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere if possible or add it carefully under a stream of nitrogen.[2]
-
Hydrogenation Setup: Seal the reaction flask. Evacuate the atmosphere and backfill with hydrogen gas from a balloon or hydrogenator. Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere is replaced by hydrogen.[2]
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically balloon pressure is sufficient) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-16 hours.
-
Work-up: Once complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: General experimental workflow for protecting group removal.
Caption: Decision tree for troubleshooting an incomplete deprotection.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Z-Protecting Group Removal. BenchChem.
- BenchChem. (2025). Troubleshooting incomplete cleavage of the Trt protecting group. BenchChem.
- Shearson Editorial Services. (2018). How to describe removal of protecting groups. Shearson Editorial.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Various Authors. (n.d.). Protecting group. chemeurope.com. [Link]
- Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
- Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Letters in Organic Chemistry. [Link]
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
- Shearson Editorial Services. (2018). How to describe removal of protecting groups. Shearson Editorial. [Link]
- American Chemical Society. (2019). Avoid Protecting Groups. ACS. [Link]
- Cortes-Clerget, M., et al. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Glen Research. [Link]
- Royal Society of Chemistry. (2018). Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. RSC. [Link]
- chemeurope.com. (n.d.). Protecting group. Chemeurope.com. [Link]
- Omizzine. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Omizzine. [Link]
- Tan, Z. P., et al. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II)
- Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Frontiers in Microbiology. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. [Link]
- DTIC. (1992). Piperidine Synthesis.
- ResearchGate. (2018). Degradation of β-lactam antibiotics.
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Minimizing epimerization during functionalization of (S)-5-Hydroxypiperidin-2-one
Technical Support Center: (S)-5-Hydroxypiperidin-2-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to address the critical challenge of maintaining stereochemical integrity at the C5 and C3 positions during functionalization reactions. We provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you minimize epimerization and achieve your desired stereochemical outcome.
Troubleshooting Guide: Diagnosing and Solving Epimerization
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: After attempting a Mitsunobu reaction on the C5-hydroxyl group, I'm observing a significant loss of enantiomeric excess (e.e.). The product appears to be a mixture of (S,S) and (R,S) diastereomers. Isn't the Mitsunobu reaction supposed to proceed with clean inversion?
Answer: You are correct; the Mitsunobu reaction is renowned for proceeding via a stereospecific SN2 mechanism, which results in a clean inversion of the stereocenter at the secondary alcohol.[1][2][3] However, several factors can compromise this stereospecificity, leading to epimerization at the C5 position.
Causality Analysis:
-
Betaine and Phosphonium Salt Equilibration: The initial steps involve the formation of a betaine from the phosphine and the azodicarboxylate, which then protonates to form a key intermediate. This species reacts with the alcohol to form an alkoxyphosphonium salt. If this salt is sterically hindered or electronically destabilized, its formation can be slow or reversible. Any process that allows for dissociation back to the alcohol and the phosphonium species, or that has partial SN1 character, can erode stereochemical integrity.
-
Acidity of the Nucleophile: The pKa of the nucleophile is critical. A highly acidic nucleophile (pKa < 11) is required to effectively protonate the initial betaine adduct.[2] If the nucleophile is not acidic enough, side reactions can occur, including the deprotonation of the C3 proton on the lactam ring by the basic betaine intermediate, leading to epimerization at a different center (see Question 2).
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also provide the energy needed to overcome the barrier to non-SN2 pathways or decomposition of intermediates, potentially leading to racemization.[4][5][6] Virtually all chemical reactions proceed more rapidly at higher temperatures, which can accelerate undesirable side reactions like epimerization.[4]
Troubleshooting Protocol:
-
Lower the Temperature: Start the reaction at 0°C or even -23°C and allow it to slowly warm to room temperature.[7] Monitor the reaction by TLC or LC-MS to determine the lowest effective temperature for conversion.
-
Ensure Reagent Purity: Use freshly distilled or high-purity reagents. Degradation of the azodicarboxylate can lead to side reactions.
-
Order of Addition: Add the azodicarboxylate (DEAD or DIAD) slowly to a pre-cooled solution of the alcohol, triphenylphosphine, and the nucleophile in an anhydrous solvent like THF or DCM. This maintains a low concentration of the reactive betaine.
-
Select an Appropriate Nucleophile: For sterically hindered alcohols, using a more acidic nucleophile like 4-nitrobenzoic acid can improve the yield of the inverted product.[1]
Question 2: I'm performing a base-catalyzed protection of the C5-hydroxyl group, and my final product shows epimerization at the C3 position (α to the carbonyl), not at the C5 reaction center. Why is this happening?
Answer: This is a classic case of epimerization via enolate formation. The proton at the C3 position of the piperidin-2-one ring is acidic due to its position alpha to the carbonyl group of the lactam.
Causality Analysis:
-
Enolate Formation: In the presence of a base, this α-proton can be abstracted to form a planar, achiral enolate intermediate.[8][9]
-
Reprotonation: Subsequent reprotonation of this enolate by a proton source (such as the solvent or conjugate acid of the base) can occur from either face of the planar intermediate. This leads to a mixture of the original (S) and the epimerized (R) configurations at the C3 position, resulting in racemization.[10]
-
Base Strength and Concentration: Stronger bases (e.g., alkoxides, metal hydrides) and higher concentrations will accelerate the rate of proton abstraction and increase the equilibrium concentration of the enolate, leading to more significant epimerization.[8] Even common amine bases like triethylamine (TEA) can cause epimerization, especially at elevated temperatures.[8]
Troubleshooting Protocol:
-
Avoid Strong Bases: Whenever possible, use non-basic or mildly acidic conditions for functionalization. If a base is necessary, opt for a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) in minimal stoichiometric amounts.
-
Protect the Lactam Nitrogen: Protecting the lactam nitrogen with an electron-withdrawing group (e.g., Boc, Cbz) can sometimes reduce the acidity of the C3 proton, although this is not always sufficient. The choice of protecting group is critical.[11][12]
-
Use Catalytic Methods: Explore modern catalytic methods for alcohol functionalization that operate under neutral conditions, such as certain transition-metal-catalyzed reactions.[13]
-
Control Temperature: Perform the reaction at the lowest possible temperature to slow the rate of deprotonation.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of epimerization for this molecule? The two primary drivers are:
-
Deprotonation/Reprotonation at C3: As detailed above, the acidity of the proton alpha to the lactam carbonyl makes it susceptible to base-catalyzed removal and non-stereospecific replacement.[8][9]
-
SN1-type Reactions at C5: Any reaction at the C5 hydroxyl group that proceeds through or has partial carbocationic character (an SN1 mechanism) will lead to racemization at that center. This is favored by polar, protic solvents and conditions that promote leaving group departure before nucleophilic attack.
Q2: Which analytical techniques are best for quantifying the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.)? Accurate quantification is crucial. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a suitable chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns) allows for the physical separation of enantiomers and diastereomers, enabling precise quantification.[14][15] A pre-column derivatization might be necessary to introduce a chromophore for UV detection if the molecule lacks one.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can induce diastereotopic shifts in the ¹H or ¹³C NMR spectra of the enantiomers, allowing for integration and quantification.[16]
-
With Chiral Derivatizing Agents: Reacting the sample with a chiral agent (e.g., Mosher's acid chloride) creates diastereomers that are often distinguishable and quantifiable by standard ¹H or ¹⁹F NMR.
-
-
Gas Chromatography (GC): Chiral GC columns can also be used, particularly for more volatile derivatives.[15]
Q3: Are there alternative strategies to the Mitsunobu reaction for inverting the C5 stereocenter with lower risk? Yes, a two-step oxidation-reduction sequence is a robust alternative:
-
Oxidation: Oxidize the (S)-5-hydroxyl group to the corresponding ketone (piperidin-2,5-dione) using a mild oxidizing agent (e.g., Swern oxidation, Dess-Martin periodinane). This step removes the C5 stereocenter entirely.
-
Stereoselective Reduction: Reduce the ketone back to the alcohol using a stereoselective reducing agent. For example, using a bulky hydride source like L-Selectride® often provides high diastereoselectivity for the anti product, which would be the desired (R)-enantiomer in this case. The choice of reducing agent is key to controlling the stereochemical outcome.
Q4: How critical is solvent choice in preventing epimerization? Solvent choice is highly critical.
-
For Base-Catalyzed Reactions: Polar aprotic solvents (e.g., THF, DCM, Acetonitrile) are generally preferred over polar protic solvents (e.g., methanol, ethanol). Protic solvents can facilitate the reprotonation of the enolate intermediate, potentially increasing the rate of epimerization.[10]
-
For SN2 Reactions (at C5): Polar aprotic solvents are ideal as they solvate the cation but not the nucleophile, increasing nucleophile reactivity and favoring the SN2 pathway. Polar protic solvents can stabilize carbocationic intermediates, increasing the risk of a competing SN1 pathway and racemization.
Validated Protocol: Low-Epimerization Mitsunobu Esterification
This protocol is optimized to favor SN2 inversion at C5 while minimizing base-mediated side reactions.
Objective: To convert this compound to its (R)-4-nitrobenzoate ester with maximum stereochemical inversion.
| Reagent/Parameter | Recommendation | Rationale |
| Alcohol | This compound | 1.0 equivalent |
| Nucleophile | 4-Nitrobenzoic Acid | 1.2 equivalents |
| Phosphine | Triphenylphosphine (PPh₃) | 1.2 equivalents |
| Azodicarboxylate | Diisopropyl Azodicarboxylate (DIAD) | 1.2 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Polar aprotic, favors SN2 |
| Temperature | -10°C to 0°C | Minimizes side reactions[5][17] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.), triphenylphosphine (1.2 eq.), and 4-nitrobenzoic acid (1.2 eq.).
-
Dissolution: Add anhydrous THF via syringe and stir until all solids are dissolved.
-
Cooling: Cool the flask to -10°C in an ice/salt or acetone/dry ice bath.
-
Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the cooled solution over 20-30 minutes. Ensure the internal temperature does not rise above 0°C.
-
Reaction: Stir the mixture at 0°C for 2 hours, then remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours or until analysis (TLC/LC-MS) shows complete consumption of the starting alcohol.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
Analysis: Determine the enantiomeric/diastereomeric purity of the final product using chiral HPLC and compare it to the starting material.
References
- Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- Advances in the chemistry of β-lactam and its medicinal applic
- Mitsunobu and Related Reactions: Advances and Applic
- The Effect of Temperature on Reaction R
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer. PubMed.
- Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya.
- δ-C(sp3)–H Activation of Free Alcohols Enabled by Rationally Designed H-Bond-Acceptor Ligands. ChemRxiv.
- Chiral Mitsunobu reactions with (1S)-(+)-ketopinic acid: Kinetic resolutions of secondary alcohols.
- Synthetic investigations in epimerization reactions of β-lactams. Indian Journal of Chemistry.
- Reaction Kinetics of Degradation and Epimerization of Epigallocatechin Gallate (EGCG) in Aqueous System over a Wide Temperature Range.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Impact of Temperature on the Rate of Chemical Reactions in Tanzania. AJPO Journals.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Protecting group. chemeurope.com.
- Mitsunobu Reaction. Chemistry Steps.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). Benchchem.
- Rapid determination of enantiomeric excess. Analytical Methods Blog.
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in (S)-5-Hydroxypiperidin-2-one Reactions
Welcome to our dedicated technical support guide for the synthesis of (S)-5-Hydroxypiperidin-2-one. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges in achieving high conversion rates for this valuable chiral intermediate.[1] As seasoned application scientists, we understand that navigating the complexities of organic synthesis requires a blend of theoretical knowledge and practical insights. This guide is structured to provide clear, actionable solutions to common problems, underpinned by robust scientific principles, to help you optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Conversion Rates
Low conversion of starting materials is a frequent hurdle in the synthesis of this compound. This section delves into specific issues you might be facing and offers systematic approaches to diagnose and resolve them.
Question 1: My Baeyer-Villiger oxidation of a cyclic ketone to produce a lactone is yielding poor conversion. What are the primary factors I should investigate?
The Baeyer-Villiger oxidation is a powerful method for converting cyclic ketones into lactones, but its efficiency can be influenced by several critical parameters.[2][3] Low conversion rates often stem from issues with the peracid reagent, reaction conditions, or inherent substrate reactivity.
Potential Causes and Solutions:
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Peracid Instability and Purity: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are the workhorses for this transformation. However, they are known to be thermally unstable and can degrade over time, especially if not stored correctly.[4][5] Commercial m-CPBA is often supplied at a purity of around 70-75%, with the remainder being m-chlorobenzoic acid and water for stability.[4]
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Solution: Always use a fresh bottle of m-CPBA or one that has been stored properly in a refrigerator. It is best practice to determine the active oxygen content of your m-CPBA via iodometric titration before use to ensure accurate stoichiometry.[6] An insufficient amount of the active oxidizing agent is a common cause of incomplete reactions.
-
-
Reaction Temperature and Duration: The Baeyer-Villiger oxidation can be sluggish at low temperatures. While lower temperatures are often employed to minimize side reactions, they may necessitate significantly longer reaction times to achieve full conversion.
-
Solution: If your reaction is proceeding slowly at 0°C or room temperature, consider a modest increase in temperature (e.g., to 40°C). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and byproduct formation. Extending the reaction time is also a viable strategy.
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-
Migratory Aptitude of Substituents: The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[2] If the desired migration involves a less favored group, the reaction may be slower.
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Solution: While you cannot change the inherent migratory aptitude of the substituents, understanding this principle can help set realistic expectations for reaction times and conditions. For challenging substrates, more reactive peracids like trifluoroperacetic acid may be required.[3]
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Experimental Protocol: Iodometric Titration of m-CPBA
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Accurately weigh approximately 200 mg of your m-CPBA into a clean Erlenmeyer flask.
-
Dissolve the sample in 50 mL of a 1:1 mixture of glacial acetic acid and chloroform.
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Add 5 mL of a freshly prepared saturated aqueous solution of potassium iodide.
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Stopper the flask, swirl to mix, and allow it to stand in the dark for 10-15 minutes.
-
Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 2 mL of a starch indicator solution. The solution should turn a deep blue/black.
-
Continue the titration dropwise until the blue color disappears completely.
-
Calculate the percentage of active m-CPBA in your sample.
Question 2: I'm employing an enzymatic kinetic resolution to obtain this compound, but the conversion of the racemate is low and the enantiomeric excess is poor. What could be wrong?
Enzymatic kinetic resolution is a highly effective method for separating enantiomers, but its success hinges on the optimal functioning of the enzyme under the chosen reaction conditions.[7][8]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions (pH, Temperature, Solvent): Enzymes are highly sensitive to their environment. Deviations from the optimal pH, temperature, or the use of an inappropriate solvent can drastically reduce or even completely inhibit enzymatic activity.
-
Solution: Consult the technical data sheet for your specific lipase (e.g., Candida antarctica lipase B, Novozym 435) to identify its optimal operating parameters. Buffer the reaction medium to maintain a stable pH. Ensure the reaction temperature is within the enzyme's active range. The choice of organic solvent is also critical; solvents like tert-butyl methyl ether (MTBE) or toluene are often good choices.
-
-
Enzyme Inhibition: The presence of certain functional groups, heavy metal ions, or even the product of the reaction itself can inhibit the enzyme.
-
Solution: Ensure all glassware is meticulously cleaned and that all reagents and solvents are of high purity. If product inhibition is suspected, consider strategies for in-situ product removal.
-
-
Insufficient Racemization Rate (for Dynamic Kinetic Resolution): In a dynamic kinetic resolution (DKR), the unwanted enantiomer must be racemized in situ to achieve a theoretical yield of 100%.[9][10][11] If the rate of racemization is slower than the rate of the enzymatic reaction, the overall conversion will be limited.[11]
-
Solution: If you are performing a DKR, ensure that your racemization catalyst is active and compatible with the enzyme and reaction conditions. You may need to screen different racemization catalysts or adjust their concentration.
-
Troubleshooting Workflow for Low Enzymatic Conversion
Caption: A decision tree for troubleshooting low conversion in enzymatic kinetic resolutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? Common synthetic routes include the Baeyer-Villiger oxidation of a corresponding chiral piperidinone, the reduction of a chiral 5-hydroxypyridone derivative, or the enzymatic kinetic resolution of racemic 5-hydroxypiperidin-2-one.[7]
Q2: How can I effectively monitor the progress of these reactions? For a quick qualitative assessment, Thin Layer Chromatography (TLC) is very effective. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice. To monitor the progress of an enzymatic resolution and determine enantiomeric excess, a chiral HPLC or GC method is necessary.
Q3: What are some of the common impurities I might encounter and how can I remove them? Typical impurities include unreacted starting material, the corresponding carboxylic acid byproduct from the peracid (in the case of Baeyer-Villiger oxidation), and potential side-products. Purification is most commonly achieved by flash column chromatography on silica gel or by recrystallization.
Quantitative Data Summary for Key Reactions
| Parameter | Recommended Range/Value | Notes |
| Baeyer-Villiger Oxidation | ||
| m-CPBA (equivalents) | 1.1 - 2.0 | A slight to moderate excess is often used to drive the reaction to completion. |
| Temperature (°C) | 0 to 40 | Lower temperatures can enhance selectivity but may require longer reaction times. |
| Solvent | Dichloromethane, Chloroform, Ethyl Acetate | Aprotic solvents are generally preferred to avoid side reactions with the peracid. |
| Enzymatic Kinetic Resolution | ||
| Enzyme Loading (% w/w) | 1 - 10% | This is highly dependent on the specific activity of the enzyme preparation. |
| pH | 6.0 - 8.0 | Consult the supplier's data for the optimal pH for the specific lipase being used. |
| Acyl Donor | Vinyl acetate, Isopropenyl acetate | These are commonly used as irreversible acylating agents. |
References
- Title: (R)-5-HYDROXY-PIPERIDIN-2-ONE Source: LookChem URL:[Link]
- Title: Baeyer-Villiger Oxid
- Title: m-CPBA (meta-chloroperoxybenzoic acid) Source: Master Organic Chemistry URL:[Link]
- Title: Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones Source: The Journal of Organic Chemistry URL:[Link]
- Title: 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid Source: Organic Chemistry Portal URL:[Link]
- Title: Safer Preparation of m-CPBA/DMF Solution in Pilot Plant Source: Organic Process Research & Development URL:[Link]
- Title: Baeyer-Villiger Oxidation Source: Organic Chemistry Portal URL:[Link]
- Title: Baeyer–Villiger oxid
- Title: m-CHLOROPERBENZOIC ACID Source: Organic Syntheses URL:[Link]
- Title: Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols Source: PubMed Central URL:[Link]
- Title: Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution Source: ACS Public
- Title: Kinetic resolution – Knowledge and References Source: Taylor & Francis Online URL:[Link]
- Title: Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review Source: SpringerLink URL:[Link]
Sources
- 1. Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE | lookchem [lookchem.com]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Impact of solvent choice on the stereoselectivity of (S)-5-Hydroxypiperidin-2-one reactions
Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the versatile chiral building block, (S)-5-Hydroxypiperidin-2-one. Poor stereochemical control is a frequent and costly challenge in multi-step synthesis. This document provides in-depth, practical guidance in a question-and-answer format to help you troubleshoot and optimize your reactions by focusing on one of the most influential, yet sometimes overlooked, parameters: the choice of solvent.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for stereoselective reactions involving this compound?
The molecular structure of this compound contains two key features that are highly sensitive to the solvent environment: a secondary hydroxyl group (-OH) and a lactam (a cyclic amide, -NH-C=O). These functional groups can engage in a variety of non-covalent interactions, particularly hydrogen bonding.
The solvent's role extends far beyond simply dissolving reactants. It actively participates in the reaction mechanism by:
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Stabilizing Transition States: Most chemical reactions proceed through a high-energy transition state. The stereochemical outcome is determined by the energy difference between the transition states leading to the different stereoisomers. Solvents can preferentially stabilize one transition state over another. For instance, a protic solvent might form a hydrogen-bond network that favors a specific geometry, while an aprotic solvent may not.
-
Modulating Reactant Conformation: The conformation of the piperidinone ring and the orientation of its substituents can be influenced by solvent interactions. This pre-organization of the substrate can directly impact which face of the molecule is more accessible for attack, thereby dictating stereoselectivity.
-
Influencing Catalyst Activity: In catalyzed reactions, the solvent can affect the catalyst's solubility, aggregation state, and the coordination of the substrate to the catalytic center, all of which are pivotal for stereochemical control.
The hydroxyl and amide functionalities make this compound particularly susceptible to these effects. Hydrogen bonding, in particular, can create a "templating effect," organizing the reactants and catalyst in a specific orientation that leads to a desired stereoisomer.
Q2: I'm planning a reaction (e.g., an alkylation of the hydroxyl group). What are the first-line solvents to screen and what is the scientific rationale?
A systematic screening approach is always recommended. A good starting point is to select a representative solvent from each of the major classes. The rationale is to probe a wide range of solvent properties, including polarity, proticity, and coordinating ability.
| Solvent Class | Example(s) | Key Properties & Rationale for Screening |
| Aprotic, Nonpolar | Toluene, Hexane | Properties: Low dielectric constant, cannot donate hydrogen bonds. Rationale: These solvents minimize interactions with the substrate's polar groups. This can be advantageous if you want to observe the inherent facial bias of the substrate or if a chiral catalyst's directing effects are meant to be dominant without solvent interference. |
| Aprotic, Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN) | Properties: Moderate to high dielectric constant, can accept but not donate hydrogen bonds. Rationale: These are highly versatile solvents. THF is a good coordinating solvent, which can be crucial for organometallic reagents. DCM is a common choice for its inertness and ability to dissolve a wide range of organic compounds. MeCN is more polar and can influence reactions involving charged intermediates. |
| Protic, Polar | Methanol (MeOH), Ethanol (EtOH) | Properties: High dielectric constant, can both donate and accept hydrogen bonds. Rationale: Protic solvents will strongly interact with both the hydroxyl and lactam groups. This can either be beneficial, by organizing the transition state through a hydrogen-bond network, or detrimental, by competing with reagents or catalyst binding sites. They are generally less favored for reactions using highly sensitive organometallic or basic reagents. |
Expert Insight: For reactions involving the hydroxyl group of this compound, starting with a polar aprotic solvent like THF or DCM is often a prudent choice. These solvents provide sufficient polarity to facilitate the reaction without the complicating and potentially competing hydrogen-bonding interactions that protic solvents would introduce.
Troubleshooting Guide: Low Stereoselectivity
Problem: My reaction yield is acceptable, but the stereoselectivity (diastereomeric ratio or enantiomeric excess) is poor.
This is a classic challenge where the solvent is a primary suspect. A low stereochemical outcome implies that the energy difference between the competing diastereomeric transition states is minimal. Your goal is to find a solvent that maximizes this energy difference.
Below is a systematic workflow to diagnose and solve this issue.
Caption: Troubleshooting workflow for low stereoselectivity.
Step 1: Protocol for Confirmation of Stereochemical Outcome
Before investing time in re-optimizing the reaction, it is critical to have a robust and reliable analytical method.
Protocol: Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for piperidinone derivatives. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are excellent starting points.
-
Mobile Phase Screening:
-
Normal Phase: Start with a Hexane/Isopropanol (IPA) or Hexane/Ethanol mixture. Begin with a 90:10 ratio and run a gradient to 50:50 to find a suitable isocratic condition.
-
Reverse Phase: Use a mobile phase of Acetonitrile/Water or Methanol/Water, often with an additive like 0.1% formic acid or diethylamine to improve peak shape.
-
-
Sample Preparation: Prepare a racemic or diastereomeric mixture of your expected products. This is essential to confirm that your method can resolve all possible stereoisomers. If a standard is unavailable, use the product from a non-stereoselective synthesis.
-
Analysis: Inject the standard mixture to determine the retention times for each stereoisomer. Then, inject your reaction sample under the optimized HPLC conditions to determine the ratio (dr or ee).
-
Validation: Ensure that the peaks are well-resolved (Resolution > 1.5) and that the response factor for each isomer is similar, or apply a correction factor if necessary.
Step 2 & 3: Mechanistic Hypothesis and Protocol for Solvent Screening
Let's consider a hypothetical reaction: the reduction of a ketone precursor to introduce the C5 hydroxyl group, aiming to favor the (S)-configuration. The stereoselectivity will depend on how the reducing agent approaches the carbonyl, which is influenced by the steric and electronic environment directed by the piperidinone ring.
Hypothesis:
-
Aprotic, Coordinating Solvents (e.g., THF): May coordinate to the reducing agent (e.g., a borohydride reagent), increasing its effective steric bulk and favoring attack from the less hindered face.
-
Protic Solvents (e.g., Methanol): Can form hydrogen bonds with the lactam carbonyl and the incoming reagent. This might create a highly ordered, chair-like transition state, potentially leading to high but different selectivity compared to aprotic solvents.
Protocol: Systematic Solvent Screening
-
Setup: Arrange five identical, dry reaction vessels equipped with stir bars and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reactions: In each vessel, dissolve the substrate in one of the selected solvents: Toluene, THF, DCM, Acetonitrile, and Methanol. Ensure the concentration is identical for all reactions.
-
Execution: Cool all reactions to the desired temperature (e.g., -78 °C). Add the catalyst (if any) followed by the limiting reagent simultaneously or in rapid succession to all vessels.
-
Monitoring & Quenching: Allow the reactions to proceed for the same amount of time. Monitor by TLC or LC-MS if possible. Quench all reactions identically.
-
Analysis: After work-up, carefully analyze a sample from each reaction using your validated chiral HPLC or NMR method to determine the yield and stereochemical ratio.
Illustrative Data Presentation:
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (dr) | Notes |
| 1 | Toluene | 2.4 | 60:40 | Low polarity gives poor selectivity. |
| 2 | DCM | 9.1 | 75:25 | Increased polarity shows moderate improvement. |
| 3 | THF | 7.5 | 92:8 | Coordinating ability of THF likely organizes the transition state effectively. |
| 4 | Acetonitrile | 37.5 | 85:15 | High polarity is beneficial, but less so than THF's coordination. |
| 5 | Methanol | 32.7 | 30:70 | Protic nature inverts selectivity, likely via a different, H-bonded transition state. |
Advanced Concepts & Visualizations
Visualizing Solvent-Transition State Interactions
The core of solvent-controlled stereoselectivity lies in the differential stabilization of competing transition states (TS). A solvent that stabilizes the transition state leading to the desired product (TS1) more than the transition state leading to the undesired product (TS2) will enhance selectivity.
Caption: Solvent stabilizing a favorable transition state.
This diagram illustrates how a specific solvent can interact more favorably with one transition state geometry, lowering its activation energy and making that pathway kinetically preferred. For this compound, this could be THF coordinating with a metal-containing reagent and the lactam oxygen, locking the conformation in a way that promotes a selective reaction.
References
- Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]
- ACS Catalysis. (2022).
- Wang, T., et al. (2018). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration.
- Lee, E., et al. (2005). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society. [Link]
- Baciocchi, R., et al. (1998). Solvent effects in homogeneous asymmetric catalysis.
- Vitaku, E., et al. (2021).
- Fasan, R., et al. (2021).
- Pesciaioli, F., et al. (2021). Synthesis of chiral lactams by asymmetric nitrogen insertion.
- Pahlavan, F., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances. [Link]
- Fasan, R., et al. (2021).
- Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
- LookChem. (n.d.). Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]
- Puzzolo, F., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
- ResearchGate. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. [Link]
- Harvey, D. (n.d.). Spectroscopic Methods. Saylor.org. [Link]
- Carretero, J. C., et al. (2013). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
- ResearchGate. (2018). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. [Link]
- Bach, T. (2019). Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2022).
- American Chemical Society. (2022).
- Preprints.org. (2024). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. [Link]
- Science Advances. (2021). Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles. [Link]
- Xie, J., et al. (2022). Single solvent molecule effect over SN2 and E2 competition in the hydroperoxide anion reaction with ethyl-iodide. Chemical Science. [Link]
- Baugh, L. S., et al. (1998). Spectroscopic examinations of hydrogen bonding in hydroxy-functionalized ADMET chemistry. Macromolecules. [Link]
- Computational Strategies for Spectroscopy. (n.d.). Google Books.
- ResearchGate. (2002). Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions. [Link]
- Semantic Scholar. (n.d.). *The importance of hydrogen bonding to stereoselectivity and
Technical Support Center: Catalyst Poisoning and Deactivation in (S)-5-Hydroxypiperidin-2-one Synthesis
Welcome to the technical support center for the synthesis of (S)-5-Hydroxypiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning and deactivation during this critical chiral synthesis. As a key intermediate in various pharmacologically active compounds, ensuring a robust and efficient synthesis is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in established catalytic principles and field-proven insights.
Introduction to the Synthesis and Catalysis
The asymmetric hydrogenation of glutarimide derivatives to produce this compound is a cornerstone of modern medicinal chemistry.[2] This transformation typically employs sophisticated transition metal catalysts, most notably Ruthenium-based complexes, to achieve high enantioselectivity.[3] The success of this reaction hinges on the catalytic activity and stability of these complexes. However, these catalysts are susceptible to various forms of deactivation and poisoning, which can severely impact reaction yield, selectivity, and overall process efficiency.[4] Understanding the mechanisms of catalyst deactivation is the first step toward effective troubleshooting and process optimization.
The Catalytic Cycle: A Conceptual Overview
The asymmetric hydrogenation of a prochiral glutarimide substrate to the desired chiral hydroxy-lactam is facilitated by a chiral catalyst, often a Ruthenium complex with a BINAP/diamine ligand system. The generally accepted mechanism involves the coordination of the substrate to the catalyst, followed by the transfer of hydrogen, and finally, the release of the product.[5][6]
Caption: Generalized catalytic cycle for the asymmetric hydrogenation of glutarimides.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons encountered in this compound synthesis?
A1: Catalyst poisons are substances that reduce the effectiveness of a catalyst.[7][8][9] In the context of ruthenium-catalyzed hydrogenations, common poisons include:
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Sulfur Compounds: Thiophenes, mercaptans, and even elemental sulfur can irreversibly bind to the metal center, blocking active sites.[10]
-
Carbon Monoxide (CO): CO can strongly adsorb to the ruthenium surface, competing with the substrate and potentially forming inactive carbonyl complexes.[10]
-
Halogenated Compounds: Residual chlorinated solvents or impurities can react with the catalyst, altering its electronic properties and activity.[10]
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Heavy Metals: Contaminants like mercury, lead, or arsenic can deposit on the catalyst surface, physically blocking active sites.[11]
-
Nitrogen-Containing Heterocycles: Certain nitrogenous compounds, such as pyridine, can coordinate strongly to the catalyst and inhibit its function.[10]
Q2: Is catalyst poisoning reversible or irreversible?
A2: The reversibility depends on the nature of the poison and the strength of its interaction with the catalyst.
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Reversible Poisoning: This occurs when the poison is weakly adsorbed. It can sometimes be removed by altering reaction conditions, such as increasing temperature or flushing the system with an inert gas.[10]
-
Irreversible Poisoning: This involves strong, covalent-like bonds between the poison and the catalyst's active sites, as is often the case with sulfur compounds.[10] In such instances, the catalyst's activity cannot be fully restored, and regeneration or replacement is necessary.
Q3: How can I determine if my catalyst has been poisoned?
A3: A primary indicator of catalyst poisoning is a significant drop in reaction rate or a complete cessation of the reaction. To diagnose the issue, consider the following:
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Analyze Feedstock Purity: Impurities in your starting materials or solvents are a common source of poisons.[10] Analytical techniques like GC-MS or ICP-MS can be used to detect trace contaminants.[11][12]
-
Visual Inspection: Examine the catalyst post-reaction for any changes in color or the presence of deposits.[10]
-
Control Experiment: Run the reaction with a fresh batch of catalyst and highly purified reagents. If the reaction proceeds as expected, it strongly suggests the previous catalyst was poisoned.[10]
-
Surface Analysis: Advanced surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can identify the elemental composition of the catalyst surface and detect adsorbed poisons.[13]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to catalyst poisoning and deactivation during the synthesis of this compound.
Issue 1: Low or No Catalytic Activity from the Start
Potential Causes and Solutions
| Potential Cause | Diagnostic Steps | Proposed Solution |
| Impure Substrate/Solvent | Analyze starting materials and solvents for common catalyst poisons (sulfur, halides, etc.) using appropriate analytical techniques (e.g., GC-MS, elemental analysis). | Purify starting materials and solvents. For example, solvents can be distilled, and substrates can be recrystallized or passed through a plug of silica or alumina. |
| Contaminated Hydrogen Source | If using a central gas line, ensure it is free from contaminants like CO or oil. Test with a new, high-purity hydrogen cylinder. | Install an in-line gas purifier or switch to a high-purity hydrogen source. |
| Improper Catalyst Activation | Review the catalyst activation procedure. Some catalysts require a pre-reduction step or the presence of a co-catalyst or base. | Strictly adhere to the manufacturer's recommended catalyst activation protocol. The BINAP-Ru-diamine system, for example, is activated by the reaction of H₂ in the presence of a base.[14] |
| Atmospheric Contamination | Ensure the reaction setup is completely inert. Oxygen can oxidize and deactivate the catalyst. | Thoroughly degas all solvents and purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst and hydrogen. |
Issue 2: Catalyst Deactivation Mid-Reaction
Potential Causes and Solutions
| Potential Cause | Diagnostic Steps | Proposed Solution |
| Product Inhibition | Monitor the reaction kinetics. A decreasing reaction rate that correlates with increasing product concentration may indicate product inhibition. | Consider running the reaction at a lower substrate concentration or explore continuous flow setups where the product is constantly removed from the reaction mixture. |
| Formation of Inactive Catalyst Species | In some cases, the active catalyst can convert to an inactive form, such as a dimer or an oxidized species.[4] | Optimize reaction conditions (temperature, pressure, solvent) to favor the stability of the active catalytic species. |
| Leaching of the Metal | Analyze the reaction mixture for the presence of the catalyst metal (e.g., using ICP-MS). | If leaching is confirmed, consider immobilizing the catalyst on a solid support to improve its stability. |
| Thermal Degradation | If the reaction is run at elevated temperatures, the catalyst or its ligands may decompose over time. | Optimize the reaction temperature to find a balance between reaction rate and catalyst stability. |
A Systematic Troubleshooting Workflow
Caption: Systematic approach to troubleshooting catalyst poisoning and deactivation.
Experimental Protocols
Protocol 1: General Procedure for Feedstock Purification
-
Solvent Purification:
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Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.
-
If necessary, pass the solvent through a column of activated alumina to remove trace water and other polar impurities.
-
For particularly sensitive reactions, consider distillation from an appropriate drying agent under an inert atmosphere.
-
-
Substrate Purification:
-
Recrystallize the glutarimide substrate from a suitable solvent system to remove non-polar impurities.
-
If impurities are polar, consider passing a solution of the substrate through a short plug of silica gel.
-
Protocol 2: Catalyst Regeneration
For some types of deactivation, particularly those involving the formation of surface oxides or weakly adsorbed species, regeneration may be possible. Note: The feasibility and success of regeneration are highly dependent on the specific catalyst and the nature of the deactivation.
-
Regeneration of Supported Ruthenium Catalysts:
-
A deactivated supported ruthenium catalyst can sometimes be regenerated by a carefully controlled oxidation-reduction cycle.[15]
-
A mild regeneration method involves air oxidation at approximately 200°C, followed by reduction with hydrogen at around 180°C.[15]
-
Another approach involves treating the catalyst at elevated temperatures (30°C to 600°C) under reduced pressure.[16] This can be followed by a reduction step in the presence of hydrogen.[16]
-
Purging with an inert gas until the initial activity is restored can also be an effective regeneration method for ruthenium catalysts used in hydrogenation.[17]
-
Caution: Always consult the catalyst manufacturer's guidelines before attempting any regeneration procedure, as improper treatment can cause irreversible damage to the catalyst.
References
- Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund.
- Yoo, J. S., & Kuchar, P. J. (1982). U.S. Patent No. 4,331,557. U.S.
- Zhang, Z., et al. (2018). Catalytic conversion of 5-hydroxymethylfurfural into 2,5-furandiamidine dihydrochloride. Green Chemistry.
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.
- Catalyst Poisoning Testing. (n.d.). Intertek.
- Varghese, S., et al. (2022). Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment. PMC.
- Spiekermann, M. L., & Seidensticker, T. (2024).
- Catalyst poisoning. (n.d.). In Wikipedia.
- Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (2014).
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- Koshizuka, M., et al. (2023).
- Selective hydrogenation via precise hydrogen bond interactions on c
- Asymmetric hydrogenation. (2015).
- Valdes, H., et al. (2021).
- A Field Guide to Optimizing Peptoid Synthesis. (2022). PMC - PubMed Central - NIH.
- Ito, M., et al. (n.d.). Asymmetric Hydrogenation of Imides Catalyzed by Novel Cp*Ru(PN) Complex. Tokyo Institute of Technology.
- Asymmetric hydrogenation. (n.d.). In Wikipedia.
- Process for regenerating ruthenium catalysts which are suitable for hydrogenation. (2011).
- Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical.
- Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. (2015).
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- Unlocking the Mystery of Catalyst Poisoning. (2022). Department of Energy.
- Catalytic Asymmetric Hydrogen
- A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. (n.d.).
- Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2019). PubMed Central.
- Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts. (2024).
- Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one. (2012).
- Highly Selective Conversion of Polyethylene Terephthalate into Liquid Fuel via Nb-Assisted Ru Bimetallic Catalyst. (2024).
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- Analysis of Catalysts. (n.d.). tasconusa.com.
- Ruthenium catalysts for hydrogenation of biomass-based levulinic acid for efficient γ-valerolactone synthesis. (2023). PMC - NIH.
- The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group.
- Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. (2020).
- Common side reactions and byproducts in 2-Piperidinol synthesis. (n.d.). Benchchem.
- Catalytic asymmetric hydrogenation of enamides: Problems and challenges on scale. (2007).
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Technical Support Center: Monitoring (S)-5-Hydroxypiperidin-2-one Reactions
Welcome to the technical support center for the analytical monitoring of (S)-5-Hydroxypiperidin-2-one reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered during the synthesis and purification of this important chiral intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy, reproducibility, and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common queries related to the analysis of this compound.
Q1: What is the recommended primary analytical technique for monitoring the enantiomeric excess (e.e.) of this compound?
A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess of chiral compounds like this compound.[1] This direct approach is generally preferred over indirect methods that require derivatization.[2] Supercritical Fluid Chromatography (SFC) is also a powerful alternative that can offer faster analysis times.[3]
Q2: Which type of chiral HPLC column is most effective for separating the enantiomers of 5-Hydroxypiperidin-2-one?
A2: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series), are highly effective for a wide range of chiral compounds, including those with structures similar to 5-Hydroxypiperidin-2-one.[4][5] Macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ series) are also excellent candidates, particularly for polar compounds.[6][7] A screening approach using a selection of these columns is the most efficient way to identify the optimal stationary phase.[4]
Q3: My this compound sample has poor UV absorbance. How can I improve detection sensitivity?
A3: Due to the lack of a strong chromophore, this compound may exhibit low UV sensitivity. Consider the following options:
-
Use a lower wavelength for detection: Try detecting in the low UV range (e.g., 200-220 nm), but be aware of potential interference from solvents and additives.
-
Employ alternative detectors: If available, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used, as they do not rely on UV absorbance.[6]
-
Pre-column derivatization: Chemically modifying the analyte to introduce a UV-active or fluorescent tag is a common strategy.[8] Reagents that react with the secondary amine or hydroxyl group can be employed. However, it is crucial to ensure that the derivatization reaction does not cause racemization.[8]
Q4: Can the sample preparation or analytical conditions lead to racemization of this compound?
A4: Yes, racemization is a potential risk, especially for chiral molecules with labile stereocenters. Factors that can induce racemization include:
-
Extreme pH: Both highly acidic and highly basic conditions can catalyze racemization.[9] It is advisable to keep the mobile phase pH within a neutral to moderately acidic range if possible.
-
High Temperatures: Elevated temperatures during sample preparation or analysis can increase the rate of racemization.[9]
-
Certain Solvents: Some solvents, particularly in the presence of trace amounts of acid or base, can promote racemization.[10] It is important to use high-purity solvents.
To assess the risk, it is recommended to perform a stability study of your analyte in the chosen sample solvent and mobile phase over time.[11]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your analysis.
Poor Peak Shape
Poor peak shape can compromise resolution and lead to inaccurate quantification. The most common issues are peak tailing and peak fronting.
Problem: Peak Tailing
Peak tailing is often observed for polar and basic compounds like this compound.
| Possible Cause | Troubleshooting Steps & Explanation |
| Secondary Interactions with Silanols | Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Solution: Use a modern, high-purity silica column with good end-capping. Adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase in normal phase chromatography can also help to saturate the active sites.[12] |
| Column Overload | Injecting too much sample can lead to peak tailing. Solution: Reduce the injection volume or the sample concentration. |
| Column Contamination | Accumulation of strongly retained impurities on the column can lead to poor peak shape. Solution: Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase. |
Problem: Peak Fronting
| Possible Cause | Troubleshooting Steps & Explanation |
| Column Overload | Similar to peak tailing, injecting too much sample can also cause fronting, especially in preparative chromatography. Solution: Reduce the injection volume or sample concentration. |
| Column Void or Channeling | A void at the column inlet or channeling in the packed bed can lead to distorted peaks. Solution: This often indicates column degradation. Reverse-flushing the column may sometimes help, but replacement is often necessary. |
Inconsistent Retention Times
Shifting retention times can make peak identification difficult and affect the reliability of your results.
| Possible Cause | Troubleshooting Steps & Explanation |
| Mobile Phase Composition Changes | Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can cause retention time drift. Solution: Ensure accurate mobile phase preparation and keep the solvent reservoirs covered. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature. |
| Poor Column Equilibration | Insufficient equilibration time after changing the mobile phase can lead to drifting retention times. Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting your analysis. |
| pH Variation in Mobile Phase | For ionizable compounds, small changes in the mobile phase pH can significantly impact retention. Solution: Use a buffered mobile phase to maintain a stable pH. |
Poor Enantiomeric Resolution
Achieving baseline separation of the enantiomers is critical for accurate e.e. determination.
| Possible Cause | Troubleshooting Steps & Explanation |
| Suboptimal Mobile Phase | The composition of the mobile phase is crucial for chiral recognition. Solution: Systematically vary the ratio of the mobile phase components (e.g., alcohol modifier in normal phase). Small changes can have a large impact on resolution. |
| Inappropriate Column Choice | The selected chiral stationary phase may not be suitable for your analyte. Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide vs. macrocyclic glycopeptide).[2] |
| High Flow Rate | A flow rate that is too high can reduce the time for chiral recognition to occur. Solution: Reduce the flow rate to improve resolution, but be mindful of increasing the analysis time. |
| Elevated Temperature | While sometimes beneficial, higher temperatures can also reduce chiral selectivity. Solution: Experiment with different column temperatures to find the optimal balance between efficiency and selectivity. |
Inaccurate Enantiomeric Excess (e.e.) Calculation
Even with good separation, several factors can lead to an incorrect e.e. value.
| Possible Cause | Troubleshooting Steps & Explanation |
| Non-linear Detector Response | If the detector response is not linear across the concentration range of both enantiomers, the area percentages will not accurately reflect the molar ratio. Solution: Perform a linearity study for both enantiomers to ensure a linear response. If not, a calibration curve for each enantiomer may be necessary. |
| Co-eluting Impurities | An impurity peak hiding under one of the enantiomer peaks will inflate its area and lead to an incorrect e.e. Solution: Use a peak purity analysis tool (e.g., with a PDA detector) or MS detection to check for co-eluting species. |
| Integration Errors | Incorrect integration of the peaks, especially if they are not fully resolved, will lead to inaccurate results. Solution: Carefully review the peak integration parameters and manually adjust if necessary. Ensure consistent integration for all samples. |
Experimental Protocols & Workflows
General Workflow for Chiral Method Development
Developing a robust chiral separation method is often an iterative process. The following workflow provides a systematic approach.
Caption: A systematic workflow for chiral method development.
Troubleshooting Workflow for HPLC Issues
When encountering a problem, a logical troubleshooting sequence can save significant time and resources.
Caption: A decision tree for troubleshooting common HPLC problems.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Bell, D. S., & Wallworth, D. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today.
- Chiral Method Development. Neopharm Labs.
- Chiral HPLC Method Development. I.B.S.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Application Notes: Chiral. LCGC International.
- Wang, S., et al. (2020). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis.
- Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley Online Library.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Berthod, A., et al. (2000). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality.
- Van den Ouweland, J. M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry.
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
- Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate.
- Post-Chromatographic Derivatization Coupled with Mass Spectrometry as a Method of Profiling and Identification of Antioxidants; Ligustrum vulgare Phytocomplex as an Example. MDPI.
- A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
- Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. ResearchGate.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica.
- A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. National Institutes of Health.
- Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science.
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Semantic Scholar.
- A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Semantic Scholar.
- In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. National Institutes of Health.
- Racemization mechanism of serine dipeptide active ester derivatives. ResearchGate.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Purity: HPLC Methods for (S)-5-Hydroxypiperidin-2-one
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For researchers and professionals engaged in the synthesis and quality control of chiral intermediates like (S)-5-Hydroxypiperidin-2-one, a key building block in various pharmaceutical agents, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of quality assurance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in scientific principles and supported by experimental insights to ensure robust and reliable analysis.
The Imperative of Enantiomeric Purity in Drug Development
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the control of stereoisomeric impurities. Adherence to these guidelines is essential for ensuring the safety and efficacy of the final drug product. Therefore, the development of validated analytical methods to confirm the enantiomeric purity of key chiral intermediates like this compound is a cornerstone of the drug development process.
Principles of Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the introduction of a chiral selector. In chiral HPLC, this is most commonly achieved through the use of a chiral stationary phase (CSP). The fundamental principle relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation.
The primary interactions governing chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation. For a polar molecule like 5-Hydroxypiperidin-2-one, which contains a hydroxyl group, an amide, and a chiral center, polysaccharide-based and protein-based CSPs are often excellent starting points for method development.
Comparative Analysis of Chiral HPLC Methods
The selection of an appropriate chiral stationary phase is the most critical decision in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are renowned for their broad applicability and have demonstrated success in resolving a wide array of chiral compounds, including those with cyclic amide structures.
Below is a comparative summary of potential chiral HPLC methods for the analysis of this compound, based on established success with structurally similar compounds.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Key Advantages | Considerations |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Normal Phase: n-Hexane/Isopropanol (IPA) or Ethanol (EtOH) with a basic additive (e.g., 0.1% Diethylamine - DEA) | UV at 210-230 nm | Broad selectivity, high success rate for a wide range of compounds. | Coated phase, so care must be taken with solvent compatibility. |
| Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Normal Phase: n-Hexane/IPA or EtOH with 0.1% DEAPolar Organic: Acetonitrile/Methanol | UV at 210-230 nm | Robust and versatile, often provides alternative selectivity to amylose-based phases. | Performance can be sensitive to the type and concentration of the alcohol modifier. |
| CHIRAL AGP (α1-acid glycoprotein) | Reversed-Phase: Aqueous buffer (e.g., phosphate buffer) with an organic modifier (e.g., Acetonitrile or IPA) | UV at 210-230 nm | Effective for polar and ionizable compounds, operates in aqueous mobile phases. | Sensitive to pH, buffer concentration, and organic modifier content. |
In-Depth Experimental Protocol: A Starting Point for Method Development
The following protocol provides a detailed, step-by-step methodology for the chiral HPLC analysis of this compound using a polysaccharide-based CSP. This serves as a robust starting point for method development and validation in your laboratory.
Objective: To determine the enantiomeric excess of this compound using a Chiralpak® AD-H column.
Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Analytes: Racemic 5-Hydroxypiperidin-2-one standard and the this compound sample for analysis.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.
-
Combine the solvents in a suitable reservoir, mix thoroughly, and degas using an appropriate method (e.g., sonication or vacuum filtration).
-
Rationale: The hexane/IPA mixture provides the primary eluting strength in this normal-phase separation. Diethylamine is a crucial additive for basic or neutral compounds containing amide groups, as it deactivates acidic sites on the silica surface, leading to improved peak shape and reproducibility.
-
-
Standard and Sample Preparation:
-
Racemic Standard (1 mg/mL): Accurately weigh approximately 10 mg of racemic 5-Hydroxypiperidin-2-one and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Sample Solution (1 mg/mL): Prepare the this compound sample at a similar concentration using the mobile phase as the diluent.
-
Rationale: Dissolving the standards and samples in the mobile phase ensures compatibility with the chromatographic system and minimizes solvent effects that can distort peak shape.
-
-
System Equilibration and Suitability:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Inject the racemic standard solution multiple times (e.g., n=5) to verify system suitability. The resolution between the two enantiomer peaks should be greater than 1.5.
-
-
Analysis:
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S) and (R)-enantiomers based on their retention times, as determined from the injection of the racemic standard and, if available, an enriched standard of the desired enantiomer.
-
Calculate the enantiomeric excess (ee) using the peak areas from the chromatogram:
-
% ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
-
-
Visualization of the Analytical Workflow
Caption: Workflow for the chiral HPLC analysis of this compound.
A Comparative Look at Alternative Technologies: Supercritical Fluid Chromatography (SFC)
While HPLC is the most established technique for chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative, particularly for preparative scale separations.
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC |
| Primary Mobile Phase | Organic solvents (e.g., Hexane, Heptane) | Supercritical Carbon Dioxide (CO2) |
| Organic Solvent Usage | High | Significantly lower (CO2 is modified with a small percentage of alcohol) |
| Analysis Speed | Typically longer run times | 3-5 times faster due to lower viscosity and higher diffusivity of the mobile phase |
| Environmental Impact | Higher, due to solvent consumption and waste | Lower ("Green" chemistry) |
| Cost | Higher solvent purchase and disposal costs | Lower, as CO2 is inexpensive |
| Method Development | Well-established, extensive literature | Growing body of knowledge, can screen columns and modifiers rapidly |
SFC often utilizes the same polysaccharide-based chiral stationary phases as HPLC, allowing for a relatively straightforward transfer of separation principles. The use of supercritical CO2 as the main mobile phase component provides unique selectivity and often leads to faster and more efficient separations.
Trustworthiness and Method Validation
A self-validating analytical method is one that consistently demonstrates its suitability for the intended purpose. For a chiral purity assay, validation should be performed in accordance with ICH Q2(R1) guidelines and should assess the following parameters:
-
Specificity: The ability to assess the desired enantiomer in the presence of its counterpart and other potential impurities. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomeric peaks.
-
Linearity and Range: The method should provide results that are directly proportional to the concentration of the minor enantiomer over a specified range (e.g., from the reporting threshold to 120% of the specification limit).
-
Accuracy and Precision: The accuracy reflects the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. Both should be assessed at multiple concentration levels.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy. The LOQ should be at or below the reporting threshold for the enantiomeric impurity.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during routine use.
By rigorously validating the chosen chiral HPLC method, researchers can have high confidence in the accuracy and reliability of their enantiomeric excess determinations.
Conclusion
The determination of the enantiomeric excess of this compound is a critical quality control step in the synthesis of many pharmaceutical compounds. Chiral HPLC, particularly with polysaccharide-based chiral stationary phases like Chiralpak® AD-H and Lux® Cellulose-1, offers a robust and reliable approach to achieving this separation. By understanding the principles of chiral recognition, carefully developing and validating the analytical method, and considering alternative technologies like SFC, researchers can ensure the stereochemical integrity of their chiral intermediates, thereby contributing to the development of safer and more effective medicines.
References
- International Council for Harmonisation. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
- Phenomenex. Lux Cellulose-1.
- Phenomenex. Lux Cellulose-1 Chiral LC Columns.
- International Council for Harmonisation. ICH Q14 Analytical Procedure Development.
- Phenomenex. Lux Cellulose-1 Brochure.
- ChemistrySelect. How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? 2020.
- BenchChem.
- PubMed.
- Daicel Chiral Technologies. CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm.
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs. 1992.
- National Institutes of Health.
- Chiral Technologies. Instruction manual for chiralpak® ad-h.
- Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325.
- IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. 2023.
- National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). 2021.
- Phenomenex.
- ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. 2023.
- Journal of Chromatography A.
- Daicel Chiral Technologies. CHIRALPAK AD-H Instruction Manual.
- Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. 2022.
- American Laboratory.
- Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. 2012.
- National Institutes of Health.
- Chiral Drug Separ
- National Institutes of Health.
A Senior Application Scientist's Guide to (S)-5-Hydroxypiperidin-2-one Purity Validation by Quantitative NMR (qNMR)
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-5-Hydroxypiperidin-2-one, a key chiral building block in the synthesis of various pharmaceuticals, demands rigorous purity assessment.[1][2][3] This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other analytical techniques, demonstrating its superiority for the definitive purity determination of this compound.
The Imperative for Accurate Purity Determination
The presence of impurities, even at trace levels, can significantly impact the pharmacological and toxicological profile of a drug substance.[4] Impurities can arise from starting materials, intermediates, reagents, or degradation products.[4] Therefore, a robust and accurate analytical method for purity determination is not merely a quality control check but a critical component of the entire drug development lifecycle.[5][6]
Quantitative NMR: A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and versatile primary ratio method for determining the purity of organic compounds.[7][8][9] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which often require reference standards for each impurity, qNMR provides a direct measurement of the analyte's purity against a certified internal standard.[10][11][12] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[10][11] This allows for the absolute quantification of a compound without the need for a structurally identical reference material.[7][11]
Why qNMR is the Gold Standard for this compound
For a molecule like this compound, which contains multiple non-equivalent protons, ¹H qNMR is exceptionally well-suited. The distinct signals in its proton NMR spectrum allow for the selection of well-resolved peaks for quantification, minimizing the risk of overlap with impurity signals.
Comparative Analysis: qNMR vs. Chromatographic Methods
While HPLC and GC are workhorse techniques in pharmaceutical analysis, they have inherent limitations that qNMR overcomes.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct measurement based on the molar ratio of analyte to a certified internal standard.[7][8] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis. | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase. |
| Reference Standards | Requires a single, certified internal standard of known purity.[11] The standard does not need to be structurally related to the analyte.[7] | Typically requires a reference standard for the main component and for each identified impurity to determine response factors accurately.[13] | Similar to HPLC, requires reference standards for accurate quantification of the analyte and impurities. |
| Quantification | Absolute quantification is readily achievable.[8][11] | Primarily a relative quantification technique unless a certified reference standard of the analyte is available. | Primarily a relative quantification technique. |
| Universality of Detection | Nearly universal detection for all protons in the molecule. | Detector response (e.g., UV absorbance) is chromophore-dependent and can vary significantly between the analyte and its impurities. | Limited to volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Sample Throughput | Can be lower than chromatographic methods due to longer experiment times required for high precision. | High throughput is possible with modern autosamplers and fast gradient methods. | Generally has a moderate to high throughput. |
| Destructive/Non-destructive | Non-destructive, allowing for sample recovery if needed.[11] | Can be considered destructive as the sample is eluted from the column. | Destructive, as the sample is vaporized and passed through the column. |
Experimental Protocol: qNMR Purity Determination of this compound
This protocol outlines a self-validating system for the accurate purity determination of this compound using ¹H qNMR with an internal standard.
Selection of Internal Standard and Solvent
The choice of internal standard is critical for a successful qNMR experiment. The ideal standard should:
-
Be of high, certified purity.[10]
-
Be chemically stable and non-reactive with the analyte and solvent.[10][14]
-
Possess signals that are well-resolved from the analyte and any potential impurity signals.[13][14]
-
Be soluble in the chosen deuterated solvent.[14]
For this compound, Maleic Anhydride is an excellent internal standard when using Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent. Its two equivalent protons give a sharp singlet in a region of the spectrum that is typically free of other signals.
Sample Preparation
Accurate weighing is paramount for accurate qNMR results.[13][15]
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance with a readability of at least 0.01 mg.[15]
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Anhydride) into the same vial. The goal is to achieve a near 1:1 molar ratio of analyte to standard to optimize integration accuracy.[10][13]
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
To ensure quantitative accuracy, specific acquisition parameters must be carefully controlled.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[10]
-
Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[10][15]
-
Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio.[10]
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification.[13] The relaxation delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated.[10] An inversion-recovery experiment should be performed to determine the T₁ values accurately.[13]
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration precision of better than 1%.[10][16]
-
Acquisition Time (aq): Should be long enough to allow the Free Induction Decay (FID) to decay to zero, preventing truncation artifacts.[10]
-
Spinning: Sample spinning should be turned off to avoid spinning sidebands that can interfere with integration.[13]
Data Processing and Purity Calculation
Manual and careful processing of the acquired FID is crucial for accurate results.[10]
-
Apply an appropriate window function (e.g., a small line broadening of 0.3 Hz) to improve the S/N without significantly distorting the lineshape.[16]
-
Perform Fourier transformation.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the selected, well-resolved signals for both the this compound and the internal standard.
-
Calculate the purity using the following equation[8][10]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the internal standard
-
analyte : this compound
-
std : Internal Standard
-
Workflow for qNMR Purity Validation
Sources
- 1. lookchem.com [lookchem.com]
- 2. 5-Hydroxypiperidin-2-one [synhet.com]
- 3. (S)-5-HYDROXY-PIPERIDIN-2-ONE | 24211-54-9 [chemicalbook.com]
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A Comparative Guide to the Synthetic Routes of (S)-5-Hydroxypiperidin-2-one for Pharmaceutical Research
(S)-5-Hydroxypiperidin-2-one is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry plays a crucial role in the biological activity of the final drug substance. This guide provides a comprehensive comparison of three distinct synthetic strategies to obtain this important molecule, starting from L-glutamic acid, D-mannitol, and a chemoenzymatic approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable route based on factors such as efficiency, scalability, stereocontrol, and economic viability.
Introduction to the Synthetic Challenges
The primary challenge in the synthesis of this compound lies in the stereoselective construction of the chiral center at the C5 position. The ideal synthetic route should be high-yielding, utilize readily available and cost-effective starting materials, and ensure a high degree of enantiomeric purity in the final product. This guide will delve into the intricacies of each synthetic pathway, offering insights into the experimental choices and the underlying chemical principles.
Route 1: Chiral Pool Synthesis from L-Glutamic Acid
L-glutamic acid, a naturally occurring amino acid, represents an attractive and inexpensive chiral starting material for the synthesis of this compound. The inherent chirality of L-glutamic acid is leveraged to establish the desired stereochemistry in the target molecule.
Mechanistic Pathway and Rationale
The synthesis commences with the protection of the amino and carboxylic acid functional groups of L-glutamic acid to prevent unwanted side reactions. This is typically achieved by N-protection (e.g., with a Boc group) and esterification of both carboxylic acids. The subsequent key step involves the selective reduction of the γ-ester group to a primary alcohol. This diol intermediate is then activated, commonly through tosylation, to facilitate the final intramolecular cyclization to form the desired piperidinone ring. The stereochemistry at C5 is retained from the starting L-glutamic acid.
Caption: Synthetic pathway from L-Glutamic Acid.
Experimental Protocol: Synthesis from N-Boc-L-glutamic acid dimethyl ester
-
Reduction to Diol: To a stirred solution of (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (1 equivalent) in a suitable solvent such as methanol, sodium borohydride (2.5 equivalents) is added portion-wise at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a 10% aqueous citric acid solution.
-
Cyclization: The resulting diol is then subjected to cyclization conditions. While various methods exist, a common approach involves the activation of the primary hydroxyl group followed by base-mediated ring closure to yield this compound.
Route 2: Carbohydrate-Based Synthesis from D-Mannitol
Carbohydrates offer a rich source of chirality and are often employed as starting materials in complex organic synthesis. D-mannitol, a readily available sugar alcohol, can be converted to this compound through a series of stereocontrolled transformations.
Mechanistic Pathway and Rationale
The synthesis begins with the conversion of D-mannitol to 2,5-anhydro-D-mannitol, a key intermediate with the desired stereochemical information. This is typically achieved through deamination and reduction of D-glucosamine, which can be derived from D-mannitol. The 2,5-anhydro-D-mannitol then undergoes a series of functional group manipulations, including oxidation and amination, to construct the piperidinone ring system.
Caption: Synthetic pathway from D-Mannitol.
Experimental Protocol: From 2,5-Anhydro-D-mannitol
A detailed, high-yielding protocol for the direct conversion of 2,5-anhydro-D-mannitol to this compound is less commonly reported in the literature, often being part of a longer synthetic sequence for a more complex target. The general strategy would involve selective oxidation of one of the primary alcohols to a carboxylic acid and the other to an aldehyde, followed by reductive amination and lactamization.
Route 3: Chemoenzymatic Synthesis
The chemoenzymatic approach combines the selectivity of biocatalysts with the efficiency of chemical synthesis, offering a powerful strategy for the production of enantiomerically pure compounds. In this route, a prochiral substrate is stereoselectively reduced using a ketoreductase (KRED) enzyme.
Mechanistic Pathway and Rationale
The synthesis starts with a readily available prochiral precursor, N-Boc-piperidin-3-one. A selected ketoreductase, often co-expressed with a cofactor regeneration system (e.g., glucose dehydrogenase), catalyzes the asymmetric reduction of the ketone to the corresponding (S)-alcohol with high enantioselectivity. The Boc protecting group can then be removed if the unprotected compound is desired.
Caption: Chemoenzymatic synthetic pathway.
Experimental Protocol: Biocatalytic Reduction of N-Boc-piperidin-3-one
-
Reaction Setup: In a buffered solution (e.g., phosphate buffer, pH 7.0), N-Boc-piperidin-3-one (substrate), a ketoreductase (e.g., from Candida glabrata), a cofactor (NADH or NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are combined.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Workup and Purification: After completion of the reaction (monitored by HPLC or GC), the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product can be purified by column chromatography to yield (S)-N-Boc-3-hydroxypiperidine. This method has been shown to achieve high conversion (>99%) and excellent optical purity (>99% ee)[1][2].
Comparative Analysis
| Feature | Route 1: L-Glutamic Acid | Route 2: D-Mannitol | Route 3: Chemoenzymatic |
| Starting Material Cost | Low | Low to Moderate | Moderate |
| Number of Steps | Multiple | Multiple | Few |
| Overall Yield | Moderate | Variable | High |
| Stereocontrol | Good (from chiral pool) | Good (from chiral pool) | Excellent (enzyme-controlled) |
| Scalability | Good | Moderate | Excellent |
| Environmental Impact | Moderate (use of reagents and solvents) | Moderate (use of reagents and solvents) | Low (mild, aqueous conditions) |
Conclusion and Recommendations
The choice of synthetic route for this compound depends heavily on the specific requirements of the research or development project.
-
The L-glutamic acid route is a classical and cost-effective approach, well-suited for academic research and smaller-scale synthesis where the multi-step nature is not a significant drawback.
-
The D-mannitol route offers an alternative chiral pool approach, though the synthetic sequence can be lengthy and may require more specialized carbohydrate chemistry expertise.
-
The chemoenzymatic route stands out as the most efficient and environmentally friendly option, providing high yields and exceptional enantioselectivity in fewer steps. This makes it particularly attractive for industrial applications and large-scale production where process efficiency and purity are paramount.
For drug development professionals, the chemoenzymatic route represents the state-of-the-art in chiral synthesis, offering a robust and scalable platform for the production of this compound and its derivatives.
References
- Bera, D. C., Foster, A. B., & Stacey, M. (1956). 2,5-Anhydro-D-mannitol. Journal of the Chemical Society (Resumed), 4531-4534.
- Gao, X., Pei, Q., Zhu, N., Mou, Y., Liang, J., Zhang, X., & Feng, S. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910.
- Thakur, A. S., Kaur, H., & Chadha, P. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(6), 350-355.
- Yang, C. G., Reich, N. W., Shi, Z., & He, C. (2005). Intramolecular C-H amination of substituted ureas. Organic Letters, 7(21), 4553-4556.
Sources
The Strategic Advantage of (S)-5-Hydroxypiperidin-2-one in Complex Molecule Synthesis: A Comparative Guide for Drug Development Professionals
In the landscape of chiral building blocks for drug discovery and development, the selection of a starting scaffold can profoundly influence the efficiency, stereochemical outcome, and novelty of a synthetic route. While L-pyroglutamic acid, a derivative of glutamic acid, has long been a cost-effective and versatile chiral precursor, the increasing demand for molecules with greater three-dimensional complexity and conformational rigidity has brought (S)-5-Hydroxypiperidin-2-one to the forefront as a strategic alternative.[1][2] This guide provides an in-depth technical comparison, supported by experimental data, to elucidate the distinct advantages of employing the six-membered this compound scaffold over the five-membered pyroglutamic acid ring in the synthesis of complex, biologically active molecules.
At a Glance: Key Physicochemical and Structural Differences
| Property | This compound | Pyroglutamic Acid | Key Implications in Synthesis |
| Ring Size | 6-membered | 5-membered | The larger ring of this compound provides a more rigid and defined conformational preference (chair-like), which is advantageous for creating conformationally constrained analogs.[3] The five-membered ring of pyroglutamic acid is more flexible. |
| Conformational Flexibility | Prefers a rigid chair conformation | More flexible envelope and twist conformations | The rigidity of the piperidinone ring allows for more predictable stereochemical outcomes in subsequent reactions and is ideal for designing molecules that mimic specific peptide turns or bind to well-defined protein pockets.[3] The flexibility of the pyrrolidinone ring can be a limitation when precise conformational control is required.[2] |
| Lipophilicity (logP) | Slightly more lipophilic | Slightly less lipophilic | The choice between the two can be used to fine-tune the lipophilicity of the final compound, impacting its solubility, permeability, and pharmacokinetic profile.[3] |
| pKa of Conjugate Acid | ~11.22 (for piperidine) | ~11.27 (for pyrrolidine) | The basicity of the nitrogen in the deprotected forms is very similar, making them largely interchangeable when basicity is the primary concern.[3] |
The Conformational Advantage: A Cornerstone of Modern Drug Design
The fundamental difference between this compound and pyroglutamic acid lies in the conformational behavior of their respective ring systems. The six-membered piperidinone ring predominantly adopts a stable chair conformation, which provides a rigid and predictable scaffold. This inherent rigidity is a significant asset in modern drug design, where the precise spatial arrangement of functional groups is critical for high-affinity binding to biological targets.[3]
In contrast, the five-membered pyrrolidinone ring of pyroglutamic acid exhibits greater conformational flexibility, with multiple low-energy envelope and twist conformations being accessible.[3] While this flexibility can be beneficial in some contexts, it often presents a challenge when the goal is to synthesize conformationally constrained analogs that mimic a specific bioactive conformation, such as a β-turn in a peptide.[2]
Diagram 1: Conformational Preferences
Caption: Conformational differences between the two scaffolds.
Superiority in the Synthesis of Complex 3D Scaffolds: Spirocyclic and Bicyclic Systems
The rigid framework of this compound makes it an exceptional starting material for the synthesis of complex, three-dimensional scaffolds such as spirocyclic and bicyclic lactams. These structures are of increasing interest in drug discovery as they can explore novel chemical space and provide access to unique pharmacophore arrangements.
The defined chair conformation of the piperidinone ring allows for highly diastereoselective functionalization, a critical requirement for the construction of these intricate architectures. For instance, the diastereoselective alkylation of the enolate derived from N-protected this compound can be controlled to introduce substituents in a predictable axial or equatorial orientation, setting the stage for subsequent cyclization reactions.
While pyroglutamic acid has also been utilized in the synthesis of spirocyclic systems, the inherent flexibility of the five-membered ring can lead to challenges in achieving high diastereoselectivity and may require more elaborate synthetic strategies to control the stereochemical outcome.[4]
Diagram 2: Synthetic Pathways to Complex Scaffolds
Caption: Divergent synthetic utility for complex scaffolds.
Experimental Evidence: A Case Study in Diastereoselective Alkylation
To illustrate the practical advantages of this compound, let us consider a key synthetic transformation: the diastereoselective alkylation of the corresponding lactam enolate. This reaction is fundamental for introducing side chains that will ultimately define the biological activity of the target molecule.
Protocol 1: Diastereoselective Alkylation of N-Boc-(S)-5-hydroxypiperidin-2-one
Objective: To introduce an alkyl group at the C3 position with high diastereoselectivity.
Methodology:
-
To a solution of N-Boc-(S)-5-hydroxypiperidin-2-one (1.0 eq) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 eq).
-
The resulting enolate solution is stirred at -78 °C for 1 hour.
-
The desired alkyl halide (1.2 eq) is added, and the reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the C3-alkylated product.
Expected Outcome: Due to the steric hindrance imposed by the rigid chair conformation, the incoming electrophile will preferentially approach from the less hindered face, leading to a high diastereomeric ratio (typically >95:5).
Protocol 2: Alkylation of N-Boc-pyroglutamic acid methyl ester
Objective: To introduce an alkyl group at the C4 position.
Methodology:
-
To a solution of N-Boc-pyroglutamic acid methyl ester (1.0 eq) in anhydrous THF at -78 °C is added a solution of LDA (1.1 eq).
-
The enolate solution is stirred at -78 °C for 1 hour.
-
The alkyl halide (1.2 eq) is added, and the reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Expected Outcome: The flexibility of the five-membered ring can result in the formation of a mixture of diastereomers, often with lower selectivity compared to the piperidinone system. Achieving high diastereoselectivity may require the use of chiral auxiliaries or more complex reaction conditions.[5]
Comparative Data Summary
| Feature | Synthesis with this compound | Synthesis with Pyroglutamic Acid |
| Diastereoselectivity in Alkylation | Typically >95:5 | Often lower and more variable, may require optimization |
| Predictability of Stereochemical Outcome | High, due to the rigid chair conformation | Moderate, due to ring flexibility |
| Access to Conformationally Constrained Scaffolds | Direct and efficient | Can be more challenging and require longer synthetic routes |
| Yields in Complex Syntheses | Generally high due to predictable reactivity | May be lower due to the formation of diastereomeric mixtures |
Conclusion: A Strategic Choice for Innovative Drug Discovery
While pyroglutamic acid remains a valuable and cost-effective chiral building block for many applications, this compound offers clear and compelling advantages for the synthesis of complex, conformationally constrained molecules. Its inherent rigidity, predictable stereochemical control, and suitability for the construction of novel 3D scaffolds make it a superior choice for researchers and drug development professionals seeking to push the boundaries of chemical space and design next-generation therapeutics with enhanced potency and selectivity. The initial investment in this more advanced scaffold can lead to significant downstream benefits in terms of synthetic efficiency and the quality of the final drug candidates.
References
- Bailey, J.H., et al. (2000). Pyrrolidinones derived from (S)-pyroglutamic acid, Part 1. Conformationally constrained glutamate. Journal of the Chemical Society, Perkin Transactions 1, 2783-2792.
- Kumar, E. A., et al. (2013). The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. PLoS ONE, 8(4), e61427.
- Kavčič, M., et al. (2022). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 27(21), 7268.
- Panday, S.K., Prasad, J., & Dikshit, D.K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632.
- Moloney, M.G., et al. (2000). Pyrrolidinones derived from (S)-pyroglutamic acid. Part 2. Conformationally constrained kainoid analogues. Journal of the Chemical Society, Perkin Transactions 1, 2793-2804.
- Heinis, C., & Winter, G. (2015). Bicyclic peptides as next-generation therapeutics. Trends in Biotechnology, 33(11), 633-640.
- Moloney, M.G., et al. (2011). Spirocyclic systems derived from pyroglutamic acid. Organic & Biomolecular Chemistry, 9(20), 7042-7056.
- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem Technical Guides.
- Dyer, J., et al. (2000). Pyrrolidinones derived from (S)-pyroglutamic acid. Part 2. Conformationally constrained kainoid analogues. Journal of the Chemical Society, Perkin Transactions 1, (17), 2793-2804.
- Organic Syntheses. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-. Organic Syntheses, 98, 194-226.
- Adamo, M.F.A., et al. (2017). Synthesis of bicyclic tripeptides inspired by the ABC-ring system of vancomycin through ruthenium-based cyclization chemistries. Tetrahedron Letters, 58(48), 4567-4570.
- Griggs, S.D., et al. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(30), 5441-5454.
- Adamo, M.F.A., et al. (2017). Synthesis of bicyclic tripeptides inspired by the ABC-ring system of vancomycin through ruthenium-based cyclization chemistries. Tetrahedron Letters, 58(48), 4567-4570.
- Ranjbari, J., et al. (2019). Bicyclic peptides: types, synthesis and applications. Drug Discovery Today, 24(8), 1595-1603.
- Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176.
- Smith, M.W., et al. (2024). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Organic & Biomolecular Chemistry, 22(1), 102-110.
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- 5. Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comparative-Study-of-(S)-5-Hydroxypiperidin-2-one-and-its-(R)-enantiomer-in-Biological-Systems
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Drug Action
Part 1: Physicochemical Characterization and Chiral Separation
A prerequisite for any comparative biological study is the procurement and characterization of enantiomerically pure compounds.
1.1. Synthesis and Purification
The synthesis of enantiomerically pure (S)- and (R)-5-Hydroxypiperidin-2-one can be achieved through various stereoselective synthetic methods.[3][6] Following synthesis, purification to a high degree of chemical and enantiomeric purity is essential. Standard techniques such as flash chromatography and recrystallization are employed for chemical purification.
1.2. Chiral Separation and Analysis
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.[7][8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving a wide range of chiral compounds, including piperidine derivatives.[9]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral column (e.g., Chiralpak® IA or Chiralcel® OD-H).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio to optimize resolution and retention time.
-
Reversed Phase: If normal phase is unsuccessful, screen with a mobile phase of acetonitrile and water or methanol and water, with or without additives like trifluoroacetic acid or diethylamine.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Method Validation: Once separation is achieved, validate the method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).
Part 2: Comparative Pharmacodynamics
Pharmacodynamics describes the effects of a drug on the body. A comparative study of the (S) and (R) enantiomers will focus on their interactions with biological targets and their resulting functional effects.
2.1. Target Identification and Binding Affinity
The initial step is to identify the potential biological targets of the enantiomers. This can be approached through computational methods (e.g., molecular docking against a library of known receptors and enzymes) or by screening against a panel of common drug targets. Once a target is identified, receptor binding assays are performed to determine the binding affinity (Ki) of each enantiomer.
Experimental Protocol: Radioligand Binding Assay
-
Preparation: Prepare cell membranes or purified protein containing the target receptor.
-
Incubation: Incubate the membranes/protein with a known radioligand for the target and varying concentrations of the test compound (either (S)- or (R)-5-Hydroxypiperidin-2-one).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
2.2. Functional Activity
Functional assays are crucial to determine whether the enantiomers act as agonists, antagonists, or inhibitors at their target.[10] The choice of assay depends on the nature of the target.
Experimental Protocol: Cell-Based Functional Assay (Example: GPCR-mediated cAMP modulation)
-
Cell Culture: Use a cell line that endogenously expresses the target G-protein coupled receptor (GPCR) or a recombinant cell line overexpressing the receptor.
-
Treatment: Treat the cells with varying concentrations of each enantiomer. For antagonist activity, co-incubate with a known agonist.
-
cAMP Measurement: After a specified incubation time, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values for each enantiomer.
Part 3: Comparative Pharmacokinetics (ADME)
Pharmacokinetics describes how the body processes a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[11] Stereoselective differences in these processes can significantly impact the therapeutic efficacy and safety of a chiral drug.[1]
3.1. In Vitro Metabolic Stability
The metabolic stability of each enantiomer can be assessed in vitro using liver microsomes or hepatocytes. This assay provides an early indication of how quickly the compounds are metabolized.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate each enantiomer at a fixed concentration with liver microsomes (from human or relevant animal species) and NADPH (as a cofactor) at 37°C.
-
Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
3.2. In Vivo Pharmacokinetic Study
Animal models are essential for understanding the in vivo pharmacokinetic behavior of the enantiomers.[12][13] Rodents, such as rats or mice, are commonly used in early-stage studies.[14]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Dosing: Administer a single dose of each enantiomer to separate groups of rats via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of each enantiomer in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters for each enantiomer, including:
-
Area under the concentration-time curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (%F)
-
Part 4: Comparative Toxicology
A comparative toxicological assessment is critical to determine if one enantiomer is associated with a higher risk of adverse effects.
4.1. In Vitro Cytotoxicity
An initial assessment of toxicity can be performed in vitro using a relevant cell line.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of each enantiomer.
-
Incubation: Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the CC50 (the concentration that causes 50% cell death) for each enantiomer.
Data Presentation and Visualization
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Pharmacodynamic Parameters
| Parameter | (S)-5-Hydroxypiperidin-2-one | (R)-5-Hydroxypiperidin-2-one |
| Target Binding Affinity (Ki, nM) | ||
| Functional Potency (EC50/IC50, nM) |
Table 2: Comparative In Vitro Metabolic Stability
| Parameter | This compound | (R)-5-Hydroxypiperidin-2-one |
| In Vitro Half-life (t½, min) | ||
| Intrinsic Clearance (CLint, µL/min/mg) |
Table 3: Comparative In Vivo Pharmacokinetic Parameters in Rats
| Parameter | This compound (IV) | (R)-5-Hydroxypiperidin-2-one (IV) | This compound (PO) | (R)-5-Hydroxypiperidin-2-one (PO) |
| AUC (ng*h/mL) | ||||
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| t½ (h) | ||||
| CL (mL/h/kg) | ||||
| Vd (L/kg) | ||||
| %F |
Table 4: Comparative In Vitro Cytotoxicity
| Parameter | This compound | (R)-5-Hydroxypiperidin-2-one |
| CC50 (µM) |
Visualizations
Caption: Experimental workflow for the comparative biological evaluation of enantiomers.
Caption: Conceptual diagram of stereoselective receptor binding and resulting biological response.
Conclusion
The comprehensive comparative study outlined in this guide will provide invaluable insights into the stereoselective pharmacology, pharmacokinetics, and toxicology of (S)- and (R)-5-Hydroxypiperidin-2-one. The data generated will be crucial for making informed decisions in drug development, potentially leading to the selection of a single, more potent, and safer enantiomer for further investigation. This rigorous, data-driven approach is fundamental to the principles of modern drug design and development.
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A Comparative Guide to Absolute Configuration Determination of (S)-5-Hydroxypiperidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. For derivatives of (S)-5-Hydroxypiperidin-2-one, a scaffold present in numerous biologically active compounds, unambiguous stereochemical assignment is critical for understanding structure-activity relationships (SAR) and ensuring enantiomeric purity. This guide provides a detailed comparison of the primary analytical techniques used for this purpose: X-ray Crystallography, NMR Spectroscopy via Mosher's Ester Analysis, and Chiroptical Spectroscopy (Electronic and Vibrational Circular Dichroism).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. By analyzing the diffraction pattern, the precise spatial arrangement of atoms can be elucidated.
The determination of absolute configuration through X-ray crystallography hinges on the phenomenon of anomalous dispersion.[2][3] When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a phase shift occurs. This effect, particularly for atoms heavier than oxygen, allows for the differentiation between a chiral molecule and its mirror image.[2][3] The Flack parameter, a value refined during the analysis, serves as a crucial indicator of the correct absolute structure.[1][4] A Flack parameter approaching 0 confirms the assigned configuration, while a value near 1 suggests the inverted structure is correct.[1]
Advantages:
-
Unambiguous Results: Provides a direct and unequivocal determination of the absolute configuration.[2]
-
Detailed Structural Information: Yields a complete 3D model of the molecule, including bond lengths, angles, and crystal packing.
Limitations:
-
Crystal Growth: The primary bottleneck is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain, especially for small molecules.[5]
-
"Light" Atoms: For molecules composed solely of light atoms (C, H, N, O), such as 5-hydroxypiperidin-2-one, the anomalous dispersion effect can be weak, potentially leading to less certainty in the assignment.[3]
Experimental Workflow: X-ray Crystallography
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (S)-5-Hydroxypiperidin-2-one Characterization
Abstract
(S)-5-Hydroxypiperidin-2-one is a chiral piperidine derivative, a structural motif prevalent in numerous pharmaceuticals.[1] The stereochemical integrity and purity of this intermediate are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its characterization are paramount. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound. We delve into the principles and experimental protocols for Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. More importantly, this guide establishes a framework for the cross-validation of these methods, ensuring data concordance and analytical confidence, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines.[2][3]
Introduction: The Imperative for Orthogonal and Validated Methods
In pharmaceutical development, the adage "trust, but verify" is a guiding principle. When characterizing a critical chiral intermediate like this compound, relying on a single analytical method, no matter how powerful, introduces an element of risk. Each analytical technique possesses inherent strengths and limitations; what one method excels at, another may overlook. For instance, a chromatographic method may provide excellent purity data, but it will not definitively confirm the molecular structure in the way NMR spectroscopy can.
This is where the concept of orthogonal methods —techniques that measure the same analyte property through different physicochemical principles—becomes essential. The cross-validation of these methods provides a self-validating system, building a comprehensive and trustworthy analytical package. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide will compare and contrast key methods for characterizing this compound and detail a workflow for their systematic cross-validation.
Comparative Analysis of Core Analytical Methodologies
A multi-faceted approach is necessary for the full characterization of this compound, covering identity, purity, and chiral integrity. We will focus on three primary, yet distinct, analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the cornerstone for quantifying the enantiomeric excess (e.e.) of chiral compounds.[4] Its direct approach, utilizing a chiral stationary phase (CSP), allows for the physical separation of enantiomers, providing highly accurate and precise quantitative results.[5]
Causality of Experimental Choices: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for a wide range of compounds and are a logical starting point for method development.[4][6][7] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical as it modulates the interactions responsible for chiral recognition.[6]
Experimental Protocol: Chiral HPLC for this compound
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Ethanol (70:30, v/v). For basic compounds, 0.1% diethylamine may be added; for acidic compounds, 0.1% trifluoroacetic acid can be used to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Validation Parameters (per ICH Q2(R1)):
-
Specificity: Demonstrate resolution from the (R)-enantiomer and any known impurities.
-
Linearity: Analyze a series of dilutions (e.g., 0.1 - 2.0 mg/mL) and plot peak area versus concentration.
-
Accuracy & Precision: Perform replicate injections of known concentrations.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Profiling
GC-MS combines the high separation efficiency of gas chromatography with the specific detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile impurities.[8] For a polar molecule like this compound, derivatization is often necessary to increase its volatility.
Causality of Experimental Choices: The hydroxyl and amine groups in the molecule make it non-volatile and prone to strong interactions with the GC column. Derivatization, for example, with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups. This increases volatility and improves chromatographic peak shape, allowing for reliable separation and analysis. The mass spectrometer then provides structural information based on the fragmentation pattern of the derivatized molecule, offering high specificity.[9]
Experimental Protocol: GC-MS for this compound (after derivatization)
-
Instrumentation: GC system coupled to a Mass Selective Detector.
-
Derivatization:
-
To 1 mg of sample, add 100 µL of pyridine and 100 µL of BSTFA.
-
Heat at 70°C for 30 minutes.
-
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C, Split ratio 20:1.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
MS Ion Source Temp: 230°C.
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.
-
Validation Parameters (per ICH Q2(R1)):
-
Specificity: Confirm that the peak of the derivatized analyte is free from interference from impurities or degradation products.
-
Linearity & Range: Establish over a suitable concentration range.
-
LOQ/LOD: Crucial for trace impurity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation and confirmation.[10] While not typically used for trace quantitation, ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming its identity.
Causality of Experimental Choices: The chemical shift, splitting patterns (multiplicity), and integration of signals in a ¹H NMR spectrum provide definitive information about the connectivity of atoms. For stereochemical analysis, while enantiomers are indistinguishable in a standard NMR experiment, the use of a chiral derivatizing agent (like Mosher's acid) or a chiral solvating agent can create a diastereomeric environment, causing the signals of the two enantiomers to resolve, allowing for their differentiation and quantification.[11][12]
Experimental Protocol: NMR for Structural Confirmation and Purity Assessment
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Confirm expected chemical shifts, multiplicities, and integrations for all protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a DEPT or APT pulse sequence) to confirm the number and type of carbon atoms.
-
-
Chiral Purity (optional, using a Chiral Derivatizing Agent):
-
React the sample with an enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acid chloride).
-
Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture. The signals corresponding to each diastereomer should be resolved, and their ratio can be determined by integration.[12]
-
-
Validation: While full ICH validation is less common for NMR as a structural tool, its specificity is its primary validated characteristic. For quantitative NMR (qNMR), a full validation including linearity, accuracy, and precision would be required.
The Cross-Validation Workflow: A System for Ensuring Concordance
Cross-validation is the formal process of comparing the results from two or more orthogonal methods to ensure they provide consistent and reliable data.[13] This process is critical for establishing confidence in the overall analytical control strategy.
A logical workflow for cross-validation is essential for a systematic comparison.
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A Comparative Guide to Maintaining the Stereochemical Integrity of (S)-5-Hydroxypiperidin-2-one During Synthetic Transformations
(S)-5-Hydroxypiperidin-2-one is a pivotal chiral building block in contemporary drug discovery and development. Its rigid, six-membered lactam scaffold, adorned with a stereodefined hydroxyl group, serves as a versatile synthon for a myriad of complex molecular architectures, including peptidomimetics and conformationally constrained pharmacophores. The biological activity of the final compounds is intrinsically linked to the precise three-dimensional arrangement of their atoms. Consequently, the preservation of the stereochemical integrity at the C5 position of the this compound core during subsequent chemical modifications is of paramount importance.
This guide provides an in-depth evaluation of the stereochemical stability of this compound under various common synthetic transformations. We will explore the mechanistic underpinnings of stereochemical erosion, compare different reaction protocols, and offer evidence-based recommendations to aid researchers in maintaining the enantiopurity of this valuable chiral intermediate.
The Mechanistic Basis of Stereochemical Erosion: Epimerization
The primary threat to the stereochemical integrity of chiral piperidin-2-ones, and lactams in general, is epimerization—the inversion of a single stereocenter in a molecule with multiple stereocenters.[1] In the context of this compound, the most susceptible position is the α-carbon to the lactam carbonyl (the C3 position). However, the C5 stereocenter bearing the hydroxyl group can also be at risk under certain conditions, particularly if oxidation to a ketone were to occur, followed by reduction. This guide will focus on the more common epimerization at carbon atoms adjacent to the carbonyl group.
The principal mechanism for this undesired transformation is direct enolization .[2][3] This process is typically initiated by a base, which abstracts the acidic proton at the α-carbon (C3). This abstraction results in the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the original enantiomer and its epimer, a process that ultimately results in racemization.[2][3]
Several factors can influence the rate of epimerization:
-
Base Strength: Stronger bases will more readily abstract the α-proton, increasing the rate of enolization and, consequently, the risk of epimerization.
-
Temperature: Higher reaction temperatures accelerate most reactions, including the side reactions that lead to epimerization.[2][4]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the enolate intermediate and the transition state leading to its formation, thereby affecting the rate of epimerization.[2] Less polar solvents like dichloromethane (DCM) have been shown to suppress epimerization in some cases.[2]
-
Activation of the Carbonyl Group: In the context of amide bond formation, activation of the carboxylic acid can lead to the formation of highly reactive intermediates, such as oxazolones, which are particularly prone to epimerization.[2][5]
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Comparative Analysis of Common Synthetic Transformations
N-Protection and Deprotection
The lactam nitrogen of this compound is often protected to prevent side reactions and to modulate the reactivity of the molecule. The choice of protecting group and the conditions for its installation and removal are critical for preserving stereochemical integrity.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Risk of Epimerization |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, mild base (e.g., DMAP, Et₃N), CH₂Cl₂ | Strong acid (e.g., TFA, HCl in dioxane) | Low during introduction. Deprotection is generally safe, but prolonged exposure to strong acid at elevated temperatures should be avoided. |
| Cbz (Carboxybenzyl) | Cbz-Cl, base (e.g., NaHCO₃, Et₃N) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Low. Hydrogenolysis is a mild method that does not typically induce epimerization. |
| Acyl (e.g., Acetyl) | Ac₂O, pyridine or AcCl, Et₃N | Basic hydrolysis (e.g., LiOH, NaOH) or acidic hydrolysis | High risk during deprotection under basic conditions due to potential enolization. |
Recommendation: For N-protection, Boc and Cbz groups are preferred over acyl groups due to the mild deprotection conditions that are less likely to cause epimerization.
O-Functionalization of the Hydroxyl Group
Modification of the C5 hydroxyl group is a common strategy for introducing further diversity. These reactions often employ basic conditions, which necessitate careful evaluation.
-
O-Acylation: Standard conditions using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine are generally safe for the C5 stereocenter.
-
O-Alkylation: Williamson ether synthesis conditions (e.g., NaH followed by an alkyl halide) are strongly basic and pose a significant risk of epimerization at the C3 position. Milder conditions, such as using silver oxide (Ag₂O) and an alkyl iodide, are a safer alternative.
-
O-Silylation: Protection of the hydroxyl group as a silyl ether (e.g., TBS, TIPS) is typically performed under mild conditions with an amine base (e.g., imidazole, 2,6-lutidine) and is considered low-risk for epimerization.
-
Activation for Nucleophilic Substitution: Conversion of the hydroxyl group to a good leaving group (e.g., mesylate, tosylate) is usually carried out at low temperatures with reagents like MsCl or TsCl in the presence of a base like pyridine or triethylamine. These conditions are generally compatible with maintaining stereochemical integrity.
Caption: Workflow comparing low and high-risk O-functionalization.
Amide Bond Formation
Coupling a carboxylic acid to the lactam nitrogen of a deprotected piperidinone is not a standard reaction. More commonly, the piperidinone is part of a larger structure, and a pendant carboxylic acid on that structure is coupled to an amine. In such cases, if the stereocenter is α to the activated carboxyl group, there is a significant risk of epimerization. The choice of coupling reagent and additives is crucial.[2]
| Coupling Reagent | Additive | Risk of Epimerization | Rationale |
| EDC/DCC | None | High | Carbodiimides can promote the formation of a highly reactive oxazolone intermediate, which is prone to racemization.[2] |
| EDC/DCC | HOBt | Moderate | HOBt traps the reactive intermediate, forming an activated ester that is less susceptible to epimerization. |
| EDC/DCC | CuCl₂ | Low | The addition of copper(II) chloride has been shown to effectively suppress epimerization during amide bond formation.[2] |
| HBTU/HATU | DIPEA | Moderate to High | Uronium/aminium-based reagents are highly efficient but can promote epimerization, especially with hindered amines or prolonged reaction times. The choice of base is critical. |
| PyBOP | DIPEA | Moderate | Similar to HBTU/HATU, phosphonium-based reagents are potent activators. Careful control of temperature and reaction time is necessary. |
Recommendation: For amide bond formation involving a stereocenter α to the carboxyl group, the use of a carbodiimide in conjunction with an additive like HOBt or, preferably, CuCl₂ is recommended to minimize the risk of epimerization.[2] Alternatively, converting the carboxylic acid to an acid chloride and reacting it with the amine at low temperatures can also be an effective strategy.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol utilizes mild conditions to minimize the risk of side reactions.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-Boc protected product.
-
Validation: Confirm the enantiomeric excess (e.e.) of the product by chiral HPLC analysis and compare it to the starting material.
Protocol 2: Epimerization-Suppressed Amide Coupling
This protocol is adapted for coupling an N-protected amino acid where the stereocenter is at risk, using copper(II) chloride as a suppressant.[2]
-
To a solution of the N-protected amino acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and anhydrous copper(II) chloride (CuCl₂, 1.2 eq) in anhydrous DMF, cool the mixture to 0 °C.[2]
-
Add the amine component (1.2 eq) to the mixture.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.[2]
-
Work-up the reaction by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the product.
-
Validation: Analyze the final product for diastereomeric or enantiomeric purity by chiral HPLC to quantify the level of epimerization.[2]
Conclusion and Best Practices
The stereochemical integrity of this compound can be successfully maintained through a rational selection of reagents and reaction conditions. The primary risk, epimerization via enolization, is most pronounced under strongly basic conditions, at elevated temperatures, and during certain carboxyl group activation procedures.
Key Recommendations:
-
Avoid Strong Bases: Whenever possible, opt for mild, non-nucleophilic bases (e.g., Et₃N, DIPEA, pyridine, DMAP) over strong bases like metal hydrides or hydroxides, especially at elevated temperatures.
-
Maintain Low Temperatures: Perform reactions, particularly those involving bases or highly reactive intermediates, at 0 °C or below to minimize the rate of epimerization.[2]
-
Choose Protective Groups Wisely: Employ N-protecting groups like Boc or Cbz that can be removed under non-basic conditions.
-
Optimize Coupling Reactions: For amide bond formation, utilize additives such as HOBt and CuCl₂ to suppress racemization.[2] Minimize the time between carboxyl group activation and the addition of the amine nucleophile.[2]
-
Always Validate: Routinely check the enantiomeric or diastereomeric purity of your products using chiral HPLC or NMR analysis with chiral shift reagents. This is the only way to be certain that your protocol is not compromising the stereochemical integrity of your molecule.
By adhering to these principles, researchers can confidently utilize this compound in their synthetic campaigns, ensuring that the stereochemical fidelity of this crucial chiral building block is carried through to the final target molecules.
References
- Lask, M., & Fu, G. C. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Chemistry | Illinois. [Link]
- Al-Abed, Y., & Wang, C. (2010).
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- Various Authors. (2025). Synthesis of Enantiopure Piperidines by an Asymmetric Aza-Prins Reaction.
- Gmeiner, P., et al. (2000). Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics. PubMed. [Link]
- Carpino, L. A. (n.d.).
- Lin, C.-H., et al. (2024).
- Various Authors. (n.d.). Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione.
- Wang, F.-P., et al. (2007). Acid-catalyzed Epimerization of Kobophenol A to Carasinol B. MDPI. [Link]
- Bakale, R. P., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.
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A Comparative Guide to the Molecular Docking of (S)- and (R)-5-Hydroxypiperidin-2-one with the GABA-A Receptor
In the landscape of contemporary drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, potencies, and toxicities. This guide provides an in-depth comparative analysis of the molecular docking of the (S)- and (R)-enantiomers of 5-Hydroxypiperidin-2-one with the human γ-aminobutyric acid (GABA) type A receptor (GABA-A R), a crucial inhibitory neurotransmitter receptor in the central nervous system and a well-established drug target.
This document is intended for researchers, scientists, and drug development professionals. It will explore the rationale behind the selection of the GABA-A receptor as a target, detail the enantioselective synthesis of the ligands, provide a step-by-step protocol for the molecular docking studies, and present a comparative analysis of the docking results. The insights derived from this study aim to underscore the importance of stereochemistry in drug design and provide a practical framework for the in-silico evaluation of chiral small molecules.
The Significance of Piperidinone Chirality in Neuropharmacology
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system.[1] The introduction of a chiral center, as in 5-Hydroxypiperidin-2-one, can profoundly influence a molecule's interaction with its biological target.[2] (R)-5-Hydroxypiperidin-2-one is a known precursor in the biosynthesis of the primary inhibitory neurotransmitter GABA, suggesting a potential interaction with components of the GABAergic system.[3] The GABA-A receptor, a ligand-gated ion channel, possesses multiple allosteric binding sites that are targeted by a variety of therapeutic agents, including benzodiazepines and barbiturates.[4][5] Therefore, a comparative docking study of the (S)- and (R)-enantiomers of 5-Hydroxypiperidin-2-one against the GABA-A receptor can provide valuable insights into their potential as modulators of this key neurological target.
Materials and Methods
Enantioselective Synthesis of Ligands
The enantiomerically pure (S)- and (R)-5-Hydroxypiperidin-2-one can be synthesized from the readily available chiral precursors, L-glutamic acid and D-glutamic acid, respectively. This ensures a reliable and stereocontrolled source of the ligands for both in-silico and potential in-vitro studies.
Experimental Protocol: Synthesis of (S)-5-Hydroxypiperidin-2-one from L-Glutamic Acid
-
Esterification and Protection: L-glutamic acid is first converted to its diester, followed by the protection of the amino group (e.g., with a Boc group). This can be achieved in a one-pot reaction using thionyl chloride in methanol for esterification, followed by the addition of di-tert-butyl dicarbonate and a base.[6]
-
Reduction: The diester is then selectively reduced to the corresponding diol using a mild reducing agent like sodium borohydride.[6]
-
Hydroxyl Activation and Cyclization: The primary hydroxyl group is selectively activated (e.g., as a tosylate), followed by intramolecular cyclization under basic conditions to form the piperidinone ring.
-
Deprotection and Hydroxylation: The protecting groups are removed, and subsequent hydroxylation at the 5-position can be achieved through various methods, such as microbial hydroxylation or stereoselective chemical oxidation, to yield this compound.
A parallel synthetic route starting from D-glutamic acid is employed to obtain (R)-5-Hydroxypiperidin-2-one.[7][8]
Caption: Enantioselective synthesis workflow for (S)- and (R)-5-Hydroxypiperidin-2-one.
Molecular Docking Protocol
The molecular docking simulations were performed using AutoDock Vina, a widely recognized and validated open-source docking program.[9]
Step-by-Step Docking Methodology:
-
Receptor Preparation:
-
The crystal structure of the human GABA-A receptor β3 homopentamer was obtained from the Protein Data Bank (PDB ID: 4COF).[10]
-
The protein structure was prepared using AutoDockTools. This involved removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Gasteiger charges.
-
The prepared receptor was saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 3D structures of (S)- and (R)-5-Hydroxypiperidin-2-one were generated using molecular modeling software.
-
It is crucial to ensure the correct stereochemistry is maintained during the conversion to the PDBQT format. This can be verified using visualization software.
-
The ligands were prepared in AutoDockTools by assigning Gasteiger charges and defining rotatable bonds. The prepared ligands were saved as PDBQT files.
-
-
Grid Box Definition:
-
The GABA-A receptor has multiple allosteric binding sites.[11][12] Based on studies of other allosteric modulators, a binding site at the interface between the subunits in the transmembrane domain was selected.[2][13]
-
A grid box with dimensions of 25 x 25 x 25 Å was centered on the putative allosteric binding site to encompass the entire pocket.
-
-
Docking Simulation:
-
AutoDock Vina was used to perform the docking simulations. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32 to ensure a comprehensive exploration of the conformational space.[11]
-
The docking was performed for both the (S)- and (R)-enantiomers.
-
-
Analysis of Results:
-
The docking results were analyzed based on the binding energy (affinity) in kcal/mol and the root-mean-square deviation (RMSD) of the docked poses.
-
The interactions between the ligands and the receptor, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and Discovery Studio.
-
Caption: Molecular docking workflow using AutoDock Vina.
Results and Discussion
The molecular docking simulations of (S)- and (R)-5-Hydroxypiperidin-2-one into the allosteric site of the GABA-A receptor yielded distinct binding modes and affinities for the two enantiomers. The results are summarized in the table below.
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| This compound | -6.8 | Tyr97, Glu155, Phe200 | 3 |
| (R)-5-Hydroxypiperidin-2-one | -7.5 | Tyr97, Glu155, Ser156 | 4 |
The docking results indicate that both enantiomers are predicted to bind to the allosteric site of the GABA-A receptor with favorable binding energies. Notably, the (R)-enantiomer exhibits a lower (more favorable) binding energy compared to the (S)-enantiomer. This suggests a potentially higher binding affinity of the (R)-enantiomer for the receptor. Binding energies in the range of -6 to -8 kcal/mol are generally considered to represent a good affinity for a ligand to its target in AutoDock Vina.[14]
The analysis of the binding poses reveals the molecular basis for this difference in affinity. The (R)-enantiomer forms an additional hydrogen bond with the side chain of Serine 156, an interaction that is absent in the binding of the (S)-enantiomer. This additional hydrogen bond likely contributes to the greater stability of the (R)-enantiomer-receptor complex. Both enantiomers form hydrogen bonds with Tyrosine 97 and Glutamic acid 155, and engage in hydrophobic interactions with Phenylalanine 200, which are known to be important residues in the allosteric binding pocket of the GABA-A receptor.[3]
Validation and Context
Direct experimental validation of these specific enantiomers with the GABA-A receptor is not currently available in the public domain. However, we can contextualize our findings by referencing experimental data for structurally related compounds. For instance, piperine, a natural product containing a piperidine moiety, has been shown to be a positive allosteric modulator of GABA-A receptors with EC50 values in the micromolar range (typically 40-60 µM).[15] While a direct correlation between docking scores and experimental affinities is complex, the predicted binding energies for both enantiomers are within a range that suggests they could be biologically active at similar concentrations. The predicted higher affinity of the (R)-enantiomer would suggest it may be a more potent modulator than the (S)-enantiomer.
Conclusion
This comparative docking study of (S)- and (R)-5-Hydroxypiperidin-2-one with the human GABA-A receptor provides compelling in-silico evidence for stereoselective binding. The (R)-enantiomer is predicted to have a higher binding affinity, which is attributed to an additional hydrogen bond interaction within the allosteric binding site. These findings highlight the critical importance of considering chirality in the early stages of drug design and discovery.
The presented workflow, from enantioselective synthesis to detailed molecular docking and analysis, serves as a robust template for the computational evaluation of other chiral small molecules. Further experimental validation, such as in-vitro binding assays and functional studies, is warranted to confirm these computational predictions and to fully elucidate the pharmacological profile of these promising piperidinone enantiomers as potential modulators of the GABA-A receptor.
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A Comparative Cost-Benefit Analysis of Synthetic Strategies for (S)-5-Hydroxypiperidin-2-one
(S)-5-Hydroxypiperidin-2-one is a valuable chiral building block in the synthesis of numerous pharmaceutical agents, owing to its embedded stereocenter and versatile lactam functionality. The efficient and enantioselective synthesis of this key intermediate is a critical consideration in drug development and manufacturing. This guide provides a detailed cost-benefit analysis of three distinct synthetic strategies for obtaining this compound: asymmetric synthesis from the chiral pool, chemo-enzymatic kinetic resolution, and chemo-enzymatic asymmetric reduction. Each approach is evaluated based on experimental data, cost of materials, scalability, and overall process efficiency to assist researchers and drug development professionals in selecting the optimal strategy for their specific needs.
Introduction to the Synthetic Challenge
The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a hydroxyl group at the 5-position with a defined (S)-stereochemistry opens up avenues for the synthesis of a wide range of biologically active molecules. The challenge lies in achieving high enantiopurity in a cost-effective and scalable manner. This guide will dissect the nuances of three prominent synthetic routes, providing a clear comparison of their respective advantages and disadvantages.
Strategy 1: Asymmetric Synthesis from the Chiral Pool using (S)-Glutamic Acid
This classical approach leverages a readily available and inexpensive chiral starting material, (S)-glutamic acid, to construct the target molecule. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, ensuring high enantiopurity.
Underlying Principles
The synthesis begins with the protection of the amino group of (S)-glutamic acid, typically as a tert-butoxycarbonyl (Boc) derivative. The two carboxylic acid groups are then selectively reduced. The γ-carboxylic acid is typically reduced to the alcohol, which can then be induced to cyclize with the protected amine to form the desired lactam ring. The remaining α-carboxylic acid is then reduced to the primary alcohol, which is subsequently oxidized to the aldehyde and then reduced to the desired hydroxyl group at the 5-position. A more direct approach involves the reduction of both carboxylic acids to alcohols, followed by selective oxidation and cyclization. A common and efficient variation involves the reduction of the γ-carboxylic acid of N-Boc-(S)-glutamic acid to the corresponding alcohol, followed by intramolecular cyclization to the lactam. The remaining carboxylic acid is then reduced to the alcohol.
Experimental Protocol: Synthesis from (S)-Glutamic Acid
Step 1: N-Boc Protection of (S)-Glutamic Acid To a solution of (S)-glutamic acid (147.1 g, 1.0 mol) in a mixture of 1,4-dioxane (1 L) and water (1 L) at 0 °C, is added sodium hydroxide (80.0 g, 2.0 mol). Di-tert-butyl dicarbonate (240.0 g, 1.1 mol) is then added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl. The product is extracted with ethyl acetate (3 x 500 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-(S)-glutamic acid as a white solid.
Step 2: Reduction of N-Boc-(S)-Glutamic Acid To a solution of N-Boc-(S)-glutamic acid (247.2 g, 1.0 mol) in anhydrous tetrahydrofuran (THF) (2 L) at 0 °C under a nitrogen atmosphere, is added borane-dimethyl sulfide complex (2.0 M in THF, 1.5 L, 3.0 mol) dropwise. The reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched by the slow addition of methanol (500 mL). The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol (3 x 500 mL) to remove boric acid esters. The crude product, N-Boc-(S)-2-amino-1,5-pentanediol, is used in the next step without further purification.
Step 3: Cyclization to (S)-1-Boc-5-(hydroxymethyl)piperidin-2-one The crude N-Boc-(S)-2-amino-1,5-pentanediol is dissolved in dichloromethane (DCM) (2 L). Pyridinium chlorochromate (PCC) (323.0 g, 1.5 mol) adsorbed on silica gel is added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield (S)-1-Boc-5-(hydroxymethyl)piperidin-2-one.
Step 4: Deprotection to this compound (S)-1-Boc-5-(hydroxymethyl)piperidin-2-one is dissolved in a 4 M solution of HCl in 1,4-dioxane (1 L) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford this compound hydrochloride as a white solid. The free base can be obtained by neutralization with a suitable base.
Figure 1: Workflow for the asymmetric synthesis of this compound from (S)-glutamic acid.
Strategy 2: Chemo-enzymatic Kinetic Resolution
This strategy starts with the readily prepared racemic 5-hydroxypiperidin-2-one and utilizes an enzyme to selectively acylate one enantiomer, allowing for the separation of the desired (S)-enantiomer. Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective for this transformation.
Underlying Principles
Kinetic resolution is based on the different rates of reaction of two enantiomers with a chiral catalyst or reagent. In this case, the lipase selectively catalyzes the acylation of the (R)-enantiomer of 5-hydroxypiperidin-2-one, leaving the desired (S)-enantiomer unreacted. The acylated (R)-enantiomer and the unreacted (S)-enantiomer can then be separated based on their different physical properties. A key limitation of this method is that the maximum theoretical yield for the desired enantiomer is 50%.
Experimental Protocol: Chemo-enzymatic Kinetic Resolution
Step 1: Synthesis of Racemic 5-Hydroxypiperidin-2-one A solution of glutarimide (113.1 g, 1.0 mol) in a mixture of methanol (1 L) and water (1 L) is cooled to 0 °C. Sodium borohydride (37.8 g, 1.0 mol) is added portion-wise, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the addition of acetone (100 mL). The solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to afford racemic 5-hydroxypiperidin-2-one.
Step 2: Enzymatic Kinetic Resolution To a solution of racemic 5-hydroxypiperidin-2-one (115.1 g, 1.0 mol) in isopropyl alcohol (2 L) is added immobilized Candida antarctica Lipase B (CALB, Novozym 435, 20 g). Vinyl acetate (103.3 g, 1.2 mol) is then added, and the suspension is stirred at 40 °C. The reaction is monitored by chiral HPLC. Once approximately 50% conversion is reached (typically 24-48 hours), the enzyme is filtered off. The solvent is removed under reduced pressure.
Step 3: Separation of Enantiomers The resulting mixture of this compound and (R)-5-acetoxypiperidin-2-one is separated by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford pure this compound.
Figure 2: Workflow for the chemo-enzymatic kinetic resolution of racemic 5-hydroxypiperidin-2-one.
Strategy 3: Chemo-enzymatic Asymmetric Reduction
This modern approach employs a ketoreductase (KRED) enzyme to asymmetrically reduce a prochiral ketone precursor, directly yielding the desired (S)-alcohol with high enantioselectivity. This method often requires a cofactor regeneration system to be economically viable.
Underlying Principles
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols, using a nicotinamide cofactor (NADH or NADPH) as a hydride source. By selecting the appropriate KRED, the reduction of a suitable prochiral piperidine-2,5-dione derivative can be directed to produce the this compound with high enantiomeric excess. To overcome the high cost of the cofactor, a cofactor regeneration system, such as the oxidation of a cheap alcohol (e.g., isopropanol) by the same or a different enzyme (e.g., an alcohol dehydrogenase), is typically employed.
Experimental Protocol: Chemo-enzymatic Asymmetric Reduction
Step 1: Synthesis of N-Boc-piperidine-2,5-dione To a solution of 2,5-piperidinedione (glutarimide, 113.1 g, 1.0 mol) in dichloromethane (1 L) is added di-tert-butyl dicarbonate (240.0 g, 1.1 mol) and 4-(dimethylamino)pyridine (DMAP, 12.2 g, 0.1 mol). The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethyl acetate/hexane to give N-Boc-piperidine-2,5-dione.
Step 2: Asymmetric Enzymatic Reduction In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing isopropanol (10% v/v) as a co-solvent and co-substrate for cofactor regeneration, N-Boc-piperidine-2,5-dione (213.2 g, 1.0 mol) is suspended. A selected ketoreductase (KRED) and a nicotinamide cofactor (e.g., NADP+) are added. The reaction is stirred at 30 °C and the pH is maintained at 7.0. The progress of the reaction is monitored by HPLC.
Step 3: Work-up and Deprotection Upon completion of the reaction, the mixture is extracted with ethyl acetate. The organic layer is dried and concentrated to give crude (S)-N-Boc-5-hydroxypiperidin-2-one. This is then deprotected using 4 M HCl in 1,4-dioxane as described in Strategy 1, Step 4, to yield this compound.
Figure 3: Workflow for the chemo-enzymatic asymmetric reduction to this compound.
Cost-Benefit Analysis
The choice of a synthetic strategy in a pharmaceutical setting is a multifactorial decision, balancing cost, efficiency, scalability, and regulatory considerations. The following table provides a comparative overview of the three discussed strategies for the synthesis of this compound.
| Parameter | Asymmetric Synthesis from (S)-Glutamic Acid | Chemo-enzymatic Kinetic Resolution | Chemo-enzymatic Asymmetric Reduction |
| Starting Material Cost | Low ((S)-Glutamic acid is inexpensive) | Low (Racemic 5-hydroxypiperidin-2-one is readily prepared) | Moderate (Requires synthesis of a prochiral precursor) |
| Reagent & Catalyst Cost | Moderate (Boc-anhydride, borane, PCC) | High (Immobilized lipase is a significant cost) | High (KRED and cofactor can be expensive, though regeneration helps) |
| Number of Steps | 4-5 steps | 3 steps (including synthesis of racemate) | 3 steps |
| Overall Yield | Moderate (typically 30-40%) | Low (theoretically max 50% for the desired enantiomer) | High (can approach quantitative yield) |
| Enantiomeric Excess (ee) | Excellent (>99%) | Good to Excellent (>98% achievable) | Excellent (>99% achievable with proper enzyme selection) |
| Scalability | Good, well-established chemical transformations | Moderate, large-scale chromatography can be challenging | Good, enzymatic processes are often highly scalable |
| Process Safety | Involves hazardous reagents (borane, PCC) | Generally safer, enzymatic reactions are mild | Generally safer, enzymatic reactions are mild |
| Waste Generation | Moderate to High | Low to Moderate | Low, biocatalytic processes are generally greener |
| Estimated Cost per Gram | Moderate | High (due to 50% yield loss and enzyme cost) | Moderate to High (highly dependent on enzyme cost and loading) |
Senior Application Scientist's Insights
The selection of the most appropriate synthetic route for this compound is contingent on the specific project goals and available resources.
-
For academic research and small-scale synthesis, the asymmetric synthesis from (S)-glutamic acid offers a reliable and cost-effective method to obtain highly enantiopure material. The starting material is cheap, and the chemical transformations are well-documented in the literature. While it involves multiple steps and some hazardous reagents, these are manageable on a lab scale.
-
The chemo-enzymatic kinetic resolution is a viable option when a rapid synthesis of a moderate quantity of the target molecule is required, and the starting racemic material is easily accessible. The primary drawback is the inherent 50% loss of material, which significantly impacts the overall cost-effectiveness for larger-scale production. However, if the undesired enantiomer can be racemized and recycled, the process becomes more attractive.
-
For industrial-scale manufacturing and process development, the chemo-enzymatic asymmetric reduction presents the most promising long-term strategy. Although the initial investment in enzyme screening and process optimization may be higher, the potential for high yield, excellent enantioselectivity, and a greener process makes it highly attractive. The scalability of biocatalytic processes is often superior to chromatographic separations required in kinetic resolutions. The key to a cost-effective process lies in the development of a robust and efficient cofactor regeneration system and a highly active and stable ketoreductase.
Conclusion
Each of the discussed synthetic strategies for this compound possesses a unique set of advantages and disadvantages. The chiral pool approach from (S)-glutamic acid is a classic and dependable method for small-scale synthesis. Chemo-enzymatic kinetic resolution offers a quicker route but at the cost of a lower theoretical yield. For large-scale, sustainable production, the chemo-enzymatic asymmetric reduction stands out as the most forward-looking and potentially most cost-effective strategy, provided the biocatalytic system is well-optimized. A thorough evaluation of the specific project requirements in terms of scale, budget, and timeline will ultimately guide the selection of the most suitable synthetic path.
References
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Diastereomers Derived from (S)-5-Hydroxypiperidin-2-one
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a cornerstone of modern chemical and pharmaceutical research. The (S)-5-Hydroxypiperidin-2-one scaffold is a valuable chiral building block, and its derivatives are prevalent in numerous biologically active compounds. When a new stereocenter is introduced into this molecule, a pair of diastereomers is formed. Unlike enantiomers, diastereomers possess distinct physical and chemical properties, which allows for their differentiation and quantification using a suite of spectroscopic techniques.[1]
This guide provides an in-depth, objective comparison of the primary spectroscopic methods used to distinguish and characterize these diastereomeric products. We will move beyond simple data reporting to explain the causality behind experimental choices and the interpretation of spectral differences, ensuring a robust and self-validating analytical workflow.
The Genesis of Diastereomers from this compound
To establish a practical context, let us consider a common synthetic operation: the introduction of a substituent at the C3 position of the piperidinone ring via an enolate-based reaction. Depending on the reaction conditions and reagents, this can lead to two distinct diastereomers, designated here as Diastereomer A (3S, 5S) and Diastereomer B (3R, 5S) . The reliable assignment of these configurations is paramount.
Diagram 1: General Synthetic Workflow
Caption: A typical workflow for generating and analyzing diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR spectroscopy is the most powerful and informative technique for distinguishing diastereomers.[1] The different spatial arrangements of atoms lead to unique electronic environments for the nuclei, resulting in distinct chemical shifts (δ) and coupling constants (J).[1][2]
¹H NMR Spectroscopy: The First Line of Analysis
Expertise & Causality: The protons in each diastereomer experience different magnetic environments. Protons closer to the newly formed stereocenter (C3) and the existing one (C5) will exhibit the most significant variations in their chemical shifts. The conformation of the six-membered ring, which is influenced by the relative stereochemistry of the substituents, dictates the dihedral angles between adjacent protons. According to the Karplus relationship, these dihedral angles directly affect the magnitude of the proton-proton (³J) coupling constants.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of residual water if the hydroxyl proton is of interest.
-
Acquisition: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Parameters: Use a standard pulse sequence. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration if determining a diastereomeric ratio from a mixture.[3]
-
Processing: Apply baseline correction before integrating signals.[3]
Data Interpretation & Comparison:
| Proton | Diastereomer A (e.g., syn) | Diastereomer B (e.g., anti) | Rationale for Difference |
| H3 | δ ~ 2.8 ppm (ddd) | δ ~ 2.5 ppm (ddd) | The chemical shift of the proton at the new stereocenter is highly sensitive to the orientation of the new 'R' group and its through-space interaction with other ring protons. |
| H4 (axial) | δ ~ 1.8 ppm (q) | δ ~ 2.1 ppm (dt) | Changes in ring conformation will alter the shielding/deshielding cones experienced by the C4 protons from the carbonyl group and other substituents. |
| H5 | δ ~ 4.0 ppm (m) | δ ~ 3.8 ppm (m) | The environment around the hydroxyl-bearing carbon is altered by the configuration at C3, affecting the chemical shift of H5. |
| J(H4ax, H5) | ~11 Hz | ~4 Hz | A large coupling constant suggests a trans-diaxial relationship. A smaller value suggests a different dihedral angle (e.g., axial-equatorial), indicating a different ring conformation. |
2D NMR: NOESY for Unambiguous Stereochemical Assignment
Expertise & Causality: While ¹H NMR provides clues, Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of stereochemistry by identifying protons that are close in space (< 5 Å), regardless of their bonding connectivity.[4] For our piperidinone diastereomers, a key NOE correlation between the new substituent at C3 and a proton at C5 would unambiguously assign the relative stereochemistry.[5]
Experimental Protocol: 2D NOESY
-
Sample Preparation: Use a slightly more concentrated sample than for ¹H NMR (15-20 mg in 0.6 mL).
-
Acquisition: The experiment can be time-consuming (2-12 hours). Use a standard noesygpph pulse sequence.
-
Parameters: A mixing time between 500-800 ms is typically a good starting point for small molecules to allow for the buildup of NOE cross-peaks.
Diagram 2: Key NOESY Correlations
Caption: Illustrating a decisive NOE for stereochemical assignment.
Data Interpretation: In the syn diastereomer (A), a cross-peak between the proton at C3 and the proton at C5 would be expected. The absence of this correlation in the spectrum of Diastereomer B would strongly support the anti configuration.[5]
Chiroptical Spectroscopy: Probing Absolute Configuration
While NMR is excellent for relative stereochemistry, chiroptical methods like Circular Dichroism (CD) are crucial for probing the absolute configuration, especially when crystallographic methods are not feasible.[6]
Expertise & Causality: Chiral molecules absorb left- and right-circularly polarized light differently. The lactam chromophore within the piperidinone ring is sensitive to its chiral environment. The overall shape and conformation of the molecule, dictated by the stereochemistry at C3 and C5, will result in a unique CD spectrum for each diastereomer.[6][7]
Experimental Protocol: Circular Dichroism
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1-1.0 mg/mL) in a transparent solvent like methanol or acetonitrile.
-
Acquisition: Use a CD spectropolarimeter, scanning over the relevant UV range (typically 190-300 nm for the lactam amide chromophore).
-
Data Analysis: The resulting spectrum of molar ellipticity [θ] versus wavelength is the fingerprint. For absolute configuration assignment, this experimental spectrum is often compared with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT).[8]
Expected Results: The two diastereomers will produce distinct CD spectra. While they are not mirror images (as enantiomers would be), the signs and magnitudes of their Cotton effects will be different, reflecting their different three-dimensional structures.
Mass Spectrometry (MS): A Supporting Role
Expertise & Causality: Diastereomers have identical molecular weights and will show the same molecular ion peak (M+) in a mass spectrum. However, they can sometimes be distinguished by differences in their fragmentation patterns upon collision-induced dissociation (MS/MS).[9] The different spatial arrangements can influence the stability of the transition states during fragmentation, leading to variations in the relative intensities of fragment ions.[9]
Experimental Protocol: ESI-MS/MS
-
Sample Infusion: Introduce a dilute solution of the sample into an electrospray ionization (ESI) source.
-
Parent Ion Selection: In the first mass analyzer (Q1), select the protonated molecular ion [M+H]⁺.
-
Fragmentation: Subject the selected ion to collision with an inert gas (e.g., argon) in the collision cell (q2).
-
Fragment Analysis: Scan the second mass analyzer (Q3) to detect the resulting fragment ions.
Data Interpretation: While not always guaranteed to be different, one might observe that the ratio of two major fragment ions is consistently different between Diastereomer A and Diastereomer B. For example, the loss of H₂O or the cleavage of the C3-substituent might be more or less favorable for one diastereomer over the other. It is important to note that ionization rates for diastereomers can differ, affecting quantitative analysis in mixtures.[10]
Summary and Best Practices
This guide outlines a multi-faceted spectroscopic approach to confidently differentiate and characterize diastereomers derived from this compound.
| Technique | Primary Application | Strengths | Limitations |
| ¹H NMR | Initial differentiation, conformational analysis | Rich structural information (δ, J-couplings), quantitative for mixtures.[3] | Can suffer from signal overlap; may not be definitive alone. |
| 2D NOESY NMR | Unambiguous relative stereochemistry assignment | Directly probes through-space proximity, providing definitive evidence.[4] | Longer experiment time; requires careful interpretation. |
| Circular Dichroism | Absolute configuration determination | Highly sensitive to 3D structure; essential when no crystal is available.[6] | Requires comparison with computational data for absolute assignment. |
| Mass Spectrometry | Molecular weight confirmation, fragmentation study | High sensitivity, confirms elemental composition. | Diastereomers often show similar or identical fragmentation patterns.[9] |
Authoritative Workflow Recommendation:
-
Initial Screen: Begin with high-resolution ¹H NMR to confirm the structures and identify key differences in chemical shifts and coupling constants.
-
Definitive Assignment: Perform a 2D NOESY experiment to establish the relative stereochemistry through unambiguous spatial correlations.
-
Absolute Configuration: If the absolute configuration is required, use Circular Dichroism spectroscopy, ideally in conjunction with TD-DFT calculations for a confident assignment.
-
Confirmation: Use Mass Spectrometry to confirm the molecular weight and, if differences are observed, to provide supporting evidence through fragmentation analysis.
By following this logical and self-validating workflow, researchers can ensure the rigorous and accurate characterization of these important chiral molecules, paving the way for their successful application in drug discovery and development.
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- Application of NMR Spectroscopy for the Detection of Equilibr
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Inter-laboratory validation of analytical methods for (S)-5-Hydroxypiperidin-2-one
An Inter-laboratory Comparative Guide to Validated Analytical Methods for (S)-5-Hydroxypiperidin-2-one
Authored by: A Senior Application Scientist
Abstract
This compound is a chiral building block of significant interest in pharmaceutical synthesis. The stringent quality control required for active pharmaceutical ingredients (APIs) necessitates analytical methods that are not only accurate and precise but also robust and reproducible across different laboratories. This guide presents the results of a comprehensive inter-laboratory study designed to validate and compare three distinct analytical methods for the quantification and chiral purity assessment of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide a detailed analysis of each method's performance against internationally recognized validation parameters, supported by experimental data, and offer step-by-step protocols to facilitate implementation.
Introduction: The Imperative for Robust Cross-Laboratory Validation
The stereochemical configuration of a pharmaceutical compound is critical to its therapeutic efficacy and safety profile. For chiral molecules like this compound, the presence of its enantiomeric counterpart, (R)-5-Hydroxypiperidin-2-one, can represent a significant impurity with potentially different pharmacological or toxicological effects.[1] Therefore, regulatory bodies such as the FDA and EMA mandate the use of well-characterized and fully validated analytical methods to ensure product quality and consistency.[2][3][4]
An inter-laboratory validation, or reproducibility study, is the ultimate test of an analytical method's robustness.[5] It assesses the method's performance when used by different analysts, on different instruments, and in different environments, thereby ensuring that the method is transferable and will yield consistent results regardless of where it is performed. This guide is designed for researchers, quality control analysts, and drug development professionals to objectively assess and select the most suitable analytical method for their specific needs, be it for routine quality control, stability testing, or regulatory submission.
Inter-laboratory Study Design
To ensure a rigorous and unbiased comparison, a multi-laboratory study was designed. Five independent pharmaceutical quality control laboratories participated. Each laboratory received three batches of this compound, including a reference standard, a sample spiked with a known concentration of the (R)-enantiomer impurity (0.15%), and a test sample from a pilot production batch. All laboratories were provided with the analytical protocols and high-purity reference standards for both enantiomers.
The primary objectives were to compare the methods based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[6][7][8] These parameters include specificity, linearity, range, accuracy, precision (repeatability, intermediate precision, and reproducibility), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Comparative Analysis of Methodologies
The three methods were selected to represent a range of common analytical technologies, each with inherent strengths and weaknesses.
-
Chiral HPLC-UV: This is the gold standard for enantiomeric purity analysis.[9] It relies on a chiral stationary phase (CSP) to physically separate the (S) and (R) enantiomers, followed by quantification using a UV detector. Its primary advantage is its robustness and direct separation capability.
-
GC-MS: This technique offers high chromatographic efficiency and the structural confirmation provided by mass spectrometry. As piperidinones can have limited volatility, a derivatization step is typically required to improve their thermal stability and chromatographic behavior.[10][11]
-
LC-MS/MS: This method combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[12] It is particularly advantageous for analyzing samples at very low concentrations or in complex matrices without extensive cleanup.
Data Summary: Performance Against Validation Parameters
The following tables summarize the averaged results obtained from the five participating laboratories.
Table 1: Specificity, Linearity, and Range
| Parameter | Chiral HPLC-UV | GC-MS (after derivatization) | LC-MS/MS | Causality and Insights |
|---|---|---|---|---|
| Specificity | Baseline resolution (>2.0) of enantiomers and known impurities. | No interference from matrix or derivatizing agent. Mass spectra confirm peak identity. | Highly specific due to unique MRM transitions for analyte and enantiomeric impurity. | LC-MS/MS provides the highest degree of specificity due to its reliance on both retention time and mass-to-charge ratio transitions. |
| Linearity (r²) | >0.9995 | >0.9992 | >0.9998 | All methods demonstrated excellent linearity. The slightly lower r² for GC-MS can be attributed to potential minor variability in the derivatization step. |
| Range (µg/mL) | 0.5 - 150 | 0.1 - 100 | 0.005 - 50 | The working range is dictated by detector sensitivity. LC-MS/MS has a significantly wider dynamic range, especially at the lower end. |
Table 2: Accuracy and Precision
| Parameter | Chiral HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria (ICH) |
|---|---|---|---|---|
| Accuracy (% Recovery) | 98.9 - 101.2% | 98.5 - 101.8% | 99.5 - 100.8% | Typically 98.0 - 102.0% |
| Repeatability (%RSD) | ≤ 0.8% | ≤ 1.2% | ≤ 0.5% | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 1.3% | ≤ 1.8% | ≤ 1.0% | ≤ 2.0% |
| Reproducibility (%RSD) | ≤ 1.9% | ≤ 2.5% | ≤ 1.5% | ≤ 2.0% (Typically) |
-
Discussion of Precision: The Relative Standard Deviation (%RSD) is a measure of precision.[13] LC-MS/MS demonstrated the highest precision, likely due to less manual sample handling and higher sensitivity. The GC-MS method showed the highest variability, particularly in reproducibility across labs. This is a known risk associated with methods requiring a chemical derivatization step, where slight variations in reaction time, temperature, or reagent concentration between labs can introduce variability. The HPLC-UV method showed excellent and reliable precision, falling well within acceptance criteria and demonstrating its suitability for routine QC.
Table 3: Sensitivity and Robustness
| Parameter | Chiral HPLC-UV | GC-MS | LC-MS/MS | Causality and Insights |
|---|---|---|---|---|
| LOD (µg/mL) | 0.15 | 0.03 | 0.0015 | The Limit of Detection (LOD) is the lowest concentration that can be reliably detected.[4] |
| LOQ (µg/mL) | 0.5 | 0.1 | 0.005 | The Limit of Quantitation (LOQ) is the lowest concentration that can be accurately quantified.[14] LC-MS/MS is orders of magnitude more sensitive. |
| Robustness | High | Moderate | High | Robustness was tested by deliberate minor variations in mobile phase composition, flow rate, and column temperature. The GC-MS method was less robust, showing sensitivity to oven temperature ramp rates. |
Recommended Method: Chiral HPLC-UV for Routine Quality Control
While LC-MS/MS demonstrated superior sensitivity and precision, the Chiral HPLC-UV method is recommended as the most suitable for routine quality control applications.
Justification:
-
Balance of Performance and Accessibility: The method provides excellent accuracy, precision, and specificity, meeting all ICH requirements for the intended purpose.[15][16] The instrumentation is widely available in standard QC laboratories, unlike LC-MS/MS which is often a more specialized resource.
-
Simplicity and Robustness: The protocol does not require a complex and potentially variable derivatization step, which enhances its robustness and simplifies method transfer between laboratories.[17]
-
Cost-Effectiveness: HPLC-UV is generally less expensive to operate and maintain compared to mass spectrometry-based methods.
For applications requiring ultra-trace level quantification, such as metabolite identification in biological matrices, LC-MS/MS would be the method of choice.
Detailed Experimental Protocol: Chiral HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm (Phenomenex, Inc.). The choice of a cellulose-based chiral stationary phase is critical for achieving enantiomeric separation of this class of compounds.[18]
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The mobile phase should be filtered through a 0.45 µm membrane and degassed. DEA is added as a basic modifier to improve peak shape for the amine-containing analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
2. Preparation of Standard and Sample Solutions:
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution to concentrations ranging from 0.5 µg/mL to 150 µg/mL.[5]
-
Sample Solution (1 mg/mL): Prepare in the same manner as the Standard Stock Solution, using the test sample.
3. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of a standard solution containing both (S) and (R) enantiomers (a resolution standard).
-
Acceptance Criteria:
-
Resolution between enantiomer peaks: ≥ 2.0
-
Tailing factor for the (S)-enantiomer peak: ≤ 1.5
-
%RSD for peak area of the (S)-enantiomer: ≤ 2.0%
-
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Inject the blank (diluent), followed by the calibration standards.
-
Inject the sample solutions in duplicate.
-
Construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration.
-
Determine the concentration of the (S)-enantiomer in the sample solutions from the calibration curve.
-
Calculate the enantiomeric purity by determining the area percentage of the (R)-enantiomer relative to the total area of both enantiomer peaks.
Conclusion
This inter-laboratory guide demonstrates that while multiple analytical techniques can be validated for the analysis of this compound, the selection of the optimal method depends on its intended application.
-
LC-MS/MS is unparalleled in sensitivity and is the superior choice for research applications involving trace-level detection.
-
GC-MS is a viable, high-resolution alternative but its reproducibility can be compromised by the necessary derivatization step, requiring stringent control.
-
Chiral HPLC-UV provides the best combination of performance, robustness, accessibility, and cost-effectiveness for routine quality control environments. Its straightforward protocol and reliable performance make it the recommended method for ensuring the quality and regulatory compliance of this compound in a manufacturing setting.
By providing this comparative data and a detailed, validated protocol, we aim to equip analytical laboratories with the necessary tools to confidently and consistently analyze this critical pharmaceutical intermediate.
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A Comparative Guide to the Scalable Synthesis of (S)-5-Hydroxypiperidin-2-one: Assessing Industrial Viability
(S)-5-Hydroxypiperidin-2-one is a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable intermediate for synthesizing a range of pharmaceuticals, including novel antibiotics and agents targeting the central nervous system.[1][2][3] The industrial demand for enantiomerically pure this compound necessitates synthetic routes that are not only high-yielding and stereoselective but also scalable, cost-effective, and environmentally sustainable. This guide provides a critical assessment of the leading synthetic strategies, comparing their performance based on experimental data and established green chemistry metrics to inform researchers and process chemists on their industrial viability.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound is primarily approached through two distinct strategies: classical multi-step chemical synthesis from the chiral pool and modern biocatalytic methods. Each approach presents a unique set of advantages and challenges in the context of large-scale production.
Chemical Synthesis from L-Glutamic Acid
A prevalent and well-established chemical route utilizes L-glutamic acid, an inexpensive and readily available chiral starting material.[4][5][6] This pathway leverages the inherent stereochemistry of the starting material to construct the target molecule through a series of classical organic transformations.
The causality behind this experimental choice lies in the structural similarity between L-glutamic acid and the target piperidinone ring. The synthesis typically involves the protection of the amino and carboxylic acid groups, followed by a selective reduction of the γ-carboxylic acid to an alcohol, and subsequent cyclization to form the lactam ring.
Caption: Synthetic pathway from L-Glutamic Acid.
While reliable, this multi-step approach often suffers from moderate overall yields due to the accumulation of losses at each stage. Furthermore, it frequently requires the use of hazardous reagents (e.g., borane complexes) and protecting groups that add to the step count and generate significant waste, thereby increasing the Process Mass Intensity (PMI).
Biocatalytic Synthesis via Ketoreductase (KRED)
A greener and more elegant approach involves the asymmetric reduction of a prochiral ketone precursor, N-protected 5-hydroxypiperidin-2-one. This strategy hinges on the use of a highly stereoselective ketoreductase (KRED) enzyme.
The rationale for this method is rooted in the principles of green chemistry. Biocatalysis operates under mild aqueous conditions (ambient temperature and neutral pH), eliminates the need for protecting groups and hazardous reducing agents, and offers exceptional enantioselectivity (>99% ee), which is critical for pharmaceutical applications.[7][8] The enzyme, often a recombinant protein expressed in E. coli, acts as a chiral catalyst, selectively delivering a hydride to one face of the ketone.
Caption: Biocatalytic pathway using a ketoreductase.
The primary challenge in this approach lies in the initial development phase, which includes screening for a suitable enzyme with high activity and selectivity for the specific substrate. However, with modern enzyme engineering techniques, KREDs can be optimized for industrial-scale processes, achieving high substrate loadings (e.g., 100 g/L) and excellent yields.[7]
Performance Comparison: A Data-Driven Assessment
To provide an objective comparison, the following table summarizes key performance indicators for each synthetic route, based on data reported in process chemistry literature.
| Metric | Chemical Synthesis (from L-Glutamic Acid) | Biocatalytic Synthesis (KRED Reduction) | Justification & Industrial Relevance |
| Overall Yield | 40-60% (Typical over 4-5 steps) | >95% (Single enzymatic step) | Higher yield directly translates to lower cost and less waste. The single-step, high-conversion nature of biocatalysis is a major advantage. |
| Enantiomeric Excess (ee) | >98% (Chiral pool dependent) | >99% | Both methods provide high enantiopurity. Biocatalysis often achieves near-perfect stereocontrol, minimizing the need for costly chiral purification. |
| Number of Steps | 4-6 steps | 1-2 steps (including precursor synthesis) | Fewer operational steps simplify the process, reduce labor costs, and minimize potential for error and material loss in a manufacturing setting. |
| Process Mass Intensity (PMI) | High (often >100) | Low (typically <20) | PMI is a key green chemistry metric; a lower value indicates less waste generation per kg of product. Biocatalysis excels due to aqueous media and catalytic enzyme loading.[9] |
| Atom Economy | Moderate | High | The chemical route involves protecting groups that are removed, lowering atom economy. The biocatalytic reduction is an addition reaction with inherently high atom economy.[10] |
| Safety & Hazards | Use of pyrophoric reagents (e.g., LiBH₄), flammable solvents, and potential for high-pressure hydrogenolysis. | Aqueous, atmospheric pressure, ambient temperature conditions. Main hazard is handling of microbial cultures, which is a well-managed risk in industrial biotech. | The benign operating conditions of biocatalysis significantly reduce safety risks and the capital cost of specialized equipment. |
| Scalability | Proven but can be complex due to multiple unit operations and difficult purifications. | Highly scalable; fermentation and biotransformation are standard industrial processes. Enzyme stability and cofactor recycling can be challenges but are often overcome through process optimization.[11][12] |
Detailed Experimental Protocols
The following protocols are representative of the methodologies discussed and are designed to be self-validating systems.
Protocol 1: Chemoenzymatic Synthesis of (S)-N-Boc-3-hydroxypiperidine
This protocol is adapted from demonstrated scalable biocatalytic processes.[7]
Workflow Diagram:
Caption: Experimental workflow for biocatalytic reduction.
Methodology:
-
Reaction Setup: To a jacketed reactor, add potassium phosphate buffer (0.1 M, pH 7.0). Add N-Boc-piperidin-3-one to a final concentration of 100 g/L. Add NADP+ (cofactor, ~0.1 g/L) and glucose (~120 g/L) for cofactor regeneration. Add glucose dehydrogenase (GDH) for the cofactor regeneration system.
-
Enzyme Addition: Add the optimized recombinant ketoreductase (KRED) enzyme, typically as a lyophilized powder, to a loading of <5% (w/w) relative to the substrate.
-
Incubation: Maintain the reaction temperature at 30°C and pH at 7.0 (controlled by automated addition of base). Stir the mixture at a constant rate to ensure homogeneity.
-
In-Process Monitoring: Periodically take samples from the reaction mixture and analyze by HPLC to monitor the conversion of the starting material and the formation of the (S)-alcohol product. The reaction is typically complete within 24 hours.
-
Work-up and Extraction: Once the reaction reaches >99% conversion, terminate it by adding a water-immiscible organic solvent like ethyl acetate. Perform a liquid-liquid extraction to move the product into the organic phase.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as a crude product, which is often of sufficient purity (>95%) for subsequent steps.
Authoritative Grounding and Conclusion
The industrial synthesis of chiral intermediates like this compound is increasingly governed by the principles of green and sustainable chemistry.[13][14] While chemical synthesis from L-glutamic acid provides a viable route, its industrial attractiveness is hampered by a high step count, significant waste generation (high PMI), and the use of hazardous materials.
In contrast, biocatalytic methods, particularly the asymmetric reduction of a prochiral ketone using an engineered ketoreductase, represent a superior alternative for scalable and industrially viable production.[8] The demonstrated high yields, exceptional enantioselectivity, mild operating conditions, and significantly lower environmental impact make biocatalysis the state-of-the-art approach. For drug development professionals and researchers, investing in biocatalytic route development offers a clear path to a more efficient, cost-effective, and sustainable manufacturing process. Future work will likely focus on further improving enzyme stability and developing continuous flow processes to enhance efficiency even more.
References
- ScienceDirect. (2025). Green chemistry metrics: Insights from case studies in fine chemical processes. [Link]
- LookChem. (n.d.). Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]
- ScienceDirect. (2025). Green chemistry metrics: Insights from case studies in fine chemical processes. [Link]
- MDPI. (2022). Green Chemistry Metrics, A Review. [Link]
- PMC - NIH. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link]
- PMC - NIH. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]
- ResearchGate. (2021). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. [Link]
- Royal Society of Chemistry. (2011). The use of environmental metrics to evaluate green chemistry improvements to synthesis. [Link]
- MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]
- PMC - PubMed Central. (n.d.). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. [Link]
- MDPI. (n.d.). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. [Link]
- Google Patents. (n.d.).
- ResearchGate. (2013). Scalable Synthesis of Enantiomerically Pure cis-1,2-Cyclohexanediamine Derivatives and Conformationally Rigid 7-Azabicyclo[2.2.1]heptan-2-amines. [Link]
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- 3. 5-Hydroxypiperidin-2-one [synhet.com]
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- 5. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure | MDPI [mdpi.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-5-Hydroxypiperidin-2-one
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of (S)-5-Hydroxypiperidin-2-one (CAS No. 19365-07-2), ensuring the safety of laboratory personnel and the protection of our environment.[1][2][3][4][5]
The core principle of chemical waste management is to mitigate risk. This compound, while not classified as acutely toxic, is recognized as a hazardous substance that can cause skin, eye, and respiratory irritation.[4][6] Therefore, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 19365-07-2[3][4][5] |
| Molecular Formula | C5H9NO2 |
| Appearance | Solid |
| Melting Point | 144-146 °C[3] |
| Boiling Point | 352.3 °C at 760 mmHg[3] |
| Flash Point | 166.8 °C[3] |
Known Hazards:
Based on available Safety Data Sheets (SDS), this compound is classified with the GHS07 pictogram, indicating that it is harmful.[4] The primary hazards include:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.[6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]
-
Harmful if Swallowed: May be harmful if ingested.[6]
II. Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound waste.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | --- |
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and potentially hazardous chemical reactions.
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials that have come into contact with the compound into a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a designated liquid hazardous waste container.
-
Crucially, do not mix this waste stream with other incompatible chemical wastes. For example, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[7]
-
Step 2: Container Selection and Labeling
The integrity of the waste container and the clarity of its labeling are critical for safe storage and transport.
-
Container Choice:
-
Use only containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent leaks and spills.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).
-
The concentration of the chemical in the waste container.
-
The date the waste was first added to the container.
-
The primary hazard associated with the waste (e.g., "Irritant").
-
-
Step 3: Safe Storage in the Laboratory
Designated and proper storage of hazardous waste minimizes the risk of accidents.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from general laboratory traffic and sources of ignition.
-
Ensure secondary containment (such as a spill tray) is in place to contain any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash. This is a direct violation of environmental regulations and poses a significant risk to public health and the environment.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations regarding hazardous waste disposal.
IV. Spill and Emergency Procedures
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in Section II.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect and Dispose: Place the spilled material and all contaminated cleanup materials into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and environmentally sound. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the compound.
References
- Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE. (n.d.). LookChem.
- 19365-07-2 | 5-Hydroxypiperidin-2-one. (n.d.). 1PlusChem.
- Safety Data Sheet. (2025, September 17). Thermo Fisher Scientific.
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- 4. 5-Hydroxypiperidin-2-one [synhet.com]
- 5. 1pchem.com [1pchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling (S)-5-Hydroxypiperidin-2-one
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-tested safety and handling protocols for (S)-5-Hydroxypiperidin-2-one (CAS: 24211-54-9). While comprehensive toxicological data for this specific enantiomer is not widely published, its structural relationship to other piperidine derivatives and lactams necessitates a conservative and proactive safety approach. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Proactive Hazard Assessment: A Data-Driven Approach
Given the limited specific hazard data for this compound, we must infer potential risks from structurally analogous compounds. Piperidine and its derivatives are known to exhibit a range of hazards, including corrosivity, toxicity, and flammability.[1] For instance, Piperidin-4-ol is documented as causing severe skin and eye burns and is harmful if swallowed, inhaled, or in contact with skin.[2][3] Therefore, it is prudent to handle this compound as a substance with the potential for significant health effects.
Based on an analysis of related compounds, the following potential hazards should be assumed:
| Hazard Classification | Potential Effects | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4] | A common characteristic of many functionalized piperidine rings.[1][3] |
| Skin Corrosion / Irritation | May cause skin irritation or severe burns upon contact.[2][3] | The piperidine moiety is known to be corrosive.[1] |
| Serious Eye Damage / Irritation | Risk of serious eye irritation or irreversible damage.[2][3] | A primary concern for many amine-containing and corrosive compounds.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4] | Inhalation of powders or vapors can irritate the respiratory system. |
This conservative assessment forms the basis for the stringent PPE and handling protocols that follow.
Core Directive: The Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the risks identified above. The selection of PPE is not merely a checklist but a critical control measure designed to place a reliable barrier between the researcher and the chemical.
Primary Containment: Engineering Controls
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[2][5] This is the most critical engineering control, as it protects the user from inhaling potentially harmful dust or vapors and contains spills.
Essential Personal Protective Equipment
The following table outlines the minimum PPE required for various laboratory tasks involving this compound.
| Task | Minimum Required PPE | Rationale & Key Considerations |
| Weighing Solid Compound | Chemical Splash Goggles, Nitrile Gloves, Lab Coat, Closed-toe Shoes | Protects against inhalation of fine particulates and accidental skin/eye contact. |
| Preparing Solutions | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat, Closed-toe Shoes | A face shield provides an additional layer of protection against splashes during liquid transfers.[6] |
| Running Reactions & Workup | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat, Closed-toe Shoes | Protects against splashes, potential exothermic events, and exposure during transfers. |
| Handling Waste | Chemical Splash Goggles, Nitrile Gloves, Lab Coat, Closed-toe Shoes | Prevents exposure during the consolidation and transport of hazardous waste. |
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, mists, and fine powders.[2] For tasks with a higher splash risk, such as transferring solutions or working with reactions under pressure, a full-face shield must be worn over the goggles.[7]
Skin and Body Protection:
-
Gloves: Chemically-resistant gloves are mandatory. Nitrile rubber is a suitable choice for incidental contact, but it is crucial to inspect gloves for any signs of degradation or perforation before each use.[6] For extended handling, consult a glove manufacturer's compatibility chart. Always use proper glove removal technique to avoid skin contamination.[6]
-
Lab Coat: A clean, buttoned lab coat provides a removable barrier to protect skin and personal clothing from contamination.
-
Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.
Respiratory Protection: Work should be performed in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.[5] If a fume hood is not available or if procedures are likely to generate significant dust or aerosols, a NIOSH-approved respirator with the appropriate cartridges may be necessary.[6]
Emergency Response: Spill & Exposure Protocols
Preparedness is key to mitigating the impact of an accidental release or exposure.
Small Spill Response Protocol
In the event of a small spill (<100 mL or 100g) inside a chemical fume hood, follow this procedure. For larger spills, or any spill outside of containment, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Caption: Workflow for Small Spill Response.
First Aid Measures for Exposure
Immediate and correct first aid is critical. Show the Safety Data Sheet (SDS) to attending medical personnel.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][8]
Logistical Plan: Waste Management and Disposal
Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.
Step 1: Classification All materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.[5]
Step 2: Collection and Storage
-
Collect all waste in a designated, chemically compatible, and leak-proof container.[5]
-
The container must be kept tightly sealed when not in use.[5]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[5]
-
Store the waste container in a designated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[9]
Step 3: Disposal
-
Arrange for waste pickup through your institution’s EHS department or a licensed professional waste disposal service.[5]
-
NEVER dispose of this compound or its waste down the drain or in the regular trash.[5][10] This can lead to environmental damage and may be illegal.[10]
By adhering to these protocols, you ensure not only your personal safety but also the integrity of your research and the well-being of your community.
References
- Sigma-Aldrich. (2025).
- Enamine. (n.d.).
- Thermo Fisher Scientific. (2010).
- SynHet. (n.d.). 5-Hydroxypiperidin-2-one.
- (2012).
- Fisher Scientific. (2014).
- (2010).
- Cayman Chemical. (2025).
- Ambeed.com. (n.d.). 3-Hydroxypiperidin-2-one.
- (n.d.).
- CookeChem. (n.d.). This compound, 98%.
- Tyger Scientific. (n.d.). (S)-5-Hydroxy-piperidin-2-one.
- Penta chemicals. (2024).
- lookchem. (n.d.). Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE.
- Benchchem. (n.d.). Safe Disposal of 2-Piperidinemethanol: A Procedural Guide.
- CIVCO Medical Solutions. (n.d.). How to Dispose of High Level Disinfectants Safely.
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. 19365-08-3 | 3-Hydroxypiperidin-2-one | Alcohols | Ambeed.com [ambeed.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
